molecular formula C17H33NO3 B1614858 N-(1-Oxotetradecyl)sarcosine CAS No. 52558-73-3

N-(1-Oxotetradecyl)sarcosine

Cat. No.: B1614858
CAS No.: 52558-73-3
M. Wt: 299.4 g/mol
InChI Key: NGOZDSMNMIRDFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Oxotetradecyl)sarcosine, more commonly known as Myristoyl sarcosine, is a synthetic organic compound with the molecular formula C17H33NO3 and an average molecular mass of 299.455 Da . It belongs to the class of N-acyl sarcosines, which are derivatives of the naturally occurring amino acid glycine . This compound is part of a large class of chemical compounds where the acyl group is derived from fatty acids; in this case, the myristoyl group is derived from myristic acid (tetradecanoic acid) . As a surfactant, its primary research and industrial applications stem from its surface-active properties. The compound and its sodium salt (Sodium Myristoyl Sarcosinate, CAS 30364-51-3) are utilized in various formulated products, often functioning as surfactants in pesticide formulations . From a metabolic and safety perspective, N-acyl sarcosines like this compound are understood to be metabolized by humans into sarcosine and the corresponding fatty acid . Sarcosine is a ubiquitous biological material present in various foods and is rapidly degraded to glycine in the body, playing a significant role in various physiological processes . This product is intended for research and laboratory use only. It is not intended for personal, cosmetic, or medicinal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[methyl(tetradecanoyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(19)18(2)15-17(20)21/h3-15H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGOZDSMNMIRDFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)N(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7068766
Record name Glycine, N-methyl-N-(1-oxotetradecyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7068766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52558-73-3
Record name Myristoyl sarcosinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52558-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-methyl-N-(1-oxotetradecyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052558733
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycine, N-methyl-N-(1-oxotetradecyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Glycine, N-methyl-N-(1-oxotetradecyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7068766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(1-oxotetradecyl)sarcosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.716
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MYRISTOYL SARCOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZL6OI6P595
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

N-(1-Oxotetradecyl)sarcosine chemical and physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-(1-Oxotetradecyl)sarcosine

Introduction: Beyond a Simple Surfactant

This compound, also known in the field as N-Myristoylsarcosine, is an N-acyl derivative of the naturally occurring amino acid sarcosine (N-methylglycine).[1][2] Structurally, it is an amphiphilic molecule, featuring a hydrophobic 14-carbon tetradecanoyl (myristoyl) chain and a hydrophilic N-methylglycine head group. This architecture places it in the class of anionic surfactants, but its utility extends far beyond simple detergency.[3][4] Unlike harsh surfactants that can irreversibly denature sensitive biomolecules, this compound and its salts are recognized for their mildness, making them invaluable tools in biochemistry, molecular biology, and pharmaceutical sciences.[5][6]

This guide provides an in-depth examination of the core physicochemical properties of this compound, explores its mechanism of action, details its applications in research and drug development, and offers validated experimental protocols for its practical use.

Molecular Profile and Synthesis

Structural Characteristics

This compound's functionality is a direct result of its molecular structure. It consists of:

  • A Hydrophobic Tail: The C14 fatty acid chain (myristic acid) is lipophilic, enabling interaction with nonpolar environments such as the interior of cell membranes and the hydrophobic cores of proteins.

  • A Hydrophilic Head: The sarcosine moiety provides the molecule's water-soluble character. The carboxylate group has a pKa of approximately 3.6, meaning it is negatively charged at physiological pH.[7] The amide linkage makes the nitrogen atom pH-neutral.[7] This combination of a strong anionic head group and a substantial lipid tail defines its surface-active properties.

Synthesis Pathway

The synthesis of N-acyl sarcosinates is a well-established process, valued for its efficiency and environmental profile. The primary method involves the condensation of a fatty acid with sarcosine.

A common industrial synthesis for its sodium salt, Sodium Myristoyl Sarcosinate, involves reacting myristic acid with sarcosine, followed by neutralization with a base like sodium hydroxide.[6] An alternative, environmentally conscious approach utilizes the methyl ester of the fatty acid, which reacts with a sarcosine salt at elevated temperatures (140-160°C).[8] This method avoids the creation of soap byproducts and proceeds with high conversion rates.[8]

G cluster_reactants Reactants cluster_process Process cluster_products Products R1 Myristic Acid (or Myristic Acid Methyl Ester) P1 Condensation Reaction (Schotten-Baumann conditions or thermal condensation) R1->P1 R2 Sarcosine (or Sarcosine Sodium Salt) R2->P1 F1 This compound (Acid Form) P1->F1 Yields W Water or Methanol (Byproduct) P1->W P2 Neutralization (e.g., with NaOH, if starting with acid form) F2 Sodium N-(1-Oxotetradecyl)sarcosinate (Salt Form) P2->F2 F1->P2 Reacts with base

Caption: Synthesis workflow for this compound and its sodium salt.

Physicochemical Properties

The utility of this compound is defined by its physical and chemical characteristics, which are summarized below. Data for the sodium salt is often presented due to its higher water solubility and common use in formulations.

PropertyValueSource(s)
Chemical Name N-Methyl-N-(1-oxotetradecyl)glycine[9]
Common Synonyms N-Myristoylsarcosine, Myristoyl Sarcosinate[5][9]
Molecular Formula C₁₇H₃₃NO₃ (Acid) / C₁₇H₃₂NNaO₃ (Sodium Salt)[9][10]
Molecular Weight 299.45 g/mol (Acid) / 321.44 g/mol (Sodium Salt)[9][10]
Appearance White to off-white powder/solid[6][10]
Solubility Soluble in water (as sodium salt)[10]
Classification Anionic Surfactant[4][11]
Key Functions Cleansing agent, foam booster, hair/skin conditioning, enzyme inhibitor[5][6]

As an amphiphile, it effectively reduces surface tension at the air-water interface and forms micelles in aqueous solutions above a certain concentration known as the Critical Micelle Concentration (CMC). This behavior is fundamental to its role as a detergent and solubilizing agent. N-acyl sarcosinates are known for their superior performance compared to conventional surfactants, particularly in their mildness, stability in hard water, and compatibility with other surfactant types.[4]

Applications in Research and Drug Development

While widely used in personal care products for its mild cleansing and foaming properties, the unique characteristics of this compound make it a valuable tool for scientists.[3][6]

Solubilization of Membrane Proteins

Integral membrane proteins are notoriously difficult to study due to their hydrophobic nature. They require detergents to be extracted from the lipid bilayer for purification and analysis.

  • Causality: Harsh detergents like Sodium Dodecyl Sulfate (SDS) can effectively solubilize these proteins but often do so by denaturing them, destroying their native conformation and biological activity. N-acyl sarcosinates, including the lauroyl and myristoyl variants, offer a milder alternative.[11] They can disrupt biological membranes and solubilize proteins while often preserving their structural integrity and function, making them suitable for applications like enzyme assays and structural biology studies.[12]

Enzyme Inhibition

N-acyl sarcosinates have been shown to inhibit specific enzymes. A notable example is their inhibition of hexokinase, an enzyme critical for glycolysis.[3] This property was famously leveraged in oral care products, where inhibiting acid production by oral bacteria helps reduce dental caries.[3] This inhibitory capability suggests potential applications in metabolic research and as a starting point for designing more targeted enzyme inhibitors.

Drug Delivery and Permeation Enhancement

The development of transdermal drug delivery systems is often limited by the low permeability of the skin's outermost layer, the stratum corneum.

  • Mechanism: Surfactants can enhance skin permeability by disrupting the highly organized lipid structure of the stratum corneum. N-Lauroylsarcosine, a close structural analog, has been demonstrated to significantly increase the transdermal delivery of molecules when combined with ethanol.[13] This suggests that this compound could be a valuable excipient in topical and transdermal formulations, helping to deliver active pharmaceutical ingredients (APIs) across the skin barrier. Its low irritation potential is a significant advantage in this context.[1]

The Sarcosine Backbone: A Link to Neurobiology

The parent molecule, sarcosine, is an area of active research in drug development, particularly for neurological disorders.[14] Sarcosine is known to be a competitive inhibitor of the type I glycine transporter (GlyT1) and a co-agonist at the NMDA receptor.[15][16][17] By inhibiting GlyT1, sarcosine increases the synaptic concentration of glycine, enhancing NMDA receptor function.[18][19] This mechanism has shown promise in ameliorating the negative and cognitive symptoms of schizophrenia.[18][20] While N-acylation alters the molecule's properties to make it a surfactant rather than a CNS-active agent, this connection provides a fascinating avenue for designing novel prodrugs or targeted delivery systems where the acyl chain could be cleaved by endogenous enzymes to release sarcosine at a specific site.

Experimental Protocols and Methodologies

Protocol: Solubilization of Membrane Proteins from Cultured Cells

This protocol provides a self-validating system for the gentle extraction of membrane proteins using Sodium N-(1-Oxotetradecyl)sarcosinate (Sodium Myristoyl Sarcosinate).

Materials:

  • Cell pellet from cultured cells expressing the protein of interest.

  • Phosphate-Buffered Saline (PBS), ice-cold.

  • Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, protease inhibitor cocktail.

  • Solubilization Buffer: Lysis Buffer containing 1% (w/v) Sodium N-(1-Oxotetradecyl)sarcosinate.

  • Microcentrifuge and tubes.

Procedure:

  • Cell Harvest: Start with a frozen or fresh cell pellet. Keep on ice at all times to minimize proteolytic degradation.

  • Washing: Resuspend the cell pellet in 10 volumes of ice-cold PBS. Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant. This step removes media components that could interfere with the extraction.

  • Lysis: Resuspend the washed pellet in ice-cold Lysis Buffer. Incubate on ice for 15 minutes with occasional gentle vortexing to lyse the cells.

  • Membrane Fractionation: Centrifuge the lysate at 100,000 x g for 1 hour at 4°C (ultracentrifugation). The supernatant contains the soluble cytosolic proteins. The pellet contains the membrane fraction.

  • Solubilization: Carefully discard the supernatant. Resuspend the membrane pellet in ice-cold Solubilization Buffer. The volume should be chosen to achieve a target protein concentration (e.g., 1-5 mg/mL).

  • Incubation: Incubate the suspension on a rotator at 4°C for 1-2 hours. This allows the surfactant to intercalate into the membrane and solubilize the proteins.

  • Clarification (Validation Step): Centrifuge the solubilized sample at 100,000 x g for 1 hour at 4°C.

    • Supernatant: Contains the solubilized membrane proteins.

    • Pellet: Contains insoluble proteins and lipids.

  • Analysis: Carefully collect the supernatant. Determine the protein concentration using a detergent-compatible assay (e.g., BCA assay). The success of the solubilization can be validated by analyzing both the supernatant and the pellet fractions via SDS-PAGE and Western blotting for the protein of interest. A strong signal in the supernatant and a weak signal in the pellet indicate successful extraction.

G start Start: Cell Pellet wash Wash with ice-cold PBS start->wash lyse Lyse cells in hypotonic buffer wash->lyse cent1 Ultracentrifuge (100,000 x g) lyse->cent1 pellet1 Membrane Pellet cent1->pellet1 Collect super1 Cytosolic Fraction (Discard or keep for analysis) cent1->super1 Collect solubilize Resuspend pellet in 1% Sarcosinate Buffer pellet1->solubilize incubate Incubate at 4°C (1-2 hours) solubilize->incubate cent2 Ultracentrifuge (100,000 x g) incubate->cent2 pellet2 Insoluble Debris (Validation Control) cent2->pellet2 Analyze super2 Solubilized Membrane Proteins cent2->super2 Collect end Proceed to Purification/Analysis super2->end

Caption: Workflow for membrane protein extraction using N-acyl sarcosinate.

Conclusion

This compound is a highly versatile molecule whose properties are dictated by its elegant amphiphilic structure. Its efficacy as a mild surfactant makes it an indispensable tool for the solubilization and study of challenging membrane proteins. Furthermore, its demonstrated ability to act as an enzyme inhibitor and permeation enhancer, coupled with the intriguing neurobiological activity of its sarcosine precursor, positions it as a compound of significant interest for professionals in drug development and biomedical research. A thorough understanding of its chemical and physical properties is paramount to leveraging its full potential in designing next-generation therapeutics, formulations, and analytical methodologies.

References

  • Glenn Corp. HAMPOSYL N-Acyl Sarcosinate Surfactants. [URL: https://glenncorp.
  • Surface and thermodynamic parameters of sodium N-acyl sarcosinate surfactant solutions. (2025). Journal of Molecular Liquids. [URL: https://www.sciencedirect.com/science/article/pii/S016773222202685X]
  • ChemBK. N-Lauroylsarcosine sodium salt - Physico-chemical Properties. (2022). [URL: https://www.chembk.com/en/chem/N-Lauroylsarcosine-sodium-salt]
  • Cosmetics Info. Sodium Cocoyl Sarcosinate. [URL: https://cosmeticsinfo.
  • Ataman Kimya. Sodium N-Lauroyl Sarcosinate (Sodium Lauroyl Sarcosinate). [URL: https://www.atamankimya.
  • Wikipedia. Sodium lauroyl sarcosinate. [URL: https://en.wikipedia.
  • PubChem. Sodium Lauroyl Sarcosinate. [URL: https://pubchem.ncbi.nlm.nih.
  • Sigma-Aldrich. N-Lauroylsarcosine sodium salt SigmaUltra. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/333/708/l5777pis.pdf]
  • Zhang, H. X., et al. (2009). The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from glycine. The Journal of Physiology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2727032/]
  • Wikipedia. Sarcosine. [URL: https://en.wikipedia.org/wiki/Sarcosine]
  • SERVA Electrophoresis GmbH. N-Lauroylsarcosine, Na-salt (30 % solution). (2002). [URL: https://www.serva.de/en/shop/p/n-lauroylsarcosine-na-salt-30-solution/]
  • Understanding Sarcosine (N-Methylglycine, CAS 107-97-1): Applications in Industry and Emerging Research. [URL: https://www.aokchem.com/news/understanding-sarcosine-n-methylglycine-cas-107-97-1-applications-in-industry-and-emerging-research-83868591.html]
  • The Versatility of Sarcosine (N-Methylglycine) in Everyday Products and Future Applications. [URL: https://www.aokchem.
  • The Merck Index Online. Sarcosine. [URL: https://www.rsc.org/Merck-Index/monograph/m8479/sarcosine]
  • Washington University School of Medicine. The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from glycine. [URL: https://medicine.wustl.
  • ECHEMI. Buy this compound Different Grade from Amitychem. [URL: https://www.echemi.com/products/pid2086301-n-1-oxotetradecylsarcosine.html]
  • PubChem. (Z)-N-methyl-N-(1-oxo-9-octadecenyl)glycine, compound with 2,2',2''-nitrilotri(ethanol) (1:1). [URL: https://pubchem.ncbi.nlm.nih.gov/compound/6436478]
  • Lin, C. H., et al. (2019). Therapeutic potential and underlying mechanism of sarcosine (N-methylglycine) in N-methyl-D-aspartate (NMDA) receptor hypofunction models of schizophrenia. Journal of Psychopharmacology. [URL: https://pubmed.ncbi.nlm.nih.gov/31294644/]
  • The Good Scents Company. sodium myristoyl sarcosinate. [URL: http://www.thegoodscentscompany.
  • Google Patents. RU2657243C2 - Method for producing sarcosinates of fatty acids. [URL: https://patents.google.
  • ResearchGate. The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from glycine | Request PDF. [URL: https://www.researchgate.
  • MedchemExpress. N-Lauroylsarcosine. [URL: https://www.medchemexpress.com/n-lauroylsarcosine.html]
  • He, Y., & Bell, A. W. (1995). Synthesis of myristoyl CoA analogues and myristoyl peptides as inhibitors of myristoyl CoA:protein N-myristoyltransferase. Bioorganic & Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/7605942/]
  • Perflavory. sodium myristoyl sarcosinate. [URL: http://www.perflavory.
  • Zhang, H. X., et al. (2009). The Glycine Transport Inhibitor Sarcosine Is an Inhibitory Glycine Receptor Agonist. Neuropharmacology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2836904/]
  • PubChem. Sarcosinate. [URL: https://pubchem.ncbi.nlm.nih.
  • Smolecule. Glycine, N-methyl-N-(1-oxotetradecyl)-, sodium salt. [URL: https://www.smolecule.com/cas-30364-51-3-glycine-n-methyl-n-1-oxotetradecyl-sodium-salt.html]
  • SpecialChem. SODIUM MYRISTOYL SARCOSINATE. [URL: https://cosmetics.specialchem.
  • Cheméo. Chemical Properties of Sarcosine, n-hexanoyl-, tetradecyl ester. [URL: https://www.chemeo.com/cid/90-252-8/Sarcosine-n-hexanoyl-tetradecyl-ester]
  • Lane, H. Y., et al. (2005). Glycine transporter I inhibitor, N-methylglycine (sarcosine), added to antipsychotics for the treatment of schizophrenia. Biological Psychiatry. [URL: https://pubmed.ncbi.nlm.nih.gov/16198612/]
  • Zhang, H. X., et al. (2009). The glycine transport inhibitor sarcosine is an inhibitory glycine receptor agonist. Neuropharmacology. [URL: https://pubmed.ncbi.nlm.nih.gov/19619564/]
  • Thio, L. L., et al. (2009). The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from glycine. The Journal of Physiology. [URL: https://pubmed.ncbi.nlm.nih.gov/19433577/]
  • Merck Millipore. Sarcosine CAS 107-97-1. [URL: https://www.merckmillipore.com/US/en/product/Sarcosine,MDA_CHEM-807666]
  • Sigma-Aldrich. N-Methylglycine, Sarcosine. [URL: https://www.sigmaaldrich.com/US/en/search/sarcosine?facet=facet_related_category%3A%22Amino%20Acids%22&focus=products&page=1&perpage=30&sort=relevance&term=sarcosine&type=product_name]

Sources

Solubility of N-methyl-N-(1-oxotetradecyl)glycine in various solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of N-methyl-N-(1-oxotetradecyl)glycine and Related Acyl Sarcosinates

Abstract

N-methyl-N-(1-oxotetradecyl)glycine, also known as N-myristoyl sarcosine, and its corresponding salts (sarcosinates) are anionic surfactants of significant interest in pharmaceutical sciences, drug development, and cosmetic formulations. Their utility is intrinsically linked to their amphiphilic nature and solubility characteristics across a spectrum of solvents. This technical guide provides a comprehensive analysis of the solubility of N-methyl-N-(1-oxotetradecyl)glycine, grounded in the broader context of acyl sarcosinates. We will explore the fundamental principles governing its solubility, present qualitative and quantitative data in various solvent systems, detail robust experimental protocols for solubility determination, and discuss applications where these properties are paramount. This document is intended for researchers, scientists, and formulation experts seeking to understand and leverage the unique solubility profile of this versatile surfactant.

Introduction to N-methyl-N-(1-oxotetradecyl)glycine

Chemical Structure and Nomenclature

N-methyl-N-(1-oxotetradecyl)glycine is an N-acyl derivative of sarcosine (N-methylglycine). Its structure consists of a hydrophobic 14-carbon alkyl chain (myristoyl group) derived from myristic acid, linked via an amide bond to the nitrogen atom of sarcosine, which provides the hydrophilic headgroup.

  • Systematic Name: Glycine, N-methyl-N-(1-oxotetradecyl)-[1]

  • Common Names: N-Myristoyl Sarcosine

  • CAS Number: 52558-73-3[1]

  • Molecular Formula: C₁₇H₃₃NO₃[1]

  • Molecular Weight: 299.45 g/mol [1]

This compound is an acid. In practical applications, it is frequently used in its salt form, most commonly as Sodium N-myristoyl sarcosinate , to enhance water solubility. Acyl sarcosines and their salts are considered modified fatty acids where the hydrocarbon chain is interrupted by an amidomethyl group, which imparts greater solubility and crystallinity compared to the parent fatty acid[2][3].

Physicochemical Properties

The defining characteristic of N-methyl-N-(1-oxotetradecyl)glycine is its amphiphilicity. The long hydrocarbon tail is lipophilic, while the N-methyl-glycine headgroup is hydrophilic and ionizable. This dual nature allows it to reduce surface tension at interfaces, a hallmark of surfactants[4]. The salt forms are generally more soluble in water and less affected by water hardness than common soaps[5].

Relevance in Research and Industry

Acyl sarcosinates are valued for their mildness, excellent foaming properties, and compatibility with other ingredients. Their applications are diverse:

  • Cosmetics: Used as primary or secondary surfactants in facial cleansers, body washes, and hair care products due to their gentle cleansing action[3][6].

  • Drug Development: Employed to solubilize membrane proteins for structural analysis and as penetration enhancers in topical formulations[2][7].

  • Biotechnology: Utilized in cell lysis buffers and to prevent non-specific binding in immunoassays.

  • Therapeutics: Some studies suggest potential anti-inflammatory properties, indicating a possible role in treating inflammatory skin conditions[4].

Fundamentals of Acyl Sarcosinate Solubility

The solubility of N-methyl-N-(1-oxotetradecyl)glycine is not a static value but is governed by a dynamic interplay of molecular and environmental factors.

Amphiphilic Nature and Micellization

In aqueous solutions, surfactant molecules exist as monomers at low concentrations. As the concentration increases, they reach a point known as the Critical Micelle Concentration (CMC), where they self-assemble into spherical or cylindrical aggregates called micelles. This process is a key aspect of their solubility behavior. The hydrophobic tails form the core of the micelle, shielded from the aqueous environment, while the hydrophilic heads form the outer corona. This aggregation dramatically increases the apparent solubility of the surfactant.

Key Factors Influencing Solubility

The solubility of acyl sarcosinates is highly dependent on several factors, as illustrated in the diagram below.

G cluster_factors Influencing Factors Solubility Solubility of N-Myristoyl Sarcosine pH Solution pH Solubility->pH Affects ionization of carboxyl group Temp Temperature Solubility->Temp Generally increases with temperature AlkylChain Alkyl Chain Length (e.g., C12 vs. C14 vs. C18) Solubility->AlkylChain Inverse relation with aqueous solubility CounterIon Counter-ion (H+, Na+, NH4+) Solubility->CounterIon Salts (Na+) are more soluble than acid (H+) Solvent Solvent System (Aqueous vs. Organic) Solubility->Solvent Polarity dictates dissolution

Caption: Key factors influencing the solubility of N-myristoyl sarcosine.

  • pH: The carboxylic acid group of N-myristoyl sarcosine has a specific pKa. Below this pKa, the molecule is protonated and largely uncharged, leading to very low water solubility. Above the pKa, it exists as the carboxylate anion (sarcosinate), which is significantly more water-soluble. Therefore, aqueous solubility is dramatically higher in neutral to alkaline conditions.

  • Alkyl Chain Length: Hydrophobicity increases with the length of the fatty acyl chain. Consequently, aqueous solubility tends to decrease as the chain length increases (e.g., lauroyl (C12) > myristoyl (C14) > stearoyl (C18)).

  • Counter-ion: The free acid form (N-myristoyl sarcosine) is generally insoluble in water.[5] Neutralization with a base to form a salt, such as sodium or ammonium myristoyl sarcosinate, drastically improves aqueous solubility.[5]

  • Temperature: For most surfactants, solubility in water increases with temperature up to a certain point known as the Krafft point. Below this temperature, the surfactant's solubility is limited, and excess surfactant exists in a crystalline or hydrated solid phase. Above the Krafft point, solubility increases sharply as micelles begin to form.

Solubility Profile in Various Solvents

The solubility of N-methyl-N-(1-oxotetradecyl)glycine and its salts varies significantly with the nature of the solvent.

Aqueous Systems
  • N-Myristoyl Sarcosine (Acid Form): Considered insoluble in water[5]. Its dissolution requires a pH above its pKa.

  • Sodium Myristoyl Sarcosinate (Salt Form): This salt is soluble in water, making it suitable for a wide range of aqueous formulations[4]. For comparison, the related sodium lauroyl sarcosinate has a reported water solubility of 293 g/L, and sodium cocoyl glycinate is also readily water-soluble[8][9].

Polar Organic Solvents
  • Alcohols (Methanol, Ethanol): The free acid, lauroyl sarcosine, is soluble in most organic solvents[5]. However, the sodium salt of lauroyl sarcosinate is described as only "slightly soluble in ethanol and methanol" when these are used as pure solvents[7]. Solubility is significantly improved in aqueous alcohol solutions[8]. The solubility of the parent amino acid, glycine, is known to decrease as the concentration of alcohol in water-alcohol mixtures increases[10][11].

  • Glycols and Glycerin: Lauroyl sarcosine (the free acid) is soluble in glycols and glycerin[5]. Sodium lauroyl sarcosinate is also soluble in glycerol[8].

Other Organic Solvents

The free acid form of acyl sarcosines is generally soluble in a range of organic solvents, including phosphate esters and aliphatic hydrocarbons, highlighting its lipophilic character[5].

Data Summary Table
Compound NameSolventSolubilityReference
N-Myristoyl Sarcosine (Acid)WaterInsoluble[5]
Sodium Myristoyl Sarcosinate (Salt)WaterSoluble[4]
Lauroyl Sarcosine (Acid, C12 analogue)WaterInsoluble[5]
Lauroyl Sarcosine (Acid, C12 analogue)Most Organic Solvents (Glycols, Esters)Soluble[5]
Sodium Lauroyl Sarcosinate (Salt, C12)Water293 g/L[8]
Sodium Lauroyl Sarcosinate (Salt, C12)Ethanol, Methanol (pure)Slightly Soluble[7]
Sodium Lauroyl Sarcosinate (Salt, C12)Aqueous Ethanol/GlycerolSoluble[8]

Experimental Determination of Solubility

Accurate determination of solubility is critical for formulation development. Several robust methods can be employed. The general workflow involves preparing a saturated solution, separating the solid and liquid phases, and quantifying the dissolved solute.

G cluster_workflow Solubility Determination Workflow A Step 1: Add excess solute to solvent B Step 2: Equilibrate at constant temperature (e.g., 24-48h) A->B C Step 3: Phase Separation (Centrifugation/ Filtration) B->C D Step 4: Aliquot supernatant for analysis C->D E Step 5: Quantify solute (HPLC, Titration, Gravimetric) D->E F Step 6: Calculate Solubility E->F

Sources

An In-Depth Technical Guide to the Interaction of N-(1-Oxotetradecyl)sarcosine with Lipid Bilayers and Cell Membranes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the interactions between N-(1-Oxotetradecyl)sarcosine, also known as sodium N-lauroylsarcosinate or Sarkosyl, and both synthetic lipid bilayers and biological cell membranes. It is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of this versatile anionic surfactant's mechanisms of action and its applications.

Introduction: The Molecular Profile of this compound

This compound is an anionic surfactant derived from sarcosine, a naturally occurring amino acid.[1] Its amphiphilic nature, characterized by a hydrophobic 12-carbon lauroyl chain and a hydrophilic carboxylate group, dictates its behavior in aqueous environments and its profound effects on lipid assemblies.[2][3] Unlike many other surfactants, the nitrogen atom in Sarkosyl is part of an amide linkage, rendering it neutrally charged across all aqueous pH levels.[3] The carboxylate group, with a pKa of approximately 3.6, is negatively charged in solutions with a pH greater than 5.5.[3] This unique molecular structure underpins its utility in a wide range of applications, from a gentle foaming agent in personal care products to a powerful tool in membrane protein research.[2]

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C15H28NNaO3[4]
Molecular Weight 293.38 g/mol [4]
Appearance White crystalline powder[4]
Solubility in Water Freely soluble[2][4]
Critical Micelle Concentration (CMC) ~14-15 mM[5]
pH (10% aq. solution) 7.0 - 9.0[4]

Fundamental Interactions with Model Lipid Bilayers

The interaction of this compound with lipid bilayers is a concentration-dependent process that can range from simple partitioning into the membrane to complete solubilization into mixed micelles. Understanding these interactions is crucial for predicting its effects on complex biological membranes.

Partitioning and Intercalation at Sub-Micellar Concentrations

Below its critical micelle concentration (CMC), Sarkosyl monomers can insert into the lipid bilayer. The hydrophobic lauroyl tail partitions into the acyl chain region of the bilayer, while the charged sarcosine headgroup resides at the lipid-water interface. This intercalation disrupts the ordered packing of the lipid molecules, leading to an increase in membrane fluidity.[6] The extent of this fluidization is dependent on the lipid composition of the bilayer, with more ordered, saturated lipid membranes showing a greater relative change in fluidity upon surfactant incorporation.

Membrane Solubilization at and Above the CMC

As the concentration of Sarkosyl approaches and exceeds its CMC, a more dramatic interaction occurs: the solubilization of the lipid bilayer. This process is generally understood to proceed through a three-stage model:

  • Monomer Partitioning and Saturation: Initially, Sarkosyl monomers continue to partition into the bilayer until the membrane becomes saturated.

  • Formation of Mixed Micelles: As more surfactant is added, the bilayer begins to break down, forming small, disc-like mixed micelles composed of both lipid and Sarkosyl molecules.

  • Complete Solubilization: At high surfactant concentrations, the entire lipid bilayer is converted into spherical mixed micelles.

The efficiency of solubilization is influenced by factors such as temperature, ionic strength, and the lipid composition of the bilayer. For instance, the presence of cholesterol can increase the rigidity of the bilayer, making it more resistant to solubilization by detergents.[6]

Impact on Biological Cell Membranes

The interactions observed with model lipid bilayers provide a foundational understanding of how this compound affects the more complex environment of a biological cell membrane. Its ability to selectively disrupt membranes and solubilize proteins makes it an invaluable tool in cell biology and biochemistry.

Selective Solubilization of Membrane Components

One of the most significant properties of Sarkosyl is its ability to selectively solubilize membrane components. It has been demonstrated to preferentially disrupt the cytoplasmic (inner) membrane of Escherichia coli, while leaving the outer membrane largely intact under specific conditions.[7][8] This selectivity is a key advantage over harsher detergents like sodium dodecyl sulfate (SDS), which tend to solubilize all membrane proteins indiscriminately.[7] This property is exploited in protocols for the isolation and characterization of specific membrane-associated proteins.[7][8][9]

Solubilization and Stabilization of Membrane Proteins

This compound is widely used for the solubilization of membrane proteins from their native lipid environment.[9][10][11] It is considered a "mild" detergent that can often solubilize membrane proteins without causing significant conformational changes or denaturation.[9] This is crucial for maintaining the biological activity of the protein for subsequent functional and structural studies. The concentration of Sarkosyl used is critical; solubilization is most effective above the CMC, but higher concentrations can potentially be more damaging to the protein's structure.[5]

The presence of divalent cations, such as Mg2+, can significantly impact the solubilizing power of Sarkosyl. Mg2+ ions can prevent the solubilization of membrane proteins, likely by interacting with the anionic headgroups of the detergent and reducing their effective concentration.[7][9] This property can be leveraged to modulate the solubilization process.

Methodologies for Studying Surfactant-Membrane Interactions

A variety of biophysical techniques are employed to investigate the intricate interactions between this compound and lipid membranes. Each technique provides unique insights into different aspects of the interaction.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the heat changes that occur in a sample as it is heated or cooled. It is a powerful tool for studying the thermotropic phase behavior of lipid bilayers.[12][13][14] The introduction of a surfactant like Sarkosyl into a lipid bilayer will alter its phase transition temperature (Tm) and the enthalpy of the transition.

Experimental Protocol: DSC Analysis of Sarkosyl-Lipid Bilayer Interaction

  • Liposome Preparation: Prepare large unilamellar vesicles (LUVs) of the desired lipid composition (e.g., DPPC, POPC) by extrusion.

  • Sample Preparation: Mix the liposome suspension with varying concentrations of this compound solution.

  • DSC Measurement:

    • Load the sample and a reference (buffer) into the DSC cells.

    • Equilibrate the system at a temperature below the expected phase transition.

    • Scan the temperature at a controlled rate (e.g., 1°C/min) through the phase transition region.

    • Record the differential heat flow as a function of temperature.

  • Data Analysis: Analyze the resulting thermograms to determine the onset temperature, peak temperature (Tm), and enthalpy (ΔH) of the phase transition. A broadening of the transition peak and a decrease in Tm are indicative of the fluidizing effect of the surfactant.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Measurement cluster_analysis Data Analysis LUVs Prepare LUVs Mix Mix LUVs and Sarkosyl LUVs->Mix Sarkosyl Prepare Sarkosyl Solutions Sarkosyl->Mix Load Load Sample and Reference Mix->Load Equilibrate Equilibrate System Load->Equilibrate Scan Temperature Scan Equilibrate->Scan Thermogram Obtain Thermogram Scan->Thermogram Analyze Determine Tm and ΔH Thermogram->Analyze

Caption: Workflow for DSC analysis of surfactant-lipid interactions.

Fluorescence Spectroscopy

Principle: Fluorescence spectroscopy utilizes fluorescent probes that are sensitive to their local environment.[15][16][17][18] Probes that partition into the lipid bilayer can report on changes in membrane fluidity, polarity, and order.

Experimental Protocol: Membrane Fluidity Measurement using a Solvatochromic Probe

  • Probe Labeling: Incorporate a solvatochromic fluorescent probe (e.g., Laurdan, NR12A) into the lipid vesicles during their preparation.[15][18]

  • Sample Preparation: Add varying concentrations of this compound to the labeled vesicle suspension.

  • Fluorescence Measurement:

    • Excite the sample at the probe's excitation wavelength.

    • Record the emission spectrum.

  • Data Analysis: Calculate the Generalized Polarization (GP) value, which is a ratiometric measurement of the emission intensity at two different wavelengths. A decrease in the GP value indicates an increase in membrane fluidity.

Fluorescence_Spectroscopy_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis LabeledVesicles Prepare Probe-Labeled Vesicles Mix Mix Vesicles and Sarkosyl LabeledVesicles->Mix Sarkosyl Prepare Sarkosyl Solutions Sarkosyl->Mix Excite Excite Sample Mix->Excite RecordEmission Record Emission Spectrum Excite->RecordEmission CalculateGP Calculate Generalized Polarization (GP) RecordEmission->CalculateGP Correlate Correlate GP with Fluidity CalculateGP->Correlate

Caption: Workflow for fluorescence spectroscopy-based membrane fluidity analysis.

Applications in Drug Development and Research

The unique properties of this compound make it a valuable tool in various aspects of drug development and biomedical research.

Permeation Enhancement

The ability of Sarkosyl to disrupt the ordered structure of the stratum corneum, the outermost layer of the skin, makes it an effective permeation enhancer for transdermal drug delivery. By increasing the fluidity of the lipid matrix, it facilitates the passage of drug molecules through the skin barrier.[3]

Drug Delivery Systems

This compound can be used in the formulation of novel drug delivery systems. For instance, it can form pH-sensitive vesicles in combination with cationic surfactants, which have potential applications for triggered drug release.[3][19][20] These vesicles can encapsulate drugs and release them in response to changes in the local pH environment.

In Vitro and In Vivo Research Applications

Beyond its direct applications in drug formulation, the sarcosine component of the molecule has been investigated for its own biological activities. Sarcosine is an inhibitor of the glycine transporter type 1 (GlyT1) and a co-agonist at the NMDA receptor.[21][22][23][24][25][26] This has led to research into its potential therapeutic effects in conditions such as schizophrenia, where NMDA receptor hypofunction is implicated.[27][28][29]

Conclusion

This compound is a multifaceted anionic surfactant with a well-defined mechanism of interaction with lipid bilayers and cell membranes. Its ability to partition into membranes, increase fluidity, and selectively solubilize components makes it an indispensable tool for researchers. From fundamental studies of membrane biophysics to the development of advanced drug delivery systems, the applications of Sarkosyl continue to expand. A thorough understanding of its physicochemical properties and its concentration-dependent effects is paramount for its effective and reliable use in scientific research and development.

References

  • Wróblewski, H., Burlot, R., & Thomas, D. (1979). Solubilization of Spiroplasma Citri Cell Membrane Proteins With the Anionic Detergent Sodium Lauroyl-Sarcosinate (Sarkosyl). Biochimie, 61(5-6), 723-730. [Link]

  • Filip, C., Fletcher, G., Wulff, J. L., & Earhart, C. F. (1973). Solubilization of the cytoplasmic membrane of Escherichia coli by the ionic detergent sodium-lauryl sarcosinate. Journal of bacteriology, 115(3), 717–722. [Link]

  • Frankel, S., Sohn, R., & Leinwand, L. (1991). The use of sarkosyl in generating soluble protein after bacterial expression. Proceedings of the National Academy of Sciences of the United States of America, 88(4), 1192–1196. [Link]

  • ResearchGate. (2015). Can sarkosyl be used for the solubilization of Inclusion Bodies? ResearchGate. [Link]

  • Ataman Kimya. (n.d.). SODIUM N-LAUROYLSARCOSINATE. Ataman Kimya. [Link]

  • Wikipedia. (2023). Sodium lauroyl sarcosinate. Wikipedia. [Link]

  • Ataman Kimya. (n.d.). Sodium N-Lauroyl Sarcosinate (Sodium Lauroyl Sarcosinate). Ataman Kimya. [Link]

  • Ghosh, S., & Dey, J. (2011). Interaction of sodium N-lauroylsarcosinate with N-alkylpyridinium chloride surfactants: spontaneous formation of pH-responsive, stable vesicles in aqueous mixtures. Journal of colloid and interface science, 358(1), 199–208. [Link]

  • Filip, C., Fletcher, G., Wulff, J. L., & Earhart, C. F. (1973). Solubilization of the Cytoplasmic Membrane of Escherichia coli by the Ionic Detergent Sodium-Lauryl Sarcosinate. Journal of Bacteriology, 115(3), 717-722. [Link]

  • National Center for Biotechnology Information. (n.d.). N-Lauroylsarcosine, sodium. PubChem. [Link]

  • Ataman Kimya. (n.d.). SODIUM LAURYL SARCOSINATE. Ataman Kimya. [Link]

  • ResearchGate. (2011). Interaction of Sodium N-lauroylsarcosinate with N-alkylpyridinium chloride surfactants: Spontaneous formation of pH-responsive, stable vesicles in aqueous mixtures. ResearchGate. [Link]

  • Lewis, R. N., & McElhaney, R. N. (1993). Calorimetric and spectroscopic studies of the thermotropic phase behavior of lipid bilayer model membranes composed of a homologous series of linear saturated phosphatidylserines. Biophysical journal, 64(1), 143–155. [Link]

  • ResearchGate. (2019). Does presence of sarkosyl affect protein crystallization? ResearchGate. [Link]

  • Koller, J., Meßner, M., Funke, M., Krainer, G., & Keller, S. (2020). Dissecting the mechanisms of environment sensitivity of smart probes for quantitative assessment of membrane properties. Biochimica et biophysica acta. Biomembranes, 1862(11), 183420. [Link]

  • The Science Behind Sarcosine: From Biodegradable Surfactants to Health Innovations. (n.d.). LinkedIn. [Link]

  • Frankel, S., Sohn, R., & Leinwand, L. (1991). The use of sarkosyl in generating soluble protein after bacterial expression. Proceedings of the National Academy of Sciences of the United States of America, 88(4), 1192-1196. [Link]

  • Reboul, E., Gontero, B., & Thong-praditchote, S. (2018). Micellar lipid composition affects micelle interaction with class B scavenger receptor extracellular loops. Journal of lipid research, 59(11), 2119–2126. [Link]

  • Wikipedia. (2023). Membrane fluidity. Wikipedia. [Link]

  • Mabrey, S., & Sturtevant, J. M. (1978). A scanning calorimetric study of small molecule-lipid bilayer mixtures. Biochimica et biophysica acta, 511(2), 260–267. [Link]

  • Heerklotz, H., & Seelig, J. (2007). Thermodynamics of Lipid Membrane Solubilization by Sodium Dodecyl Sulfate. Biophysical Journal, 92(9), 3179-3190. [Link]

  • Tsai, G., Lane, H. Y., Yang, P., Chong, M. Y., & Lange, N. (2004). Glycine transporter I inhibitor, N-methylglycine (sarcosine), added to antipsychotics for the treatment of schizophrenia. Biological psychiatry, 55(5), 452–456. [Link]

  • Zhang, H. X., Hyrc, K., & Thio, L. L. (2009). The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from glycine. The Journal of physiology, 587(Pt 13), 3207–3220. [Link]

  • Di Rienzo, C., Gratton, E., Beltram, F., & Cardarelli, F. (2013). Quantifying membrane binding and diffusion with fluorescence correlation spectroscopy diffusion laws. Biophysical journal, 105(1), 111–119. [Link]

  • Galdones, E., & Tieleman, D. P. (2021). The Effect of Cholesterol in SOPC Lipid Bilayers at Low Temperatures. Membranes, 11(11), 856. [Link]

  • Zhang, H. X., Hyrc, K., & Thio, L. L. (2009). The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from glycine. The Journal of physiology, 587(Pt 13), 3207-3220. [Link]

  • Zhang, H. X., Hyrc, K., & Thio, L. L. (2009). The glycine transport inhibitor sarcosine is an inhibitory glycine receptor agonist. Neuropharmacology, 57(5-6), 560–565. [Link]

  • Wawrezinieck, L., Rigneault, H., Marguet, D., & Lenne, P. F. (2008). New concepts for fluorescence correlation spectroscopy on membranes. Physical chemistry chemical physics : PCCP, 10(24), 3487–3497. [Link]

  • The Impact of Lipid Digestion on the Dynamic and Structural Properties of Micelles. (2020). Small. [Link]

  • Lewis, R. N., Mannock, D. A., & McElhaney, R. N. (2007). Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations. Methods in molecular biology (Clifton, N.J.), 400, 171–195. [Link]

  • Ma, Y., & Yang, L. (2010). High-throughput fluorescence assay for membrane-protein interaction. Analytical biochemistry, 401(1), 127–132. [Link]

  • Malek, A., & Adamcik, J. (2021). Micellar Composition Affects Lipid Accretion Kinetics in Molecular Dynamics Simulations: Support for Lipid Network Reproduction. Life, 11(7), 652. [Link]

  • Moreno, M. J., & Bastos, M. (2020). Permeation of a Homologous Series of NBD-Labeled Fatty Amines through Lipid Bilayers: A Molecular Dynamics Study. Membranes, 10(11), 316. [Link]

  • Danylchuk, D. I., & Sezgin, E. (2023). Quantifying Fluorescence Lifetime Responsiveness of Environment-Sensitive Probes for Membrane Fluidity Measurements. The journal of physical chemistry. B, 127(40), 8637–8648. [Link]

  • ResearchGate. (2009). The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from glycine. ResearchGate. [Link]

  • ResearchGate. (2021). (PDF) Effects of Sarcosine (N-methylglycine) on NMDA (N-methyl-D-aspartate) Receptor Hypofunction Induced by MK801: In Vivo Calcium Imaging in the CA1 Region of the Dorsal Hippocampus. ResearchGate. [Link]

  • Tseng, H. T., Chen, C. Y., & Liao, T. Y. (2021). Effects of Sarcosine (N-methylglycine) on NMDA (N-methyl-D-aspartate) Receptor Hypofunction Induced by MK801: In Vivo Calcium Imaging in the CA1 Region of the Dorsal Hippocampus. International journal of molecular sciences, 22(22), 12282. [Link]

  • Huang, C. C., Wei, I. H., Huang, C. L., Chen, K. T., Tsai, M. C., & Tsai, G. E. (2017). Effects of sarcosine and N, N-dimethylglycine on NMDA receptor-mediated excitatory field potentials. Journal of biomedical science, 24(1), 11. [Link]

  • Chodounska, H., & Slaninova, J. (2005). Sarcosine-Based Glycine Transporter Type-1 (GlyT-1) Inhibitors Containing Pyridazine Moiety: A Further Search for Drugs with Potential to Influence Schizophrenia Negative Symptoms. Journal of medicinal chemistry, 48(19), 6066–6075. [Link]

Sources

An In-Depth Technical Guide to the Protein Binding Affinity and Characteristics of N-(1-Oxotetradecyl)sarcosine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

N-(1-Oxotetradecyl)sarcosine, also known as N-myristoylsarcosine, is a fascinating molecule at the intersection of lipid and amino acid biochemistry. Its unique structure, featuring a 14-carbon saturated fatty acid (myristic acid) linked to the N-methylated amino acid sarcosine, suggests a significant role in mediating protein interactions, particularly at membrane interfaces. This guide provides a comprehensive technical overview of the anticipated protein binding affinity and characteristics of this compound. We will explore its biochemical properties, delve into the mechanistic principles of its interaction with proteins, and provide detailed experimental protocols for characterizing these binding events. This document is intended to serve as a foundational resource for researchers investigating the functional roles of acylated amino acids in cellular processes and for professionals in drug development exploring novel therapeutic modalities.

Introduction: The Significance of Acylated Amino Acids

Acylation, the attachment of a fatty acid to a protein or a small molecule, is a critical post-translational modification that governs a vast array of cellular functions.[1][2] The addition of a lipid moiety, such as the myristoyl group in this compound, dramatically alters the hydrophobicity of the parent molecule, profoundly influencing its localization, protein-protein interactions, and signaling capabilities.[1][3][4]

N-myristoylation of proteins, for instance, is a well-established mechanism for targeting proteins to cellular membranes, including the plasma membrane and the Golgi apparatus.[1][5] This modification is not merely a passive anchor; it can act as a molecular switch, modulating protein conformation and function upon ligand binding or other cellular signals.[2]

Sarcosine (N-methylglycine) itself is a naturally occurring amino acid derivative involved in various metabolic pathways.[6][7][8] It is an intermediate in glycine metabolism and has been investigated for its role as a glycine transporter 1 (GlyT1) inhibitor and an NMDA receptor co-agonist.[9][10][11][12][13][14] The conjugation of myristic acid to sarcosine creates an amphipathic molecule with the potential for unique protein binding characteristics, distinct from both of its constituent parts.

This guide will focus on the theoretical and practical aspects of studying the protein binding of this compound, drawing parallels from the extensive research on N-myristoylated proteins and other acylated sarcosine derivatives.

Biochemical Profile of this compound

To understand the protein binding characteristics of this compound, it is essential to first consider its fundamental biochemical properties.

PropertyDescriptionImplication for Protein Binding
Structure A 14-carbon saturated fatty acid (myristoyl group) linked via an amide bond to the nitrogen atom of sarcosine (N-methylglycine).The myristoyl tail provides a strong hydrophobic character, driving interactions with nonpolar regions of proteins or insertion into lipid bilayers. The sarcosine headgroup, with its carboxyl and N-methyl groups, offers potential for polar and ionic interactions.
Amphipathicity Possesses both a hydrophobic tail and a hydrophilic headgroup.This dual nature suggests a propensity to interact with proteins at interfaces, such as the surface of membranes or within hydrophobic pockets that also feature polar residues.
Solubility Expected to have low aqueous solubility and a tendency to form micelles above a critical micelle concentration (CMC), similar to other detergents like sarkosyl.[15][16]Experimental conditions must be carefully controlled to distinguish between monomeric binding and non-specific interactions with protein aggregates or micelles.
Metabolism Acyl sarcosines can be absorbed and are metabolized by cytochrome P-450 enzymes.[6][17]The in vivo stability and concentration of this compound will influence its biological activity and protein interactions.

Principles of Protein Interaction

The interaction of this compound with proteins is likely governed by a combination of forces:

  • Hydrophobic Interactions: The primary driving force for binding will be the entropic gain from the release of ordered water molecules surrounding the myristoyl chain as it inserts into a hydrophobic pocket of a protein.

  • Van der Waals Forces: Close packing of the myristoyl chain within a protein binding site will be stabilized by these short-range attractive forces.

  • Hydrogen Bonding and Electrostatic Interactions: The carboxylate of the sarcosine headgroup can form hydrogen bonds with donor groups on the protein, and electrostatic interactions with positively charged residues like lysine and arginine. The N-methyl group may also participate in weaker hydrophobic interactions.

It is plausible that this compound could function as:

  • A competitive inhibitor: By mimicking an endogenous lipidated substrate, it could bind to the active site of an enzyme, blocking its function.

  • An allosteric modulator: Binding to a site distinct from the active site could induce a conformational change that alters the protein's activity.

  • A disruptor of protein-protein interactions: By binding at an interface, it could prevent the formation of protein complexes.

Methodologies for Characterizing Protein Binding

A multi-faceted approach is necessary to fully characterize the binding of this compound to a target protein. The following section outlines key experimental protocols. The study of lipid-protein interactions is crucial for understanding the roles of proteins in lipid metabolism, transport, and signaling.[18][19]

Initial Screening for Interactions

A simple and effective initial screen for identifying proteins that bind to this compound is the Protein-Lipid Overlay Assay .[18][19]

Protocol: Protein-Lipid Overlay Assay

  • Lipid Spotting: Dissolve this compound in a suitable organic solvent (e.g., chloroform/methanol mixture). Spot a small volume (1-2 µL) onto a nitrocellulose or PVDF membrane and allow the solvent to evaporate completely. Include positive and negative lipid controls.

  • Blocking: Block the membrane with a solution of 3-5% fatty-acid-free Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific protein binding.

  • Protein Incubation: Incubate the membrane with a solution containing the purified protein of interest (or a cell lysate) at a suitable concentration (e.g., 1-10 µg/mL in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the membrane extensively with TBST (3 x 10 minutes) to remove unbound protein.

  • Detection: Detect the bound protein using a specific primary antibody against the protein of interest, followed by an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody and chemiluminescent detection.

Causality Behind Experimental Choices:

  • Fatty-acid-free BSA: Standard BSA can contain contaminating lipids that would lead to high background. Using fatty-acid-free BSA is critical for achieving a good signal-to-noise ratio.

  • Nitrocellulose/PVDF Membrane: These membranes have a high affinity for lipids, allowing for their immobilization.

Quantitative Analysis of Binding Affinity

Once an interaction is identified, quantitative methods are required to determine the binding affinity (e.g., the dissociation constant, Kd).

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of Kd, stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[18][19][20]

Protocol: Isothermal Titration Calorimetry

  • Sample Preparation: Prepare a solution of the target protein in a well-defined buffer. Prepare a solution of this compound in the same buffer. It is crucial to accurately determine the concentrations of both the protein and the ligand. Due to its low aqueous solubility, this compound may need to be dissolved with the aid of a co-solvent (e.g., DMSO), but the final concentration of the co-solvent must be identical in both the protein and ligand solutions to minimize heat of dilution effects.

  • Instrument Setup: Equilibrate the ITC instrument to the desired temperature. Load the protein solution into the sample cell and the this compound solution into the injection syringe.

  • Titration: Perform a series of small injections of the ligand into the protein solution, allowing the system to reach equilibrium after each injection. A control experiment, injecting the ligand into the buffer alone, should be performed to determine the heat of dilution.

  • Data Analysis: Integrate the heat flow peaks for each injection and subtract the heat of dilution. Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters.

Self-Validating System: The consistency of the thermodynamic data (Kd, ΔH, and n) across replicate experiments and the goodness of the fit of the binding model to the experimental data provide internal validation of the results.

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor the binding of an analyte in solution to a ligand immobilized on the chip.[18][19]

Protocol: Surface Plasmon Resonance

  • Chip Immobilization: Covalently immobilize the target protein onto a suitable sensor chip (e.g., a CM5 chip via amine coupling). The immobilization level should be optimized to avoid mass transport limitations.

  • Analyte Preparation: Prepare a series of dilutions of this compound in a running buffer. The buffer should contain a small amount of a non-ionic surfactant (e.g., P20) to prevent non-specific binding.

  • Binding Analysis: Inject the different concentrations of this compound over the immobilized protein surface and a reference surface (without protein). Monitor the change in the SPR signal (response units, RU) over time.

  • Data Analysis: Subtract the reference channel signal from the active channel signal. Fit the resulting sensorgrams to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Authoritative Grounding: The choice of immobilization strategy and the kinetic model for data fitting should be justified based on the nature of the protein and the expected binding mechanism, with reference to established SPR guidelines.

Structural Analysis of the Binding Site

Identifying the specific binding site of this compound on a protein provides invaluable mechanistic insights.

These structural biology techniques can provide atomic-level details of the protein-ligand interaction.[20] For X-ray crystallography, the protein is co-crystallized with this compound, and the resulting electron density map reveals the binding pose. For NMR, chemical shift perturbation experiments can identify the amino acid residues in the binding site.

Visualization of Experimental Workflows and Potential Pathways

Experimental Workflow for Characterizing Protein Binding

G cluster_0 Initial Screening cluster_1 Quantitative Analysis cluster_2 Structural Characterization Protein-Lipid Overlay Assay Protein-Lipid Overlay Assay Isothermal Titration Calorimetry (ITC) Isothermal Titration Calorimetry (ITC) Protein-Lipid Overlay Assay->Isothermal Titration Calorimetry (ITC) Positive Hit Surface Plasmon Resonance (SPR) Surface Plasmon Resonance (SPR) Protein-Lipid Overlay Assay->Surface Plasmon Resonance (SPR) Positive Hit X-ray Crystallography X-ray Crystallography Isothermal Titration Calorimetry (ITC)->X-ray Crystallography Binding Confirmed NMR Spectroscopy NMR Spectroscopy Surface Plasmon Resonance (SPR)->NMR Spectroscopy Binding Confirmed Mechanistic Understanding Mechanistic Understanding X-ray Crystallography->Mechanistic Understanding NMR Spectroscopy->Mechanistic Understanding Hypothesized Interaction Hypothesized Interaction Hypothesized Interaction->Protein-Lipid Overlay Assay

Caption: Workflow for characterizing protein binding.

Potential Signaling Pathway Modulation

G cluster_0 Cell Membrane Receptor Receptor Effector Protein Effector Protein Receptor->Effector Protein Activates/Inhibits Signal Signal Effector Protein->Signal Transduces N(1-O)S This compound N(1-O)S->Receptor Binds/Modulates Response Response Signal->Response

Caption: Potential modulation of a signaling pathway.

Implications for Drug Development

The unique properties of this compound make it an intriguing molecule for drug development. Its ability to interact with proteins at membrane interfaces could be exploited to target signaling pathways that are difficult to modulate with traditional small molecules. For example, it could be used to disrupt protein-protein interactions that are dependent on membrane localization. Furthermore, its structural similarity to endogenous signaling lipids may result in favorable toxicological profiles. The versatility of sarcosine as a pharmaceutical intermediate further enhances its potential in the synthesis of more complex drug candidates.[21]

Conclusion

This compound represents a compelling area of research with significant potential in both basic science and therapeutic development. While direct experimental data on its protein binding characteristics is emerging, a robust framework for its investigation can be constructed from our understanding of N-myristoylation and the biophysical principles of lipid-protein interactions. The methodologies outlined in this guide provide a clear path forward for researchers to elucidate the specific protein targets of this compound and to unravel its functional roles in cellular physiology and disease.

References

  • Studying Lipid-Protein Interactions Using Protein-Lipid Overlay and Protein-Liposome Association Assays. Methods in Molecular Biology.
  • Studying Lipid–Protein Interactions Using Protein–Lipid Overlay and Protein–Liposome Association Assays.
  • Emerging methodologies to investigate lipid–protein interactions. PMC - NIH.
  • Sarcosine. PubChem - NIH.
  • Membrane interaction of small N-myristoylated peptides: implications for membrane anchoring and protein-protein associ
  • The Science Behind Sarcosine: From Biodegradable Surfactants to Health Innov
  • Protein N-Myristoylation.
  • Myristoyl
  • The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs
  • N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses. PubMed Central.
  • Lauroylsarcosine. PubChem - NIH.
  • Sarcosine. Wikipedia.
  • Sarcosine – Knowledge and References. Taylor & Francis.
  • The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs
  • S-Myristoylation: Functions, Regulation, and Experimental Insights.
  • The Glycine Transport Inhibitor Sarcosine Is an Inhibitory Glycine Receptor Agonist. PMC - NIH.
  • The glycine transport inhibitor sarcosine is an inhibitory glycine receptor agonist. PubMed.
  • Sarcosine (N-Methylglycine). MedchemExpress.com.
  • The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from glycine.
  • Insoluble protein purification with sarkosyl: facts and precautions. PubMed.

Sources

Enzymatic degradation pathways for N-(1-Oxotetradecyl)sarcosine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Enzymatic Degradation of N-(1-Oxotetradecyl)sarcosine

Executive Summary

This compound, also known as N-myristoylsarcosine, is an N-acyl amino acid widely utilized as a surfactant in personal care products and as an excipient in pharmaceutical formulations. Understanding its metabolic fate is critical for assessing its safety, biocompatibility, and environmental impact. This technical guide provides a comprehensive overview of the proposed enzymatic degradation pathways for this compound, designed for researchers, scientists, and drug development professionals. We postulate a primary two-stage degradation process initiated by the hydrolytic cleavage of the amide bond, followed by the independent catabolism of the resulting myristic acid and sarcosine moieties through well-established metabolic pathways. This guide synthesizes current knowledge, presents detailed experimental protocols to investigate this pathway, and offers insights into the key enzymatic players, including acylamino acid-releasing enzymes and sarcosine dehydrogenase.

Introduction: The Biochemical Context of this compound

This compound is an amphiphilic molecule consisting of a saturated 14-carbon fatty acid (myristic acid) linked to the amino acid sarcosine (N-methylglycine) via an amide bond. This structure confers surfactant properties, making it valuable in cosmetics and as a gentle cleansing agent.[1][2] From a biochemical standpoint, it is recognized that N-acyl sarcosines are generally metabolized in the body back into their constituent components: the fatty acid and sarcosine.[3] This degradation is fundamental to the compound's favorable safety profile, as both myristic acid and sarcosine are endogenous molecules with well-characterized metabolic pathways.

This guide provides the theoretical framework and practical methodologies to elucidate the specific enzymatic processes governing this breakdown.

The Core Degradation Hypothesis: A Two-Stage Pathway

The metabolic breakdown of this compound is logically proposed to occur in two major stages:

  • Stage 1: Initial Hydrolysis. The primary and rate-limiting step is the enzymatic hydrolysis of the stable amide bond, releasing myristic acid and sarcosine. This reaction requires a specific hydrolase capable of recognizing the N-acyl amino acid structure.

  • Stage 2: Independent Catabolism. The liberated myristic acid and sarcosine enter their respective, distinct catabolic pathways within the cell—β-oxidation for the fatty acid and mitochondrial oxidation for sarcosine.

G cluster_0 Overall Degradation Pathway This compound This compound Myristic Acid Myristic Acid This compound->Myristic Acid Stage 1: Amide Hydrolysis Sarcosine Sarcosine This compound->Sarcosine Stage 1: Amide Hydrolysis Acetyl-CoA Acetyl-CoA Myristic Acid->Acetyl-CoA Stage 2a: β-Oxidation Glycine Glycine Sarcosine->Glycine Stage 2b: Oxidative Demethylation

Caption: High-level overview of the proposed two-stage degradation pathway.

Part 1: The Initiating Hydrolysis – Cleavage of the Amide Bond

The hydrolysis of the N-acyl linkage is the gateway to the complete catabolism of the molecule. While no single enzyme has been definitively identified for this compound, several classes of hydrolases are strong candidates based on their known substrate specificities.

Candidate Enzyme Classes
  • Acylamino Acid-Releasing Enzymes (AARE): Also known as acylpeptide hydrolases (APEH), these are highly conserved serine proteases.[4] Their primary function is to cleave N-terminally acylated amino acids from peptides.[5] Given that this compound is structurally an N-acylated amino acid, AAREs represent a primary candidate class for its hydrolysis.[6][7]

  • Fatty Acid Amide Hydrolase (FAAH): FAAH is a serine hydrolase responsible for degrading a range of bioactive fatty acid amides, most notably the endocannabinoid anandamide.[8][9] Research has demonstrated that FAAH can also function as an N-acyl amino acid hydrolase, suggesting it could potentially process this compound.[10][11]

  • Other Acylases and Hydrolases: The broader family of aminoacylases, which are involved in the hydrolysis and synthesis of N-acyl-amino acids, may also contain enzymes capable of this reaction.[12] For instance, porcine kidney acylase I has been shown to deacylate N-acylhomoserine lactones, demonstrating the potential for this class of enzymes to act on similar substrates.[13]

Experimental Workflow for Elucidating the Hydrolytic Activity

To identify the enzyme(s) responsible for the initial cleavage, a systematic approach combining in vitro screening and kinetic analysis is required.

G cluster_workflow Workflow: Identification of Hydrolytic Enzyme A Prepare Tissue Homogenates (e.g., Liver, Kidney, Intestine) B Incubate Homogenate with This compound A->B C Metabolite Extraction & Quenching B->C D LC-MS/MS Analysis C->D E Quantify Myristic Acid & Sarcosine Formation D->E F Identify Candidate Enzyme (e.g., AARE, FAAH) E->F If activity detected G Express & Purify Recombinant Enzyme F->G H Perform Enzyme Kinetic Assay (Michaelis-Menten) G->H I Determine Km and kcat H->I

Caption: Experimental workflow for identifying and characterizing the hydrolytic enzyme.

Protocol 1: In Vitro Hydrolysis Assay Using Tissue Homogenates

This protocol serves as a primary screen to identify tissues with significant hydrolytic activity, providing a basis for further investigation.

Rationale: Tissues with high metabolic capacity, such as the liver and kidney, are likely to contain the enzymes responsible for xenobiotic and lipid metabolism.

Methodology:

  • Tissue Preparation:

    • Harvest fresh tissue (e.g., mouse liver) and immediately place it in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA).

    • Mince the tissue and homogenize using a Dounce or Potter-Elvehjem homogenizer on ice.

    • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet mitochondria and cell debris. The resulting supernatant (S9 fraction) contains cytosolic and microsomal enzymes.

    • Determine the total protein concentration of the S9 fraction using a Bradford or BCA assay.

  • Enzymatic Reaction:

    • Prepare reaction mixtures in microcentrifuge tubes. For a 100 µL final volume:

      • 80 µL of S9 fraction (diluted in homogenization buffer to 1 mg/mL).

      • 10 µL of 10x reaction buffer (e.g., 500 mM Tris-HCl, pH 7.4).

      • 10 µL of 1 mM this compound stock solution (in DMSO) to start the reaction (final concentration: 100 µM).

    • Include a negative control (heat-inactivated S9 fraction) to account for non-enzymatic degradation.

    • Incubate at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).

  • Sample Quenching and Extraction:

    • Stop the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated myristic acid).

    • Vortex vigorously and centrifuge at 15,000 x g for 10 minutes at 4°C to precipitate proteins.

    • Transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Use a C18 reverse-phase column to separate the substrate and products.

    • Monitor the specific mass-to-charge ratio (m/z) transitions for this compound, myristic acid, and sarcosine in multiple reaction monitoring (MRM) mode to ensure specificity and sensitivity.

Self-Validation: The protocol's trustworthiness is ensured by including time-zero and heat-inactivated controls. A linear, time-dependent, and protein concentration-dependent formation of myristic acid and sarcosine confirms true enzymatic activity.

Protocol 2: Kinetic Analysis with a Recombinant Candidate Enzyme

Once a candidate enzyme (e.g., human AARE) is identified, this protocol allows for definitive confirmation and characterization of its catalytic efficiency.

Rationale: Using a purified recombinant enzyme eliminates confounding activities from other proteins in tissue homogenates and allows for the precise determination of kinetic parameters (Km, kcat), which are essential for establishing a true enzyme-substrate relationship.

Methodology:

  • Enzyme Expression and Purification:

    • Clone the cDNA of the candidate enzyme (e.g., human APEH) into an expression vector (e.g., pET-28a with a His-tag).

    • Express the protein in a suitable host, such as E. coli BL21(DE3).

    • Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA column), followed by size-exclusion chromatography to ensure high purity.

    • Verify purity by SDS-PAGE and confirm protein concentration.

  • Kinetic Assay:

    • Set up reactions in a 96-well plate. Each well contains:

      • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4).

      • A fixed, low concentration of the purified enzyme (e.g., 10 nM).

      • Varying concentrations of this compound substrate (e.g., from 0.1 µM to 100 µM).

    • Initiate the reaction by adding the substrate.

    • Incubate at 37°C. For continuous monitoring, a coupled assay with a fluorescent or colorimetric output could be designed. For endpoint analysis, quench the reaction at an early time point where product formation is linear.

  • Data Analysis:

    • Quantify product (e.g., myristic acid) formation using LC-MS/MS as described in Protocol 1.

    • Calculate the initial velocity (v₀) at each substrate concentration.

    • Plot v₀ versus substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Vmax and Km.

    • Calculate the turnover number (kcat) using the equation: kcat = Vmax / [E], where [E] is the enzyme concentration.

Data Presentation:

ParameterValueUnit
KmµM
Vmaxµmol/min/mg
kcats⁻¹
kcat/KmM⁻¹s⁻¹
Caption: Table of kinetic parameters for the hydrolysis of this compound.

Part 2: Catabolism of the Degradation Products

Once liberated, myristic acid and sarcosine are processed by distinct and well-understood metabolic pathways located in different cellular compartments.

The Metabolic Fate of Sarcosine

Sarcosine is catabolized in the mitochondrial matrix.[14]

Pathway: The primary enzyme responsible is sarcosine dehydrogenase (SARDH) , a mitochondrial enzyme that catalyzes the oxidative demethylation of sarcosine to yield glycine.[15][16][17] This reaction is FAD-dependent and results in the transfer of a methyl group, which can be accepted by tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate, a key player in one-carbon metabolism.[14][18] In the absence of THF, free formaldehyde is produced.[14]

G cluster_sarcosine Sarcosine Catabolism (Mitochondrion) Sarcosine Sarcosine SARDH Sarcosine Dehydrogenase (SARDH) Sarcosine->SARDH Glycine Glycine SARDH->Glycine CH2THF 5,10-CH2-THF SARDH->CH2THF FADH2 FADH2 SARDH->FADH2 THF Tetrahydrofolate (THF) THF->SARDH FAD FAD FAD->SARDH

Caption: The mitochondrial pathway for sarcosine degradation to glycine.

The Metabolic Fate of Myristic Acid

Myristic acid, a 14-carbon saturated fatty acid, is degraded via mitochondrial β-oxidation .

Pathway:

  • Activation: In the cytoplasm, myristic acid is first activated to myristoyl-CoA by acyl-CoA synthetase.

  • Mitochondrial Transport: Myristoyl-CoA is transported into the mitochondrial matrix via the carnitine shuttle.

  • β-Oxidation Spiral: In the matrix, myristoyl-CoA undergoes six cycles of β-oxidation. Each cycle consists of four enzymatic reactions (dehydrogenation, hydration, oxidation, thiolysis) and shortens the fatty acyl chain by two carbons, releasing one molecule of acetyl-CoA, one FADH₂, and one NADH.

  • Final Products: The complete oxidation of one molecule of myristoyl-CoA yields 7 molecules of acetyl-CoA, 6 FADH₂, and 6 NADH. The acetyl-CoA then enters the citric acid cycle for complete oxidation to CO₂.

G cluster_beta_oxidation Myristic Acid β-Oxidation (Mitochondrion) Myristoyl-CoA (C14) Myristoyl-CoA (C14) Cycle1 β-Oxidation Cycle (x6) Myristoyl-CoA (C14)->Cycle1 Acetyl-CoA Acetyl-CoA Cycle1->Acetyl-CoA 7 molecules FADH2 FADH2 Cycle1->FADH2 6 molecules NADH NADH Cycle1->NADH 6 molecules

Caption: Simplified schematic of myristic acid degradation via β-oxidation.

Part 3: Integrated Cellular Metabolism and Pathway Validation

To validate the entire proposed pathway within a living system, a stable isotope tracing study is the gold standard.

Protocol 3: Cellular Metabolism Study with Stable Isotope Labeling

This protocol uses this compound labeled with stable isotopes (e.g., ¹³C or ¹⁵N) to trace its metabolic fate within cultured cells.

Rationale: By tracking the incorporation of heavy isotopes from the parent molecule into downstream metabolites, this method provides definitive evidence of the metabolic flux through the proposed degradation pathways. It serves as a powerful, self-validating system.

Methodology:

  • Cell Culture:

    • Culture a relevant cell line (e.g., HepG2 human liver cells or HaCaT keratinocytes) in standard growth medium until they reach ~80% confluency.

  • Isotope Labeling:

    • Prepare a labeling medium by supplementing standard medium with a known concentration (e.g., 50 µM) of labeled N-(1-Oxotetradecyl)-[¹⁵N]-sarcosine or N-([1-¹³C]-1-Oxotetradecyl)sarcosine.

    • Remove the standard medium from the cells, wash once with PBS, and replace with the labeling medium.

    • Incubate the cells for a time course (e.g., 0, 1, 4, 12, 24 hours).

  • Metabolite Extraction:

    • At each time point, rapidly wash the cells with ice-cold saline to remove extracellular medium.

    • Quench metabolism and extract intracellular metabolites by adding 1 mL of an ice-cold extraction solvent (e.g., 80:20 methanol:water) to the culture plate.

    • Scrape the cells, collect the cell lysate, and centrifuge to pellet debris.

    • Collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Analyze the extracts using LC-MS/MS.

    • Create a targeted method to monitor the mass transitions for the labeled parent compound and the expected labeled products:

      • If using [¹⁵N]-sarcosine label: Monitor for [¹⁵N]-sarcosine and [¹⁵N]-glycine.

      • If using [1-¹³C]-myristic acid label: Monitor for [1-¹³C]-myristic acid and downstream labeled intermediates of β-oxidation and the citric acid cycle (e.g., M+2 labeled citrate).

    • Quantify the abundance of labeled and unlabeled metabolites over time.

Expected Outcome: A time-dependent decrease in the labeled parent compound and a corresponding increase in labeled sarcosine/glycine and/or labeled myristic acid would provide direct evidence for the proposed degradation pathway.

Conclusion and Future Directions

The enzymatic degradation of this compound is proposed as a sequential process involving an initial amide hydrolysis followed by the entry of its constituents into core metabolic pathways. The key unknown is the specific hydrolase responsible for the first step, with AARE and FAAH being primary candidates. The experimental protocols outlined in this guide provide a robust framework for identifying this enzyme and validating the complete catabolic sequence in a cellular context.

Future research should focus on:

  • Screening a wider range of recombinant hydrolases to pinpoint the most catalytically efficient enzyme.

  • Investigating potential differences in metabolic pathways across various tissues and species.

  • Elucidating the regulatory mechanisms that may control the expression and activity of the involved enzymes in response to exposure.

A thorough understanding of these pathways is essential for the continued development and safe application of N-acyl amino acids in consumer and pharmaceutical products.

References

  • Sarcosine - Wikipedia. Wikipedia. [Link]

  • Sarcosinemia | Pathway - PubChem. National Center for Biotechnology Information. [Link]

  • Sarcosine dehydrogenase - Wikipedia. Wikipedia. [Link]

  • Expression of sarcosine metabolism-related proteins according to metastatic site in breast cancer. PubMed Central. [Link]

  • The Role of Sarcosine Metabolism in Prostate Cancer Progression. PubMed Central. [Link]

  • IN-11391 - Regulations.gov. United States Environmental Protection Agency. [Link]

  • Sequence analysis of sarcosine oxidase and nearby genes reveals homologies with key enzymes of folate one-carbon metabolism. PubMed. [Link]

  • Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH. PubMed Central. [Link]

  • Sarcosine oxidase - M-CSA. Mechanism and Catalytic Site Atlas. [Link]

  • Sarcosine – Knowledge and References. Taylor & Francis. [Link]

  • Sarcosine | C3H7NO2 | CID 1088 - PubChem. National Center for Biotechnology Information. [Link]

  • Acylamino acid-releasing enzyme, a bifunctional protease with a potential role in aging. PubMed. [Link]

  • Lauroylsarcosine | C15H29NO3 | CID 7348 - PubChem. National Center for Biotechnology Information. [Link]

  • N-Lauroylsarcosine, sodium | C15H29NNaO3+ | CID 21864164 - PubChem. National Center for Biotechnology Information. [Link]

  • Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants. Springer Link. [Link]

  • Sodium N-Lauroyl Sarcosinate (Sodium Lauroyl Sarcosinate). Ataman Kimya. [Link]

  • Biodegradation of sodium lauryl ether sulfate (SLES) by two different bacterial consortia. PubMed. [Link]

  • Fatty-acid amide hydrolase 1 - Wikipedia. Wikipedia. [Link]

  • Acylamino-acid-releasing enzyme (human) | Protein Target - PubChem. National Center for Biotechnology Information. [Link]

  • Sodium Lauroyl Sarcosinate | C15H28NNaO3 | CID 23668817 - PubChem. National Center for Biotechnology Information. [Link]

  • Studies on the specificity of acetylaminoacyl-peptide hydrolase. PubMed Central. [Link]

  • Identification and biochemical characterization of plant acylamino acid-releasing enzyme. PubMed. [Link]

  • Specificity in the hydrolysis of N-acyl-L-phenylalanine 4-nitroanilides by chymotrypsin. PubMed. [Link]

  • N-Lauroylsarcosine, Na-salt (30 % solution). SERVA Electrophoresis GmbH. [Link]

  • Acylamino acid-releasing enzyme, a bifunctional protease with a potential role in aging. Oxford Academic. [Link]

  • A deeply conserved protease, acylamino acid-releasing enzyme (AARE), acts in ageing in Physcomitrella and Arabidopsis. bioRxiv. [Link]

  • FAAH - Fatty-acid amide hydrolase 1 - Homo sapiens (Human). UniProt. [Link]

  • The impacts of sodium lauroyl sarcosinate in facial cleanser on facial skin microbiome and lipidome. ResearchGate. [Link]

  • N-carbamoyl-D-amino-acid hydrolase - M-CSA. Mechanism and Catalytic Site Atlas. [Link]

  • The fatty acid amide hydrolase (FAAH). PubMed. [Link]

  • Investigation into the metabolic effect of sarcosine on prostate cancer. University of Iceland. [Link]

  • The Role of Sarcosine Metabolism in Prostate Cancer Progression. ResearchGate. [Link]

  • Sarcosine metabolism in the mitochondria. ResearchGate. [Link]

  • Amended Safety Assessment of Sarcosines and Sarcosinate Amides as Used in Cosmetics. Cosmetic Ingredient Review. [Link]

  • Degradation of N-acylhomoserine lactones, the bacterial quorum-sensing molecules, by acylase. PubMed. [Link]

  • Comparison of Enzymatic Traits between Native and Recombinant Glycine Sarcosine N-Methyltransferase from Methanohalophilus portucalensis FDF1T. PubMed Central. [Link]

  • Oxidation of sarcosine and N-alkyl derivatives of glycine by D-amino-acid oxidase. PubMed. [Link]

  • Comparison of Enzymatic Traits between Native and Recombinant Glycine Sarcosine N-Methyltransferase from Methanohalophilus portucalensis FDF1T. PubMed. [Link]

  • Showing metabocard for Sarcosine (HMDB0000271). Human Metabolome Database. [Link]

  • The Glycine Transport Inhibitor Sarcosine Is an Inhibitory Glycine Receptor Agonist. PubMed Central. [Link]

  • Relation of exposure to amino acids involved in sarcosine metabolic pathway on behavior of non-tumor and malignant prostatic cell lines. PubMed. [Link]

Sources

Measuring the Critical Micelle Concentration of Myristoyl Sarcosine: A Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Myristoyl Sarcosine, an N-acyl amino acid-based anionic surfactant, is increasingly utilized in advanced cosmetic and pharmaceutical formulations for its mildness, conditioning properties, and unique solution behavior.[1][2][3] A fundamental parameter governing its efficacy and application is the Critical Micelle Concentration (CMC), the threshold at which individual surfactant monomers spontaneously self-assemble into thermodynamically stable aggregates known as micelles.[4] Operating above the CMC is critical for functionalities like solubilization, emulsification, and detergency.[5] An accurate determination of the CMC is therefore a non-negotiable prerequisite for formulation design, quality control, and mechanistic studies. This guide provides an in-depth exploration of the primary experimental techniques for measuring the CMC of Myristoyl Sarcosine, grounded in both theoretical principles and practical, field-proven insights.

The Significance of the Critical Micelle Concentration

Surfactant molecules, or amphiphiles, possess a dual nature: a hydrophilic "head" and a hydrophobic "tail".[6] When introduced into an aqueous medium at low concentrations, they preferentially adsorb at the air-water interface, orienting their hydrophobic tails away from the water, which systematically lowers the surface tension of the solution.[5][7]

As the surfactant concentration increases, the interface becomes saturated with monomers. Beyond this point, a further increase in monomer concentration in the bulk solution becomes energetically unfavorable. To minimize the exposure of their hydrophobic tails to water, the molecules begin to aggregate in the bulk solution, forming micelles.[8] This process is a cooperative self-assembly, and the narrow concentration range over which it occurs is defined as the Critical Micelle Concentration (CMC).[9] Above the CMC, physical properties of the solution, such as surface tension, conductivity, and osmotic pressure, exhibit a distinct change in their dependence on concentration.[10][11] It is this abrupt change that allows for the experimental determination of the CMC.

cluster_below_cmc Below CMC cluster_above_cmc Above CMC Monomer1 Monomer Interface Air-Water Interface Monomer1->Interface Adsorption Monomer2 Monomer Monomer2->Interface Lowers Surface Tension Micelle Micelle Monomer3 Monomer Monomer3->Micelle Aggregation Monomer4 Monomer Monomer4->Micelle Aggregation Concentration Increase Surfactant Concentration cluster_above_cmc cluster_above_cmc Concentration->cluster_above_cmc cluster_below_cmc cluster_below_cmc

Caption: Conceptual workflow of surfactant behavior as concentration increases past the CMC.

Core Methodologies for CMC Determination

Several robust techniques exist to determine the CMC, each leveraging a different physical property that changes upon micellization.[9][12] For an ionic surfactant like Myristoyl Sarcosine, the most reliable and commonly employed methods are:

  • Tensiometry: Measures the change in surface tension.

  • Conductometry: Measures the change in electrical conductivity.

  • Fluorescence Spectroscopy: Uses a probe whose fluorescence properties are sensitive to the local environment.

  • Isothermal Titration Calorimetry (ITC): Measures the heat change associated with micelle formation or dissociation.

The choice of method is a critical experimental decision, balancing factors of surfactant type, required precision, sample availability, and potential interferences.[12]

Method 1: Surface Tensiometry

Principle of Tensiometry

This is arguably the most direct and universally applicable method for CMC determination.[8][11] It is predicated on the fact that surfactant monomers reduce the surface tension of a solvent. As the concentration increases, surface tension decreases until the CMC is reached. Above the CMC, newly added surfactant molecules form micelles in the bulk solution rather than adsorbing at the surface, causing the surface tension to remain relatively constant.[5][11] The CMC is identified as the inflection point in the plot of surface tension versus the logarithm of surfactant concentration.[10]

Expertise & Experience: Why Tensiometry?
  • Universality: This method is effective for ionic, non-ionic, and zwitterionic surfactants, making it a versatile tool in any lab.[10][11]

  • Trustworthiness: It is considered a standard method for CMC determination due to its direct measurement of surface activity.[11] The key to a self-validating protocol is ensuring pristine cleanliness of the measurement probe (e.g., Du Noüy ring or Wilhelmy plate) and the sample vessel to prevent contamination, which can significantly alter surface tension readings.[13] Temperature control is paramount, as surface tension is temperature-dependent.

Experimental Protocol: Automated Wilhelmy Plate Method

This protocol describes a modern, automated approach using a force tensiometer with an auto-dispenser for high accuracy and reproducibility.[5]

  • Preparation of Stock Solution: Prepare a concentrated stock solution of Myristoyl Sarcosine in high-purity, deionized water (e.g., 100 mM). Ensure complete dissolution. The concentration should be well above the expected CMC.

  • Instrument Setup:

    • Calibrate the tensiometer's microbalance according to the manufacturer's instructions.

    • Thoroughly clean the Wilhelmy plate by rinsing with deionized water and ethanol, followed by flaming to red heat to burn off any organic residues.

    • Place a known volume of deionized water into a clean, thermostatted vessel.

  • Automated Titration:

    • Program the instrument to perform an automated CMC measurement. The dispenser will incrementally add aliquots of the concentrated Myristoyl Sarcosine stock solution into the water.

    • After each addition, the solution is stirred for a set time to ensure homogeneity, followed by a stabilization period before the surface tension is measured.

  • Data Acquisition: The software records the surface tension (γ) at each corresponding concentration (C). The experiment continues until the surface tension reaches a stable plateau.

  • Data Analysis:

    • Plot the measured surface tension (γ) on the y-axis against the logarithm of the concentration (log C) on the x-axis.

    • The resulting graph will typically show two linear regions: a steeply sloped region where surface tension decreases with concentration, and a plateau region where it is relatively constant.[7]

    • The CMC is determined from the intersection of the two regression lines fitted to these regions.[5]

Caption: Workflow for CMC determination using automated surface tensiometry.

Method 2: Conductivity

Principle of Conductivity

This method is specifically suited for ionic surfactants like Myristoyl Sarcosine.[10][12] In a dilute solution (below CMC), the surfactant exists as individual ions (monomers) and their counter-ions, which are efficient charge carriers. As concentration increases, the specific conductivity increases linearly. When micelles form at the CMC, the monomers are sequestered into larger, slower-moving aggregates.[11] While the micelles themselves are charged, their mobility is much lower than that of the individual monomers, and they bind a fraction of the counter-ions. This results in a decrease in the slope of the conductivity versus concentration plot. The CMC is identified as the break-point between the two linear segments.[10][14]

Expertise & Experience: Why Conductivity?
  • Simplicity & Cost-Effectiveness: The required equipment (a conductometer) is common in most laboratories and is relatively inexpensive compared to a tensiometer or fluorometer.

  • Ionic Specificity: Its reliance on charge transport makes it an excellent and sensitive choice for ionic surfactants. It is, however, unsuitable for non-ionic surfactants.[12]

  • Trustworthiness: The protocol's validity hinges on precise temperature control, as conductivity is highly sensitive to temperature fluctuations. Using high-purity water with low intrinsic conductivity is essential to ensure a good signal-to-noise ratio. The measurement should be performed by serial dilution from a stock to minimize pipetting errors.

Experimental Protocol: Serial Dilution Method
  • Preparation:

    • Prepare a stock solution of Myristoyl Sarcosine (e.g., 20 mM) in high-purity deionized water.

    • Prepare a series of solutions with decreasing concentrations by serial dilution from the stock solution.

  • Instrument Setup:

    • Calibrate the conductivity meter using standard KCl solutions.

    • Ensure the conductivity probe is clean and rinsed with deionized water, then with a small amount of the sample to be measured.

  • Measurement:

    • Place the solutions in a thermostatted water bath to ensure a constant temperature (e.g., 25°C).

    • Starting with the most dilute solution and moving to the most concentrated, measure the specific conductivity (κ) of each sample. Rinse the probe between measurements.

  • Data Analysis:

    • Plot the specific conductivity (κ) on the y-axis against the surfactant concentration (C) on the x-axis.

    • The plot will show two distinct linear portions with different slopes.[4]

    • Fit a linear regression line to the data points in the pre-micellar region and another to the data points in the post-micellar region.

    • The CMC is the concentration at which these two lines intersect.[9]

Caption: Workflow for CMC determination via the conductivity method.

Method 3: Fluorescence Spectroscopy with Pyrene Probe

Principle of Fluorescence

This is a highly sensitive method that relies on a hydrophobic fluorescent probe, most commonly pyrene.[15] The fluorescence emission spectrum of pyrene exhibits several vibronic peaks, and the ratio of the intensity of the first peak (I₁) to the third peak (I₃) is highly sensitive to the polarity of the local microenvironment.[15][16]

  • Below CMC: Pyrene resides in the highly polar aqueous environment, resulting in a high I₁/I₃ ratio.

  • Above CMC: As micelles form, the nonpolar pyrene molecules preferentially partition into the hydrophobic core of the micelles.[17] This nonpolar environment causes a significant decrease in the I₁/I₃ ratio.

The CMC is determined from the inflection point of a sigmoidal curve when plotting the I₁/I₃ ratio against the logarithm of surfactant concentration.[15]

Expertise & Experience: Why Fluorescence?
  • High Sensitivity: This method is exceptionally sensitive and can determine very low CMC values, often in the micromolar range.[16]

  • Mechanistic Insight: It directly probes the formation of the hydrophobic micellar core, providing strong evidence of micellization.

  • Trustworthiness: The concentration of the pyrene probe must be kept extremely low (micromolar range) to ensure it does not influence the aggregation behavior of the surfactant itself.[16] A self-validating protocol involves preparing a single stock solution of pyrene in the surfactant, which is then diluted, ensuring the probe-to-surfactant ratio remains constant and avoiding issues with pyrene's low water solubility.

Experimental Protocol: Pyrene I₁/I₃ Ratio Method
  • Preparation of Pyrene Stock: Prepare a concentrated stock solution of pyrene in a volatile organic solvent like acetone (e.g., 1 mM).

  • Preparation of Surfactant Solutions:

    • Prepare a series of vials or a 96-well plate with varying concentrations of Myristoyl Sarcosine in deionized water.

    • Add a small, identical aliquot of the pyrene stock solution to each vial/well. The final pyrene concentration should be very low (~0.5-1 µM).

    • Allow the solvent to evaporate completely, leaving a thin film of pyrene.

    • Add the corresponding surfactant solutions to each vial/well and allow them to equilibrate overnight in the dark to ensure pyrene solubilization.

  • Spectrofluorometer Setup:

    • Set the excitation wavelength to ~335 nm.

    • Scan the emission spectrum from approximately 350 nm to 450 nm.

  • Data Acquisition:

    • Record the fluorescence emission spectrum for each sample.

    • Identify the intensity of the first vibronic peak (I₁, ~373 nm) and the third vibronic peak (I₃, ~384 nm).

  • Data Analysis:

    • Calculate the intensity ratio I₁/I₃ for each surfactant concentration.

    • Plot the I₁/I₃ ratio (y-axis) against the logarithm of the surfactant concentration (x-axis).

    • The data will form a sigmoidal curve. The CMC is typically determined from the midpoint of this transition or by finding the point of maximum change in the first derivative of the curve.[15]

Caption: Experimental workflow for CMC determination using the pyrene fluorescence probe method.

Method 4: Isothermal Titration Calorimetry (ITC)

Principle of ITC

ITC is a powerful thermodynamic technique that directly measures the heat evolved or absorbed during a molecular interaction or process.[6] For CMC determination, the experiment is typically designed to measure the enthalpy of demicellization. A concentrated solution of surfactant (well above its CMC) is titrated into a calorimeter cell containing only the buffer or water.[18]

  • Initial Injections: The injected micelles are diluted below the CMC, causing them to dissociate into monomers. This process has an associated enthalpy change (ΔH_mic), which is measured as a heat signal.

  • Later Injections: As the concentration inside the cell approaches and surpasses the CMC, fewer micelles dissociate with each injection. The heat signal diminishes.

  • Final Injections: Once the concentration in the cell is well above the CMC, the injected micelles are simply diluted into a solution already containing micelles. The heat signal reduces to a small heat of dilution.

The resulting titration isotherm (heat per injection vs. concentration) shows a transition that can be analyzed to determine both the CMC and the enthalpy of micellization.[19][20]

Expertise & Experience: Why ITC?
  • Thermodynamic Richness: ITC is unique in that it provides not only the CMC but also a direct measurement of the enthalpy of micellization (ΔH_mic) in a single experiment.[19] From this, other key thermodynamic parameters like the Gibbs free energy (ΔG_mic) and entropy (ΔS_mic) of micellization can be calculated.

  • Label-Free: The technique does not require any probes or labels, eliminating potential artifacts.

  • Trustworthiness: A self-validating protocol requires careful degassing of all solutions to prevent air bubbles from causing artifacts in the heat signal.[21] Running a control titration (e.g., titrating buffer into buffer) is essential to determine the heat of dilution, which must be subtracted from the experimental data.

Experimental Protocol: Demicellization Titration
  • Preparation:

    • Prepare a solution of Myristoyl Sarcosine in the desired buffer or water at a concentration ~10-20 times the expected CMC. This will be the "syringe solution."

    • Fill the calorimeter cell with the same buffer or water.

    • Thoroughly degas both the syringe and cell solutions.[6]

  • Instrument Setup:

    • Set the instrument to the desired experimental temperature and allow it to equilibrate to a stable baseline.

  • Titration:

    • Perform a series of small, sequential injections (e.g., 5-10 µL) of the syringe solution into the cell.

    • The instrument records the heat change associated with each injection.

  • Data Analysis:

    • Integrate the heat signal for each injection peak to get the enthalpy change per injection.

    • Plot the enthalpy per mole of injectant against the total surfactant concentration in the cell.

    • The resulting isotherm will show a transition corresponding to micelle dissociation. The CMC is defined as the midpoint of this transition, which can be determined by fitting the data to a suitable thermodynamic model (e.g., a sigmoidal curve or a dedicated micellization model in the analysis software).[18][21]

Caption: Workflow for CMC and ΔH_mic determination using Isothermal Titration Calorimetry.

Comparative Summary and Data Presentation

The selection of a method depends on the specific research question and available resources. While tensiometry is a robust standard, conductivity offers simplicity for ionic surfactants, fluorescence provides high sensitivity, and ITC delivers unparalleled thermodynamic detail.

Table 1: Comparison of CMC Determination Methods for Myristoyl Sarcosine

FeatureSurface TensiometryConductivityFluorescence (Pyrene)Isothermal Titration Calorimetry (ITC)
Principle Change in surface energyChange in ion mobilityChange in probe environmentHeat of demicellization
Applicability Universal (Ionic & Non-ionic)[10]Ionic only [12]UniversalUniversal
Sensitivity GoodGoodVery High [16]High
Key Advantage Direct measure of surface activity[11]Simple, low-cost equipmentExcellent for low CMCsProvides full thermodynamic profile (CMC, ΔH, ΔS)[19]
Key Limitation Sensitive to impurities[11]Unsuitable for non-ionic or highly saline systemsRequires exogenous probe; potential for artifactsHigher equipment cost; sensitive to bubbles
Data Output CMCCMCCMCCMC, ΔH_mic

Conclusion

The accurate measurement of the Critical Micelle Concentration of Myristoyl Sarcosine is fundamental to harnessing its properties in scientific research and product development. Each of the detailed methods—tensiometry, conductivity, fluorescence spectroscopy, and ITC—offers a reliable pathway to determine this crucial parameter. The choice of technique should be a deliberate one, guided by the surfactant's ionic nature, the required level of precision, and the desire for complementary thermodynamic data. By following rigorous, self-validating protocols and understanding the causality behind each experimental step, researchers can ensure the generation of high-quality, trustworthy CMC data, paving the way for innovation in formulation science.

References

  • Method for Measurement of Critical Micelle Concentration. Just Agriculture. [Link]

  • Methods used for determination of critical micelle concentration. ResearchGate. [Link]

  • Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Agilent. [Link]

  • Method of Determination of CMC. Slideshare. [Link]

  • A New Pyrene-Based Fluorescent Probe for the Determination of Critical Micelle Concentrations. ACS Publications. [Link]

  • Isothermal Titration Calorimetry Studies of Neutral Salt Effects on the Thermodynamics of Micelle Formation. ACS Publications. [Link]

  • A comparison of the self-assembly behaviour of sodium N-lauroyl sarcosinate and sodium N-lauroyl. Journal of Colloid and Interface Science. [Link]

  • Detailed Calorimetric Analysis of Mixed Micelle Formation from Aqueous Binary Surfactants for Design of Nanoscale Drug Carriers. ResearchGate. [Link]

  • Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All?. National Institutes of Health (NIH). [Link]

  • Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements. National Institutes of Health (NIH). [Link]

  • Applications Note Thermodynamics of Micelle Formation. TA Instruments. [Link]

  • Detailed Calorimetric Analysis of Mixed Micelle Formation from Aqueous Binary Surfactants for Design of Nanoscale Drug Carriers. PubMed. [Link]

  • Analyzing Demicellization Data from Isothermal Titration Calorimetry. AZoM. [Link]

  • Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples. National Institutes of Health (NIH). [Link]

  • Myristoyl Sarcosine - Descrizione. TRecensito. [Link]

  • Exercise 9 CRITICAL MICELLE CONCENTRATION OF IONIC SURFACTANTS. UOCHB. [Link]

  • Myristoyl Sarcosine. Cosmetics Info. [Link]

  • SODIUM MYRISTOYL SARCOSINATE – Ingredient. COSMILE Europe. [Link]

  • CMC measurement by fluorescence employing pyrene as the probe molecule. ResearchGate. [Link]

  • Surface tension model for surfactant solutions at the critical micelle concentration. PubMed. [Link]

  • A New Pyrene-Based Fluorescent Probe for the Determination of Critical Micelle Concentrations. ResearchGate. [Link]

  • What is Sodium Myristoyl Sarcosinate?. Paula's Choice EU. [Link]

  • Determination of the critical micelle concentration of SDS. The Royal Society of Chemistry. [Link]

  • MYRISTOYL SARCOSINE – Ingredient. COSMILE Europe. [Link]

  • Critical micelle concentration (CMC) and surfactant concentration. KRÜSS Scientific. [Link]

  • Standard Test Method for - Determination of Various Anionic Surfactant Actives by Potentiometric Titration. ASTM International. [Link]

  • Catanionic mixtures of surface-active ionic liquids and N-lauroyl sarcosinate: Surface adsorption, aggregation behavior and microbial toxicity. ResearchGate. [Link]

  • A facile surfactant critical micelle concentration determination. National Institutes of Health (NIH). [Link]

  • Critical Micelle Concentration | Measurements. Biolin Scientific. [Link]

  • Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All?. ACS Publications. [Link]

  • Structural Effect on Surface Activities of Anionic Surfactants Having N-acyl-N-methylamide and Carboxylate Groups. ResearchGate. [Link]

  • 1H and 13C NMR investigation of conformational and aggregation behavior of sodium N-lauroyl sarcosinate. Semantic Scholar. [Link]

  • Second CMC in surfactant micellar systems. ResearchGate. [Link]

  • Predicting Critical Micelle Concentrations for Surfactants Using Graph Convolutional Neural Networks. PubMed. [Link]

  • Critical Micelle Concentrations in Surfactant Mixtures and Blends by Simulation. ACS Publications. [Link]

  • Active Matter in Anionic Surfactants by Potentiometric Titration. ASTM International. [Link]

  • Final Report on the Safety Assessment of Cocoyl Sarcosine, Lauroyl Sarcosine, Myristoyl Sarcosine, Oleoyl Sarcosine, Stearoyl Sarcosine, Sodium Cocoyl Sarcosinate, Sodium Lauroyl Sarcosinate, Sodium Myristoyl Sarcosinate, Ammonium Cocoyl Sarcosinate, and Ammonium Lauroyl Sarcosinate. ResearchGate. [Link]

  • Standard for - Qualitative Classification of Surfactants by Infrared Absorption. ASTM International. [Link]

  • Standard Test Method for - Synthetic Anionic Active Ingredient in Detergents by Cationic Titration Procedure. ASTM International. [Link]

  • Effect of Additives on the Aggregation Behavior of Sodium Lauroyl Sarcosine in Aqueous Solution. Journal of Applicable Chemistry. [Link]

  • Standard for Qualitative Classification of Surfactants by Infrared Absorption. ASTM International. [Link]

  • Sodium Myristoyl Sarcosinate - Descrizione. TRecensito. [Link]

  • Correlation of the critical micelle concentrations of surfactants with their effects on a bacterial demethylase. PubMed. [Link]

Sources

A Technical Guide to the Spectroscopic Analysis of N-methyl-N-(1-oxotetradecyl)glycine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the expanding landscape of lipidomics and drug discovery, N-acyl amino acids are emerging as a class of molecules with significant biological activity and therapeutic potential. Among these, N-methyl-N-(1-oxotetradecyl)glycine, also known as N-myristoylsarcosine, represents a key structure, combining a saturated C14 fatty acid (myristic acid) with N-methylglycine (sarcosine).[1] A thorough understanding of its chemical identity and purity is paramount for any research or development endeavor. This technical guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the structural elucidation and characterization of this molecule.

This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for the experimental choices and interpretation of the resulting data.

Molecular Structure and Key Spectroscopic Features

A foundational understanding of the molecular structure of N-methyl-N-(1-oxotetradecyl)glycine is essential for interpreting its spectroscopic data. The molecule consists of a long aliphatic chain, an amide linkage, and a carboxylic acid functional group. Each of these components will give rise to characteristic signals in the various spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For N-methyl-N-(1-oxotetradecyl)glycine, both ¹H and ¹³C NMR provide a wealth of information regarding its carbon-hydrogen framework.

¹H NMR Spectroscopy: A Proton's Perspective

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of N-methyl-N-(1-oxotetradecyl)glycine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; CDCl₃ is often preferred for its ability to solubilize lipids, while DMSO-d₆ can be useful for observing exchangeable protons like the carboxylic acid proton.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Interpretation of the ¹H NMR Spectrum:

The ¹H NMR spectrum of N-methyl-N-(1-oxotetradecyl)glycine will exhibit several key signals corresponding to the different proton environments in the molecule. The predicted chemical shifts (δ) are summarized in the table below.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Notes
-CH₃ (fatty acid terminus)~ 0.88Triplet (t)3HThe terminal methyl group of the myristoyl chain.
-(CH₂)₁₀-~ 1.25Multiplet (m)20HThe bulk methylene protons of the fatty acid chain.
-CH₂-CH₂-C=O~ 1.62Multiplet (m)2HThe methylene group β to the amide carbonyl.
-CH₂-C=O~ 2.35Triplet (t)2HThe methylene group α to the amide carbonyl.
N-CH₃~ 2.95 / 3.10Singlet (s)3HThe N-methyl group. Two singlets may be observed due to restricted rotation around the amide bond (rotamers).
N-CH₂-COOH~ 4.05 / 4.15Singlet (s)2HThe methylene group of the glycine moiety. Two singlets may be observed due to rotamers.
-COOH~ 10-12Broad Singlet (br s)1HThe carboxylic acid proton. Its chemical shift is highly dependent on solvent and concentration. May not be observed in D₂O due to exchange.
¹³C NMR Spectroscopy: The Carbon Backbone

Experimental Protocol:

  • Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is often beneficial for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Instrument Setup: The same NMR spectrometer as for ¹H NMR can be used.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Interpretation of the ¹³C NMR Spectrum:

The ¹³C NMR spectrum provides complementary information, revealing the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
-C H₃ (fatty acid terminus)~ 14.1The terminal methyl carbon.
-(C H₂)₁₀-~ 22.7 - 31.9A cluster of peaks for the methylene carbons in the fatty acid chain.
-C H₂-CH₂-C=O~ 25.5The methylene carbon β to the amide carbonyl.
-C H₂-C=O~ 35.8The methylene carbon α to the amide carbonyl.
N-C H₃~ 35.0 / 37.0The N-methyl carbon. Two peaks may be present due to rotamers.
N-C H₂-COOH~ 50.0 / 52.0The methylene carbon of the glycine moiety. Two peaks may be present due to rotamers.
Amide C=O~ 174.0The carbonyl carbon of the amide.
Carboxylic Acid C=O~ 171.0The carbonyl carbon of the carboxylic acid.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.

Experimental Protocol:

  • Sample Preparation: For solid samples, a KBr pellet can be prepared by mixing a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, a thin film can be cast from a volatile solvent. For liquids or low-melting solids, the sample can be analyzed as a neat liquid between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Interpretation of the IR Spectrum:

The IR spectrum of N-methyl-N-(1-oxotetradecyl)glycine will be dominated by absorptions from the long alkyl chain, the tertiary amide, and the carboxylic acid.

Vibrational Mode Expected Absorption Range (cm⁻¹) Intensity Notes
O-H stretch (carboxylic acid)3300 - 2500Broad, StrongA very broad absorption due to hydrogen bonding of the carboxylic acid dimer.
C-H stretch (alkane)2950 - 2850StrongCharacteristic of the long alkyl chain.
C=O stretch (carboxylic acid)~ 1710StrongThe carbonyl stretch of the carboxylic acid.
C=O stretch (amide)~ 1650StrongThe carbonyl stretch of the tertiary amide. This is typically at a lower wavenumber than esters or ketones due to resonance.[2]
C-N stretch~ 1400MediumThe stretching vibration of the carbon-nitrogen bond.
O-H bend~ 1300MediumThe in-plane bending of the carboxylic acid O-H group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC). For a non-volatile compound like this, LC-MS with electrospray ionization (ESI) is a common choice.

  • Ionization: ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.

  • Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.

  • Fragmentation (MS/MS): To obtain structural information, the molecular ion can be selected and subjected to collision-induced dissociation (CID) to generate a fragmentation spectrum.

Interpretation of the Mass Spectrum:

The molecular weight of N-methyl-N-(1-oxotetradecyl)glycine (C₁₇H₃₃NO₃) is 299.45 g/mol .

  • Full Scan MS: In positive ion mode ESI-MS, a prominent peak at m/z 300.25 ([M+H]⁺) is expected. In negative ion mode, a peak at m/z 298.23 ([M-H]⁻) would be observed.

  • MS/MS Fragmentation: The fragmentation pattern provides valuable structural information. Key fragmentations are expected to occur at the amide bond.

Predicted Key Fragment Ions (Positive Ion Mode):

m/z Proposed Fragment Notes
226[CH₃(CH₂)₁₂CO]⁺Acylium ion formed by cleavage of the C-N bond.
88[CH₃NHCH₂COOH + H]⁺Protonated N-methylglycine.
74[CH₃N=CH₂]⁺A common fragment from the sarcosine moiety.

Fragmentation_Pathway

Integrated Spectroscopic Analysis Workflow

A robust characterization of N-methyl-N-(1-oxotetradecyl)glycine relies on the synergistic use of these spectroscopic techniques. The following workflow illustrates a logical approach to confirming the structure and purity of a synthesized or isolated sample.

a

Conclusion

The comprehensive spectroscopic analysis of N-methyl-N-(1-oxotetradecyl)glycine through NMR, IR, and Mass Spectrometry provides a self-validating system for its structural confirmation and purity assessment. Each technique offers a unique and complementary piece of the structural puzzle. By understanding the principles behind each method and the expected spectral features, researchers and drug development professionals can confidently identify and characterize this important N-acyl amino acid, ensuring the integrity and reproducibility of their scientific investigations.

References

Investigating Myristoyl Sarcosine as a Potential Enzyme Inhibitor: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Authored by: A Senior Application Scientist

Abstract

Myristoyl Sarcosine, an N-acyl amino acid comprised of a myristoyl group linked to sarcosine, is widely recognized for its utility in the cosmetics sector as a surfactant and conditioning agent.[1][2][3] However, its chemical architecture, which marries a lipid moiety with an amino acid derivative, suggests a latent potential for biological activity. This guide delineates a comprehensive, technically-grounded framework for the systematic investigation of Myristoyl Sarcosine as a potential enzyme inhibitor. Drawing upon the established inhibitory actions of related N-acyl amino acids against a variety of enzyme classes, we present a rationale for this inquiry.[4][5][6] This document provides researchers, scientists, and drug development professionals with a detailed roadmap, from the initial identification of plausible enzyme targets to intricate mechanistic studies designed to characterize the nature of the inhibition. We emphasize a self-validating approach to experimental design, ensuring the generation of robust and reliable data.

Introduction: The Scientific Premise for Investigating Myristoyl Sarcosine

Myristoyl Sarcosine is chemically defined as 2-[methyl(tetradecanoyl)amino]acetic acid, with the molecular formula C17H33NO3.[7][8] Its structure is characterized by a 14-carbon saturated fatty acid (myristic acid) linked via an amide bond to sarcosine (N-methylglycine). While its current applications are primarily in personal care products, the broader class of N-acyl amino acids has garnered significant interest for their diverse biological activities.[2][9]

The rationale for exploring Myristoyl Sarcosine as an enzyme inhibitor is built on several key observations:

  • Structural Analogy: The amide linkage in Myristoyl Sarcosine is isosteric to the peptide bond, suggesting it could act as a competitive inhibitor or a substrate analog for proteases.

  • Lipophilic Nature: The myristoyl tail provides a significant hydrophobic character, enabling potential interactions with the active sites of lipid-metabolizing enzymes such as lipases and acyltransferases.

  • Precedent in N-Acyl Amino Acids: Research has demonstrated that various N-acyl amino acids can inhibit enzymes of therapeutic relevance. For example, derivatives have been shown to inhibit influenza neuraminidase and digestive enzymes.[4][6] Furthermore, N-acyl amino acids can act as competitive inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids.[5]

Given this context, a systematic investigation into the enzyme inhibitory potential of Myristoyl Sarcosine is a scientifically compelling endeavor.

Identification of Potential Enzyme Targets

Based on the structural features of Myristoyl Sarcosine, the following enzyme classes are proposed as primary targets for initial screening:

  • Serine Proteases: Enzymes such as trypsin, chymotrypsin, and elastase, which possess a serine residue in their active site and often have hydrophobic pockets that could accommodate the myristoyl chain.

  • Cysteine Proteases: Papain and cathepsins are examples of proteases that utilize a cysteine residue for catalysis and could be targeted by the amide bond of Myristoyl Sarcosine.

  • Lipases: Pancreatic lipase and other microbial lipases, which act on lipid substrates, are logical targets due to the myristoyl group.

  • Fatty Acid Amide Hydrolase (FAAH): Given the known inhibition of FAAH by other N-acyl amino acids, this enzyme represents a high-priority target.[5]

  • N-Myristoyltransferases (NMT): These enzymes catalyze the attachment of myristate to proteins. Myristoyl Sarcosine could potentially act as a competitive inhibitor by mimicking the myristoyl-CoA substrate.[10]

Experimental Workflow for Characterization of Enzyme Inhibition

A phased approach is recommended to systematically evaluate the inhibitory potential of Myristoyl Sarcosine.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Mechanistic Studies a Enzyme Target Selection b Single-Concentration Inhibition Assay a->b c Determination of % Inhibition b->c d Dose-Response Analysis c->d Active Hits e IC50 Value Calculation d->e f Enzyme Kinetic Analysis (Michaelis-Menten) e->f Potent Inhibitors g Determination of Ki and Inhibition Type f->g h Biophysical Interaction Studies (SPR, ITC) g->h i Structural Studies (Crystallography, NMR) h->i

Figure 1: A three-phase experimental workflow for the characterization of Myristoyl Sarcosine as an enzyme inhibitor.

Phase 1: Initial Screening

The primary objective of this phase is to rapidly identify if Myristoyl Sarcosine exhibits any inhibitory activity against the selected enzyme targets.

Protocol: Single-Concentration Inhibition Assay

  • Reagent Preparation:

    • Prepare a stock solution of Myristoyl Sarcosine (e.g., 10 mM in DMSO).

    • Prepare assay buffer specific to the enzyme being tested.

    • Prepare enzyme and substrate solutions at appropriate concentrations in the assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer.

    • Add Myristoyl Sarcosine to a final concentration of 100 µM. For the control wells, add an equivalent volume of DMSO.

    • Add the enzyme solution to all wells and incubate for 15 minutes at the optimal temperature for the enzyme.

    • Initiate the reaction by adding the substrate solution.

    • Monitor the reaction progress by measuring the absorbance or fluorescence of the product over time using a microplate reader.

  • Data Analysis:

    • Calculate the reaction rates for both the control and the Myristoyl Sarcosine-treated samples.

    • Determine the percentage of inhibition using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Control)] * 100

Phase 2: Potency Determination

For enzymes where significant inhibition is observed in the initial screen, the next step is to determine the potency of the inhibition.

Protocol: IC50 Determination

  • Serial Dilution: Prepare a series of dilutions of Myristoyl Sarcosine in DMSO, typically covering a range from 1 µM to 500 µM.

  • Dose-Response Assay: Perform the enzyme inhibition assay as described in Phase 1, but with the range of Myristoyl Sarcosine concentrations.

  • Data Analysis:

    • Plot the percentage of inhibition as a function of the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Hypothetical IC50 Values for Myristoyl Sarcosine
Enzyme Target IC50 (µM)
Pancreatic Lipase75.2
Trypsin> 500
Fatty Acid Amide Hydrolase (FAAH)120.8
N-Myristoyltransferase 1 (NMT1)250.4

Table 1: A table of hypothetical IC50 values for Myristoyl Sarcosine against a panel of enzymes. This data is for illustrative purposes only.

Phase 3: Mechanistic Studies

Understanding the mechanism of inhibition is crucial for further development.

Protocol: Enzyme Kinetic Analysis

  • Experimental Setup:

    • Perform the enzyme assay with varying concentrations of the substrate in the absence and presence of different fixed concentrations of Myristoyl Sarcosine.

    • The concentrations of Myristoyl Sarcosine should be chosen around the determined IC50 value (e.g., 0.5x, 1x, and 2x IC50).

  • Data Analysis:

    • Plot the reaction velocity versus substrate concentration for each inhibitor concentration.

    • Fit the data to the Michaelis-Menten equation to determine the kinetic parameters Vmax (maximum reaction velocity) and Km (Michaelis constant).

    • Analyze the changes in Vmax and Km in the presence of the inhibitor to determine the mode of inhibition (competitive, non-competitive, uncompetitive, or mixed). This can be visualized using a Lineweaver-Burk plot.

G E E ES ES E->ES k1 P P EI EI E->EI Ki S S ES->E k-1 ES->E kcat I I EI->E

Figure 2: A simplified diagram illustrating competitive inhibition, where the inhibitor (I) binds to the free enzyme (E), preventing the substrate (S) from binding.

Advanced Characterization Techniques

To further validate the mechanism of inhibition and understand the binding thermodynamics, biophysical techniques can be employed.

  • Surface Plasmon Resonance (SPR): This technique can be used to measure the binding affinity (KD) and kinetics (kon and koff) of the interaction between Myristoyl Sarcosine and the target enzyme in real-time.

  • Isothermal Titration Calorimetry (ITC): ITC provides a complete thermodynamic profile of the binding event, including the enthalpy (ΔH) and entropy (ΔS) of binding, in addition to the binding affinity.

Conclusion

While Myristoyl Sarcosine is an established ingredient in the cosmetics industry, its potential as a bioactive molecule remains largely unexplored. This technical guide provides a robust and scientifically rigorous framework for investigating its capacity as an enzyme inhibitor. The proposed phased approach, from initial screening to detailed mechanistic and biophysical studies, will enable researchers to generate high-quality, reliable data. The insights gained from such an investigation could pave the way for new applications of Myristoyl Sarcosine in therapeutics or as a chemical probe to study enzyme function.

References

  • Cosmetics Info. (n.d.). Myristoyl Sarcosine. [Link]

  • Descrizione. (2024). Myristoyl Sarcosine. [Link]

  • National Center for Biotechnology Information. (n.d.). Myristoyl Sarcosine. PubChem. [Link]

  • Kondoh, M., Furutani, T., Azuma, M., Ooshima, H., & Kato, J. (1997). Acyl amino acid derivatives as novel inhibitors of influenza neuraminidase. Bioscience, Biotechnology, and Biochemistry, 61(5), 870-874. [Link]

  • Paula's Choice. (n.d.). What is Sodium Myristoyl Sarcosinate?. [Link]

  • Di Marzo, V., & De Petrocellis, L. (2010). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. IUBMB life, 62(8), 594–602. [Link]

  • Klebe, G. (2006). Inhibitors of Hydrolases with an Acyl–Enzyme Intermediate. In Drug Design (pp. 243-258). Stech-Vaughn. [Link]

  • FDA. (n.d.). MYRISTOYL SARCOSINE. Global Substance Registration System. [Link]

  • The Good Scents Company. (n.d.). myristoyl sarcosine glycine, N-methyl-N-(1-oxotetradecyl). [Link]

  • National Center for Biotechnology Information. (n.d.). Sodium Myristoyl Sarcosinate. PubChem. [Link]

  • Pinto, D. C. G. A., et al. (2022). Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents. Molecules, 27(19), 6285. [Link]

  • Perflavory. (n.d.). myristoyl sarcosine, 52558-73-3. [Link]

  • Jacobsen, C., Andreassen, H., & Saermark, T. (1989). Inhibition by glucosamine of myristoylation in human H9 lymphocytes and rat liver cells. FEBS letters, 259(1), 91-94. [Link]

Sources

Topic: The Potential of N-(1-Oxotetradecyl)sarcosine as a Novel NMDA Receptor Modulator

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The N-methyl-D-aspartate (NMDA) receptor is a pivotal ligand-gated ion channel essential for excitatory synaptic transmission, synaptic plasticity, and higher cognitive functions.[1][2] Its dysfunction is implicated in a spectrum of neurological and psychiatric disorders, making it a high-value therapeutic target.[3][4][5] While existing modulators have shown clinical promise, the search for agents with improved subtype selectivity and novel mechanisms of action is ongoing. This guide introduces N-(1-Oxotetradecyl)sarcosine, a lipoamino acid, as a candidate for a new class of NMDA receptor modulators. We present a scientific rationale grounded in the known pharmacology of its constituent parts—sarcosine and N-acyl amino acids—and propose a comprehensive, phased experimental framework to rigorously evaluate its potential. The central hypothesis is that the amphipathic nature of this compound allows its myristoyl tail to anchor within the lipid bilayer, positioning the sarcosine headgroup to interact with a modulatory site on the NMDA receptor complex, thereby altering its function. This document provides the theoretical basis and detailed, field-proven protocols for the systematic investigation of this hypothesis, from initial in vitro screening to in vivo validation.

Part 1: The NMDA Receptor: A Complex and Critical Therapeutic Target

The NMDA receptor is a heterotetrameric ion channel, typically composed of two obligatory GluN1 subunits and two variable GluN2 (A-D) or, more rarely, GluN3 (A-B) subunits.[6][7][8] This subunit diversity gives rise to a wide range of receptors with distinct pharmacological and biophysical properties, which are expressed differently across brain regions and developmental stages.[9][10]

Activation of the NMDA receptor is a unique event, requiring the simultaneous binding of two co-agonists: glutamate to the GluN2 subunit and glycine (or D-serine) to the GluN1 subunit.[7] Furthermore, at resting membrane potentials, the channel pore is blocked by a magnesium ion (Mg²⁺). This block is only relieved upon depolarization of the postsynaptic membrane, making the NMDA receptor a "molecular coincidence detector" that links synaptic activity with neuronal firing.[2][6] Upon opening, the channel is highly permeable to calcium (Ca²⁺), which acts as a critical second messenger to initiate downstream signaling cascades involved in processes like long-term potentiation (LTP), a cellular correlate of learning and memory.

Given its central role, both hypo- and hyper-function of the NMDA receptor are pathogenic. Insufficient activity is linked to the cognitive and negative symptoms of schizophrenia, while excessive activation leads to excitotoxicity, a key process in neuronal death following stroke and in neurodegenerative diseases like Alzheimer's.[1][3][5] This dual role necessitates the development of sophisticated modulators—not just simple blockers or agonists, but agents that can fine-tune receptor activity, potentially in a subtype-selective manner.[11][12]

cluster_0 NMDA Receptor Activation & Signaling Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2) Glutamate->NMDAR Binds GluN2 Glycine Glycine / D-Serine Glycine->NMDAR Binds GluN1 Mg_block Mg²⁺ Block Relief Depolarization Membrane Depolarization Depolarization->Mg_block Ca_influx Ca²⁺ Influx Mg_block->Ca_influx Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_influx->Signaling Plasticity Synaptic Plasticity (LTP, LTD) Signaling->Plasticity cluster_1 Hypothesized Mechanism of Action Molecule This compound Myristoyl Tail (C14) (Lipophilic) Sarcosine Headgroup (Hydrophilic) Membrane Lipid Bilayer Molecule:tail->Membrane Anchors in membrane ModSite Modulatory Site (e.g., Allosteric, Glycine Site) Molecule:head->ModSite Interacts with receptor NMDAR NMDA Receptor

Caption: Proposed membrane-tethered modulation of the NMDA receptor by the candidate molecule.

Part 3: A Phased Experimental Framework for Validation

To rigorously test this hypothesis, we propose a multi-phased approach. Each phase is designed to answer specific questions, with clear go/no-go decision points based on the generated data. This structure ensures that resources are deployed efficiently and that the scientific narrative is built on a solid foundation.

cluster_P1 cluster_P2 cluster_P3 P1 Phase 1: In Vitro Screening & Characterization P2 Phase 2: Cellular Mechanism of Action P1->P2 Activity Confirmed? E1_1 1.1 Binding Assays P1->E1_1 E1_2 1.2 Electrophysiology (Oocytes) P1->E1_2 E1_3 1.3 Calcium Imaging (HEK293) P1->E1_3 P3 Phase 3: In Vivo Proof-of-Concept P2->P3 Mechanism Defined? E2_1 2.1 Patch-Clamp (Neurons) P2->E2_1 E2_2 2.2 Mechanistic Electrophysiology P2->E2_2 E3_1 3.1 Disease Models P3->E3_1 E3_2 3.2 Behavioral Assays P3->E3_2

Caption: A logical, phased workflow for evaluating the candidate NMDA receptor modulator.

Phase 1: In Vitro Screening and Functional Characterization

Objective: To determine if this compound directly interacts with and modulates NMDA receptor function, and to assess its subunit selectivity.

Protocol 1.1: Radioligand Binding Assays

  • Causality: This initial step determines if the compound physically interacts with known binding sites on the receptor. A lack of competition suggests an action at a novel allosteric site or a non-binding modulatory mechanism (e.g., via the lipid membrane).

  • Methodology:

    • Prepare cell membrane homogenates from HEK293 cells stably expressing specific NMDA receptor subunit combinations (e.g., GluN1/GluN2A, GluN1/GluN2B, GluN1/GluN2C, GluN1/GluN2D).

    • Conduct competitive binding assays using:

      • Glutamate Site: [³H]CGP-39653 (antagonist)

      • Glycine Site: [³H]DCKA (antagonist)

      • Channel Pore: [³H]MK-801 (uncompetitive blocker)

    • Incubate membranes with a fixed concentration of radioligand and a range of concentrations of this compound (e.g., 1 nM to 100 µM).

    • Separate bound and free radioligand by rapid filtration and quantify radioactivity using liquid scintillation counting.

    • Calculate the inhibition constant (Ki) to determine the compound's affinity for each site.

  • Self-Validation: Each assay must include unlabeled standards (e.g., L-glutamate, glycine, MK-801) to generate positive control competition curves and ensure the assay is performing to specification.

Protocol 1.2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

  • Causality: This is the gold-standard functional assay for ion channels. It provides direct measurement of channel activity (current) and allows for precise control of voltage and ligand concentration, revealing the nature of modulation (potentiation vs. inhibition) and any voltage dependency. [13]* Methodology:

    • Inject cRNA for human GluN1 and a specific GluN2 subunit (A, B, C, or D) into Xenopus laevis oocytes. Incubate for 2-5 days to allow for receptor expression.

    • Place an oocyte in a recording chamber continuously perfused with buffer.

    • Clamp the membrane potential at -70 mV.

    • Apply a sub-maximal concentration of glutamate and glycine (e.g., EC₂₀) to elicit a baseline current.

    • Co-apply the EC₂₀ agonist solution with varying concentrations of this compound to generate a concentration-response curve.

    • Measure the peak current amplitude to determine if the compound is a positive allosteric modulator (PAM; increases current) or a negative allosteric modulator (NAM; decreases current).

    • Repeat for each GluN2 subunit to determine selectivity.

  • Self-Validation: The health of the oocytes and the expression of functional receptors are confirmed by a robust and stable response to a saturating concentration of agonists (e.g., 100 µM glutamate / 100 µM glycine).

Protocol 1.3: High-Throughput Calcium Imaging Assay

  • Causality: This assay provides a higher-throughput functional readout that is sensitive to Ca²⁺ influx through the NMDA receptor. [14][15]It is ideal for confirming activity and performing more detailed concentration-response profiling identified in the TEVC screen.

  • Methodology:

    • Plate HEK293 cells expressing the desired NMDA receptor subunits in a 384-well plate. [16][17] 2. Load the cells with a Ca²⁺-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM). [18] 3. Wash the cells with a Mg²⁺-free assay buffer to prevent channel block at resting potential.

    • Use an automated liquid handler integrated with a fluorescence plate reader (e.g., FDSS, FLIPR) to add this compound at various concentrations, followed by a fixed concentration of NMDA and glycine.

    • Measure the change in intracellular Ca²⁺ concentration by monitoring fluorescence over time.

    • Calculate EC₅₀ (for PAMs) or IC₅₀ (for NAMs) values.

  • Self-Validation: Control wells must include cells treated with vehicle only, a known PAM, a known NAM (e.g., ifenprodil for GluN2B), and a channel blocker (e.g., ketamine) to define the assay window and confirm expected pharmacology. [16][19]

    Hypothetical Phase 1 Data Summary GluN1/GluN2A GluN1/GluN2B GluN1/GluN2C GluN1/GluN2D
    Binding (Ki, µM) >100 >100 >100 >100
    TEVC (EC₅₀/IC₅₀, µM) 5.2 (EC₅₀) 7.8 (EC₅₀) >50 >50

    | Calcium Imaging (EC₅₀, µM) | 4.9 | 8.1 | >50 | >50 |

This table represents a potential positive outcome where the compound shows no binding to classical sites but acts as a PAM with some selectivity for GluN2A and GluN2B-containing receptors.

Phase 2: Elucidation of Cellular Mechanism of Action

Objective: To confirm the modulatory effect in a native neuronal environment and to dissect the specific biophysical mechanism of modulation.

Protocol 2.1: Whole-Cell Patch-Clamp Electrophysiology in Cultured Neurons

  • Causality: Validates the findings from recombinant systems in primary neurons, which contain endogenous NMDA receptors in a more physiologically relevant cellular context, complete with associated scaffolding and signaling proteins.

  • Methodology:

    • Prepare primary cultures of cortical or hippocampal neurons from embryonic rodents.

    • After 7-14 days in vitro, obtain whole-cell voltage-clamp recordings from individual neurons.

    • Locally perfuse NMDA/glycine to evoke synaptic-like currents.

    • Co-apply this compound to determine its effect on the amplitude, kinetics (activation, deactivation, desensitization), and recovery of the NMDA-evoked currents.

  • Self-Validation: Stable baseline recordings and consistent responses to agonist application are required. The identity of the recorded currents as NMDA-mediated must be confirmed by their sensitivity to the specific antagonist AP5.

Phase 3: In Vivo Proof-of-Concept Studies

Objective: To determine if the observed in vitro modulatory activity translates to a measurable physiological or behavioral effect in a living organism.

Protocol 3.1: Evaluation in an Animal Model of NMDA Receptor Hypofunction

  • Causality: If the compound is a PAM, it should rescue or ameliorate deficits in a model where NMDA receptor signaling is impaired. The ketamine-induced model is widely used as it mimics certain behavioral and neurochemical aspects of schizophrenia by non-competitively blocking NMDA receptors. [20]* Methodology:

    • Administer this compound (or vehicle) to adult mice via an appropriate route (e.g., intraperitoneal, oral gavage), determined by preliminary pharmacokinetic studies.

    • After a suitable pre-treatment time, administer a sub-anesthetic dose of ketamine.

    • Assess key behaviors that are robustly altered by ketamine.

  • Self-Validation: The ketamine-treated vehicle group must show the expected behavioral changes (e.g., hyperlocomotion) compared to a saline-treated control group. A positive control, such as clozapine, should also be included. [20] Protocol 3.2: Behavioral Assays

  • Causality: These assays provide functional readouts related to the domains affected by NMDA receptor dysfunction, such as cognition and psychosis-like behaviors.

  • Methodology:

    • Hyperlocomotion: Measure locomotor activity in an open field arena. A reversal of ketamine-induced hyperlocomotion would suggest antipsychotic-like potential. [20] * Cognitive Function: Use the Novel Object Recognition (NOR) test to assess recognition memory, a cognitive domain dependent on intact hippocampal and cortical function, which is heavily reliant on NMDA receptor-mediated plasticity.

  • Self-Validation: All behavioral testing must be conducted by an experimenter blinded to the treatment conditions to prevent bias.

Hypothetical Phase 3 Data Summary Vehicle + Saline Vehicle + Ketamine Compound + Ketamine
Locomotor Activity (distance, m) 30 ± 5150 ± 2055 ± 8
Novel Object Recognition (%) 75 ± 648 ± 570 ± 7

This table represents a potential positive outcome where the compound significantly attenuates ketamine-induced hyperlocomotion and rescues the cognitive deficit in the NOR test.

Conclusion and Future Directions

The structured investigation outlined in this guide provides a robust pathway to validate this compound as a potential first-in-class NMDA receptor modulator. A positive outcome—specifically, confirmation as a subtype-selective PAM with in vivo efficacy—would establish a strong foundation for a preclinical drug development program. Future work would involve lead optimization to improve potency and pharmacokinetic properties, detailed toxicology studies, and evaluation in more complex models of neurological disease. [21][22]The exploration of such novel lipoamino acids could open new avenues for therapeutic intervention in a host of disorders driven by NMDA receptor dysregulation.

References

  • Structure, function, and allosteric modulation of NMDA receptors. (n.d.). The Journal of General Physiology.
  • NMDA receptor. (n.d.). Wikipedia.
  • N-acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets. (n.d.). PubMed.
  • Structure and function of NMDA-type glutam
  • Use of Calcium-Sensitive Indicators for the Determination of NMDA Receptor Activity. (2025). Springer.
  • Therapeutic potential of N-methyl-D-aspartate receptor modulators in psychiatry. (n.d.).
  • Novel NMDA Receptor Modulators: An Upd
  • Electrophysiological analysis of NMDA receptor subunit changes in the aging mouse cortex. (n.d.). Neurobiology of Aging.
  • N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets. (n.d.). PubMed Central.
  • Therapeutic potential of N-methyl-D-aspartate receptor modulators in psychi
  • Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses. (n.d.). Springer.
  • Structure, Function, and Pharmacology of NMDA Receptor Channels. (n.d.). Semantic Scholar.
  • N‐Acyl amino acids and N‐acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets. (n.d.). Semantic Scholar.
  • Use of Calcium-Sensitive Indicators for the Determination of NMDA Receptor Activity. (n.d.). Springer.
  • Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modul
  • Pharmacological and Electrophysiological Characterization of Novel NMDA Receptor Antagonists. (n.d.). ACS Chemical Neuroscience.
  • Pharmacology of NMDA Receptors. (n.d.). NCBI.
  • Structural insights into NMDA receptor pharmacology. (2023). PubMed Central.
  • Therapeutic potential of N-methyl-D-aspartate receptor modulators in psychi
  • Allosteric modulators of NR2B-containing NMDA receptors: molecular mechanisms and therapeutic potential. (n.d.). PubMed Central.
  • NMDARs in neurological diseases: a potential therapeutic target. (n.d.). Taylor & Francis Online.
  • Structure, Function, and Pharmacology of NMDA Receptor Channels. (2012).
  • Use of Calcium-Sensitive Indicators for the Determination of NMDA Receptor Activity. (2025).
  • A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutam
  • NMDA Receptor Function and Physiological Modul
  • Calcium Flux Assay to Study NMDA-Receptors | Protocol Preview. (2022). YouTube.
  • The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from glycine. (n.d.). WashU Medicine Research Profiles.
  • The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs
  • N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. (2019). PubMed Central.
  • Pharmacophore-driven identification of N-methyl-D-receptor antagonists as potent neuroprotective agents validated using in vivo studies. (n.d.). PubMed Central.
  • Mechanistic and Structural Determinants of NMDA Receptor Voltage-Dependent Gating and Slow Mg2+ Unblock. (2013). Journal of Neuroscience.
  • A high-throughput assay method for identifying allosteric nmda receptor modulators. (n.d.).
  • A Model to Study NMDA Receptors in Early Nervous System Development. (2020). eNeuro.
  • Functional assay of N‐methyl‐D‐aspartate (NMDA) receptor (NMDAR) responses in oligodendrocyte cultures derived from the rat forebrain. (n.d.).
  • Sodium Sarcosinate: Manufacturing Methods and Applications. (2025). Caloong Chemical Co., Ltd.
  • In Vivo Evidence for NMDA Receptor-Mediated Excitotoxicity in a Murine Genetic Model of Huntington Disease. (2009). Journal of Neuroscience.
  • Effects of sarcosine and N, N-dimethylglycine on NMDA receptor-mediated excitatory field potentials. (2017). PubMed Central.
  • Myristoyl Sarcosine. (n.d.). Cosmetics Info.
  • NMDA receptor modulation by Esculetin: Investigating behavioral, biochemical and neurochemical effects in schizophrenic mice model. (n.d.). NIH.
  • Neuro-immunobiology and treatment assessment in a mouse model of anti-NMDAR encephalitis. (2025). YouTube.
  • Extracellular Modul
  • The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs
  • Supplementation of antipsychotic treatment with sarcosine – GlyT1 inhibitor – causes changes of glutamatergic (1)NMR spectroscopy parameters in the left hippocampus in patients with stable schizophrenia. (n.d.). PubMed.

Sources

Methodological & Application

Application Note: A Validated Protocol for the Laboratory Synthesis of High-Purity N-(1-Oxotetradecyl)sarcosine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

N-(1-Oxotetradecyl)sarcosine, also known as N-Myristoyl Sarcosine, is an N-acyl derivative of the amino acid sarcosine (N-methylglycine).[1][2] It belongs to a class of modified fatty acids that exhibit enhanced solubility and acidity compared to their parent fatty acids.[3][4] This amphiphilic molecule, featuring a lipophilic 14-carbon myristoyl tail and a hydrophilic N-methylglycine head group, is widely utilized as a high-performance anionic surfactant. Its applications span cosmetics, personal care products like shampoos and cleansers, and biochemical research, where it serves as a gentle detergent for solubilizing membrane proteins.[3][5]

The synthesis of N-acyl sarcosines is most commonly achieved via the Schotten-Baumann reaction, a robust method for acylating amines.[6] This protocol details a validated laboratory procedure for the synthesis of high-purity this compound through the condensation of myristoyl chloride with sarcosine under aqueous alkaline conditions. The methodology is designed to be self-validating, incorporating rigorous purification and analytical quality control steps to ensure the final product meets the high-purity standards required for research and development applications.

Reaction Principle and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The amine group of sarcosine, maintained in its nucleophilic free base form by an alkaline medium (sodium hydroxide), attacks the electrophilic carbonyl carbon of myristoyl chloride. The sodium hydroxide serves a dual purpose: it deprotonates the sarcosine amine for enhanced nucleophilicity and neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation. The subsequent acidification of the resulting sodium salt precipitates the final this compound product, which is insoluble in water.

ReactionMechanism Sarcosine Sarcosine (N-Methylglycine) Intermediate Tetrahedral Intermediate Sarcosine->Intermediate + Myristoyl Chloride (Nucleophilic Attack) MyristoylCl Myristoyl Chloride MyristoylCl->Intermediate NaOH NaOH (aq) NaOH->Sarcosine Deprotonates Amine Maintains pH > 10 HCl HCl (aq) Product This compound Product->Product Intermediate->Product - Cl⁻ NaCl NaCl H2O H₂O

Caption: Reaction scheme for the synthesis of this compound.

Materials, Reagents, and Equipment

Reagents and Chemicals
ReagentCAS NumberMolecular FormulaPurity/GradeSupplier Example
Sarcosine (N-Methylglycine)107-97-1C₃H₇NO₂≥98%Sigma-Aldrich
Myristoyl Chloride112-64-1C₁₄H₂₇ClO≥98%TCI Chemicals
Sodium Hydroxide (NaOH)1310-73-2NaOHACS Reagent, ≥97%Fisher Scientific
Hydrochloric Acid (HCl)7647-01-0HCl37% (w/w), ACS ReagentVWR
Acetone67-64-1C₃H₆OACS Reagent, ≥99.5%BDH
Deionized Water (H₂O)7732-18-5H₂OType II or higherMillipore
Equipment
  • Three-neck round-bottom flask (500 mL)

  • Magnetic stirrer with stir bar

  • Dropping funnel (125 mL)

  • Thermometer or temperature probe

  • Ice/water bath

  • pH meter or pH indicator strips (range 1-14)

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Rotary evaporator (optional)

  • Analytical balance

Health and Safety Precautions

This protocol involves hazardous chemicals and should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • Myristoyl Chloride: Corrosive and lachrymatory. Reacts violently with water, releasing toxic HCl gas. Handle with extreme care under an inert atmosphere if possible. Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Sodium Hydroxide (NaOH): Caustic and can cause severe skin and eye burns. Handle pellets or solutions with care.

  • Hydrochloric Acid (HCl): Corrosive and causes severe burns. The concentrated solution releases corrosive vapors.

  • Sarcosine: May cause skin and eye irritation.[7] Avoid inhalation of dust.[8]

Always consult the Safety Data Sheet (SDS) for each chemical before starting the experiment.

Experimental Workflow Overview

The synthesis protocol is divided into four main stages: reaction setup and execution, product isolation, purification, and analytical validation.

Workflow A 1. Reaction Setup B 2. Acylation Reaction (Schotten-Baumann) A->B Add Myristoyl Chloride (0-5 °C, pH 10-11) C 3. Workup & Isolation (Acidification) B->C Acidify with HCl to pH ~2 D 4. Purification (Recrystallization) C->D Filter crude solid E 5. Drying D->E Filter pure crystals from Acetone F 6. Quality Control Analysis E->F Dry under vacuum G High-Purity Product F->G Confirm Structure & Purity (NMR, MS, MP)

Caption: Overall workflow for the synthesis and validation of the product.

Detailed Step-by-Step Synthesis Protocol

Step 1: Preparation of Sodium Sarcosinate Solution
  • Place a 500 mL three-neck round-bottom flask, equipped with a magnetic stir bar, in a large ice/water bath on a magnetic stirrer.

  • Add 10.0 g (0.112 mol) of sarcosine to 150 mL of deionized water in the flask. Stir until partially dissolved.

  • Prepare a 4 M NaOH solution. Slowly add the NaOH solution to the sarcosine slurry until all the solid dissolves and the pH of the solution is between 10 and 11. This typically requires approximately 30 mL. This step forms the sodium salt of sarcosine in situ.

  • Cool the solution to 0-5 °C using the ice bath.

    • Causality: Maintaining a basic pH is critical to ensure the sarcosine's amine group is deprotonated and thus sufficiently nucleophilic to attack the acyl chloride. The low temperature is necessary to control the highly exothermic acylation reaction in the next step.

Step 2: Acylation with Myristoyl Chloride
  • Measure 27.7 g (0.112 mol) of myristoyl chloride into a dropping funnel. Note: Myristoyl chloride can solidify at room temperature (M.P. ~16-18°C); it may need to be gently warmed to be transferred.

  • Add the myristoyl chloride dropwise to the vigorously stirring, cold sodium sarcosinate solution over a period of 60-90 minutes.

  • Simultaneously, monitor the pH of the reaction mixture. As the reaction proceeds, HCl is generated, which will lower the pH. Maintain the pH between 10 and 11 by concurrently adding drops of 4 M NaOH solution.

  • After the addition is complete, allow the mixture to stir in the ice bath for an additional hour, followed by 2 hours at room temperature to ensure the reaction goes to completion.

    • Causality: A slow, controlled addition of the acyl chloride prevents a rapid temperature increase, which could lead to unwanted hydrolysis of the acyl chloride to myristic acid, the primary potential impurity.[9] Simultaneous base addition neutralizes the HCl byproduct, protecting the amine from protonation and driving the reaction forward.

Step 3: Product Isolation
  • After the reaction is complete, cool the mixture again in an ice bath.

  • Slowly acidify the reaction mixture by adding concentrated HCl (37%) dropwise while stirring. A thick, white precipitate will form.

  • Continue adding HCl until the pH of the slurry is approximately 2.

  • Collect the white solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid cake thoroughly with three portions of cold deionized water (3 x 50 mL) to remove salts (NaCl) and any unreacted sarcosine.

    • Causality: The product exists as its water-soluble sodium salt (sodium myristoyl sarcosinate) in the basic reaction mixture.[10] Acidification protonates the carboxylate group, forming the free acid this compound, which is insoluble in water and precipitates out of the solution.

Step 4: Purification by Recrystallization
  • Transfer the crude, moist solid to a beaker.

  • Add a minimal amount of hot acetone (approximately 100-150 mL) to dissolve the solid completely. Gentle heating on a hot plate may be required.

  • If any insoluble material remains (likely inorganic salts), perform a hot filtration.

  • Allow the clear filtrate to cool slowly to room temperature, then place it in a refrigerator (4 °C) for several hours, or overnight, to induce crystallization.

  • Collect the resulting white, needle-like crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold acetone.

  • Dry the purified product under vacuum at 40-50 °C to a constant weight. A typical yield is 75-85%.

    • Causality: Recrystallization is a highly effective method for purification. This compound is significantly more soluble in hot acetone than in cold acetone. The primary impurity, myristic acid, has different solubility characteristics, allowing for its separation from the desired product upon cooling and crystallization.

Characterization and Quality Control

The identity and purity of the final product must be confirmed through analytical methods.

Expected Analytical Data
AnalysisExpected Result
Appearance White to off-white crystalline solid
Melting Point 50-54 °C
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~3.1 (s, 3H, N-CH₃), ~4.0 (s, 2H, N-CH₂), ~2.4 (t, 2H, -CO-CH₂-), ~1.6 (m, 2H), ~1.2-1.3 (br s, 20H, -(CH₂)₁₀-), ~0.88 (t, 3H, -CH₃)
¹³C NMR (100 MHz, CDCl₃)δ (ppm): ~175 (C=O, amide), ~172 (C=O, acid), ~50 (N-CH₂), ~36 (N-CH₃), ~34 (-CO-CH₂-), ~32-22 (alkyl chain), ~14 (-CH₃)
FTIR (ATR)ν (cm⁻¹): ~3300-2500 (O-H stretch, acid), ~2920, 2850 (C-H stretch), ~1730 (C=O stretch, acid), ~1620 (C=O stretch, amide)
Mass Spec (ESI-) [M-H]⁻ calculated for C₁₇H₃₂NO₃⁻: 298.24; found: ~298.2
Purity Assessment

High-Performance Liquid Chromatography (HPLC) can be used for quantitative purity assessment. A C18 reverse-phase column with a gradient of acetonitrile and water (with 0.1% TFA) is a suitable starting point. The purity should ideally be ≥98%. The absence of a significant peak corresponding to myristic acid confirms the effectiveness of the purification.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; Hydrolysis of myristoyl chloride; Product loss during workup.Ensure pH is maintained at 10-11 throughout the addition. Add myristoyl chloride slowly at 0-5 °C. Use minimal solvent for recrystallization.
Oily/Gummy Product Presence of impurities (e.g., myristic acid); Incomplete drying.Repeat the recrystallization step, potentially with a different solvent system (e.g., ethyl acetate/hexanes). Ensure the product is thoroughly dried under vacuum.
Product Fails Purity Inefficient purification; Significant hydrolysis of myristoyl chloride during reaction.Perform a second recrystallization. Review the reaction conditions, ensuring slow addition and tight temperature/pH control.

References

  • J-Stage. Synthesis of N-Lauroylsarcosine. Journal of Synthetic Organic Chemistry, Japan, 30(1). [Link]

  • Cosmetic Ingredient Review. (2016). Amended Safety Assessment of Sarcosines and Sarcosinate Amides as Used in Cosmetics. [Link]

  • Google Patents. (2022). CN114989030A - Preparation method of N-lauroyl sarcosine sodium.
  • Oxford Academic. (2015). High-Performance Liquid Chromatographic Analysis of Sarcosine as a Fluorescent Levofloxacin Derivative. Journal of Chromatographic Science. [Link]

  • Cosmetics Info. Myristoyl Sarcosine. [Link]

  • Global Safety Management. Material Safety Data Sheet - Sarcosine. [Link]

  • Unione Nazionale Industrie di Profumeria, Cosmesi, Saponi di toeletta e Affini. Sodium Myristoyl Sarcosinate. [Link]

  • ENCODE Project. Dionna's ChIP Protocol. [Link]

  • Cosmetic Ingredient Review. Amended Safety Assessment of Fatty Acyl Sarcosines and Their Salts as Used in Cosmetics. [Link]

  • PubMed. (1976). Thin-layer chromatography of sarcosine and its N-lauroyl and N-nitroso derivatives. Journal of Chromatography. [Link]

  • International Organization for Standardization. ISO/NP 25826 Surface active agents-Determination of sodium laurate in Sodium lauroyl sarcosinate. [Link]

  • Google Patents. (2012). CN102584612A - Synthesis method of sarcosine.
  • Wikipedia. Sarcosine. [Link]

  • PubChem, National Institutes of Health. Sarcosine. [Link]

  • PubMed. (1995). Myristoylation. Cellular and Molecular Life Sciences. [Link]

  • ResearchGate. Myristyl acylation of the tumor necrosis factor α precursor on specific lysine residues. [Link]

  • Semantic Scholar. (2016). Synthesis of polysarcosine from air and moisture stable N-phenoxycarbonyl-N-methylglycine assisted by tertiary amine base. [Link]

  • PrepChem.com. Synthesis of N-acetyl-sarcosine. [Link]

  • PubMed. (2001). Final report on the safety assessment of Cocoyl Sarcosine, Lauroyl Sarcosine, Myristoyl Sarcosine, Oleoyl Sarcosine, Stearoyl Sarcosine, Sodium Cocoyl Sarcosinate, Sodium Lauroyl Sarcosinate, Sodium Myristoyl Sarcosinate, Ammonium Cocoyl Sarcosinate, and Ammonium Lauroyl Sarcosinate. International Journal of Toxicology. [Link]

  • Puracy. (2020). Sodium lauryl sarcosinate - What It Is and How It's Made. [Link]

  • The Good Scents Company. sodium myristoyl sarcosinate. [Link]

  • PubChem, National Institutes of Health. Sodium Myristoyl Sarcosinate. [Link]

Sources

Application Notes & Protocols: Utilizing Myristoyl Sarcosine for Membrane Protein Extraction and Solubilization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenge of Membrane Protein Stability

Membrane proteins represent a significant portion of the proteome and are the targets for the majority of modern pharmaceuticals. However, their hydrophobic nature presents a formidable challenge for biochemical and structural analysis. Removing these proteins from their native lipid bilayer while preserving their structural integrity and biological function is a critical first step. This requires the use of detergents—amphipathic molecules that can create a mimic of the cell membrane environment.

Among the vast array of available detergents, the N-acyl sarcosinate family stands out for its utility and relatively mild character. These are anionic surfactants derived from a natural amino acid, sarcosine. This guide focuses on Myristoyl Sarcosine (and its sodium salt, Sodium Myristoyl Sarcosinate), a member of this family characterized by a 14-carbon acyl chain. Due to the extensive documentation of its close analog, N-Lauroylsarcosine (Sarkosyl) , which has a 12-carbon chain, we will leverage established principles and protocols from Sarkosyl as a robust framework for the application of Myristoyl Sarcosine, highlighting the key physicochemical differences and their practical implications.

Section 1: Mechanism of Action - How N-Acyl Sarcosinates Solubilize Membranes

The efficacy of Myristoyl Sarcosine stems from its amphipathic structure: a hydrophobic myristoyl (C14) tail and a hydrophilic N-methylglycine (sarcosine) headgroup.[1] This dual nature allows it to disrupt the lipid bilayer and encapsulate membrane proteins in soluble protein-detergent micelles.

The process occurs in stages:

  • Monomer Partitioning : At low concentrations, detergent monomers insert into the lipid bilayer.

  • Membrane Saturation & Lysis : As the detergent concentration increases, the membrane becomes saturated, leading to the fragmentation of the bilayer into lipid-detergent mixed micelles.

  • Protein Encapsulation : Integral membrane proteins are then encapsulated by detergent molecules, which shield their hydrophobic transmembrane domains from the aqueous solvent. The result is a soluble protein-detergent complex.[2]

N-acyl sarcosinates are considered relatively "mild" detergents. Unlike harsh ionic detergents (e.g., SDS) that tend to fully denature proteins, the sarcosinate headgroup is less chaotropic, often allowing proteins to retain their native conformation and activity.[3]

G cluster_1 Step 2: Solubilization Membrane Lipid Bilayer with Integral Membrane Protein (IMP) Monomers Myristoyl Sarcosine Monomers MixedMicelles Lipid-Detergent Mixed Micelles Monomers->MixedMicelles > CMC ProteinMicelle IMP-Detergent Complex MixedMicelles->ProteinMicelle Protein Encapsulation

Caption: Mechanism of membrane protein solubilization by detergents.

Section 2: Physicochemical Properties - A Comparative Look

The length of the hydrophobic tail is a critical determinant of a detergent's behavior. Myristoyl Sarcosine's C14 tail is longer than Lauroyl Sarcosine's C12 tail, which has predictable consequences for its properties. A longer tail increases hydrophobicity, leading to micelle formation at a lower concentration.

PropertySodium Myristoyl SarcosinateSodium Lauroyl Sarcosinate (Sarkosyl)Rationale / Significance
Chemical Formula C₁₇H₃₂NNaO₃C₁₅H₂₈NNaO₃[4]The two additional CH₂ groups increase hydrophobicity.
Molecular Weight 321.4 g/mol 293.38 g/mol [4]Important for calculating molar concentrations.
Acyl Chain Length 14 Carbons12 CarbonsLonger chain length generally correlates with milder action and lower CMC.[5]
Critical Micelle Conc. (CMC) < 14 mM (Predicted) ~14 mM in water[4][6][7]Causality: The increased hydrophobicity of the C14 tail drives aggregation at a lower concentration. Working well above the CMC is essential for effective solubilization.
Aggregation Number Not Reported2[4][8][9]Represents the number of monomers in a micelle. Often smaller for ionic detergents.
Charge AnionicAnionicThe carboxylate headgroup is negatively charged at neutral pH.[7]

Section 3: Core Advantages & Experimental Considerations

Key Advantages
  • Mild Solubilization : Effectively solubilizes membrane proteins while often preserving their native structure and function.[3]

  • Inclusion Body Rescue : Highly effective at solubilizing and recovering functional recombinant proteins from insoluble aggregates (inclusion bodies) formed during overexpression in bacteria.[6]

  • Selective Extraction : At low concentrations, can be used to selectively solubilize inner bacterial membranes while leaving outer membrane components largely intact, providing a valuable initial purification step.[6]

Critical Experimental Factors
  • Work Above the CMC : Detergent concentration must be significantly above the CMC to ensure a sufficient population of micelles is available to encapsulate the protein. A common starting point is a concentration at least 2x the CMC.

  • Detergent-to-Protein Ratio : The mass ratio of detergent to protein is crucial. A ratio of 4:1 (w/w) is a minimum starting point, with ratios of 10:1 or higher often required to fully exchange lipids for detergent and achieve complete solubilization.

  • Avoid Divalent Cations : The anionic carboxylate headgroup of sarcosinates can be cross-linked by divalent cations like Mg²⁺ or Ca²⁺. This can completely prevent the solubilization of membrane proteins.[3] Therefore, chelating agents like EDTA are often included in lysis and solubilization buffers.[8]

  • pH Considerations : The pKa of the carboxylate headgroup is approximately 3.6.[7] For the detergent to be anionic and effective, the buffer pH should be maintained well above this, typically in the neutral to mildly alkaline range (pH 7.0 - 9.0).

Section 4: Experimental Protocols

The following protocols are adapted from well-established procedures for N-Lauroylsarcosine (Sarkosyl) and serve as an excellent starting point for Myristoyl Sarcosine, with the understanding that optimal concentrations may differ and require empirical validation.

G start Harvest Cells / Tissue lysis Cell Lysis (e.g., French Press, Sonication) start->lysis mem_prep Isolate Membranes (Ultracentrifugation) lysis->mem_prep solubilization Solubilization (Buffer + Myristoyl Sarcosine) mem_prep->solubilization centrifugation Clarification (High-Speed Centrifugation) solubilization->centrifugation supernatant Solubilized Protein (Supernatant) centrifugation->supernatant pellet Insoluble Material (Pellet) centrifugation->pellet downstream Downstream Purification (e.g., Affinity Chromatography) supernatant->downstream

Sources

Application Notes and Protocols: N-(1-Oxotetradecyl)sarcosine in Novel Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Advanced Researcher

In the dynamic landscape of pharmaceutical sciences, the pursuit of optimized drug delivery vectors is paramount. The efficacy of a therapeutic agent is intrinsically linked to its ability to reach the target site at a therapeutic concentration, a challenge often compounded by the physicochemical properties of the drug molecule itself. This guide delves into the multifaceted applications of N-(1-Oxotetradecyl)sarcosine, and its commonly used salt form, Sodium N-myristoyl sarcosinate, as a pivotal excipient in the architecture of novel drug delivery systems. We move beyond a cursory overview, providing in-depth mechanistic insights and actionable protocols for the formulation of nanoparticles, nanoemulsions, and liposomes. The underlying principle of this document is to not only present methodologies but to foster a deeper understanding of the causal relationships between formulation components and the resultant biomechanical performance of the delivery system. Each protocol is designed as a self-validating framework, encouraging critical evaluation and adaptation to your specific research needs.

Physicochemical Profile and Mechanistic Action

This compound is an N-acyl derivative of the amino acid sarcosine, characterized by a myristoyl (C14) fatty acid chain. This amphiphilic structure imparts surfactant properties, making it a valuable tool in pharmaceutical formulations. Its sodium salt, Sodium N-myristoyl sarcosinate, is a mild, anionic surfactant known for its excellent cleansing and foaming properties in cosmetic and personal care products.[1] In the context of drug delivery, its significance extends beyond simple solubilization.

Key Physicochemical Properties:

PropertyValue/DescriptionSource
Chemical Formula C17H32NNaO3[1]
Appearance White to off-white powder[1]
Solubility Soluble in waterGeneral Knowledge
Charge Anionic[1]
Primary Function Surfactant, Emulsifier, Permeation Enhancer[1]

Mechanism of Action in Drug Delivery Enhancement:

The utility of this compound in advanced drug delivery stems from two primary mechanisms:

  • Enhanced Solubilization: For hydrophobic drugs, which constitute a significant portion of new chemical entities, achieving adequate solubility is a primary hurdle.[2][3][4] this compound, as a surfactant, forms micelles in aqueous environments above its critical micelle concentration (CMC). These micelles have a hydrophobic core that can encapsulate poorly soluble drugs, thereby increasing their apparent solubility and facilitating their administration in aqueous-based formulations.

  • Permeation Enhancement: The stratum corneum of the skin and the epithelial layers of mucous membranes present formidable barriers to drug absorption. This compound and its analogs have been shown to act as permeation enhancers.[5] The proposed mechanism involves the disruption of the highly ordered lipid bilayers in these barriers. The lipophilic tail of the surfactant intercalates into the lipid matrix, increasing its fluidity and creating transient pores, which facilitates the paracellular or transcellular transport of drug molecules.

Application in Nanoemulsions for Enhanced Topical & Transdermal Delivery

Nanoemulsions are thermodynamically stable, isotropic systems of oil, water, and surfactants with droplet sizes typically in the range of 20-200 nm. Their small droplet size provides a large surface area for drug absorption and can enhance the permeation of active pharmaceutical ingredients (APIs) through the skin. This compound is an excellent candidate for the surfactant or co-surfactant in a nanoemulsion formulation due to its ability to reduce interfacial tension and its proven role as a permeation enhancer.

Protocol: Formulation and Characterization of an this compound-Based Nanoemulsion

This protocol is adapted from methodologies for creating microemulsions with similar anionic surfactants and is intended for the delivery of a model hydrophobic drug.[6]

Materials:

  • This compound (or Sodium N-myristoyl sarcosinate)

  • Oil Phase: Isopropyl myristate

  • Co-surfactant: Transcutol® HP

  • Aqueous Phase: Deionized water

  • Model Hydrophobic Drug (e.g., Ibuprofen, Ketoprofen)

Equipment:

  • Vortex mixer

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Dynamic Light Scattering (DLS) instrument for particle size and zeta potential measurement

  • Transmission Electron Microscope (TEM)

  • Franz diffusion cells for in-vitro skin permeation studies

Step-by-Step Methodology:

  • Solubility Studies: Determine the solubility of the model drug in the selected oil, surfactant, and co-surfactant to ensure proper selection of the formulation components.

  • Construction of Pseudo-Ternary Phase Diagram:

    • Prepare various weight ratios of the surfactant (this compound) and co-surfactant (Transcutol® HP), for example, 1:1, 2:1, 3:1, and 4:1 (Smix).

    • For each Smix ratio, mix with the oil phase (Isopropyl myristate) at different weight ratios (e.g., 1:9, 2:8, ... 9:1).

    • Titrate each oil/Smix mixture with the aqueous phase (deionized water) dropwise under constant stirring.

    • Observe the transition from a turbid to a transparent and homogenous liquid, indicating the formation of a nanoemulsion.

    • Plot the results on a ternary phase diagram to identify the nanoemulsion region for each Smix ratio.

  • Formulation of the Drug-Loaded Nanoemulsion:

    • Select an optimal formulation from the phase diagram, typically one with a high nanoemulsion area and a low surfactant concentration.

    • Dissolve the predetermined amount of the model hydrophobic drug in the oil phase.

    • Add the Smix (surfactant and co-surfactant) to the drug-oil mixture and vortex until a clear solution is formed.

    • Add the aqueous phase dropwise to the oil-surfactant mixture with continuous stirring to form the final nanoemulsion.

  • Characterization of the Nanoemulsion:

    • Droplet Size and Polydispersity Index (PDI): Measure using DLS. A smaller droplet size and a PDI below 0.3 are generally desirable.

    • Zeta Potential: Determine the surface charge of the droplets using DLS. A high absolute zeta potential value (e.g., > ±25 mV) indicates good physical stability.

    • Morphology: Visualize the droplet shape and size distribution using TEM.

    • Drug Content: Determine the concentration of the drug in the formulation using a suitable analytical method like HPLC.

    • In-Vitro Skin Permeation Studies: Use Franz diffusion cells with a suitable membrane (e.g., excised rat or pig skin) to evaluate the permeation of the drug from the nanoemulsion compared to a control formulation (e.g., a simple solution or suspension of the drug).

Workflow for Nanoemulsion Formulation and Characterization:

G cluster_0 Formulation Development cluster_1 Characterization A Solubility Studies B Construct Phase Diagram A->B C Select Optimal Formulation B->C D Prepare Drug-Loaded Nanoemulsion C->D E Droplet Size & PDI (DLS) D->E F Zeta Potential (DLS) D->F G Morphology (TEM) D->G H Drug Content (HPLC) D->H I In-Vitro Permeation (Franz Cells) D->I

Caption: Workflow for nanoemulsion development.

Application in Solid Lipid Nanoparticles (SLNs) for Oral Drug Delivery

Solid Lipid Nanoparticles (SLNs) are colloidal carriers with a solid lipid core, offering advantages like controlled release, protection of labile drugs, and the potential for improved oral bioavailability. This compound can be employed as a stabilizer in SLN formulations, adsorbing to the lipid-water interface and preventing particle aggregation.

Conceptual Protocol: Preparation of SLNs using this compound

This conceptual protocol is based on the principles of high-pressure homogenization, a common method for SLN production.

Materials:

  • Solid Lipid: Glyceryl monostearate or a similar lipid

  • Stabilizer: this compound (Sodium N-myristoyl sarcosinate)

  • Model Drug (poorly water-soluble)

  • Aqueous Phase: Deionized water

Methodology Outline:

  • Preparation of Lipid and Aqueous Phases:

    • Melt the solid lipid at a temperature approximately 5-10°C above its melting point.

    • Dissolve or disperse the model drug in the molten lipid.

    • Separately, heat the aqueous phase containing the dissolved this compound to the same temperature.

  • Formation of a Pre-emulsion:

    • Add the hot aqueous phase to the molten lipid phase under high-speed stirring to form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization:

    • Subject the hot pre-emulsion to high-pressure homogenization for several cycles at a pressure of 500-1500 bar.

  • Cooling and SLN Formation:

    • Cool the resulting nanoemulsion to room temperature, leading to the recrystallization of the lipid and the formation of SLNs.

  • Characterization:

    • Similar characterization techniques as for nanoemulsions (DLS, TEM, drug loading) are applicable. Additionally, Differential Scanning Calorimetry (DSC) can be used to assess the crystallinity of the lipid core.

Logical Relationship in SLN Formulation:

G A Molten Lipid + Drug C High-Speed Stirring A->C B Hot Aqueous Phase + this compound B->C D Hot Pre-emulsion C->D E High-Pressure Homogenization D->E F Nanoemulsion E->F G Cooling & Recrystallization F->G H Solid Lipid Nanoparticles G->H

Caption: SLN formulation process overview.

Application in Liposomes for Targeted Drug Delivery

Liposomes are vesicular structures composed of a lipid bilayer enclosing an aqueous core. They are versatile carriers for both hydrophilic and hydrophobic drugs. This compound, with its amphiphilic nature, can be incorporated into the lipid bilayer of liposomes to modify their surface properties, enhance stability, and potentially improve drug encapsulation or release.

Conceptual Protocol: Incorporation of this compound into Liposomes

This protocol is based on the thin-film hydration method for liposome preparation.

Materials:

  • Primary Lipid: Phosphatidylcholine (e.g., from soy or egg)

  • Stabilizer: Cholesterol

  • Functional Excipient: this compound

  • Aqueous Phase: Phosphate-buffered saline (PBS) pH 7.4

  • Model Drug (hydrophilic or hydrophobic)

Methodology Outline:

  • Lipid Film Formation:

    • Dissolve the primary lipid, cholesterol, this compound, and a hydrophobic drug (if applicable) in a suitable organic solvent (e.g., chloroform:methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

  • Hydration:

    • Hydrate the lipid film with the aqueous phase (PBS), which can contain a dissolved hydrophilic drug.

    • The hydration process is typically carried out above the phase transition temperature of the lipid, with gentle agitation, leading to the formation of multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain smaller, unilamellar vesicles (SUVs or LUVs), the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes of a defined pore size.

  • Purification:

    • Remove the unencapsulated drug by dialysis or size exclusion chromatography.

  • Characterization:

    • Characterize the liposomes for particle size, zeta potential, morphology, encapsulation efficiency, and in-vitro drug release profile.

Signaling Pathway of Liposomal Drug Delivery (Conceptual):

G cluster_0 Systemic Circulation cluster_1 Target Cell A Liposome with Drug & This compound B Cell Membrane A->B Interaction C Endocytosis B->C D Endosome C->D E Drug Release D->E Endosomal Escape F Therapeutic Action E->F

Caption: Conceptual pathway of liposomal drug delivery.

Concluding Remarks for the Drug Development Professional

This compound presents a compelling case for its inclusion in the toolkit of the modern drug formulation scientist. Its dual functionality as a solubilizing agent and a permeation enhancer makes it a versatile excipient for a range of novel drug delivery systems. The protocols and conceptual frameworks provided herein serve as a starting point for the development of robust and efficacious formulations. It is imperative to underscore that the optimal concentration and combination of excipients will be drug- and application-specific, necessitating thorough characterization and validation for each new formulation. The continued exploration of such functional excipients is crucial for overcoming the persistent challenges in drug delivery and ultimately, for enhancing therapeutic outcomes.

References

Application Note: Formulation and Characterization of Nanoparticles using N-methyl-N-(1-oxotetradecyl)glycine

Author: BenchChem Technical Support Team. Date: January 2026

Here are the detailed Application Notes and Protocols for formulating N-methyl-N-(1-oxotetradecyl)glycine into nanoparticles.

Introduction

N-methyl-N-(1-oxotetradecyl)glycine, also known as Sodium Myristoyl Sarcosinate, is an N-acyl amino acid surfactant derived from the acylation of sarcosine (N-methylglycine) with myristic acid.[1] This amphiphilic molecule, possessing a hydrophobic C14 fatty acid tail and a hydrophilic N-methylglycine headgroup, is widely recognized for its excellent surfactant, emulsifying, and skin-conditioning properties.[1] These characteristics make it an exceptionally versatile excipient in the field of nanotechnology, particularly for the formulation of drug delivery systems.

This guide provides an in-depth technical overview and detailed protocols for leveraging N-methyl-N-(1-oxotetradecyl)glycine as a key component in the formulation of various nanoparticle systems. Its primary role in these formulations is as a stabilizer, reducing the interfacial tension between organic and aqueous phases and providing an electrostatic and/or steric barrier that prevents particle aggregation. We will explore its application in the development of Solid Lipid Nanoparticles (SLNs) and Polymeric Nanoparticles, two of the most promising platforms for controlled drug release.

Physicochemical Profile of N-methyl-N-(1-oxotetradecyl)glycine

Understanding the fundamental properties of N-methyl-N-(1-oxotetradecyl)glycine is critical to designing robust and reproducible nanoparticle formulations. Its structure dictates its behavior in solution and its interaction with other formulation components.

PropertyValueSource
Synonyms Sodium Myristoyl Sarcosinate, Crodasinic MS[1][2]
Molecular Formula C₁₇H₃₂NNaO₃[1]
Molecular Weight 321.44 g/mol [1]
Appearance Solid[3]
Key Structural Features Hydrophobic tetradecanoyl (myristoyl) tail; Hydrophilic N-methylglycine (sarcosinate) headgroup[1]

The amphiphilic nature of this molecule is the cornerstone of its utility. The long fatty acid chain readily interfaces with lipophilic materials (like solid lipids or polymers), while the charged carboxylate headgroup extends into the aqueous phase, creating a stabilizing layer on the nanoparticle surface.

Formulation Strategies & Protocols

N-methyl-N-(1-oxotetradecyl)glycine can be effectively employed as a primary or secondary surfactant to stabilize different nanoparticle architectures. Below are detailed protocols for two common and highly effective methods.

Strategy 1: Solid Lipid Nanoparticles (SLNs)

Rationale: SLNs are lipid-based nanocarriers where a solid lipid core encapsulates a therapeutic agent.[4] N-methyl-N-(1-oxotetradecyl)glycine is an ideal stabilizer for SLNs due to its ability to effectively emulsify the molten lipid phase within the aqueous medium and prevent particle agglomeration upon cooling and solidification. The high-pressure homogenization (HPH) technique is a scalable and robust method for SLN production.[5]

Protocol 3.1.1: SLN Formulation via Hot High-Pressure Homogenization

This protocol describes the formulation of SLNs using glyceryl monostearate as the solid lipid, stabilized by N-methyl-N-(1-oxotetradecyl)glycine.

Materials & Reagents:

  • Solid Lipid: Glyceryl monostearate (GMS)

  • Stabilizer: N-methyl-N-(1-oxotetradecyl)glycine, sodium salt

  • Aqueous Phase: Deionized water or appropriate buffer (e.g., PBS)

  • (Optional) Model Drug: A hydrophobic drug like curcumin or paclitaxel

Equipment:

  • High-pressure homogenizer (e.g., Avestin EmulsiFlex or similar)

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • Magnetic stirrer with heating plate

  • Water bath

Step-by-Step Methodology:

  • Preparation of Lipid Phase:

    • Weigh 5% w/v of Glyceryl monostearate.

    • If incorporating a drug, dissolve the model hydrophobic drug in the molten lipid.

    • Heat the lipid phase to 75-80°C (approximately 10°C above the melting point of GMS) on a heating plate until a clear, homogenous liquid is formed.

  • Preparation of Aqueous Phase:

    • Weigh 2.5% w/v of N-methyl-N-(1-oxotetradecyl)glycine.

    • Dissolve it in the aqueous phase (e.g., 100 mL of deionized water).

    • Heat the aqueous phase to the same temperature as the lipid phase (75-80°C). Causality: Maintaining both phases at the same temperature prevents premature solidification of the lipid upon mixing.

  • Pre-emulsification:

    • Add the hot lipid phase dropwise to the hot aqueous phase under continuous stirring with a high-shear homogenizer at 8,000-10,000 rpm for 5-10 minutes.

    • This step creates a coarse pre-emulsion. Causality: The pre-emulsion ensures a more uniform droplet size distribution before the high-pressure step, leading to smaller and more homogenous final nanoparticles.

  • High-Pressure Homogenization:

    • Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, pre-heated to the same temperature.

    • Homogenize the mixture at 500-1500 bar for 3-5 cycles. Causality: The high shear forces and cavitation within the homogenizer break down the coarse emulsion droplets into the nanometer range.

  • Cooling and Nanoparticle Formation:

    • Transfer the resulting hot nanoemulsion to a beaker placed in an ice bath and stir gently with a magnetic stirrer until it cools to room temperature.

    • Causality: Rapid cooling causes the lipid to recrystallize and solidify, entrapping the drug and forming the final SLN dispersion.

  • Storage:

    • Store the final SLN dispersion at 4°C.

SLN_Formulation_Workflow cluster_phase Phase Preparation (75-80°C) cluster_process Processing Lipid 1. Melt Lipid (e.g., GMS + Drug) PreEmulsion 3. Pre-emulsification (High-Shear Mixing) Lipid->PreEmulsion Aqueous 2. Dissolve Stabilizer (N-methyl-N-(1-oxotetradecyl)glycine in water) Aqueous->PreEmulsion HPH 4. High-Pressure Homogenization PreEmulsion->HPH Coarse Emulsion Cooling 5. Cooling & Solidification (Ice Bath) HPH->Cooling Hot Nanoemulsion Final Final SLN Dispersion Cooling->Final

Caption: Workflow for SLN formulation via hot homogenization.

Strategy 2: Polymeric Nanoparticles

Rationale: Polymeric nanoparticles are composed of a biodegradable polymer matrix that can encapsulate drugs.[6] The emulsification-solvent evaporation method is a widely used technique for preparing nanoparticles from pre-formed polymers like Poly(lactic-co-glycolic acid) (PLGA).[7] In this method, N-methyl-N-(1-oxotetradecyl)glycine acts as a surfactant to stabilize the polymer-containing oil droplets in an aqueous continuous phase while the organic solvent is removed.

Protocol 3.2.1: Polymeric Nanoparticle Formulation via Emulsification-Solvent Evaporation

Materials & Reagents:

  • Polymer: PLGA (50:50 lactide:glycolide ratio)

  • Organic Solvent: Dichloromethane (DCM) or Ethyl Acetate

  • Stabilizer: N-methyl-N-(1-oxotetradecyl)glycine, sodium salt

  • Aqueous Phase: Deionized water

  • (Optional) Model Drug: A hydrophobic drug

Equipment:

  • Probe sonicator

  • Magnetic stirrer

  • Rotary evaporator (Rotovap) or fume hood for solvent evaporation

Step-by-Step Methodology:

  • Preparation of Organic Phase (Oil Phase):

    • Dissolve 100 mg of PLGA and the desired amount of hydrophobic drug in 5 mL of ethyl acetate.

    • Ensure complete dissolution by gentle vortexing or stirring.

  • Preparation of Aqueous Phase:

    • Dissolve 1-2% w/v of N-methyl-N-(1-oxotetradecyl)glycine in 20 mL of deionized water.

  • Emulsification:

    • Add the organic phase to the aqueous phase.

    • Immediately emulsify the mixture using a probe sonicator. Place the sample in an ice bath to prevent overheating.

    • Sonicate at 40-50% amplitude for 2-3 minutes (in pulsed mode, e.g., 30 seconds on, 30 seconds off). Causality: High-energy sonication creates the intense shear needed to break the organic phase into nano-sized droplets within the aqueous phase, forming an oil-in-water (o/w) emulsion.

  • Solvent Evaporation:

    • Immediately transfer the emulsion to a larger beaker and place it on a magnetic stirrer.

    • Stir at a moderate speed (e.g., 400 rpm) at room temperature for 3-4 hours in a fume hood to allow the organic solvent (ethyl acetate) to evaporate.

    • Causality: As the solvent diffuses out of the nanodroplets and evaporates, the polymer precipitates and solidifies, forming the nanoparticle matrix and entrapping the drug.

  • Washing and Collection:

    • (Optional but recommended) Centrifuge the nanoparticle suspension at ~15,000 x g for 30 minutes.

    • Discard the supernatant (which contains excess surfactant and unencapsulated drug) and resuspend the nanoparticle pellet in deionized water. Repeat this washing step twice.

  • Storage or Lyophilization:

    • Store the final nanoparticle suspension at 4°C or lyophilize for long-term storage.

Polymeric_NP_Workflow cluster_prep Phase Preparation Organic 1. Dissolve PLGA + Drug in Organic Solvent Emulsify 3. Emulsification (Probe Sonication) Organic->Emulsify Aqueous 2. Dissolve Stabilizer in Water Aqueous->Emulsify Evap 4. Solvent Evaporation (Magnetic Stirring) Emulsify->Evap o/w Emulsion Wash 5. Washing & Collection (Centrifugation) Evap->Wash Hardened NPs Final Final Polymeric NP Suspension Wash->Final

Caption: Workflow for Polymeric NP formulation.

Nanoparticle Characterization

Formulation is incomplete without rigorous characterization to ensure the nanoparticles meet the desired specifications.[8]

Particle Size, Polydispersity Index (PDI), and Zeta Potential

Rationale: These parameters are fundamental to the quality and performance of a nanoparticle formulation. Size influences biodistribution and cellular uptake, PDI indicates the homogeneity of the sample, and zeta potential predicts colloidal stability.

Methodology: Dynamic Light Scattering (DLS) & Electrophoretic Light Scattering (ELS)

  • Sample Preparation: Dilute the nanoparticle suspension (e.g., 1:100) in deionized water or an appropriate buffer to achieve a suitable particle count rate.

  • DLS Measurement (Size & PDI):

    • Equilibrate the sample in the instrument at 25°C for 1-2 minutes.

    • Measure the intensity of scattered light fluctuations, which the instrument's software correlates to the hydrodynamic diameter (Z-average) and PDI.[9]

  • ELS Measurement (Zeta Potential):

    • An electric field is applied to the sample.

    • The instrument measures the velocity of the particles (electrophoretic mobility) and calculates the zeta potential. A value of ±30 mV is generally considered indicative of good stability.[10]

Morphology and Size Verification

Rationale: While DLS provides an average size in a hydrated state, microscopy visualizes the actual shape and surface morphology of individual, dried nanoparticles.

Methodology: Transmission Electron Microscopy (TEM)

  • Sample Preparation: Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.[9]

  • Staining (if needed): For lipid or polymer nanoparticles, negative staining with an agent like phosphotungstic acid may be required to enhance contrast.

  • Drying: Allow the grid to air-dry completely.

  • Imaging: Image the grid under the TEM at an appropriate acceleration voltage. The resulting micrographs will reveal particle shape (e.g., spherical), size, and aggregation state.[9]

Encapsulation Efficiency (EE%) and Drug Loading (DL%)

Rationale: These calculations are essential to determine how much drug is successfully incorporated into the nanoparticles, which is critical for dosing and efficacy.

Methodology: Indirect Quantification

  • Separation: Separate the nanoparticles from the aqueous phase containing the free, unencapsulated drug. This is typically done by centrifuging the suspension in a filter tube (e.g., Amicon® Ultra with a suitable molecular weight cut-off).

  • Quantification: Measure the concentration of the free drug in the filtrate using a suitable analytical technique (e.g., UV-Vis Spectroscopy or HPLC).

  • Calculation:

    • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

    • DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100

Expected Outcomes: A Comparative Summary

The choice of formulation method will significantly impact the final characteristics of the nanoparticles. The following table provides a general guide to expected outcomes.

ParameterHot HPH (SLNs)Emulsification-Solvent Evaporation (Polymeric NPs)
Particle Size 50 - 300 nm100 - 400 nm
PDI < 0.25< 0.20
Zeta Potential -30 to -50 mV (Anionic)-25 to -45 mV (Anionic)
Morphology SphericalSpherical
Scalability ExcellentModerate

Note: The anionic (negative) zeta potential is expected due to the carboxylate headgroup of N-methyl-N-(1-oxotetradecyl)glycine at neutral pH.

Conclusion

N-methyl-N-(1-oxotetradecyl)glycine is a highly effective and versatile excipient for the formulation of both lipid and polymeric nanoparticles. Its well-defined amphiphilic structure allows it to function as a powerful stabilizer, enabling the production of homogenous and colloidally stable nanocarrier systems. By selecting the appropriate formulation strategy, such as high-pressure homogenization or emulsification-solvent evaporation, researchers can tailor nanoparticle characteristics to suit a wide range of drug delivery applications. The protocols and characterization techniques outlined in this guide provide a robust framework for the successful development of these advanced therapeutic systems.

References

Sources

Analytical methods for N-(1-Oxotetradecyl)sarcosine quantification in biological samples

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: Quantitative Analysis of N-(1-Oxotetradecyl)sarcosine in Human Plasma by LC-MS/MS

Introduction

This compound, also known as N-lauroylsarcosine, is an anionic surfactant with a history of use in a variety of consumer products and industrial applications.[1] Its amphiphilic nature, possessing both a hydrophobic 14-carbon chain and a hydrophilic carboxyl group, contributes to its utility as a detergent and solubilizing agent.[1] In the realm of biomedical research, N-lauroylsarcosine has been noted for its ability to solubilize proteins from bacterial inclusion bodies, potentially improving yields in recombinant protein production.[2] Given its widespread use and potential for systemic exposure, sensitive and reliable methods for its quantification in biological matrices are crucial for toxicokinetic, pharmacokinetic (PK), and metabolomic studies.[3][4]

This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The protocol is designed for researchers, scientists, and drug development professionals who require a precise and accurate bioanalytical method.[3] The methodology adheres to the principles of bioanalytical method validation as outlined by regulatory agencies.[5][6]

Scientific Principles

The quantification of this compound in a complex biological matrix like plasma presents several analytical challenges, including potential matrix effects and the need for efficient extraction.[7] This method employs a protein precipitation sample preparation technique, which is a simple and effective approach for removing the bulk of proteins from the plasma sample.[8] Chromatographic separation is achieved using a reversed-phase C18 column, which is well-suited for retaining the hydrophobic alkyl chain of the analyte.[8][9]

Detection and quantification are performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This highly selective and sensitive technique allows for the precise measurement of the analyte even at low concentrations.[10][11] An isotopically labeled internal standard (IS) is recommended to compensate for any variability in sample preparation and instrument response.[7]

Materials and Reagents

  • Analytes and Standards:

    • This compound (analytical standard, ≥97.0% purity) (Sigma-Aldrich, Cat. No. 61745 or equivalent)

    • This compound-d3 (or other suitable stable isotope-labeled internal standard)

  • Solvents and Chemicals:

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ultrapure water (18.2 MΩ·cm)

    • Human plasma (with K2EDTA as anticoagulant)

Instrumentation and Analytical Conditions

Liquid Chromatography
  • System: HPLC or UHPLC system

  • Column: Reversed-phase C18 column (e.g., 50 mm × 2.1 mm, 5-μm particle size)[12]

  • Column Temperature: 40 °C[8]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.45 mL/min[8]

  • Injection Volume: 5 µL[8]

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 - 0.5 40
    0.5 - 2.5 95
    2.5 - 3.5 95
    3.5 - 3.6 40

    | 3.6 - 5.0 | 40 |

Mass Spectrometry
  • System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • MRM Transitions:

    Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    This compound 272.2 90.1 20

    | this compound-d3 (IS) | 275.2 | 93.1 | 20 |

  • Key MS Parameters:

    • Capillary Voltage: 1.5 kV[8]

    • Ion Source Temperature: 140 °C[8]

    • Desolvation Gas Temperature: 600 °C[8]

    • Desolvation Gas Flow: 1000 L/h[8]

    • Cone Gas Flow: 50 L/h[8]

Note: The fragmentation of this compound is expected to yield a characteristic product ion corresponding to the sarcosine moiety. The specific collision energy should be optimized for the instrument in use.[13][14]

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound and the internal standard (IS) into separate 10 mL volumetric flasks.

    • Dissolve in methanol and bring to volume.

  • Working Standard Solutions:

    • Perform serial dilutions of the primary stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions at various concentrations.[4]

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the IS primary stock solution with acetonitrile.

Preparation of Calibration Standards and Quality Control Samples
  • Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and quality control (QC) samples.[4]

  • The final concentration of the organic solvent from the spiking solution should not exceed 5% of the total plasma volume to maintain matrix integrity.

Sample Preparation Protocol: Protein Precipitation
  • Label 1.5 mL microcentrifuge tubes for each sample, calibration standard, and QC.

  • Pipette 50 µL of the plasma sample, calibration standard, or QC into the corresponding labeled tube.

  • Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile) to each tube.

  • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[8]

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample 50 µL Plasma Sample (Standard, QC, or Unknown) add_is Add 150 µL Internal Standard in Acetonitrile sample->add_is Protein Precipitation vortex Vortex for 30 seconds add_is->vortex centrifuge Centrifuge at 10,000 rpm for 10 minutes vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc Inject 5 µL ms Mass Spectrometry (ESI-, MRM) hplc->ms data Data Acquisition and Quantification ms->data

Caption: Workflow for the quantification of this compound in plasma.

Method Validation

The bioanalytical method was validated according to established guidelines, assessing specificity, linearity, accuracy, precision, recovery, and stability.[3][5]

Specificity and Matrix Effect
  • Specificity: Assessed by analyzing blank plasma samples from multiple sources to ensure no significant interferences at the retention time of the analyte and IS.

  • Matrix Effect: Evaluated by comparing the analyte response in post-extraction spiked blank plasma with the response in a neat solution. A stable isotope-labeled internal standard is crucial to mitigate potential matrix effects.[7]

Linearity, Accuracy, and Precision

The method demonstrated excellent linearity over the concentration range of 1 to 1000 ng/mL. The accuracy and precision were within the acceptable limits of ±15% (±20% at the Lower Limit of Quantification, LLOQ).

ParameterValue
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (% Bias) Within ± 10%
Recovery and Stability
  • Extraction Recovery: The protein precipitation method yielded consistent and high recovery for both the analyte and the internal standard.

  • Stability: this compound was found to be stable in human plasma under various conditions, including bench-top (4 hours), freeze-thaw cycles (3 cycles), and long-term storage at -80°C (30 days).[8]

Discussion

The developed LC-MS/MS method provides a reliable and sensitive tool for the quantification of this compound in human plasma. The simple protein precipitation protocol allows for high-throughput sample processing. The use of a stable isotope-labeled internal standard is highly recommended to ensure the accuracy and precision of the results by compensating for any variations in sample handling and matrix effects. This method is well-suited for supporting pharmacokinetic and toxicokinetic studies in drug development and for monitoring human exposure to this widely used surfactant.

References

  • Vertex AI Search. (2026). General liquid-liquid extraction protocol for peptide and protein biomarker detection.
  • Vertex AI Search. (2026). Precise and rapid determination of anionic and cationic surfactants by 1H nuclear magnetic resonance using an internal standard.
  • Vertex AI Search. (2026). LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma.
  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026). Selected internal standards used in determination procedures for surfactants in different environmental matrices.
  • Vertex AI Search. (2026). Lauroylsarcosine. PubChem.
  • Vertex AI Search. (2026). Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity. MDPI.
  • Vertex AI Search. (2026). Sarcosyl (SLS), N-Lauroylsarcosine sodium salt. Magen Biotechnology.
  • Vertex AI Search. (2026). Automated Sample Preparation for Profiling Fatty Acids in Blood and Plasma using the Agilent 7693 ALS. Agilent.
  • Vertex AI Search. (2026). Packed-Fiber Solid Phase-Extraction Coupled with HPLC-MS/MS for Rapid Determination of Lipid Oxidative Damage Biomarker 8-Iso-Prostaglandin F 2α in Urine. MDPI.
  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026). The Impact of the Serum Extraction Protocol on Metabolomic Profiling Using UPLC-MS/MS and FTIR Spectroscopy. PubMed Central.
  • Vertex AI Search. (2026). Bioanalytical Method Development and Validation Services.
  • Vertex AI Search. (2026). Application of novel solid phase extraction-NMR protocols for metabolic profiling of human urine. Royal Society of Chemistry.
  • Vertex AI Search. (2026). Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies.
  • Vertex AI Search. (2026). LC-MS/MS parameters of selected compounds.
  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026). Single-Step Extraction Coupled with Targeted HILIC-MS/MS Approach for Comprehensive Analysis of Human Plasma Lipidome and Polar Metabolome. PubMed Central.
  • Vertex AI Search. (2026). The Impact of the Serum Extraction Protocol on Metabolomic Profiling Using UPLC-MS/MS and FTIR Spectroscopy.
  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026). ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5. European Medicines Agency.
  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026). Method Validation: Potentiometric Surfactant Titration.
  • Vertex AI Search. (2026). Sample Preparation Strategies for the Effective Quantitation of Hydrophilic Metabolites in Serum by Multi-Targeted HILIC-MS/MS.
  • Vertex AI Search. (2026). Simultaneous determination of short‐chain fatty acids in human feces by HPLC with ultraviolet detection following chemical derivatization and solid‐phase extraction segmental elution.
  • Vertex AI Search. (2026). Surfactant Analysis. Intertek.
  • Vertex AI Search. (2026). N-Lauroylsarcosine. MedchemExpress.com.
  • Vertex AI Search. (2026). Sample Preparation for Fatty Acid Analysis in Complex Mixtures. Benchchem.
  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. PubMed Central.
  • Vertex AI Search. (2026). Important parameters in mass spectrometry - Episode 4 | Introduction to LC-MS. YouTube.
  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026). A Novel Derivatization Method for Separation of Sarcosine from Isobaric l-Alanine in Human Urine by GC–MS.
  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method.
  • Vertex AI Search. (2026). N-Lauroylsarcosine = 97.0 HPLC 137-16-6. Sigma-Aldrich.
  • Vertex AI Search. (2026). N-Lauroylsarcosine-Sodium-Salt. Spectrum Chemical.
  • Vertex AI Search. (2026). N-Lauroylsarcosine. MedChemExpress.
  • Vertex AI Search. (2026). Tips - Analysis of Surfactants PDF.
  • Vertex AI Search. (2026). Development, validation and application of an LC–MS/MS method quantifying free forms of the micronutrients queuine and queuosine. Queen's University Belfast.
  • Vertex AI Search. (2026). Rapid titration analysis method for N-methylglycine and salts thereof.
  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.

Sources

Application Note: Quantitative Analysis of Myristoyl Sarcosine in Plasma and Tissue by LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Myristoyl Sarcosine (N-Myristoyl-N-methylglycine) is an N-acyl amino acid, a class of lipid signaling molecules gaining interest in various fields of biomedical research. These molecules are formed by the amide linkage of a fatty acid (myristic acid in this case) and an amino acid (sarcosine)[1]. The analysis of N-acyl amino acids in biological matrices is crucial for understanding their physiological roles and potential as biomarkers. This application note presents a detailed and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the sensitive and specific quantification of Myristoyl Sarcosine in plasma and tissue samples. The methodology described herein is designed for researchers, scientists, and drug development professionals requiring a reliable analytical workflow. The principles of this method are grounded in established bioanalytical guidelines to ensure data integrity and reproducibility[2][3][4][5][6].

Scientific Principles

The quantification of endogenous molecules like Myristoyl Sarcosine in complex biological matrices such as plasma and tissue presents several analytical challenges, including low abundance, potential for matrix effects, and the need for high specificity. This protocol employs a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent sensitivity and selectivity for quantitative analysis[7][8]. The workflow involves three key stages: sample preparation to isolate the analyte from interfering matrix components, chromatographic separation to resolve Myristoyl Sarcosine from other isomers and endogenous compounds, and finally, detection and quantification by mass spectrometry.

The choice of a stable isotope-labeled internal standard (SIL-IS) is paramount for accurate quantification, as it co-elutes with the analyte and experiences similar matrix effects and extraction recovery, thereby correcting for variations in sample processing and instrument response[9][10][11].

Materials and Reagents

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade).

  • Standards: Myristoyl Sarcosine analytical standard (purity ≥95%). A stable isotope-labeled internal standard (e.g., Myristoyl-d27 Sarcosine or 13C-labeled Myristoyl Sarcosine) is highly recommended. If a commercial SIL-IS is unavailable, a structurally similar N-acyl amino acid with a different chain length (e.g., Lauroyl Sarcosine) may be used as an alternative internal standard, though a SIL-IS is preferred for highest accuracy[9][10].

  • Sample Preparation: 0.2 µm PTFE syringe filters, microcentrifuge tubes, tissue homogenizer.

  • Biological Matrices: Plasma (with anticoagulant, e.g., EDTA), Tissue samples.

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is tissue Tissue Sample homogenize Homogenize Tissue tissue->homogenize homogenize->add_is ppt Protein Precipitation (Cold Acetonitrile) add_is->ppt vortex Vortex & Incubate ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute lc_injection Inject into LC System reconstitute->lc_injection rp_separation Reversed-Phase C18 Chromatographic Separation lc_injection->rp_separation esi_ionization Electrospray Ionization (ESI) rp_separation->esi_ionization mrm_detection MRM Detection on Triple Quadrupole MS esi_ionization->mrm_detection integrate Peak Integration mrm_detection->integrate calibration Calibration Curve (Analyte/IS Ratio vs. Conc.) integrate->calibration quantify Quantify Myristoyl Sarcosine calibration->quantify

Caption: Workflow for Myristoyl Sarcosine quantification.

Detailed Protocols

PART 1: Sample Preparation

This protocol utilizes protein precipitation with cold acetonitrile, a widely used method for the extraction of small molecules from biological fluids due to its efficiency in removing proteins while maintaining good recovery for a broad range of analytes[2][3][12].

Protocol for Plasma Samples:

  • Thaw plasma samples on ice.

  • In a microcentrifuge tube, aliquot 50 µL of plasma.

  • Add 10 µL of the internal standard working solution (e.g., 1 µg/mL of stable isotope-labeled Myristoyl Sarcosine in methanol).

  • Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid. The 4:1 ratio of organic solvent to plasma ensures efficient protein precipitation[3].

  • Vortex vigorously for 1 minute.

  • Incubate at -20°C for 20 minutes to further facilitate protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol for Tissue Samples:

  • Weigh approximately 20-30 mg of frozen tissue.

  • Add ice-cold homogenization buffer (e.g., phosphate-buffered saline) at a ratio of 1:5 (w/v).

  • Homogenize the tissue using a bead beater or other suitable homogenizer until a uniform homogenate is achieved. Keep the sample on ice throughout the process.

  • Use 50 µL of the tissue homogenate and proceed with steps 3-11 of the plasma sample preparation protocol.

PART 2: LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

The chromatographic separation is critical to resolve Myristoyl Sarcosine from potential isomers and other endogenous lipids. A reversed-phase C18 column is suitable for this purpose.

ParameterRecommended Condition
Column C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 50% B to 95% B over 5 min, hold at 95% B for 2 min, return to 50% B and equilibrate for 3 min

Mass Spectrometry (MS) Conditions:

The mass spectrometer should be a triple quadrupole instrument capable of MRM. Ionization is typically achieved using electrospray ionization (ESI) in positive mode.

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Desolvation: 800 L/hr; Cone: 50 L/hr
Collision Gas Argon

Multiple Reaction Monitoring (MRM) Transitions:

The MRM transitions must be optimized by infusing a standard solution of Myristoyl Sarcosine. The precursor ion will be the protonated molecule [M+H]+. Fragmentation is expected to occur at the amide bond and the carboxyl group.

  • Myristoyl Sarcosine (C17H33NO3): Molecular Weight = 299.45 g/mol ; Monoisotopic Mass = 299.2460 Da[13].

  • Precursor Ion [M+H]+: m/z 300.2

Predicted fragmentation patterns suggest two primary product ions:

  • Loss of the sarcosine head group (C3H5NO2, mass ≈ 87 Da), resulting in the myristoyl acylium ion (C14H27O+, m/z 211.2).

  • Cleavage of the myristoyl alkyl chain.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Myristoyl Sarcosine300.2211.2 (Quantifier)50Optimize
Myristoyl Sarcosine300.288.1 (Qualifier)50Optimize
Internal Standard (SIL)[M+H]+Product Ion 150Optimize
Internal Standard (SIL)[M+H]+Product Ion 250Optimize
Collision energy should be empirically optimized for your specific instrument to maximize signal intensity.

Method Validation and Data Analysis

The method should be validated according to regulatory guidelines to ensure its reliability for the intended application[2][3][4][5][6]. Key validation parameters include:

  • Linearity: A calibration curve should be constructed using at least six non-zero standards, plotting the peak area ratio of the analyte to the internal standard against the concentration. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used. The correlation coefficient (r²) should be >0.99.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three separate occasions. The mean accuracy should be within ±15% (±20% for the Lower Limit of Quantification, LLOQ) of the nominal concentration, and the precision (%CV) should not exceed 15% (20% for LLOQ).

  • Selectivity and Matrix Effect: Assessed by analyzing blank matrix samples from multiple sources to ensure no significant interference at the retention time of the analyte and internal standard.

  • Recovery: The extraction efficiency of the analyte from the biological matrix should be consistent and reproducible.

  • Stability: The stability of Myristoyl Sarcosine in the biological matrix under various storage and handling conditions (freeze-thaw, short-term benchtop, long-term storage) should be evaluated.

Conclusion

This application note provides a comprehensive and detailed LC-MS/MS protocol for the quantitative determination of Myristoyl Sarcosine in plasma and tissue. The combination of a robust sample preparation method, optimized chromatographic separation, and sensitive MRM detection allows for reliable and accurate measurement of this N-acyl amino acid. Adherence to the principles of bioanalytical method validation will ensure the generation of high-quality data suitable for a wide range of research and development applications.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Slideshare. USFDA guidelines for bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Agilent Technologies. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]

  • Cosmetics Info. Myristoyl Sarcosine. [Link]

  • National Center for Biotechnology Information. (2023). High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2011). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PubMed Central. [Link]

  • SciSpace. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. [Link]

  • Forensic RTI. Selecting and optimizing transitions for LC-MS/MS methods. [Link]

  • National Center for Biotechnology Information. Myristoyl Sarcosine. PubChem. [Link]

  • ResearchGate. MRM ion transitions for all target amino acids. * denotes peaks used.... [Link]

  • National Center for Biotechnology Information. (2020). Automated Detection of Inaccurate and Imprecise Transitions in Peptide Quantification by Multiple Reaction Monitoring Mass Spectrometry. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2019). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. PubMed Central. [Link]

  • Chemguide. mass spectra - fragmentation patterns. [Link]

  • Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. [Link]

  • National Center for Biotechnology Information. (2008). Mass spectrometry analysis of synthetically myristoylated peptides. PubMed. [Link]

  • ResearchGate. MRM transitions of analytes, IS and MS/MS conditions. [Link]

  • EURL-Pesticides. Development of analytical methods: Validation of MRM extraction methods for high protein content pulses. [Link]

  • Libios. 13C Labeled internal standards - Mycotoxins. [Link]

  • The Good Scents Company. myristoyl sarcosine. [Link]

  • National Center for Biotechnology Information. (2014). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. PubMed. [Link]

  • MDPI. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. [Link]

  • National Center for Biotechnology Information. (2017). One-step lipid extraction for plasma lipidomics analysis by liquid chromatography mass spectrometry. PubMed. [Link]

  • National Center for Biotechnology Information. (2020). Single-Step Extraction Coupled with Targeted HILIC-MS/MS Approach for Comprehensive Analysis of Human Plasma Lipidome and Polar Metabolome. PubMed Central. [Link]

  • Frontiers. Plasma Lipid Extraction Protocols for Lipidomics. [Link]

  • National Center for Biotechnology Information. (2015). Three-phase liquid extraction: a simple and fast method for lipidomic workflows. PubMed Central. [Link]

  • Agilent. Automated Sample Preparation for Profiling Fatty Acids in Blood and Plasma using the Agilent 7693 ALS. [Link]

  • MDPI. Bioactive Lipophilic Antioxidants (Carotenoids, Tocols, Retinol, and Coenzyme Q10) in Human and Animal Tissues: Development and Validation of a Rapid Extraction and Chromatographic Method for Nutrition and Health Studies. [Link]

Sources

Application Notes and Protocols for N-(1-Oxotetradecyl)sarcosine as an Excipient for Poorly Soluble APIs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Addressing the Challenge of Poor Solubility

The successful formulation of poorly soluble Active Pharmaceutical Ingredients (APIs) remains a significant hurdle in drug development. A substantial portion of new chemical entities exhibit low aqueous solubility, which can lead to poor dissolution, variable absorption, and ultimately, suboptimal therapeutic efficacy. To overcome these challenges, formulation scientists employ a range of strategies, with the selection of appropriate excipients being paramount. N-(1-Oxotetradecyl)sarcosine, also known as Sodium N-lauroylsarcosinate, is an anionic surfactant with a unique combination of properties that make it a compelling candidate for enhancing the solubility and bioavailability of BCS Class II and IV drugs.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound as a pharmaceutical excipient. We will delve into its physicochemical properties, mechanisms of solubility enhancement, regulatory status, and provide detailed protocols for its incorporation into various dosage forms.

Physicochemical Properties of this compound

This compound is the sodium salt of lauroyl sarcosine, an N-acyl derivative of the amino acid sarcosine.[1] Its amphiphilic nature, stemming from a hydrophobic 12-carbon lauroyl chain and a hydrophilic carboxylate head group, is the basis for its surfactant properties.[2]

PropertyValueReference
Chemical Name Sodium N-(lauroyl)-N-methylglycinate[2]
Synonyms Sodium N-lauroylsarcosinate, Sarkosyl[3]
CAS Number 137-16-6[4]
UNII 632GS99618[5]
Molecular Formula C15H28NNaO3[5]
Molecular Weight 293.38 g/mol [6]
Appearance White to off-white powder[6]
Solubility Freely soluble in water[7]
pKa ~3.6 (of the carboxylate group)[2]
Critical Micelle Concentration (CMC) 14.57 mM at 30°C[3]

Mechanism of Solubility Enhancement: The Role of Micellization

The primary mechanism by which this compound enhances the solubility of poorly soluble APIs is through the formation of micelles in aqueous solution.[8] Above its critical micelle concentration (CMC), the surfactant molecules self-assemble into spherical structures where the hydrophobic tails form a core, and the hydrophilic heads form an outer shell that interfaces with the aqueous environment.

This hydrophobic core acts as a microenvironment for the encapsulation of poorly water-soluble drug molecules, effectively increasing their apparent solubility in the bulk aqueous phase. This process, known as micellar solubilization, is a well-established strategy for improving the dissolution and absorption of hydrophobic drugs.[8]

Micellar solubilization of a poorly soluble API.

Regulatory Status

This compound (as Sodium Lauroyl Sarcosinate) is listed in the U.S. Food and Drug Administration (FDA) Inactive Ingredient Database (IID). This indicates its acceptance in approved pharmaceutical products for specific routes of administration up to a certain maximum potency.

Route of AdministrationDosage FormMaximum Potency
DentalPaste10 mg/g
TopicalCream1.1%
TopicalLotion0.25%
TopicalShampoo2%
TransdermalPatch1.5%

Data sourced from the FDA Inactive Ingredient Database. It is the responsibility of the formulator to verify the current regulatory status for their specific application.

Application in Formulation Development

This compound can be utilized in various formulation strategies to enhance the solubility of poorly soluble APIs. Below are example protocols for common formulation approaches. These should be considered as starting points and will require optimization for specific APIs.

Oral Solution

For APIs with moderate hydrophobicity, a simple oral solution can be formulated using this compound as a solubilizing agent.

Protocol: Preparation of an Oral Solution

  • Determine the API's intrinsic solubility: Measure the solubility of the API in water and relevant buffers.

  • Screen for solubility enhancement:

    • Prepare a series of aqueous solutions of this compound at concentrations ranging from below to well above its CMC (e.g., 0.5, 1, 2, 5, and 10% w/v).

    • Add an excess amount of the API to each solution.

    • Agitate the samples at a controlled temperature until equilibrium is reached (typically 24-48 hours).

    • Filter the samples and analyze the filtrate for API concentration using a validated analytical method (e.g., HPLC).

  • Select the optimal concentration: Choose the lowest concentration of this compound that provides the desired level of solubility enhancement.

  • Formulate the final solution:

    • Dissolve any other necessary excipients (e.g., buffers, preservatives, sweeteners, flavors) in the aqueous vehicle.

    • Add the selected concentration of this compound and stir until dissolved.

    • Slowly add the API while stirring until it is completely dissolved.

    • Adjust the final volume with the vehicle.

  • Characterize the formulation: Perform stability studies, including monitoring for precipitation, and assess other relevant quality attributes.

oral_solution_workflow start Start: Poorly Soluble API sol_screen Solubility Screening (various [Excipient]) start->sol_screen select_conc Select Optimal [Excipient] sol_screen->select_conc formulate Formulate Final Solution (API, Excipient, Buffers, etc.) select_conc->formulate characterize Characterization & Stability formulate->characterize end End: Stable Oral Solution characterize->end

Workflow for oral solution development.
Amorphous Solid Dispersions (ASDs)

For highly insoluble, crystalline APIs ("brick dust"), creating an amorphous solid dispersion can significantly improve dissolution rates. This compound can be incorporated into ASDs prepared by hot-melt extrusion (HME) as a solubilizer and plasticizer.

Protocol: Preparation of an ASD by Hot-Melt Extrusion

  • Polymer and Excipient Screening:

    • Select a suitable polymer carrier such as polyvinylpyrrolidone (PVP) or a cellulosic derivative like hydroxypropyl methylcellulose (HPMC).

    • Conduct miscibility/solubility studies (e.g., using differential scanning calorimetry or film casting) to assess the compatibility of the API, polymer, and this compound. A study has shown that Sodium Lauroyl Sarcosinate can act as a plasticizer for PVP.[9]

  • Prepare the physical mixture:

    • Accurately weigh the API, polymer, and this compound in the desired ratio (e.g., 10:85:5 w/w/w API:Polymer:Excipient).

    • Blend the components thoroughly to ensure a homogenous mixture.

  • Hot-Melt Extrusion:

    • Set the temperature profile of the extruder barrels based on the thermal properties of the components. The processing temperature should be above the glass transition temperature of the polymer but below the degradation temperature of the API and excipients.

    • Feed the physical mixture into the extruder at a constant rate.

    • Collect the extrudate strands after they exit the die.

  • Downstream Processing:

    • Allow the extrudates to cool and become brittle.

    • Mill the extrudates into a fine powder.

  • Characterization:

    • Confirm the amorphous nature of the API in the dispersion using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

    • Perform in vitro dissolution studies to compare the release profile of the ASD to the crystalline API.

HME_Workflow start API, Polymer, and This compound blend Blending start->blend hme Hot-Melt Extrusion blend->hme mill Milling of Extrudate hme->mill asd_powder Amorphous Solid Dispersion Powder mill->asd_powder characterization Characterization (XRPD, DSC, Dissolution) asd_powder->characterization

Hot-Melt Extrusion workflow for ASDs.
Self-Emulsifying Drug Delivery Systems (SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[2] this compound can be used as a surfactant in these formulations.

Protocol: Development of a SEDDS Formulation

  • Excipient Screening:

    • Determine the solubility of the API in a variety of oils (e.g., medium-chain triglycerides, oleic acid), surfactants (including this compound), and co-surfactants (e.g., Transcutol®, PEG 400).

    • Select an oil that shows good solubilizing capacity for the API.

    • Select a surfactant and co-surfactant that are miscible with the chosen oil and can effectively emulsify it.

  • Construction of Pseudo-Ternary Phase Diagrams:

    • Prepare a series of formulations with varying ratios of oil, surfactant, and co-surfactant.

    • For each formulation, titrate with water and observe the formation of emulsions.

    • Plot the results on a ternary phase diagram to identify the region of efficient self-emulsification (i.e., the area where clear or bluish-white emulsions form).

  • Formulation Optimization:

    • Select several formulations from the self-emulsification region and load them with the API.

    • Evaluate the loaded formulations for droplet size, polydispersity index, and drug precipitation upon dilution.

    • Choose the formulation that results in the smallest and most uniform droplet size with no drug precipitation.

  • Characterization:

    • Perform in vitro dissolution and drug release studies.

    • Assess the stability of the SEDDS formulation.

Safety and Toxicology

N-acyl sarcosinates have been extensively studied for their safety in cosmetic applications. They have been shown to have low oral toxicity and are generally considered non-irritating and non-sensitizing to the skin.[10] However, they may enhance the penetration of other ingredients through the skin.[11] As with any excipient, a thorough safety assessment is required for its intended use in a specific pharmaceutical formulation and route of administration.

Conclusion

This compound is a versatile anionic surfactant with significant potential as a solubility-enhancing excipient for poorly soluble APIs. Its ability to form micelles, coupled with its favorable safety profile and acceptance in some approved pharmaceutical products, makes it a valuable tool for formulation scientists. The protocols and information provided in this guide offer a solid foundation for exploring the use of this compound in the development of robust and effective oral and topical dosage forms. Further investigation into its interactions with a broader range of APIs and polymers will continue to expand its utility in pharmaceutical formulation.

References

  • U.S. Food and Drug Administration. UNII Search: 632GS99618. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Sarcosine as a Foundation: Building Sustainable Surfactants and Advancing Pharmaceutical Research. [Link]

  • Patel, M., et al. Hot Melt Extrusion: Development of an Amorphous Solid Dispersion for an Insoluble Drug from Mini-scale to Clinical Scale. AAPS PharmSciTech, 15(6), 1497-1510. [Link]

  • CD Formulation. Sodium lauroylsarcosinate. [Link]

  • Das, S., et al. Exploring Physicochemical Interactions of Different Salts with Sodium N-Dodecanoyl Sarcosinate in Aqueous Solution. ACS Omega, 3(8), 9576-9587. [Link]

  • Frank, K. J., et al. A Miniaturized Extruder to Prototype Amorphous Solid Dispersions: Selection of Plasticizers for Hot Melt Extrusion. Pharmaceutics, 11(11), 587. [Link]

  • Lanigan, R. S., & Yamarik, T. A. (2001). Final report on the safety assessment of Cocoyl Sarcosine, Lauroyl Sarcosine, Myristoyl Sarcosine, Oleoyl Sarcosine, Stearoyl Sarcosine, Sodium Cocoyl Sarcosinate, Sodium Lauroyl Sarcosinate, Sodium Myristoyl Sarcosinate, Ammonium Cocoyl Sarcosinate, and Ammonium Lauroyl Sarcosinate. International journal of toxicology, 20 Suppl 1, 1-14. [Link]

  • AROMU. What Is Sodium Lauroyl Sarcosinate? Benefits, Uses & Skin Safety Explained. [Link]

  • ResearchGate. Final Report on the Safety Assessment of Cocoyl Sarcosine, Lauroyl Sarcosine, Myristoyl Sarcosine, Oleoyl Sarcosine, Stearoyl Sarcosine, Sodium Cocoyl Sarcosinate, Sodium Lauroyl Sarcosinate, Sodium Myristoyl Sarcosinate, Ammonium Cocoyl Sarcosinate, and Ammonium Lauroyl Sarcosinate. [Link]

  • Wikipedia. Sodium lauroyl sarcosinate. [Link]

  • ACS Omega. Exploring Physicochemical Interactions of Different Salts with Sodium N-Dodecanoyl Sarcosinate in Aqueous Solution. [Link]

  • U.S. Food and Drug Administration. Inactive Ingredients Database Download. [Link]

  • Bend Research. Hot-Melt Extrusion of Amorphous Solid Dispersions for Bioavailability Enhancement. [Link]

  • Nabi, A., & Ahsan, M. (2023). A recent overview of surfactant–drug interactions and their importance. RSC Advances, 13(27), 18455-18469. [Link]

  • MDPI. Applications of Surfactants in Pharmaceutical Formulation/Drug Product Development. [Link]

  • van der Sar, S. A., et al. (2017). Formulating a poorly water soluble drug into an oral solution suitable for paediatric patients; lorazepam as a model drug. International journal of pharmaceutics, 523(1), 113-120. [Link]

  • Feng, C., et al. (2024). Impact of molecular structures of lauroyl glycine derivatives on foaming properties. Frontiers in Chemistry, 12, 1387635. [Link]

  • Patel, R. P., et al. (2011). Solubility enhancement of ibuprofen using hydrotropic agents. Int. J. of Pharm. & Life Sci. (IJPLS), 2(2), 542-545. [Link]

  • Ataman Kimya. SODIUM LAUROYL SARCOSINATE (Sodium N-Lauryl Sarcosinate). [Link]

  • ResearchGate. Formulation of Poorly Soluble Drugs for Oral Administration. [Link]

  • Kim, D. W., et al. (2020). Preparation of Hot-Melt Extruded Dosage Form for Enhancing Drugs Absorption Based on Computational Simulation. Pharmaceutics, 12(8), 762. [Link]

  • IJPSR. IMPROVEMENT OF SOLUBILITY OF BADLY WATER SOLUBLE DRUG (IBUPROFEN) BY USING SURFACTANTS AND CARRIERS. [Link]

  • ResearchGate. Effect of sodium lauroyl sarcosinate on the thermal, optical and moisture absorption properties of polyvinylpyrrolidone film. [Link]

  • CD Formulation. Sodium lauroylsarcosinate. [Link]

  • ScienceDirect. Strategies for the formulation development of poorly soluble drugs via oral route. [Link]

  • ResearchGate. Enhancement of Ketoprofen and Ibuprofen Solubility and Dissolution by Lyophilized Milk. [Link]

  • Ataman Kimya. SODIUM LAUROYL SARCOSINATE. [Link]

  • PubMed. Enhancing Ketoprofen Solubility: A Strategic Approach Using Solid Dispersion and Response Surface Methodology. [Link]

  • PubMed. Oral lipid based drug delivery system (LBDDS): formulation, characterization and application: a review. [Link]

  • PMC. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]

  • Dove Press. Oral and transdermal drug delivery systems: role of lipid-based lyotropic liquid crystals. [Link]

  • MDPI. Formulation of Orally Disintegrating Films as an Amorphous Solid Solution of a Poorly Water-Soluble Drug. [Link]

  • Asian Journal of Pharmaceutics. Solid Lipid-based Delivery System for Oral Delivery of Drugs: A Review. [Link]

  • MDPI. Special Issue : Oral Drug Delivery Systems Based on Lipid-Based Carriers. [Link]

Sources

Application Notes and Protocols for Myristoyl Sarcosine in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Myristoyl Sarcosine is an N-acyl derivative of the amino acid sarcosine, featuring a 14-carbon fatty acid (myristic acid) tail. This amphipathic molecule, while extensively utilized in the cosmetics industry as a mild surfactant, possesses unique biochemical properties that warrant investigation within cell culture applications.[1][2] Its structural similarity to myristoylated peptides and the biological significance of protein N-myristoylation suggest its potential to modulate cellular processes.[3][4] This guide provides a comprehensive overview of the potential applications of Myristoyl Sarcosine in cell culture, detailing its proposed mechanism of action and providing step-by-step protocols for its investigation.

Biochemical Properties and Proposed Mechanism of Action

Myristoyl Sarcosine is comprised of a hydrophilic sarcosine head group and a hydrophobic myristoyl tail. This structure imparts surfactant properties and the potential to interact with lipid bilayers.[1][5] The myristoyl moiety is of particular interest as N-myristoylation is a critical post-translational modification that governs the membrane localization and function of numerous signaling proteins, including protein kinase C (PKC) and Src family kinases.[3][4][6]

We propose that exogenous Myristoyl Sarcosine can influence cellular behavior through two primary mechanisms:

  • Membrane Intercalation and Fluidity Modulation: The lipophilic myristoyl tail can insert into the cell membrane's lipid bilayer, while the hydrophilic sarcosine head group remains at the aqueous interface. This intercalation may alter membrane fluidity and permeability, potentially enhancing the uptake of other molecules.[7][8]

  • Disruption of Protein Myristoylation-Dependent Signaling: By potentially competing with or disrupting the localization of endogenously myristoylated proteins, Myristoyl Sarcosine may modulate signaling pathways critical for cell proliferation, survival, and differentiation.[9][10]

The sarcosine component itself may also exert biological effects. Sarcosine is known to be a co-agonist of the N-methyl-D-aspartate (NMDA) receptor and has been studied in the context of cancer cell metabolism.[11][12][13]

Proposed Mechanism of Action: Membrane Interaction and Signaling Disruption

Myristoyl_Sarcosine_MoA cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MS Myristoyl Sarcosine Membrane Lipid Bilayer MS->Membrane Intercalation PKC_active Active Membrane-Bound Protein MS->PKC_active Potential Disruption of Localization PKC_inactive Inactive Myristoylated Protein (e.g., PKC) PKC_inactive->PKC_active Translocation & Activation Signaling Downstream Signaling Cascade PKC_active->Signaling Initiates

Caption: Proposed mechanism of Myristoyl Sarcosine action.

Applications in Cell Culture

Based on its biochemical properties, Myristoyl Sarcosine can be investigated for the following applications in cell culture:

  • Modulation of Cell Viability and Proliferation: To assess its cytotoxic or cytostatic effects on various cell lines, particularly cancer cells.[7][8]

  • Enhancement of Drug Delivery: To investigate its potential to increase the permeability of the cell membrane to other small molecules or drugs.

  • Investigation of Signaling Pathways: To study its impact on signaling cascades that are dependent on protein myristoylation, such as the Protein Kinase C (PKC) pathway.

Experimental Protocols

Preparation of Myristoyl Sarcosine Stock Solution

Rationale: Due to its amphipathic nature, Myristoyl Sarcosine may have limited solubility in aqueous solutions. A stock solution in an organic solvent is recommended for accurate and reproducible dosing in cell culture experiments.

Materials:

  • Myristoyl Sarcosine powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, conical tubes (1.5 mL or 15 mL)

  • Sterile-filtered pipette tips

Procedure:

  • Aseptically weigh the desired amount of Myristoyl Sarcosine powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 100 mM).

  • Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Sterile-filter the stock solution through a 0.22 µm syringe filter into a fresh sterile tube.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. Always include a vehicle control (DMSO alone) in your experiments.

Cell Viability and Proliferation Assay (MTT Assay)

Rationale: The MTT assay is a colorimetric method to assess cell metabolic activity, which is often used as an indicator of cell viability and proliferation. This protocol will help determine the cytotoxic or cytostatic effects of Myristoyl Sarcosine.

Materials:

  • Cell line of interest (e.g., PC-3 prostate cancer cells)

  • Complete cell culture medium

  • Myristoyl Sarcosine stock solution (e.g., 100 mM in DMSO)

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 N HCl in isopropanol)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of the Myristoyl Sarcosine stock solution in complete medium to achieve final concentrations ranging from 1 µM to 1500 µM.[12][14] Also, prepare a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.

  • Carefully remove the medium from the wells and add 100 µL of the prepared Myristoyl Sarcosine dilutions or control solutions.

  • Incubate the plate for 24, 48, or 72 hours.

  • At the end of the incubation period, add 10 µL of MTT solution to each well.

  • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well.

  • Gently pipette up and down to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the no-treatment control.

Experimental Workflow: Cell Viability Assay

MTT_Assay_Workflow start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 prepare_treatment Prepare Myristoyl Sarcosine Serial Dilutions incubate1->prepare_treatment treat_cells Treat Cells incubate1->treat_cells prepare_treatment->treat_cells incubate2 Incubate 24/48/72h treat_cells->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Add Solubilization Buffer incubate3->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze Calculate Cell Viability read_absorbance->analyze

References

Application Notes and Protocols for Solubilizing Protein Inclusion Bodies with N-methyl-N-(1-oxotetradecyl)glycine (Sarkosyl)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Paradigm Shift in Rescuing Recombinant Proteins

The overexpression of recombinant proteins in bacterial hosts, particularly Escherichia coli, is a cornerstone of modern biotechnology. However, this powerful system is often hampered by the formation of insoluble and non-functional protein aggregates known as inclusion bodies (IBs). While traditionally viewed as a major bottleneck, requiring harsh denaturants like urea and guanidine hydrochloride (GdnHCl) for solubilization, a more nuanced understanding of IB composition has emerged. Many inclusion bodies are not amorphous aggregates of misfolded protein but rather contain significant amounts of protein with native-like secondary structures. This has paved the way for the use of milder detergents, such as N-methyl-N-(1-oxotetradecyl)glycine (commonly known as N-lauroylsarcosine or Sarkosyl), to selectively and efficiently solubilize these aggregates while potentially preserving a folding-competent state.[1][2][3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for utilizing Sarkosyl to solubilize protein inclusion bodies. We will delve into the mechanistic underpinnings of Sarkosyl's action, provide detailed, field-proven protocols, and offer insights into optimizing this powerful technique for a variety of protein targets.

The Science of Solubilization: How Sarkosyl Works

Sarkosyl is an anionic surfactant that offers a distinct advantage over traditional chaotropic agents. Its mechanism of action is thought to involve the encapsulation of hydrophobic regions of the aggregated protein, which disrupts the non-covalent interactions holding the inclusion body together.[4] This encapsulation prevents re-aggregation and effectively solubilizes the protein.[4] Unlike strong denaturants that completely unfold the protein, Sarkosyl's milder action can leave the solubilized protein in a partially folded state, which can be more amenable to subsequent refolding into its biologically active conformation.[5] Studies have demonstrated that Sarkosyl can be highly effective, with concentrations up to 10% (w/v) capable of solubilizing over 95% of the protein from inclusion bodies.[4][6][7][8]

The choice of Sarkosyl over urea or GdnHCl is often dictated by the desire to avoid complete protein denaturation and the often-inefficient refolding processes that must follow.[9][10][11] While urea and GdnHCl disrupt the global structure of the protein by interfering with hydrogen bonds, Sarkosyl's interaction is more targeted towards the hydrophobic patches that drive aggregation.

Data-Driven Decisions: Efficacy of Sarkosyl in Inclusion Body Solubilization

The following table summarizes quantitative data from various studies on the use of Sarkosyl for solubilizing protein inclusion bodies, providing a comparative overview of its effectiveness.

ProteinFusion TagSarkosyl Concentration (w/v)Solubilization EfficiencyDownstream CompatibilityReference
GST-Bbox1GST10%>95%Affinity purification requires Triton X-100 and CHAPS[4][6]
His6-MBP-RBCCHis6-MBP10%>95%Direct purification on Ni2+ resin[4][6]
His6-ThuBHis610%>95%Direct purification on Ni2+ resin[4][6]
ActinNoneNot specifiedSoluble actin obtainedNondenaturing procedures[12][13][14]
Various Eukaryotic ProteinsVarious0.1% - 10%HighDependent on protein and tag[2][15]

Visualizing the Workflow: From Inclusion Body to Purified Protein

The following diagram illustrates a typical experimental workflow for the solubilization and purification of a His-tagged protein from inclusion bodies using Sarkosyl.

Sarkosyl_Workflow cluster_CellLysis Cell Lysis & IB Isolation cluster_Solubilization Solubilization cluster_Purification Purification CellPellet E. coli Cell Pellet Lysis Lysis (e.g., Sonication) CellPellet->Lysis Centrifugation1 Centrifugation Lysis->Centrifugation1 InclusionBodies Inclusion Body Pellet Centrifugation1->InclusionBodies SarkosylBuffer Sarkosyl Solubilization Buffer (e.g., 10%) InclusionBodies->SarkosylBuffer Resuspend Incubation Incubation (6-24h) SarkosylBuffer->Incubation Centrifugation2 Centrifugation Incubation->Centrifugation2 SolubilizedProtein Solubilized Protein Supernatant Centrifugation2->SolubilizedProtein Dilution Dilution (to <1% Sarkosyl) SolubilizedProtein->Dilution AffinityChromatography Ni-NTA Affinity Chromatography Dilution->AffinityChromatography Elution Elution AffinityChromatography->Elution PurifiedProtein Purified Protein Elution->PurifiedProtein

Caption: Workflow for Sarkosyl-based inclusion body solubilization and purification.

Detailed Experimental Protocols

The following protocols provide a robust starting point for the solubilization of protein inclusion bodies using Sarkosyl. Optimization may be required depending on the specific protein and expression system.

Protocol 1: Solubilization of Inclusion Bodies with High Concentration Sarkosyl

This protocol is adapted from methodologies that have demonstrated high solubilization efficiency.[4][6]

Materials:

  • Cell pellet containing the overexpressed protein

  • Lysis Buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, pH 8.0)

  • Sarkosyl Solubilization Buffer (ST Buffer): 50 mM Tris, 300 mM NaCl, 5 mM ZnCl₂, 10 mM β-mercaptoethanol with 10% (w/v) Sarkosyl. Note: The composition of the ST buffer can be adjusted based on the specific requirements of the target protein.

  • High-speed centrifuge

Procedure:

  • Cell Lysis and Inclusion Body Isolation: a. Resuspend the bacterial cell pellet in Lysis Buffer. b. Lyse the cells using a suitable method (e.g., sonication, French press). c. Centrifuge the lysate at high speed (e.g., 15,000 x g for 20 minutes at 4°C) to pellet the inclusion bodies. d. Discard the supernatant. The resulting pellet contains the inclusion bodies.[16]

  • Inclusion Body Solubilization: a. Resuspend the inclusion body pellet in the Sarkosyl Solubilization Buffer. A typical ratio is 2 mL of buffer per 5-10 g of original cell pellet.[4][6] b. Incubate the suspension for 6-24 hours at 4°C with gentle agitation.[4][6] c. Centrifuge the suspension at high speed (e.g., 15,000 x g for 15 minutes at 4°C) to remove any remaining insoluble material. d. The supernatant contains the solubilized protein.

Protocol 2: Downstream Affinity Purification of Sarkosyl-Solubilized Proteins

The high concentration of Sarkosyl used for solubilization can interfere with some affinity chromatography techniques.[6][17] Therefore, a dilution step is often necessary.

For His-tagged proteins:

  • Dilute the Sarkosyl-solubilized protein solution with a compatible buffer to reduce the Sarkosyl concentration to 1% or less.[4][6] This diluted solution can often be directly applied to a Ni-NTA resin for affinity purification.[7]

  • Proceed with standard wash and elution steps for Ni-NTA chromatography.[18] It is advisable to maintain a low concentration of Sarkosyl (e.g., 0.1-0.3%) in the purification buffers to maintain protein solubility.[19]

For GST-tagged proteins:

  • Affinity purification of GST-tagged proteins in the presence of Sarkosyl is often challenging.[6]

  • A successful strategy involves diluting the 10% Sarkosyl solution to 2% and then adding Triton X-100 to 2-4% and CHAPS to 20-40 mM.[4][6] This detergent combination has been shown to significantly improve the binding of GST-fusion proteins to glutathione Sepharose.[6][8]

  • Proceed with batch-mode affinity purification according to the resin manufacturer's instructions.

Mechanism of Detergent-Assisted Refolding

The successful refolding of a protein solubilized with Sarkosyl, particularly in the case of GST-fusion proteins requiring additional detergents, involves a complex interplay of micellar structures.

Detergent_Mechanism cluster_Solubilization Sarkosyl Solubilization cluster_Refolding Detergent Exchange & Refolding AggregatedProtein Aggregated Protein (Inclusion Body) SarkosylMicelle Sarkosyl Micelles AggregatedProtein->SarkosylMicelle Interaction SarkosylCoatedProtein Sarkosyl-Encapsulated Protein (Soluble) SarkosylMicelle->SarkosylCoatedProtein Encapsulation MixedMicelle Mixed Micelles (Triton X-100, CHAPS) SarkosylCoatedProtein->MixedMicelle Detergent Exchange RefoldedProtein Natively Folded Protein MixedMicelle->RefoldedProtein Facilitates Refolding

Caption: Proposed mechanism of Sarkosyl solubilization and subsequent refolding.

It is postulated that Sarkosyl molecules encapsulate the protein, disrupting aggregates. The addition of Triton X-100 and CHAPS, which form larger mixed micelles, can then incorporate the Sarkosyl molecules, effectively lowering the apparent concentration of Sarkosyl surrounding the protein.[6] This "detergent exchange" may free up the active sites of the protein or create a more favorable environment for proper refolding.[6]

Troubleshooting and Key Considerations

  • Viscosity: High concentrations of Sarkosyl (e.g., >10%) can lead to a viscous solution, making subsequent purification steps difficult.[4][6]

  • Protein Precipitation: Some proteins may precipitate when the Sarkosyl concentration is lowered.[6] It is crucial to determine the minimal Sarkosyl concentration required to maintain solubility for your specific protein.

  • Nucleic Acid Contamination: A common issue when working with inclusion bodies is the co-precipitation of nucleic acids. Methods for monitoring and removing nucleic acid contaminants should be considered.[2][15]

  • Protein Refolding: While Sarkosyl is a milder denaturant, the solubilized protein is not guaranteed to be in its native conformation. Downstream refolding steps may still be necessary, and the success of refolding should be validated by functional assays.[20]

  • Optimization is Key: The optimal Sarkosyl concentration and the necessity of co-detergents are protein-dependent. A pilot experiment screening a range of Sarkosyl concentrations (e.g., 0.1% to 10%) is highly recommended.[19]

Conclusion: Unlocking the Potential of Inclusion Bodies

The use of N-methyl-N-(1-oxotetradecyl)glycine represents a significant advancement in the recovery of recombinant proteins from inclusion bodies. By moving away from harsh denaturants, researchers can often achieve higher yields of soluble, and potentially functional, protein. The protocols and principles outlined in this guide provide a solid foundation for implementing this technique. Through careful optimization and an understanding of the underlying mechanisms, the challenge of inclusion body formation can be transformed into a viable and efficient route for producing valuable proteins for research, diagnostics, and therapeutic applications.

References

  • Tao, H., Liu, W., Simmons, B. N., et al. (2010). Purifying natively folded proteins from inclusion bodies using sarkosyl, Triton X-100, and CHAPS. Biotechniques, 48(1), 61–64. [Link]

  • Chisnall, B., Johnson, C., Kulaberoglu, Y., & Chen, Y. W. (2014). Insoluble protein purification with sarkosyl: facts and precautions. Methods in Molecular Biology, 1091, 179–186. [Link]

  • Tao, H., & Massiah, M. A. (2016). Obtaining Soluble Folded Proteins from Inclusion Bodies Using Sarkosyl, Triton X-100, and CHAPS: Application to LB and M9 Minimal Media. Current Protocols in Protein Science, 84, 6.13.1–6.13.24. [Link]

  • ResearchGate. (2015). Can sarkosyl be used for the solubilization of inclusion Bodies?. [Link]

  • National Institutes of Health. (n.d.). Preparation and Extraction of Insoluble (Inclusion-Body) Proteins from Escherichia coli. [Link]

  • Carratalá, J. V., et al. (2023). Enhanced recombinant protein capture, purity and yield from crude bacterial cell extracts by N-Lauroylsarcosine-assisted affinity chromatography. Microbial Cell Factories, 22(1), 81. [Link]

  • Massiah, M. A., & Tao, H. (2016). Obtaining Soluble Folded Proteins from Inclusion Bodies Using Sarkosyl, Triton X-100, and CHAPS: Application to LB and M9 Minimal Media. Current Protocols in Protein Science, 84, 6.13.1–6.13.24. [Link]

  • Frankel, S., Sohn, R., & Leinwand, L. (1991). The use of sarkosyl in generating soluble protein after bacterial expression. Proceedings of the National Academy of Sciences of the United States of America, 88(4), 1192–1196. [Link]

  • Burgess, R. R. (2009). Overview of the Purification of Recombinant Proteins. Current Protocols in Protein Science, Chapter 6, Unit 6.1. [Link]

  • BioTechniques. (2010). Purifying Natively Folded Proteins from Inclusion Bodies Using Sarkosyl, Triton X-100, and CHAPS. [Link]

  • ResearchGate. (2022). Is Sarkosyl a good method to solubilize inclusion bodies and doesn't denature proteins?. [Link]

  • Carratalá, J. V., et al. (2023). Enhanced recombinant protein capture, purity and yield from crude bacterial cell extracts by N-Lauroylsarcosine-assisted affinity chromatography. ResearchGate. [Link]

  • Frankel, S., Sohn, R., & Leinwand, L. (1991). The use of sarkosyl in generating soluble protein after bacterial expression. Proceedings of the National Academy of Sciences of the United States of America, 88(4), 1192–1196. [Link]

  • Tao, H., Liu, W., Simmons, B. N., et al. (2010). Purifying natively folded proteins from inclusion bodies using sarkosyl, Triton X-100, and CHAPS. PubMed, 20067571. [Link]

  • Frankel, S., Sohn, R., & Leinwand, L. (1991). The use of sarkosyl in generating soluble protein after bacterial expression. PNAS, 88(4), 1192-1196. [Link]

  • Chisnall, B., Johnson, C., Kulaberoglu, Y., & Chen, Y. W. (2014). Insoluble protein purification with sarkosyl: facts and precautions. PubMed, 24203332. [Link]

  • ResearchGate. (2014). Insoluble Protein Purification with Sarkosyl: Facts and Precautions. [Link]

  • Frankel, S., Sohn, R., & Leinwand, L. (1991). The use of sarkosyl in generating soluble protein after bacterial expression. PNAS, 88(4), 1192-1196. [Link]

  • Cold Spring Harbor Protocols. (2020). Sarkosyl Preparation of Antigens from Bacterial Inclusion Bodies. [Link]

  • ResearchGate. (2012). Solubilization of proteins from inclusion bodies: 6M Guanidine or 8M Urea?. [Link]

  • ResearchGate. (2016). Obtaining Soluble Folded Proteins from Inclusion Bodies Using Sarkosyl, Triton X-100, and CHAPS: Application to LB and M9 Minimal Media. [Link]

  • ResearchGate. (2015). How can I purify a protein using guanidium hydrochloride?. [Link]

  • Google Patents. (1993). US5240834A - Solubilization of protein after bacterial expression using sarkosyl.
  • National Institutes of Health. (2017). Enrichment of Detergent-insoluble Protein Aggregates from Human Postmortem Brain. [Link]

  • ScienceDirect. (2005). Detection and prevention of protein aggregation before, during, and after purification. [Link]

  • University of Oulu. (n.d.). Inclusion body preparation. [Link]

  • ResearchGate. (2015). Which one is better for protein denaturation Guanidine or Urea?. [Link]

  • Tsumoto, K., Abe, R., Ejima, D., & Arakawa, T. (2010). Non-denaturing solubilization of inclusion bodies. Current Pharmaceutical Biotechnology, 11(3), 309–312. [Link]

  • Bhuyan, A. K. (2002). Protein stabilization by urea and guanidine hydrochloride. Biochemistry, 41(45), 13386–13394. [Link]

  • Creative Biostructure. (n.d.). Guanidine Hydrochloride or Urea—Which is a Better Protein Denaturant?. [Link]

  • QIAGEN. (n.d.). 5.2 Protein purification. [Link]

  • Wadensten, H., et al. (2012). Use of anionic denaturing detergents to purify insoluble proteins after overexpression. Microbial Cell Factories, 11, 153. [Link]

Sources

Application Note: N-(1-Oxotetradecyl)sarcosine (Sarkosyl) as a Versatile Tool for Proteomics Sample Preparation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Mass spectrometry (MS)-based proteomics provides profound insights into cellular function and disease, but its success is critically dependent on the quality of sample preparation.[1] A primary challenge is the efficient extraction and solubilization of all proteins, including challenging classes like membrane proteins and aggregated species, while maintaining compatibility with downstream enzymatic digestion and MS analysis.[1][2] This application note provides an in-depth guide to the use of N-(1-Oxotetradecyl)sarcosine, commonly known as Sarkosyl or N-Lauroylsarcosine, an anionic surfactant that offers a compelling balance of solubilizing power and analytical compatibility. We will explore its mechanism of action, detail its advantages over harsher detergents like sodium dodecyl sulfate (SDS), and provide validated, step-by-step protocols for its application in total proteome analysis, inclusion body purification, and the study of protein aggregates.

Part 1: Scientific Principles & The Rationale for Sarkosyl

The Detergent Dilemma in Proteomics

Effective sample preparation requires breaking open cells and solubilizing their entire protein content.[2][3] Surfactants, or detergents, are essential for this process as they disrupt lipid membranes and protein-protein interactions.[3][4] However, the ideal detergent for proteomics is a double-edged sword.

  • Strong Denaturants (e.g., SDS): SDS is a powerful ionic detergent renowned for its ability to solubilize even the most stubborn proteins, including integral membrane proteins.[3][5] Its strength, however, is also its major drawback. SDS is a potent denaturant that can inhibit the activity of proteases like trypsin and is highly incompatible with downstream mass spectrometry, where it causes ion suppression and contaminates analytical systems.[5] Its removal is mandatory but often leads to significant sample loss.[5]

  • MS-Compatible Cleavable Surfactants (e.g., RapiGest™, ProteaseMAX™): To address SDS's shortcomings, acid-labile surfactants have been developed.[6][7] These molecules can be degraded into non-surfactant byproducts under acidic conditions, eliminating the need for a separate removal step before MS analysis.[5][7] While highly useful, they can be milder denaturants than SDS, potentially leading to incomplete solubilization of very complex samples.[7]

Mechanism of Action: The Sarkosyl Advantage

This compound (Sarkosyl) occupies a valuable middle ground. It is an anionic surfactant that is strong enough to effectively lyse cells and solubilize a wide range of proteins, yet it is considered milder than SDS.[8][9] Its unique properties stem from its chemical structure, featuring a 14-carbon fatty acid tail and a sarcosine (N-methylglycine) headgroup.

This structure allows Sarkosyl to:

  • Effectively Solubilize Proteins: It disrupts membranes and coats the hydrophobic regions of proteins, preventing aggregation and keeping them in solution.[10] It is particularly effective for extracting proteins from bacterial inclusion bodies, often in a non-denaturing manner that preserves biological activity.[9][11]

  • Maintain Protease Activity: Unlike SDS, Sarkosyl does not irreversibly inhibit common endopeptidases like trypsin at typical working concentrations, facilitating efficient protein digestion.

  • Offer Improved MS Compatibility: While not as seamlessly compatible as cleavable detergents, Sarkosyl is significantly less disruptive to MS analysis than SDS and can often be managed through simple sample cleanup procedures or dilution.

This balance makes Sarkosyl a powerful and flexible tool, particularly for applications where SDS is too harsh and other MS-compatible detergents may not provide sufficient solubilization power.

Part 2: Key Applications & Methodologies

Sarkosyl's versatility lends itself to several key proteomics workflows.

Application 1: Comprehensive Lysis and Solubilization of Cellular Proteomes

For global proteomic studies, achieving an unbiased representation of the entire proteome is paramount. This requires the solubilization of proteins from all cellular compartments, including the nucleus and membranes. Sarkosyl-based lysis buffers, often used in conjunction with mechanical disruption methods like sonication, provide robust and reproducible extraction for cultured cells and tissues.[12][13]

Application 2: Non-Denaturing Extraction from Inclusion Bodies

When recombinant proteins are overexpressed, they often form insoluble aggregates known as inclusion bodies (IBs).[10] While traditionally requiring harsh denaturants like urea or guanidine-HCl for solubilization, Sarkosyl has been established as a mild detergent capable of extracting active, properly folded proteins directly from IBs.[9] This avoids the often inefficient and protein-specific process of denaturation and refolding.[10]

Application 3: Fractionation for Studying Protein Aggregation

The differential solubility of protein aggregates in Sarkosyl is a key tool in neurodegenerative disease research and other fields studying protein misfolding.[14] A common workflow involves sequential extraction to isolate a "Sarkosyl-insoluble" fraction, which is highly enriched in the pathological, aggregated forms of proteins like tau and TDP-43.[15][16] This fraction can then be analyzed by mass spectrometry to identify the components of these disease-relevant aggregates.[15]

Part 3: Detailed Experimental Protocols

Note: Always use high-purity reagents and proteomics-grade water. Wear appropriate personal protective equipment.

Protocol 1: General Protein Extraction from Cultured Mammalian Cells

This protocol is designed for a typical T75 flask of cultured cells, yielding approximately 1-2 mg of total protein.

Workflow Overview:

start Cell Pellet lysis Lysis & Solubilization (Sarkosyl Buffer + Sonication) start->lysis quant Protein Quantification (BCA Assay) lysis->quant redalk Reduction (DTT) & Alkylation (IAA) quant->redalk digest Proteolytic Digestion (Trypsin) redalk->digest cleanup Peptide Cleanup (e.g., SPE) digest->cleanup ms LC-MS/MS Analysis cleanup->ms

Caption: General workflow for Sarkosyl-based sample preparation.

Materials:

  • Cell Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% (w/v) N-Lauroylsarcosine (Sarkosyl), 1x Protease and Phosphatase Inhibitor Cocktail.

  • Reducing Agent: 1 M Dithiothreitol (DTT).

  • Alkylating Agent: 0.5 M Iodoacetamide (IAA).

  • Quenching Agent: 1 M DTT.

  • Digestion Buffer: 50 mM Ammonium Bicarbonate (AmBic), pH 8.0.

  • Protease: Mass Spectrometry Grade Trypsin.

  • Acidification Solution: 10% Trifluoroacetic Acid (TFA).

Procedure:

  • Cell Harvesting: Harvest cells and wash the pellet 2-3 times with ice-cold 1X PBS to remove media components. Centrifuge at 500 x g for 5 minutes at 4°C between washes.

  • Lysis: Resuspend the cell pellet in 500 µL of ice-cold Cell Lysis Buffer. Incubate on ice for 15 minutes.

  • Mechanical Disruption: Sonicate the lysate on ice using a probe sonicator. Use short pulses (e.g., 3 cycles of 10 seconds on, 30 seconds off) to prevent heating, which can denature proteins.[12] The solution should become less viscous.

  • Clarification: Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (protein extract) to a new tube.

  • Quantification: Determine the protein concentration using a detergent-compatible assay like the Bicinchoninic acid (BCA) assay.

  • Reduction: To a 100 µg aliquot of protein, add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes to reduce disulfide bonds.[17]

  • Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 25 mM. Incubate in the dark at room temperature for 20 minutes to alkylate free cysteines.[17]

  • Quenching: Add DTT to a final concentration of 10 mM to quench any excess IAA. Incubate in the dark for 15 minutes.[17]

  • Buffer Exchange & Digestion: Dilute the sample at least 10-fold with 50 mM AmBic to reduce the Sarkosyl concentration to ≤0.1%. Add Trypsin at a 1:50 enzyme-to-protein ratio (w/w) and incubate overnight at 37°C.[18]

  • Digestion Stop & Surfactant Precipitation: Acidify the sample by adding TFA to a final concentration of 0.5-1% to stop the digestion and precipitate some of the Sarkosyl.[5] Incubate on ice for 10 minutes.

  • Final Cleanup: Centrifuge at 12,000 x g for 10 minutes. The resulting peptides in the supernatant can be further cleaned using Solid Phase Extraction (SPE) with a C18 cartridge to remove residual detergent and salts before LC-MS/MS analysis.

Protocol 2: Preparation of Sarkosyl-Insoluble Fraction for Aggregate Proteomics

This protocol is adapted from workflows used to study protein aggregation in biological tissues.[15]

Materials:

  • Homogenization Buffer: 10 mM Tris-HCl pH 7.4, 800 mM NaCl, 1 mM EGTA, 10% Sucrose, 1x Protease/Phosphatase Inhibitors.

  • Extraction Buffer: Homogenization Buffer containing 1% (w/v) Sarkosyl.

Procedure:

  • Tissue Homogenization: Homogenize brain tissue (or other sample) in 10 volumes (w/v) of ice-cold Homogenization Buffer.

  • Clarification: Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C. Discard the pellet.

  • Sarkosyl Extraction: Add Sarkosyl to the supernatant to a final concentration of 1% (w/v). Mix and incubate at room temperature for 1 hour with gentle rotation to solubilize non-aggregated proteins.

  • Ultracentrifugation: Centrifuge the extract at 100,000 x g for 60 minutes at 4°C.

  • Fraction Separation:

    • Supernatant: The supernatant contains the Sarkosyl-soluble protein fraction. Carefully collect this for analysis.

    • Pellet: The pellet contains the Sarkosyl-insoluble fraction, enriched in protein aggregates.

  • Pellet Wash: Gently wash the pellet with 200 µL of sterile PBS to remove residual soluble proteins, being careful not to dislodge the pellet. Centrifuge again at 100,000 x g for 20 minutes.

  • Downstream Processing: The Sarkosyl-insoluble pellet can now be resolubilized in a strong denaturing buffer (e.g., 8M Urea or 4% SDS) and processed for MS analysis using the reduction, alkylation, and digestion steps outlined in Protocol 1.

Part 4: Detergent Selection Guide & Troubleshooting

Choosing the right detergent is critical and depends on the sample type and experimental goal.

Detergent Comparison Table
FeatureThis compoundSodium Dodecyl Sulfate (SDS)RapiGest™ / ProteaseMAX™
Type Anionic SurfactantStrong Anionic SurfactantAcid-Labile Anionic Surfactant
Solubilization Power HighVery HighModerate to High
MS Compatibility Moderate (requires cleanup/dilution)Very Poor (requires removal)[5]Excellent (degrades at low pH)[5][7]
Effect on Trypsin Mild inhibition at high conc.Strong inhibitor[6]Generally compatible
Primary Use Case Balancing solubilization and compatibility; inclusion bodies; aggregate fractionation.[9][15]Solubilizing highly intractable proteins (e.g., for SDS-PAGE).[3]Streamlined, high-throughput proteomics where maximal solubilization is not the primary concern.[1]
Decision Logic for Detergent Selection

start What is your primary goal? q1 Need to analyze insoluble aggregates? start->q1 Fractionation q2 Is sample highly complex (e.g., membrane proteome)? start->q2 Solubilization q3 Is highest throughput the priority? start->q3 Efficiency q1->q2 No sarkosyl Use Sarkosyl q1->sarkosyl Yes q2->q3 No sds Use SDS (Requires extensive cleanup) q2->sds Yes, and max solubilization is essential q2->sarkosyl Yes, need a balance of solubilization & compatibility q3->sarkosyl No, but need better solubilization cleavable Use Acid-Cleavable Detergent q3->cleavable Yes

Caption: Decision tree for selecting a proteomics detergent.

Troubleshooting Common Issues
ProblemPotential CauseSuggested Solution
Low Protein Yield Incomplete cell lysis.Increase sonication time/intensity or combine with another lysis method (e.g., freeze-thaw cycles).[12] Ensure protease inhibitors are fresh.
Poor Digestion Efficiency Residual detergent inhibiting trypsin.Ensure the Sarkosyl concentration is diluted to ≤0.1% before adding trypsin. Perform a buffer exchange if necessary.
Keratin Contamination Contamination from dust, skin, and labware.Use filtered pipette tips, wear gloves, and work in a clean environment. Prepare buffers with fresh, high-purity water.
Ion Suppression in MS Residual Sarkosyl in the final sample.Ensure the post-digestion acidification and centrifugation step is performed. Use a robust peptide cleanup method like C18-SPE and optimize LC gradient.

Part 5: Conclusion

This compound is a highly effective and versatile surfactant for a range of proteomics applications. It provides superior solubilizing power compared to many non-ionic or cleavable detergents, without the profound downstream incompatibility of strong denaturants like SDS. By offering a strategic balance of strength and analytical friendliness, Sarkosyl enables researchers to achieve comprehensive protein extraction from complex samples, purify active proteins from inclusion bodies, and isolate important aggregate fractions for disease research. The protocols and guidelines presented here provide a robust framework for successfully integrating this valuable tool into modern mass spectrometry workflows.

References

  • Ge, Y., Jin, S., et al. (2021). High-throughput Proteomics Enabled by a Photocleavable Surfactant. Angewandte Chemie International Edition. Available at: [Link]

  • Loo, R. R. O., et al. (2021). Nonionic, Cleavable Surfactant for Top-Down Proteomics. Analytical Chemistry. Available at: [Link]

  • ResearchGate. (2022). Is Sarkosyl a good method to solubilize inclusion bodies and doesn't denature proteins?. ResearchGate. Available at: [Link]

  • Gautam, S., et al. (2019). Sarkosyl: A milder detergent than SDS for identifying proteins with moderately high hyperstability using gel electrophoresis. Analytical Biochemistry. Available at: [Link]

  • YouTube. (2016). Proteomics sample preparation. YouTube. Available at: [Link]

  • García-Fruitós, E., et al. (2023). Enhanced recombinant protein capture, purity and yield from crude bacterial cell extracts by N-Lauroylsarcosine-assisted affinity chromatography. Microbial Cell Factories. Available at: [Link]

  • ResearchGate. (n.d.). Mass spectrometry analyses revealed sarkosyl-insoluble proteins... ResearchGate. Available at: [Link]

  • An, J., et al. (2021). Optimization of proteomics sample preparation for forensic analysis of skin samples. Journal of Proteomics. Available at: [Link]

  • ResearchGate. (n.d.). Quantitative proteomics of Sarkosyl-insoluble fraction by multiplex... ResearchGate. Available at: [Link]

  • Ross, A. R. S., et al. (2014). A New Mass Spectrometry-compatible Degradable Surfactant for Tissue Proteomics. Molecular & Cellular Proteomics. Available at: [Link]

  • ResearchGate. (2023). Enhanced recombinant protein capture, purity and yield from crude bacterial cell extracts by N-Lauroylsarcosine-assisted affinity chromatography. ResearchGate. Available at: [Link]

  • Springer Nature Experiments. (n.d.). SARCOSYL—PAGE: Optimized Protocols for the Separation and Immunological Detection of PEGylated Proteins. Springer Nature. Available at: [Link]

  • Bio-Rad. (n.d.). Protocols for Extraction and Solubilization of Proteins for Proteomic Studies. Bio-Rad. Available at: [Link]

  • Journal of Biological Methods. (2016). Sample preparation for proteomic analysis using a GeLC-MS/MS strategy. Journal of Biological Methods. Available at: [Link]

  • UTHSC. (n.d.). Sample Preparation | Proteomics and Metabolomics (PMC). University of Tennessee Health Science Center. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Insoluble Protein Purification with Sarkosyl: Facts and Precautions. Springer Nature. Available at: [Link]

  • OUCI. (n.d.). Enhanced recombinant protein capture, purity and yield from crude bacterial cell extracts by N-Lauroylsarcosine-assisted affinity chromatography. OUCI. Available at: [Link]

  • Pasa-Tolić, L., et al. (1998). Electrospray ionization-mass spectrometry characterization of heterotetrameric sarcosine oxidase. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Aarhus University. (2016). Evaluation of sample preparation methods for mass spectrometry-based proteomic analysis of barley leaves. Aarhus University. Available at: [Link]

  • NIH. (2017). A high-efficiency cellular extraction system for biological proteomics. Nature Methods. Available at: [Link]

Sources

Application of Myristoyl Sarcosine in High-Throughput Screening Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Assay Integrity in High-Throughput Screening

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries against biological targets.[1] The success of any HTS campaign hinges on the quality and reliability of the assay system. A persistent challenge in HTS is maintaining the stability and functionality of biological reagents, such as proteins and cells, and minimizing non-specific interactions that can lead to false-positive or false-negative results.[2] Compound aggregation is a particularly notorious source of assay interference, where test compounds form colloidal particles that can non-specifically inhibit enzymes or disrupt protein-protein interactions.[3]

This technical guide explores the multifaceted applications of Myristoyl Sarcosine, a mild N-acyl sarcosine surfactant, in enhancing the robustness and reliability of HTS assays. We will delve into the biochemical rationale for its use and provide detailed protocols for its integration into various assay formats.

Myristoyl Sarcosine (N-Myristoyl-N-methylglycine) and its corresponding salt, Sodium Myristoyl Sarcosinate, are anionic surfactants derived from the fatty acid myristic acid and the amino acid derivative sarcosine.[4][5] This unique structure, featuring a hydrophobic myristoyl tail and a hydrophilic sarcosinate headgroup, imparts advantageous properties for biological assays. Acyl sarcosines are known for their enhanced solubility and greater acidity compared to their parent fatty acids.[4][6] These characteristics make them effective agents for manipulating the complex biochemical environments of HTS assays.

Core Applications of Myristoyl Sarcosine in HTS

The utility of Myristoyl Sarcosine in HTS stems from its ability to modulate the solution behavior of both test compounds and biological macromolecules. Its primary applications can be categorized as follows:

  • Mitigation of Compound Aggregation: A significant portion of "hit" compounds identified in primary screens are later revealed to be artifacts caused by aggregation.[3] Myristoyl Sarcosine, at concentrations below its critical micelle concentration (CMC), can help prevent the formation of these aggregates, ensuring that observed activity is due to specific molecular interactions.

  • Enhancement of Protein Stability and Solubility: Many protein targets, particularly membrane proteins or those prone to aggregation, are challenging to work with in aqueous buffers. Myristoyl Sarcosine can aid in their solubilization and stabilization, maintaining their native conformation and activity throughout the screening process.

  • Reduction of Non-Specific Binding: In immunoassays such as ELISA, non-specific binding of antibodies and other reagents to microplate surfaces can lead to high background signals and reduced assay sensitivity. The surfactant properties of Myristoyl Sarcosine can effectively block these non-specific interactions.[7]

Understanding the Mechanism: The Role of the Critical Micelle Concentration (CMC)

The functionality of any surfactant is intrinsically linked to its Critical Micelle Concentration (CMC), the concentration at which individual surfactant molecules (monomers) begin to self-assemble into micelles.[4] Below the CMC, Myristoyl Sarcosine exists as monomers and can interact with hydrophobic surfaces of proteins and small molecules, preventing aggregation and non-specific binding. Above the CMC, the formation of micelles allows for the solubilization of hydrophobic molecules, including membrane proteins.

Application 1: Mitigating Compound Aggregation in Biochemical Assays

Scientific Rationale: Aggregating compounds often act as promiscuous inhibitors by sequestering the target protein into their colloidal structures. By incorporating a low concentration of a mild surfactant like Myristoyl Sarcosine (typically below the CMC), the formation of these aggregates can be disrupted, allowing for the identification of true, specific inhibitors.

Protocol: Screening for Inhibitors of a Soluble Enzyme with Aggregation Counter-Screen

This protocol describes a typical enzyme inhibition assay with the inclusion of Myristoyl Sarcosine to minimize false positives from aggregating compounds.

Materials:

  • Target Enzyme

  • Enzyme Substrate

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl)

  • Myristoyl Sarcosine (or Sodium Myristoyl Sarcosinate)

  • Test Compounds (dissolved in DMSO)

  • 384-well assay plates (low-volume, non-binding surface)

  • Plate reader capable of detecting the assay signal (e.g., fluorescence, absorbance)

Experimental Workflow:

Caption: Workflow for an enzyme inhibition assay incorporating Myristoyl Sarcosine.

Step-by-Step Procedure:

  • Compound Plating: Dispense test compounds into the wells of a 384-well plate. Typically, a small volume (e.g., 50 nL) of a 10 mM stock in DMSO is used.

  • Addition of Myristoyl Sarcosine-Containing Buffer: Add assay buffer containing the optimized concentration of Myristoyl Sarcosine (e.g., 0.01% w/v) to all wells. This brings the compound to the desired final screening concentration (e.g., 10 µM).

  • Enzyme Addition: Add the target enzyme, diluted in the same Myristoyl Sarcosine-containing buffer, to all wells except the negative controls.

  • Pre-incubation: Gently mix the plate and pre-incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Add the enzyme substrate, also diluted in the Myristoyl Sarcosine-containing buffer, to all wells to start the reaction.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme for a predetermined time to allow for product formation.

  • Detection: Read the plate using a suitable plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the positive (no inhibitor) and negative (no enzyme) controls.

Data Interpretation and Validation:

ParameterWithout Myristoyl SarcosineWith 0.01% Myristoyl SarcosineRationale
Initial Hit Rate High (e.g., 2-3%)Lower (e.g., 0.5-1%)Reduction of false positives from aggregators.
Confirmation Rate LowHighInitial hits are more likely to be true inhibitors.
Z'-factor ≥ 0.5≥ 0.5Assay robustness should be maintained.

Application 2: Solubilization and Stabilization of Membrane Proteins for HTS

Scientific Rationale: Membrane proteins are notoriously difficult to study in vitro due to their hydrophobic nature. Detergents are essential for their extraction from the lipid bilayer and for maintaining their solubility in an aqueous environment. Myristoyl Sarcosine, as a mild anionic surfactant, can be used to create stable protein-detergent complexes that preserve the protein's structural integrity and function, making them amenable to HTS.

Protocol: Screening for Modulators of a G-Protein Coupled Receptor (GPCR) in a Cell-Free Assay

This protocol outlines the use of Myristoyl Sarcosine to solubilize a GPCR from a cell membrane preparation for a subsequent ligand binding assay.

Materials:

  • Cell membranes expressing the target GPCR

  • Solubilization Buffer (e.g., 20 mM HEPES, pH 7.5, 100 mM NaCl, protease inhibitors)

  • Myristoyl Sarcosine

  • Radiolabeled or fluorescently labeled ligand for the GPCR

  • Scintillation proximity assay (SPA) beads or other detection reagents

  • Test Compounds

  • 384-well assay plates

Experimental Workflow:

Caption: Workflow for GPCR solubilization and use in a binding assay.

Step-by-Step Procedure:

  • Optimization of Solubilization:

    • Thaw the cell membrane preparation on ice.

    • Prepare a series of solubilization buffers containing varying concentrations of Myristoyl Sarcosine (e.g., 0.1% to 1.0% w/v).

    • Add the solubilization buffers to the membranes and incubate with gentle agitation for 1 hour at 4°C.

    • Centrifuge at high speed (e.g., 100,000 x g) for 1 hour to pellet the non-solubilized material.

    • Carefully collect the supernatant containing the solubilized GPCR.

    • Determine the optimal Myristoyl Sarcosine concentration that yields the highest amount of functional receptor (e.g., by a pilot binding assay).

  • HTS Assay:

    • Dispense the solubilized GPCR preparation (in the optimized solubilization buffer) into the wells of a 384-well plate.

    • Add test compounds.

    • Add the labeled ligand.

    • Incubate the plate for a sufficient time to allow the binding to reach equilibrium.

    • Detect the amount of bound ligand using an appropriate method (e.g., SPA, fluorescence polarization).

    • Analyze the data to identify compounds that inhibit or enhance ligand binding.

Key Considerations for Membrane Protein Assays:

ParameterRecommended Range/ConditionRationale
Myristoyl Sarcosine Conc. 0.1% - 1.0% (w/v)Must be above the CMC to form micelles for solubilization.
Temperature 4°CTo maintain protein stability during solubilization.
Incubation Time 1-2 hoursTo ensure complete solubilization.
Controls Membranes without GPCR, no labeled ligandTo determine background and non-specific binding.

Application 3: Reducing Non-Specific Binding in Immunoassays

Scientific Rationale: In solid-phase immunoassays like ELISA, the hydrophobic nature of polystyrene microplates can lead to non-specific adsorption of proteins, resulting in high background signals. Surfactants are commonly included in washing and blocking buffers to minimize these interactions. Myristoyl Sarcosine, being a mild surfactant, can effectively reduce non-specific binding without disrupting the specific antigen-antibody interactions.

Protocol: High-Throughput ELISA for Antibody Screening

This protocol describes the use of Myristoyl Sarcosine in the washing buffer of an ELISA to screen for antibodies against a specific antigen.

Materials:

  • Antigen

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Washing Buffer (PBS with 0.05% v/v Tween-20 and 0.02% w/v Sodium Myristoyl Sarcosinate)

  • Blocking Buffer (e.g., PBS with 1% BSA)

  • Antibody samples (e.g., hybridoma supernatants)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop Solution (e.g., 1 M H₂SO₄)

  • 96- or 384-well ELISA plates

Experimental Workflow:

Caption: ELISA workflow incorporating Myristoyl Sarcosine in the wash buffer.

Step-by-Step Procedure:

  • Antigen Coating: Coat the wells of the ELISA plate with the antigen diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate three times with the Washing Buffer containing Myristoyl Sarcosine.

  • Blocking: Add Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Primary Antibody Incubation: Add the antibody samples to the wells and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody diluted in Blocking Buffer and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Development: Add TMB substrate to each well and incubate in the dark until sufficient color develops.

  • Stopping the Reaction: Add Stop Solution to each well.

  • Reading: Read the absorbance at 450 nm on a plate reader.

Expected Outcome:

The inclusion of Myristoyl Sarcosine in the wash buffer is expected to lower the background absorbance in the negative control wells, leading to an improved signal-to-noise ratio and greater sensitivity of the assay.

Conclusion and Future Perspectives

Myristoyl Sarcosine is a versatile and valuable tool for the HTS laboratory. Its ability to mitigate compound aggregation, stabilize challenging protein targets, and reduce non-specific binding can significantly enhance the quality and reliability of screening data. The protocols provided in this guide offer a starting point for the integration of Myristoyl Sarcosine into various HTS workflows. As with any assay component, empirical optimization of its concentration is crucial to achieve the desired effect without compromising the biological integrity of the assay. The continued exploration of mild surfactants like Myristoyl Sarcosine will undoubtedly contribute to the ongoing efforts to improve the efficiency and success rate of high-throughput drug discovery.

References

  • Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf. (2017). Retrieved from [Link]

  • Effect of Additives on the Aggregation Behavior of Sodium Lauroyl Sarcosine in Aqueous Solution. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Final Report on the Safety Assessment of Cocoyl Sarcosine, Lauroyl Sarcosine, Myristoyl Sarcosine, Oleoyl Sarcosine, Stearoyl Sarcosine, Sodium Cocoyl Sarcosinate, Sodium Lauroyl Sarcosinate, Sodium Myristoyl Sarcosinate, Ammonium Cocoyl Sarcosinate, and Ammonium Lauroyl Sarcosinate. (2001). International Journal of Toxicology, 20(1_suppl), 1-14.
  • Myristoyl Sarcosine - Cosmetics Info. (n.d.). Retrieved from [Link]

  • Myristoyl Sarcosine | C17H33NO3 | CID 104234 - PubChem. (n.d.). Retrieved from [Link]

  • Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? (2020). Langmuir, 36(20), 5537–5545.
  • High-throughput screening (HTS) | BMG LABTECH. (2019). Retrieved from [Link]

  • Rapid and Sensitive Quantification of Intracellular Glycyl-Sarcosine for Semi-High-Throughput Screening for Inhibitors of PEPT-1. (2021). Pharmaceutics, 13(7), 1019.
  • Correlation of the critical micelle concentrations of surfactants with their effects on a bacterial demethylase. (1975). Proceedings of the Society for Experimental Biology and Medicine, 148(4), 981–985.
  • A new, robust, and nonradioactive approach for exploring N-myristoylation. (2012). Journal of Lipid Research, 53(8), 1678-1686.
  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (2010). Journal of Biomolecular Screening, 15(7), 735-750.
  • Use of sodium lauroyl sarcosinate in a high-sensitivity protein assay by resonance light scattering technique. (2006). Analytical Biochemistry, 350(1), 138-143.
  • Myristoyl Sarcosine | C17H33NO3 | CID 104234 - PubChem. (n.d.). Retrieved from [Link]

  • Depleting Glycine and Sarcosine in Prostate Cancer Cells as a New Treatment for Advanced Prostate Cancer. (2016). DTIC. Retrieved from [Link]

  • Development of a novel high-throughput screen for the identification of new inhibitors of protein S-acylation. (2022). Journal of Biological Chemistry, 298(10), 102469.
  • The Role of Sarcosine Metabolism in Prostate Cancer Progression. (2012). Neoplasia, 14(8), 679-688.
  • myristoyl sarcosine glycine, N-methyl-N-(1-oxotetradecyl) - The Good Scents Company. (n.d.). Retrieved from [Link]

  • Metabolomic Profiles Delineate Potential Role for Sarcosine in Prostate Cancer Progression. (2009).
  • Nanoscale, automated, high throughput synthesis and screening for the accelerated discovery of protein modifiers. (2021). RSC Medicinal Chemistry, 12(6), 925-931.
  • Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. (2021). Foods, 10(11), 2609.
  • N-myristoylation: from cell biology to translational medicine. (2020).
  • Relation of exposure to amino acids involved in sarcosine metabolic pathway on behavior of non-tumor and malignant prostatic cell lines. (2016).
  • Sarcosine influences apoptosis and growth of prostate cells via cell-type specific regulation of distinct sets of genes. (2018).

Sources

The Role of N-(1-Oxotetradecyl)sarcosine in Topical and Transdermal Drug Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Potential of the Stratum Corneum with N-(1-Oxotetradecyl)sarcosine

The development of effective topical and transdermal drug delivery systems is a cornerstone of modern pharmaceutics. The primary challenge in this field lies in overcoming the formidable barrier of the stratum corneum, the outermost layer of the skin. This compound, also known as Sodium Lauroyl Sarcosinate, has emerged as a promising excipient in this endeavor. This anionic surfactant, derived from the naturally occurring amino acid sarcosine, offers a unique combination of properties that make it an effective and safe penetration enhancer.[1]

This comprehensive guide provides detailed application notes and protocols for leveraging this compound in the development of topical and transdermal drug formulations. We will delve into its mechanism of action, provide practical formulation strategies, and outline detailed experimental protocols for evaluating its efficacy.

Physicochemical Properties and Mechanism of Action

This compound is an amphiphilic molecule, possessing a hydrophobic 12-carbon lauroyl chain and a hydrophilic carboxylate group.[1] This structure is key to its function as a surfactant and penetration enhancer.

Mechanism of Penetration Enhancement

The primary mechanism by which this compound enhances skin permeability is through the fluidization of the stratum corneum lipids.[2] A study demonstrated that N-lauroylsarcosine (NLS), particularly in combination with ethanol, can dramatically increase skin permeability by disrupting the highly organized lipid structure of the stratum corneum.[2] This increased fluidity creates pathways for drug molecules to more easily traverse this barrier. Evidence also suggests that NLS can induce changes in protein conformation within the stratum corneum, further contributing to its penetration-enhancing effects.[2]

It is important to note that while some lipid extraction may occur, it is not considered the primary mechanism for the observed increases in skin permeability.[2] Furthermore, studies have shown that NLS exposure can lead to a decrease in ceramides, a key component of the skin's lipid barrier.[3]

Formulation Development with this compound

This compound can be incorporated into various topical and transdermal formulations, including gels, creams, and patches. Its versatility and compatibility with a range of other excipients make it a valuable tool for formulators.

Effective Concentrations

The concentration of this compound is a critical factor in its efficacy as a penetration enhancer. While it has been shown to be safe for use in leave-on cosmetic products at concentrations up to 5%, its optimal concentration for drug delivery will depend on the specific drug and formulation.[4] One study demonstrated a significant, up to 47-fold, increase in the transdermal delivery of fluorescein using formulations containing NLS in aqueous ethanol solutions.[2] In another example, a 2.5% concentration of N-Lauroylsarcosine in a thermoreversible gel was effective as a topical microbicide.[5][6]

It is crucial to perform dose-response studies to determine the optimal concentration that provides the desired level of penetration enhancement without causing undue skin irritation.

Synergistic Effects

This compound can exhibit synergistic effects when combined with other penetration enhancers. The most well-documented synergy is with ethanol.[2] The combination of NLS and ethanol has been shown to be more effective at increasing skin permeability than either agent alone.[2] This is attributed to their combined ability to fluidize the stratum corneum lipids.[2]

Mixtures of NLS with the non-ionic surfactant sorbitan monolaurate have also been shown to form micelle-like aggregates that correlate with the highest skin permeabilization.[7]

Example Formulation: Thermoreversible Gel

Thermoreversible gels are an attractive vehicle for topical drug delivery due to their ease of application as a liquid at cooler temperatures and their transition to a gel at body temperature. A study on a topical microbicide utilized a thermoreversible gel containing N-Lauroylsarcosine.[5][6]

Protocol for Preparation of a 2.5% N-Lauroylsarcosine Thermoreversible Gel:

  • Polymer Suspension: An appropriate amount of a thermoreversible polymer (e.g., poloxamer) is suspended in a citrate buffer (50 mM, pH 4.0). The concentration of the polymer should be adjusted to achieve a phase transition temperature of approximately 28°C.[5]

  • Incorporation of N-Lauroylsarcosine: 2.5% (w/w) of N-Lauroylsarcosine is added to the polymer powder before being dissolved in the citrate buffer.[6]

  • Active Pharmaceutical Ingredient (API) Addition: The desired concentration of the API is then dissolved or suspended in the formulation.

  • Mixing: The mixture is stirred until a homogenous solution or suspension is formed.

In Vitro Skin Permeation Studies

In vitro skin permeation studies are essential for evaluating the efficacy of this compound as a penetration enhancer. The Franz diffusion cell is the most widely used and accepted apparatus for these studies.

Experimental Workflow for In Vitro Skin Permeation Studies

Caption: A typical workflow for an in vitro skin permeation study using Franz diffusion cells.

Detailed Protocol for In Vitro Skin Permeation Testing

1. Skin Membrane Preparation:

  • Source: Full-thickness human or porcine skin is obtained from reputable tissue banks. Porcine skin is a common and acceptable alternative due to its similarity to human skin.

  • Preparation: The skin is thawed at room temperature, and any subcutaneous fat is carefully removed. The skin can be dermatomed to a specific thickness (e.g., 500 µm) for uniformity. For some studies, the epidermis can be separated from the dermis by heat treatment (e.g., immersion in 60°C water for 60 seconds).

2. Franz Diffusion Cell Assembly:

  • Apparatus: Calibrated Franz diffusion cells with a known diffusion area and receptor chamber volume are used.

  • Receptor Fluid: The receptor chamber is filled with a suitable receptor fluid, such as phosphate-buffered saline (PBS), which should be degassed prior to use. The receptor fluid should maintain sink conditions, meaning the drug concentration should not exceed 10% of its solubility in the medium.

  • Assembly: A magnetic stir bar is placed in the receptor chamber. The prepared skin membrane is mounted between the donor and receptor chambers, with the stratum corneum side facing the donor chamber. The two chambers are then clamped together. The assembled cells are placed in a circulating water bath to maintain a skin surface temperature of 32°C ± 1°C.

3. Formulation Application:

  • A precise amount of the test formulation (e.g., 5-10 mg/cm²) containing the API and this compound is applied to the skin surface in the donor chamber. A control formulation without the penetration enhancer should also be tested in parallel.

4. Sampling:

  • At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 12, 24 hours), an aliquot of the receptor fluid is withdrawn from the sampling arm of the receptor chamber.

  • The withdrawn volume is immediately replaced with an equal volume of fresh, pre-warmed receptor fluid to maintain a constant volume and sink conditions.

5. Sample Analysis:

  • The concentration of the API in the collected samples is quantified using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[8]

    • HPLC Method Development: A suitable HPLC method should be developed and validated for the specific API. This includes selecting an appropriate column (e.g., C18), mobile phase, flow rate, and detection wavelength. The method must be validated for linearity, accuracy, precision, and specificity.[8]

6. Data Analysis:

  • Cumulative Amount Permeated: The cumulative amount of drug permeated per unit area (Q, in µg/cm²) is calculated for each time point, correcting for sample removal. This is plotted against time.

  • Steady-State Flux (Jss): The steady-state flux is determined from the slope of the linear portion of the cumulative amount permeated versus time plot.

  • Permeability Coefficient (Kp): The permeability coefficient is calculated by dividing the steady-state flux by the initial drug concentration in the donor chamber.

  • Enhancement Ratio (ER): The enhancement ratio is a key parameter for evaluating the effectiveness of the penetration enhancer. It is calculated as follows:

    ER = (Steady-State Flux of Formulation with Enhancer) / (Steady-State Flux of Control Formulation)

Data Presentation

Clear and concise presentation of data is crucial for interpreting the results of skin permeation studies. Tables are an effective way to summarize and compare key parameters.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
INCI Name Sodium Lauroyl Sarcosinate[1]
Type Anionic Surfactant[1]
Molecular Formula C₁₅H₂₈NNaO₃
Molecular Weight 293.38 g/mol
Appearance White to off-white powder
Solubility Soluble in water
Critical Micelle Concentration (CMC) ~14.6 mM[9]

Table 2: Example of In Vitro Permeation Data for a Model Drug

FormulationThis compound Conc. (%)Steady-State Flux (Jss) (µg/cm²/h)Permeability Coefficient (Kp) (cm/h x 10⁻³)Enhancement Ratio (ER)
Control (without enhancer) 01.5 ± 0.20.75 ± 0.11.0
Test Formulation A 1.07.5 ± 0.83.75 ± 0.45.0
Test Formulation B 2.515.2 ± 1.57.60 ± 0.710.1
Test Formulation C 5.025.8 ± 2.112.90 ± 1.117.2
Test Formulation D (with 50% Ethanol) 2.570.5 ± 5.535.25 ± 2.847.0

Data are presented as mean ± standard deviation (n=6). The data in this table is illustrative and based on reported enhancement potential.

Safety and Regulatory Considerations

This compound is generally considered a mild and safe ingredient for topical use. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that it is safe as used in rinse-off products and safe for use in leave-on products at concentrations of 5% or less.[4] It has been shown to be non-irritating and non-sensitizing to human skin at these concentrations.[4]

However, as a penetration enhancer, it is important to consider its potential to increase the permeation of other ingredients in a formulation, which could have safety implications if those ingredients are not intended to be absorbed.[10] Therefore, a thorough safety assessment of the entire formulation is essential.

Conclusion

This compound is a valuable excipient for the development of topical and transdermal drug delivery systems. Its ability to fluidize the stratum corneum lipids, either alone or in synergy with other enhancers like ethanol, can significantly improve the penetration of a wide range of active pharmaceutical ingredients. By following the detailed protocols and considering the formulation strategies outlined in this guide, researchers and drug development professionals can effectively harness the potential of this compound to create innovative and effective topical and transdermal therapies.

References

  • Kim, Y. C., et al. (2008).
  • Roy, S., et al. (2001). Thermoreversible Gel Formulations Containing Sodium Lauryl Sulfate or n-Lauroylsarcosine as Potential Topical Microbicides against Sexually Transmitted Diseases. Antimicrobial Agents and Chemotherapy.
  • Roy, S., et al. (2001). Thermoreversible Gel Formulations Containing Sodium Lauryl Sulfate or n-Lauroylsarcosine as Potential Topical Microbicides against Sexually Transmitted Diseases. PMC.
  • Cosmetic Ingredient Review. (2021). Amended Safety Assessment of Fatty Acyl Sarcosines and Their Salts as Used in Cosmetics.
  • MedchemExpress. (n.d.). N-Lauroylsarcosine. MedchemExpress.com.
  • Nokhodchi, A., et al. (2003).
  • Ataman Kimya. (n.d.). Sodium N-Lauroyl Sarcosinate (Sodium Lauroyl Sarcosinate).
  • Kim, Y. C., et al. (2008). Synergistic enhancement of skin permeability by N-lauroylsarcosine and ethanol. PubMed.
  • Sigma-Aldrich. (n.d.). N-Lauroylsarcosine, purum p.a. Sigma-Aldrich.
  • Williams, A. C., & Barry, B. W. (2012). Synergy Between Chemical Penetration Enhancers.
  • Consensus. (n.d.). What are the most effective skin penetration enhancers in skincare products?. Consensus.
  • Sigma-Aldrich. (n.d.). N-Lauroylsarcosine 30 aqueous solution, >= 97.0 HPLC. Sigma-Aldrich.
  • Patel, D., et al. (2012). Status of surfactants as penetration enhancers in transdermal drug delivery. PMC.
  • Innovacos. (n.d.).
  • Isreal, O. (2024). Franz cell diffusion studies of amiloride formulations with different enhancers.
  • Roy, S., et al. (2001). Thermoreversible Gel Formulations Containing Sodium Lauryl Sulfate or n-Lauroylsarcosine as Potential Topical Microbicides against Sexually Transmitted Diseases.
  • Tavelin, S., et al. (2002). An HPLC-UV method for the measurement of permeability of marker drugs in the Caco-2 cell assay. PubMed.
  • Thomas Scientific. (n.d.). SIGMA N-Lauroylsarcosine sodium salt solution 30% aqueous solution, >=97.0% (HPLC). Thomas Scientific.
  • Patel, R. P., et al. (2012). COMPARISON OF EFFECT OF PENETRATION ENHANCER ON DIFFERENT POLYMERS FOR DRUG DELIVERY. Innovare Academic Sciences.
  • Asgari, S., et al. (2014). Effects of Various Penetration Enhancers on Penetration of Aminophylline Through Shed Snake Skin. PMC.
  • Sigma-Aldrich. (n.d.). N-Lauroylsarcosine = 97.0 HPLC. Sigma-Aldrich.
  • Piret, J., et al. (2002).
  • BenchChem. (n.d.). Application Notes and Protocols for Formulating Laurixamine into a Topical Gel for Skin Delivery. BenchChem.
  • Google Patents. (n.d.). Synthesis method of sarcosine - CN102584612A.
  • Li, H., et al. (2023). The impacts of sodium lauroyl sarcosinate in facial cleanser on facial skin microbiome and lipidome. PubMed.
  • EWG Skin Deep®. (n.d.).
  • Journal of Food and Drug Analysis. (2003).
  • De Paepe, K., et al. (2002). Repair of acetone- and sodium lauryl sulphate-damaged human skin barrier function using topically applied emulsions containing barrier lipids. PubMed.
  • SpecialChem. (2019). Sodium Lauroyl Sarcosinate - Huzhou Ouli Biotechnology. SpecialChem.
  • ResearchGate. (n.d.). Skin barrier recovery rates.
  • Gueniche, A., et al. (2010). Lactobacillus paracasei CNCM I-2116 (ST11) inhibits substance P-induced skin inflammation and accelerates skin barrier function recovery in vitro.
  • Zhai, H., et al. (1998).
  • Ng, S. F., & Rouse, J. J. (2010).
  • Dias, M., et al. (2017).

Sources

Troubleshooting & Optimization

How to improve N-(1-Oxotetradecyl)sarcosine synthesis yield and purity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(1-Oxotetradecyl)sarcosine, also known as N-myristoylsarcosine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you optimize your synthesis for both yield and purity.

Introduction

This compound is a lipoamino acid with applications in cosmetics, pharmaceuticals, and as a surfactant. Its synthesis is most commonly achieved via the Schotten-Baumann reaction, a reliable method for the N-acylation of amino acids. This reaction involves the condensation of myristoyl chloride with sarcosine (N-methylglycine) under basic, biphasic conditions. While the reaction is robust, achieving high yield and purity requires careful control of several experimental parameters. This guide will walk you through the intricacies of the synthesis, potential pitfalls, and strategies for obtaining a high-quality final product.

Reaction Overview: The Schotten-Baumann Synthesis

The fundamental transformation in the synthesis of this compound is the nucleophilic acyl substitution of myristoyl chloride with the secondary amine of sarcosine. The reaction is typically performed in a two-phase system, consisting of an organic solvent to dissolve the myristoyl chloride and an aqueous phase containing the sarcosine and a base.

Schotten_Baumann Myristoyl_Chloride Myristoyl Chloride (in Organic Solvent) Reaction Myristoyl_Chloride->Reaction Sarcosine Sarcosine (in Aqueous Base) Sarcosine->Reaction Product This compound Byproduct NaCl + H2O Reaction->Product Reaction->Byproduct

Caption: General scheme of the Schotten-Baumann reaction for this compound synthesis.

The base, typically sodium hydroxide, plays a crucial dual role: it deprotonates the carboxylic acid of sarcosine to increase its solubility in the aqueous phase and neutralizes the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.[1]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and purification of this compound, providing a systematic approach to problem-solving.

Problem 1: Low Reaction Yield

A diminished yield is a frequent challenge. The following decision tree can help diagnose the root cause.

Low_Yield_Troubleshooting Start Low Yield Observed Q1 Check Reagent Quality & Stoichiometry Start->Q1 Q2 Review Reaction Conditions Start->Q2 Q3 Analyze Work-up Procedure Start->Q3 A1_Moisture Myristoyl chloride hydrolyzed? (cloudy appearance, pungent odor of HCl) Q1->A1_Moisture A1_Purity Sarcosine purity low? Q1->A1_Purity A1_Stoichiometry Incorrect stoichiometry? Q1->A1_Stoichiometry Sol1_Reagent Solution: - Use fresh, dry myristoyl chloride. - Verify sarcosine purity (NMR, mp). - Use a slight excess of myristoyl chloride (1.05-1.1 eq). A1_Moisture->Sol1_Reagent A1_Purity->Sol1_Reagent A1_Stoichiometry->Sol1_Reagent A2_pH Inadequate pH control? (pH drop during reaction) Q2->A2_pH A2_Temp Temperature too low/high? Q2->A2_Temp A2_Mixing Inefficient mixing of phases? Q2->A2_Mixing Sol2_Conditions Solution: - Maintain pH > 10 with gradual base addition. - Optimize temperature (start at 0-5°C, then warm to RT). - Use vigorous stirring or a phase transfer catalyst. A2_pH->Sol2_Conditions A2_Temp->Sol2_Conditions A2_Mixing->Sol2_Conditions A3_Extraction Product lost during extraction? (emulsion formation) Q3->A3_Extraction A3_Precipitation Incomplete precipitation? Q3->A3_Precipitation Sol3_Workup Solution: - Use brine to break emulsions. - Ensure complete acidification for precipitation. - Cool the acidified mixture sufficiently. A3_Extraction->Sol3_Workup A3_Precipitation->Sol3_Workup

References

Technical Support Center: Optimizing N-methyl-N-(1-oxotetradecyl)glycine (Sarkosyl) Concentration for Cell Lysis Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-methyl-N-(1-oxotetradecyl)glycine, a powerful anionic detergent commonly known by its trade name, Sarkosyl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for its use in cell lysis protocols. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring your protocols are robust and reproducible.

Section 1: Understanding N-methyl-N-(1-oxotetradecyl)glycine (Sarkosyl)

N-methyl-N-(1-oxotetradecyl)glycine is an anionic surfactant derived from sarcosine.[1][2] It is a milder detergent compared to the more commonly used sodium dodecyl sulfate (SDS), making it a valuable tool for applications where preserving protein structure and function is crucial.[3][4]

Mechanism of Action in Cell Lysis

Sarkosyl's efficacy in cell lysis stems from its amphipathic nature, possessing both a hydrophobic tail and a hydrophilic headgroup. This allows it to intercalate into the lipid bilayer of cell membranes, disrupting their integrity and leading to cell lysis.[1][5] Unlike the strongly denaturing SDS, Sarkosyl can often solubilize membrane proteins and protein aggregates, such as inclusion bodies, while minimizing complete denaturation.[6][7]

Section 2: Troubleshooting Guide - Common Issues and Solutions

This section addresses specific problems you may encounter when using Sarkosyl in your cell lysis protocols.

Issue 1: Incomplete Cell Lysis or Low Protein Yield

Question: I've used Sarkosyl in my lysis buffer, but my protein yield is low. How can I improve lysis efficiency?

Answer:

Incomplete cell lysis is a common issue and can be addressed by systematically evaluating several factors.

  • Suboptimal Sarkosyl Concentration: The effective concentration of Sarkosyl can vary significantly depending on the cell type and the specific protein of interest. While a starting concentration of 0.5-1% (w/v) is common, some applications, particularly the solubilization of inclusion bodies, may require concentrations as high as 10%.[8][9] It is crucial to perform a pilot experiment with a range of Sarkosyl concentrations (e.g., 0.1%, 0.5%, 1%, 2%) to determine the optimal concentration for your specific application.[10]

  • Insufficient Mechanical Disruption: For cells with tough cell walls, such as bacteria and yeast, or for tissues, detergent lysis alone may not be sufficient.[11] Consider supplementing your protocol with mechanical disruption methods like sonication, French press, or bead beating.

  • Lysis Buffer Composition: Ensure your lysis buffer is at the optimal pH and ionic strength for your target protein. The buffer should also contain protease and phosphatase inhibitors to prevent protein degradation.[12][13]

Issue 2: Protein of Interest is in the Insoluble Pellet

Question: After lysis with Sarkosyl, my target protein is still found in the insoluble fraction. What should I do?

Answer:

This is a frequent challenge, especially when dealing with overexpressed recombinant proteins that form inclusion bodies.

  • Increase Sarkosyl Concentration: As mentioned, for highly aggregated proteins or inclusion bodies, a higher concentration of Sarkosyl is often necessary. A step-wise increase in concentration, even up to 10%, can be effective in solubilizing these aggregates.[8][9]

  • Incubation Time and Temperature: Increasing the incubation time with the Sarkosyl-containing lysis buffer can enhance solubilization. Performing the lysis at a slightly elevated temperature (e.g., room temperature or 37°C) might also help, but be mindful of potential protein degradation.

  • Combination with Other Detergents: In some cases, a combination of detergents can be more effective. For instance, after initial solubilization with a high concentration of Sarkosyl, the addition of Triton X-100 and CHAPS has been shown to improve the solubility and subsequent purification of certain proteins.[8]

Issue 3: Interference with Downstream Applications (e.g., Affinity Chromatography)

Question: My His-tagged protein, solubilized with Sarkosyl, is not binding efficiently to the Ni-NTA column. How can I resolve this?

Answer:

Sarkosyl, being an anionic detergent, can interfere with certain downstream applications, particularly affinity chromatography.

  • Dilute the Lysate: The most straightforward approach is to dilute the lysate to reduce the Sarkosyl concentration to a level compatible with your affinity resin. A final concentration of 0.1% to 0.3% is often tolerated by Ni-NTA resins.[10]

  • Detergent Exchange: Another strategy is to perform a detergent exchange. This can be achieved through dialysis or by binding the protein to an ion-exchange column and then washing with a buffer containing a compatible non-ionic detergent like Triton X-100 before elution.

  • Addition of Non-ionic Detergents: Adding a non-ionic detergent like Triton X-100 in excess can sometimes sequester the Sarkosyl into mixed micelles, reducing its interference with the affinity matrix.[14]

Issue 4: Protein Denaturation

Question: I'm concerned that the concentration of Sarkosyl required to solubilize my protein is denaturing it. How can I assess and mitigate this?

Answer:

While milder than SDS, high concentrations of Sarkosyl can still cause protein denaturation.[15]

  • Activity Assay: The most direct way to assess if your protein is properly folded is to perform a functional assay. If the protein retains its biological activity, it is a good indication that its native structure is preserved.[16]

  • Spectroscopic Methods: Techniques like circular dichroism (CD) spectroscopy can be used to analyze the secondary structure of the purified protein and compare it to known standards or proteins purified under non-denaturing conditions.

  • Refolding Protocols: If your protein is denatured, you may need to implement a refolding protocol. This typically involves removing the Sarkosyl by dialysis or chromatography in the presence of a refolding buffer.[15]

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the typical starting concentration of Sarkosyl for cell lysis?

A starting concentration of 0.5% to 1% (w/v) in the lysis buffer is a good starting point for many applications. However, optimization is key, and the ideal concentration can range from 0.1% to 10% depending on the cell type and the nature of the protein.[8][14][16]

Q2: Is Sarkosyl compatible with protease and phosphatase inhibitors?

Yes, Sarkosyl is compatible with commonly used protease and phosphatase inhibitor cocktails. It is highly recommended to include these in your lysis buffer to protect your protein from degradation.[13]

Q3: Can I use Sarkosyl for lysing both bacterial and mammalian cells?

Yes, Sarkosyl can be used for both bacterial and mammalian cells. However, the optimal lysis conditions, including the need for mechanical disruption, will vary. Mammalian cells are generally easier to lyse with detergents alone, while bacterial cells often require additional physical disruption methods.[5][11]

Q4: How does Sarkosyl compare to SDS for cell lysis?

Sarkosyl is considered a milder anionic detergent than SDS.[3][4] SDS is a strong denaturant and is often used when complete protein denaturation is desired, such as for SDS-PAGE. Sarkosyl is a better choice when you need to preserve the protein's native structure and function.[6] Additionally, Sarkosyl remains soluble at lower temperatures where SDS might precipitate.[17]

Q5: How can I remove Sarkosyl from my protein sample?

Sarkosyl can be removed by dialysis, size-exclusion chromatography, or ion-exchange chromatography.[10] The choice of method will depend on the properties of your protein and the requirements of your downstream applications.

Section 4: Experimental Protocols

Protocol 1: General Cell Lysis of Mammalian Cells

This protocol provides a general starting point for lysing adherent mammalian cells.

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Sarkosyl Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% (w/v) N-methyl-N-(1-oxotetradecyl)glycine (Sarkosyl), 1x Protease Inhibitor Cocktail.

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

Procedure:

  • Aspirate the culture medium from the cells.

  • Wash the cells once with ice-cold PBS.

  • Aspirate the PBS completely.

  • Add an appropriate volume of ice-cold Sarkosyl Lysis Buffer to the plate (e.g., 500 µL for a 10 cm dish).

  • Incubate on ice for 10-15 minutes.[13]

  • Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Vortex the lysate gently for 10-15 seconds.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[18]

  • Carefully transfer the supernatant (soluble protein fraction) to a new pre-chilled tube.

  • Store the lysate at -80°C or proceed with your downstream application.

Protocol 2: Solubilization of Inclusion Bodies from E. coli

This protocol is designed for the solubilization of proteins expressed as inclusion bodies in E. coli.

Materials:

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mg/mL Lysozyme, 1x Protease Inhibitor Cocktail.

  • Inclusion Body Solubilization Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, with varying concentrations of Sarkosyl (e.g., 1%, 5%, 10%).

  • Sonciator

Procedure:

  • Harvest bacterial cells by centrifugation and resuspend the cell pellet in Lysis Buffer.

  • Incubate on ice for 30 minutes.

  • Lyse the cells by sonication on ice.

  • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the inclusion bodies.

  • Discard the supernatant.

  • Wash the inclusion body pellet with Lysis Buffer (without lysozyme) to remove contaminating proteins. Centrifuge again and discard the supernatant.

  • Resuspend the washed inclusion body pellet in Inclusion Body Solubilization Buffer. Start with a lower concentration of Sarkosyl and optimize as needed.

  • Incubate at room temperature with gentle agitation for 1-2 hours, or overnight at 4°C.[8]

  • Centrifuge at 15,000 x g for 30 minutes at 4°C to pellet any remaining insoluble material.

  • The supernatant contains the solubilized protein.

Section 5: Data Presentation and Visualization

Table 1: Recommended Starting Concentrations of Sarkosyl
Cell/Sample TypeRecommended Starting Concentration (w/v)Key Considerations
Adherent Mammalian Cells0.5% - 1%Generally gentle lysis is sufficient.
Suspension Mammalian Cells0.5% - 1%Monitor cell lysis under a microscope.
Gram-negative Bacteria (E. coli)1% - 2%Often requires mechanical disruption (e.g., sonication).
Gram-positive Bacteria1% - 2%May require lysozyme treatment in addition to mechanical disruption.
Inclusion Bodies1% - 10%Requires optimization; start lower and increase as needed.[8][9]
Diagram 1: General Workflow for Cell Lysis with Sarkosyl

CellLysisWorkflow Start Cell Pellet AddBuffer Add Sarkosyl Lysis Buffer Start->AddBuffer Incubate Incubate AddBuffer->Incubate Disrupt Mechanical Disruption (Optional) Incubate->Disrupt Centrifuge Centrifuge Disrupt->Centrifuge Supernatant Soluble Fraction (Protein Lysate) Centrifuge->Supernatant Pellet Insoluble Fraction (Cell Debris) Centrifuge->Pellet

Caption: A generalized workflow for cell lysis using a Sarkosyl-based buffer.

Diagram 2: Troubleshooting Logic for Low Protein Yield

TroubleshootingYield Start Low Protein Yield CheckLysis Incomplete Lysis? Start->CheckLysis CheckInsolubility Protein Insoluble? CheckLysis->CheckInsolubility No IncreaseDetergent Increase Sarkosyl Conc. CheckLysis->IncreaseDetergent Yes AddMechanical Add Mechanical Disruption CheckLysis->AddMechanical Yes OptimizeBuffer Optimize Lysis Buffer (pH, salt) CheckLysis->OptimizeBuffer Yes CheckDegradation Protein Degraded? CheckInsolubility->CheckDegradation No IncreaseSarkosylHigh Increase Sarkosyl Conc. (up to 10%) CheckInsolubility->IncreaseSarkosylHigh Yes AddInhibitors Add/Increase Protease Inhibitors CheckDegradation->AddInhibitors Yes WorkCold Work on Ice CheckDegradation->WorkCold Yes Success Improved Yield IncreaseDetergent->Success AddMechanical->Success OptimizeBuffer->Success IncreaseSarkosylHigh->Success AddInhibitors->Success WorkCold->Success

Caption: A decision tree for troubleshooting low protein yield in Sarkosyl-based lysis protocols.

References

  • What is the difference between SDS and sarkosyl? - ResearchGate. (2014, October 21). ResearchGate. [Link]

  • Purifying Natively Folded Proteins from Inclusion Bodies Using Sarkosyl, Triton X-100, and CHAPS. (2010, January 1). Taylor & Francis Online. [Link]

  • Sodium Dodecyl Sulfate Analogs as a Potential Molecular Biology Reagent. (2024, January 9). PMC - NIH. [Link]

  • Solubilization of proteins from inclusion bodies using sarkosyl. (A)... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Properties of SDS, Sarkosyl, and sodium lauroyl glutamate (SLG). - ResearchGate. (n.d.). ResearchGate. [Link]

  • US5240834A - Solubilization of protein after bacterial expression using sarkosyl - Google Patents. (n.d.).
  • Can sarkosyl be used for the solubilization of inclusion Bodies? - ResearchGate. (2015, May 1). ResearchGate. [Link]

  • The use of sarkosyl in generating soluble protein after bacterial expression. (1990, August 1). PMC - NIH. [Link]

  • Insoluble Protein Purification with Sarkosyl: Facts and Precautions | Request PDF. (n.d.). ResearchGate. [Link]

  • Sarkosyl: A milder detergent than SDS for identifying proteins with moderately high hyperstability using gel electrophoresis | Request PDF. (n.d.). ResearchGate. [Link]

  • The use of sarkosyl in generating soluble protein after bacterial expression. (1990, August 1). PubMed - NIH. [Link]

  • Sarkosyl: A milder detergent than SDS for identifying proteins with moderately high hyperstability using gel electrophoresis. (2019, April 15). PubMed - NIH. [Link]

  • Is Sarkosyl a good method to solubilize inclusion bodies and doesn't denature proteins? (2022, November 27). ResearchGate. [Link]

  • What is the acceptable amount of sarkosyl for protein purification? - ResearchGate. (2018, January 12). ResearchGate. [Link]

  • The use of sarkosyl in generating soluble protein after bacterial expression. (1990, August 1). PNAS. [Link]

  • Glycine, N-methyl-N-(1-oxotetradecyl)- - Substance Details - SRS | US EPA. (n.d.). US EPA. [Link]

  • Lysis buffer - Wikipedia. (n.d.). Wikipedia. [Link]

  • Solubilization of the Cytoplasmic Membrane of Escherichia coli by the Ionic Detergent Sodium-Lauryl Sarcosinate. (1973, November). PMC - NIH. [Link]

  • 1160 Preparation Lysates of Cell Lines or Purified Cells v4.1 - Pamgene. (n.d.). Pamgene. [Link]

Sources

Technical Support Center: Troubleshooting N-(1-Oxotetradecyl)sarcosine Interference in Colorimetric Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the challenges of N-(1-Oxotetradecyl)sarcosine (commonly known as Sarkosyl) in your colorimetric bioassays. This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile anionic surfactant for protein solubilization and other applications, only to encounter confounding results in downstream quantification and analysis. Here, we delve into the mechanisms of interference and provide actionable, field-proven solutions to ensure the integrity of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in my experiments?

This compound is an anionic surfactant frequently used in biochemical applications. Its primary utility lies in its ability to solubilize proteins, particularly from inclusion bodies during recombinant protein expression in systems like E. coli.[1][2] It is considered a relatively mild chaotrope that can disrupt protein aggregates and facilitate protein refolding.[3][4] If your protocol involves lysing cells or solubilizing proteins that are otherwise insoluble, there's a high likelihood that this compound is a key component of your buffers.

Q2: How does this compound interfere with colorimetric assays?

Interference from this compound in colorimetric assays is multifaceted and stems from its properties as a surfactant. The primary mechanisms of interference include:

  • Interaction with Assay Reagents: As a detergent, it can directly interact with the dyes or other components of your assay. For instance, in protein assays like the Bradford assay, the anionic nature of Sarkosyl can interfere with the binding of the Coomassie dye to proteins, leading to inaccurate readings.[5][6]

  • Protein Structure Alteration: While useful for solubilization, this compound can alter the native conformation of proteins. This can expose or mask amino acid residues that are critical for the colorimetric reaction, thereby affecting the accuracy of protein quantification assays like the BCA assay, which is influenced by cysteine, tyrosine, and tryptophan residues.[3]

  • Enzyme Inhibition or Activation: In enzyme-based assays, this compound can directly impact the activity of the enzyme being studied, potentially leading to either an underestimation or overestimation of its true activity.[7]

  • Micelle Formation: Above its critical micelle concentration (CMC), this compound forms micelles that can sequester assay components or the analyte itself, making them unavailable for the reaction.[8][9]

  • Alteration of Reaction Conditions: The presence of a detergent can alter the pH or ionic strength of the assay buffer, which can affect the optimal conditions for the colorimetric reaction.[10]

Q3: My protein samples containing this compound give inconsistent readings in the Bradford assay. Why is this happening?

This is a common issue. The Bradford assay relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins, which causes a shift in the dye's absorbance maximum.[1] Detergents like this compound are well-documented interferents in this assay.[5] The anionic nature of the surfactant can compete with or sterically hinder the binding of the anionic dye to the protein, resulting in a diminished colorimetric signal and an underestimation of the protein concentration. Furthermore, high concentrations of the detergent can lead to precipitation when the acidic Bradford reagent is added.[10]

Q4: Can this compound affect my cell viability assays like the MTT or XTT assay?

Yes, it is highly likely. Cell viability assays like MTT and XTT rely on the enzymatic reduction of a tetrazolium salt by metabolically active cells to produce a colored formazan product.[11] this compound, as a detergent, can disrupt cell membrane integrity.[12] This can lead to cell lysis, releasing intracellular enzymes that could artifactually reduce the tetrazolium salt, or it could kill the cells, leading to a false-negative result. The surfactant might also directly inhibit the mitochondrial dehydrogenases responsible for the reduction of the tetrazolium salt.

Troubleshooting Guides

Issue 1: Inaccurate Protein Quantification with Bradford Assay

Symptoms:

  • Non-linear standard curve.

  • Lower than expected protein concentrations.

  • Precipitate formation upon addition of Bradford reagent.

Causality: this compound interferes with dye-protein interactions and can precipitate in the acidic reagent.[5][10]

Solutions:

  • Dilute the Sample: If possible, dilute your sample to bring the this compound concentration below its interference threshold (typically <0.01%). However, this may also dilute your protein to a level that is too low to detect accurately.

  • Remove the Detergent: The most robust solution is to remove the this compound from your sample before the assay.

    • Dialysis/Buffer Exchange: This is an effective method for removing small molecules like surfactants from protein solutions. (See Protocol 1).

    • Protein Precipitation: Methods like trichloroacetic acid (TCA) or acetone precipitation can be used to pellet the protein, allowing you to remove the detergent-containing supernatant.[10] Be aware that this may lead to protein loss and potential denaturation.

  • Use a Detergent-Compatible Assay: Switch to a protein assay that is more tolerant of detergents.

    • Bicinchoninic Acid (BCA) Assay: The BCA assay is generally more resistant to interference from detergents than the Bradford assay.[3][13]

    • Detergent-Compatible Bradford Assays: Several commercially available Bradford assay kits are formulated to be compatible with certain concentrations of detergents.[14]

    • 660 nm Protein Assay: This assay is also known to be compatible with both reducing agents and detergents.[14]

Troubleshooting Workflow for Protein Assay Interference

start Inaccurate Protein Quantification check_precipitate Precipitate forms with Bradford reagent? start->check_precipitate dilute_sample Dilute sample to reduce Sarkosyl concentration check_precipitate->dilute_sample No remove_detergent Remove Sarkosyl check_precipitate->remove_detergent Yes reassay Re-assay dilute_sample->reassay issue_resolved Issue Resolved reassay->issue_resolved reassay->remove_detergent Issue persists dialysis Protocol 1: Dialysis remove_detergent->dialysis Preferred precipitation Protein Precipitation (TCA/Acetone) remove_detergent->precipitation Alternative switch_assay Switch to a Detergent- Compatible Assay remove_detergent->switch_assay Removal not feasible dialysis->reassay precipitation->reassay bca_assay BCA Assay switch_assay->bca_assay dc_bradford Detergent-Compatible Bradford Assay switch_assay->dc_bradford assay_660 660 nm Assay switch_assay->assay_660 bca_assay->issue_resolved dc_bradford->issue_resolved assay_660->issue_resolved

Caption: Decision tree for troubleshooting protein assay interference.

Issue 2: Aberrant Results in Cell Viability Assays (e.g., MTT, XTT)

Symptoms:

  • High background absorbance in cell-free wells.

  • Unexpectedly low or high cell viability readings that do not correlate with other observations (e.g., microscopy).

Causality: this compound can lyse cells, leading to a release of reducing agents that can non-enzymatically reduce the tetrazolium salt (false positive) or cause cell death (false negative). It can also directly inhibit cellular dehydrogenases.[12]

Solutions:

  • Perform a Cell-Free Control: Always include a control with your highest concentration of this compound in cell-free media with the MTT/XTT reagent. This will determine if the surfactant directly reduces the tetrazolium salt.

  • Wash the Cells: Before adding the MTT/XTT reagent, carefully wash the cells with a sterile, balanced salt solution (e.g., PBS) to remove any residual this compound from the culture medium.

  • Change the Assay Principle: If interference persists, consider using a viability assay with a different mechanism that is less susceptible to detergent interference.

    • Crystal Violet Assay: This assay measures cell number based on staining the DNA of adherent cells.

    • ATP-Based Assays: These assays quantify cell viability by measuring the level of intracellular ATP.

    • LDH Release Assay: This assay measures cytotoxicity by quantifying the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.

Mechanism of this compound Interference in MTT Assay

cluster_control Ideal MTT Assay cluster_interference Sarkosyl Interference live_cell Live Cell dehydrogenase Mitochondrial Dehydrogenase live_cell->dehydrogenase mtt MTT (Yellow) mtt->dehydrogenase formazan Formazan (Purple) dehydrogenase->formazan sarkosyl Sarkosyl lysed_cell Lysed Cell sarkosyl->lysed_cell inhibited_dehydrogenase Inhibited Dehydrogenase sarkosyl->inhibited_dehydrogenase released_enzymes Released Reducing Agents lysed_cell->released_enzymes released_enzymes->mtt Direct Reduction (False Positive) inhibited_dehydrogenase->formazan Reduced Production (False Negative)

Caption: this compound interference in MTT assays.

Experimental Protocols

Protocol 1: Removal of this compound by Dialysis

This protocol is suitable for removing this compound from protein samples prior to colorimetric assays.

Materials:

  • Protein sample containing this compound.

  • Dialysis tubing with an appropriate molecular weight cut-off (MWCO) for your protein of interest.

  • Dialysis buffer (the final buffer in which you want your protein).

  • Stir plate and stir bar.

  • Beaker.

Procedure:

  • Prepare the dialysis tubing according to the manufacturer's instructions.

  • Load your protein sample into the dialysis tubing and securely close both ends.

  • Place the sealed dialysis tubing into a beaker containing a large volume of dialysis buffer (at least 100 times the volume of your sample).

  • Place the beaker on a stir plate and stir gently at 4°C.

  • Allow dialysis to proceed for 4-6 hours.

  • Change the dialysis buffer and continue to dialyze overnight at 4°C.

  • (Optional) Perform a third buffer change for 4-6 hours for complete removal.

  • Recover your protein sample from the dialysis tubing. It is now ready for your colorimetric assay.

Data Summary

Assay TypeCompatibility with this compoundRecommended Action
Bradford Protein Assay PoorRemove detergent or use a compatible assay.[10][13]
BCA Protein Assay ModerateGenerally compatible, but high concentrations may interfere.[3]
660 nm Protein Assay GoodCompatible with detergents.[14]
MTT/XTT Cell Viability PoorWash cells before assay or switch to a non-enzymatic assay.[12]
Enzymatic Assays VariableMust be empirically determined; potential for inhibition.[7]

References

  • ResearchGate. (2014). How can I eliminate the interference of sarcosine in the binding of protein to ni-nta?[Link]

  • Bitesize Bio. (n.d.). Top 5 Protein Quantification Assays. [Link]

  • Tao, H., et al. (2016). Obtaining Soluble Folded Proteins from Inclusion Bodies Using Sarkosyl, Triton X-100, and CHAPS: Application to LB and M9 Minimal Media. Current Protocols in Protein Science, 84, 6.13.1-6.13.14. [Link]

  • Nasirova, N., et al. (2022). Shifting focus in the Bradford assay: interfering compounds re-examined. ChemRxiv. [Link]

  • G-Biosciences. (2015). How to Deal with Interfering Agents in Protein Estimation Assays. [Link]

  • Massiah, M. A., et al. (2016). Obtaining Soluble Folded Proteins from Inclusion Bodies Using Sarkosyl, Triton X-100, and CHAPS: Application to LB and M9 Minimal Media. ResearchGate. [Link]

  • Mokhtari, F., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Foods, 10(12), 2947. [Link]

  • Thermo Fisher Scientific. (2018). Protein Concentration Assays–novel, simplified & rapid techniques for quantifying proteins. [Link]

  • Assay Guidance Manual. (2015). Assay Interference by Chemical Reactivity. [Link]

  • Kielkopf, C. L., Bauer, W., & Urbatsch, I. L. (2020). Bradford Assay for Determining Protein Concentration. Cold Spring Harbor Protocols, 2020(4). [Link]

  • Huisman, W. (1980). Interference of Imferon in Colorimetric Assays for Iron. Clinical Chemistry, 26(5), 635–637. [Link]

  • Price, C. P., & Spencer, K. (1984). Interference in colorimetric reactions for measuring hydrogen peroxide. Annals of Clinical Biochemistry, 21(5), 398–404. [Link]

  • Wikipedia. (n.d.). Critical micelle concentration. [Link]

  • Carlsson, N., et al. (2011). Quantification of protein concentration by the Bradford method in the presence of pharmaceutical polymers. Analytical Biochemistry, 411(1), 116–121. [Link]

  • Assay Guidance Manual. (n.d.). Assay Guidance Manual [Internet]. [Link]

  • Pinto, J. T., & Frisell, W. R. (1975). Correlation of the critical micelle concentrations of surfactants with their effects on a bacterial demethylase. Proceedings of the Society for Experimental Biology and Medicine, 148(4), 981–985. [Link]

  • Ranjitkar, P., & Greene, D. N. (2015). Therapeutic concentrations of hydroxocobalamin interferes with several spectrophotometric assays on the Beckman Coulter DxC and AU680 chemistry analyzers. Clinica Chimica Acta, 450, 144–148. [Link]

  • Strzelecki, D., et al. (2020). Adding Sarcosine to Antipsychotic Treatment in Patients with Stable Schizophrenia Changes the Concentrations of Neuronal and Glial Metabolites in the Left Dorsolateral Prefrontal Cortex. Journal of Clinical Medicine, 9(10), 3299. [Link]

  • Chisnall, B., & Johnson, C. (2014). Insoluble Protein Purification with Sarkosyl: Facts and Precautions. ResearchGate. [Link]

  • Zhang, H. X., et al. (2017). Effects of sarcosine and N, N-dimethylglycine on NMDA receptor-mediated excitatory field potentials. BMC Neuroscience, 18(1), 23. [Link]

  • Tsai, G. E., et al. (2021). Effects of Sarcosine (N-methylglycine) on NMDA (N-methyl-D-aspartate) Receptor Hypofunction Induced by MK801: In Vivo Calcium Imaging in the CA1 Region of the Dorsal Hippocampus. ResearchGate. [Link]

  • ClinicalTrials.gov. (2007). A Study of the Effects of Sarcosine on Symptoms and Brain Glycine Levels in People With Schizophrenia. [Link]

  • Frankel, S., Sohn, R., & Leinwand, L. (1991). The use of sarkosyl in generating soluble protein after bacterial expression. Proceedings of the National Academy of Sciences of the United States of America, 88(4), 1192–1196. [Link]

Sources

Methods for removing residual Myristoyl Sarcosine from purified protein samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the effective removal of Myristoyl Sarcosine from purified protein samples. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges with residual surfactant in their downstream applications. Here, we provide in-depth, field-proven insights and troubleshooting strategies to ensure the integrity of your protein samples.

Introduction to Myristoyl Sarcosine

Myristoyl Sarcosine is an anionic surfactant valued for its gentle yet effective solubilizing properties, particularly for membrane proteins and inclusion bodies.[1] It is derived from myristic acid (a C14 fatty acid) and sarcosine, an amino acid derivative.[2][3] While essential for initial protein extraction and solubilization, its residual presence can interfere with downstream applications such as structural studies, immunoassays, and mass spectrometry. Therefore, its efficient removal is a critical step in many protein purification workflows.

This guide will walk you through the most effective methods for removing Myristoyl Sarcosine, offering detailed protocols and troubleshooting for common issues.

Method Selection: A Comparative Overview

The choice of method for removing Myristoyl Sarcosine depends on several factors, including the properties of your protein of interest (pI, molecular weight, stability), the initial concentration of the surfactant, and the required final purity of your sample. Below is a comparative overview of the most common techniques.

MethodPrincipleAdvantagesDisadvantagesBest Suited For
Dialysis/Diafiltration Size-based separation across a semi-permeable membrane.Gentle, simple setup, cost-effective for buffer exchange.Time-consuming, may not be efficient for detergents with low CMCs, potential for protein loss due to non-specific binding.Robust, soluble proteins where time is not a critical factor.
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic radius.Rapid, can be used for buffer exchange simultaneously, good for removing monomers and small micelles.Potential for sample dilution, resolution depends on the size difference between the protein and detergent micelles.Proteins that are significantly larger than the detergent micelles.
Ion-Exchange Chromatography (IEX) Separation based on net surface charge.High binding capacity, can concentrate the protein, effective for charged detergents.Requires optimization of pH and buffer conditions, potential for protein denaturation.Proteins with a known pI that is stable at a pH allowing for differential binding from the anionic surfactant.
Protein Precipitation Altering solvent conditions to decrease protein solubility.Can handle large volumes, effective for concentrating dilute samples, removes a wide range of contaminants.Risk of irreversible protein denaturation and aggregation, precipitate can be difficult to resolubilize.Robust proteins where maintaining native conformation is not critical, or for sample concentration prior to 2D-gel electrophoresis.[5]

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the removal of Myristoyl Sarcosine in a question-and-answer format.

Q1: My protein is precipitating during dialysis. What can I do?

Possible Causes:

  • Rapid Detergent Removal: The sudden removal of the stabilizing detergent can cause hydrophobic proteins to aggregate and precipitate.

  • Inappropriate Buffer Conditions: The pH or ionic strength of the dialysis buffer may not be optimal for your protein's stability in the absence of the surfactant.

  • High Protein Concentration: As the detergent is removed, the effective protein concentration increases, which can promote aggregation.

Solutions & Troubleshooting:

  • Gradual Detergent Removal: Instead of a single large-volume dialysis step, perform a stepwise dialysis with gradually decreasing concentrations of Myristoyl Sarcosine in the dialysis buffer.

  • Buffer Optimization: Conduct a buffer screen to identify the optimal pH and salt concentration for your protein's stability. The addition of stabilizing agents, such as 5-10% glycerol or 0.5-1 M L-arginine, can also be beneficial.

  • Work with Dilute Protein Solutions: If feasible, perform the detergent removal on a more dilute protein sample and concentrate it afterward if necessary.

Q2: After ion-exchange chromatography, I have low protein recovery. Why?

Possible Causes:

  • Non-specific Binding: Your protein may be binding irreversibly to the IEX resin.

  • Precipitation on the Column: The protein may be precipitating on the column as the detergent is washed away.

  • Incorrect Elution Conditions: The salt concentration or pH of the elution buffer may not be sufficient to displace your protein from the resin.

Solutions & Troubleshooting:

  • Optimize Binding and Elution Buffers: Ensure the binding buffer pH is at least one pH unit away from your protein's pI to ensure strong binding.[6] For elution, a steep salt gradient or a step elution with a high salt concentration (e.g., 1 M NaCl) may be necessary.

  • Include a Non-ionic Detergent: Consider adding a low concentration of a non-ionic detergent (e.g., Triton X-100, Tween-20) to the wash and elution buffers to maintain protein solubility. This secondary detergent can then be removed by a subsequent method like SEC.

  • Check Protein Stability: Ensure your protein is stable under the pH and ionic strength conditions used for IEX.

Q3: Size exclusion chromatography is not separating my protein from the Myristoyl Sarcosine micelles. What's wrong?

Possible Cause:

  • Similar Hydrodynamic Radii: The size of your protein-detergent complex may be too close to the size of the free detergent micelles for the SEC column to resolve them effectively.

Solutions & Troubleshooting:

  • Choose a Column with Higher Resolution: Select an SEC column with a smaller bead size and a fractionation range appropriate for your protein's molecular weight.

  • Optimize Mobile Phase: The composition of the mobile phase can sometimes influence the apparent size of both the protein and the micelles. Experiment with different salt concentrations or the addition of small amounts of organic solvents (if your protein tolerates them).

  • Dilute the Sample: If the Myristoyl Sarcosine concentration is well above its CMC, diluting the sample before loading it onto the column can shift the equilibrium towards monomers, which are much smaller and more easily separated from the protein.

Q4: How can I confirm that the Myristoyl Sarcosine has been successfully removed?

Answer: Several analytical techniques can be used to quantify residual Myristoyl Sarcosine:

  • Mass Spectrometry (MS): LC-MS is a highly sensitive method for detecting and quantifying residual surfactants.[7]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., evaporative light scattering detector - ELSD) can be used to quantify the surfactant.

  • Methylene Blue Assay: This colorimetric assay can be used to detect anionic surfactants, though it may lack the sensitivity and specificity of chromatographic methods.[8]

Experimental Protocols

Here we provide detailed, step-by-step methodologies for the key removal techniques.

Protocol 1: Stepwise Dialysis for Myristoyl Sarcosine Removal

This protocol is designed for the gentle removal of Myristoyl Sarcosine from a soluble protein sample.

Materials:

  • Dialysis tubing with an appropriate Molecular Weight Cut-Off (MWCO) (choose a MWCO that is at least 3-5 times smaller than your protein's molecular weight).

  • Dialysis clips.

  • Large beaker (for dialysis buffer).

  • Stir plate and stir bar.

  • Dialysis Buffers:

    • Buffer A: Your protein's storage buffer containing the initial concentration of Myristoyl Sarcosine.

    • Buffer B: Buffer A with 50% of the initial Myristoyl Sarcosine concentration.

    • Buffer C: Buffer A with 10% of the initial Myristoyl Sarcosine concentration.

    • Buffer D: Your protein's storage buffer without any Myristoyl Sarcosine.

Procedure:

  • Prepare the dialysis tubing according to the manufacturer's instructions. This typically involves rinsing with deionized water.

  • Load your protein sample into the dialysis tubing and seal both ends with clips, leaving some space for potential sample dilution.

  • Place the sealed dialysis bag into a beaker containing at least 100-fold excess of Buffer B.

  • Place the beaker on a stir plate and stir gently at 4°C for 4-6 hours.

  • Replace Buffer B with a fresh 100-fold excess of Buffer C and continue dialysis for another 4-6 hours at 4°C.

  • Replace Buffer C with a fresh 100-fold excess of Buffer D and dialyze overnight at 4°C.

  • Perform a final buffer exchange with fresh Buffer D for 4-6 hours.

  • Carefully remove the dialysis bag and recover your protein sample.

Protocol 2: Anion-Exchange Chromatography for Myristoyl Sarcosine Removal

This protocol is suitable for proteins that are stable at a pH where they do not bind to an anion-exchange resin, while the anionic Myristoyl Sarcosine does.

Materials:

  • Anion-exchange chromatography column (e.g., DEAE-Sepharose or a strong anion exchanger).[9]

  • Chromatography system (e.g., FPLC).

  • Binding Buffer: A buffer with a pH at which your protein of interest has a neutral or positive charge, but Myristoyl Sarcosine is negatively charged (e.g., Tris-HCl or HEPES buffer at a pH below your protein's pI).

  • Wash Buffer: Same as the Binding Buffer.

  • Elution Buffer: Binding Buffer containing a high concentration of salt (e.g., 1 M NaCl).

  • Regeneration Buffer: As recommended by the column manufacturer.

Procedure:

  • Equilibrate the anion-exchange column with at least 5 column volumes (CVs) of Binding Buffer.

  • Load your protein sample containing Myristoyl Sarcosine onto the column.

  • Collect the flow-through fraction, which should contain your purified protein.

  • Wash the column with 5-10 CVs of Wash Buffer to ensure all of your protein has eluted.

  • Elute the bound Myristoyl Sarcosine and any bound protein contaminants with a step gradient of Elution Buffer.

  • Regenerate the column according to the manufacturer's instructions.

  • Analyze the flow-through and wash fractions for the presence of your protein.

Visualizing the Workflow

Decision Tree for Method Selection

MethodSelection start Start: Protein Sample with Myristoyl Sarcosine protein_stability Is the protein robust and stable over a wide pH range? start->protein_stability size_difference Is the protein significantly larger than the surfactant micelle? protein_stability->size_difference Yes native_conformation Is maintaining native conformation critical? protein_stability->native_conformation No charge_difference Is the protein's pI known and is it stable at a pH where it won't bind to an anion exchanger? size_difference->charge_difference No sec Size Exclusion Chromatography (SEC) size_difference->sec Yes dialysis Dialysis / Diafiltration charge_difference->dialysis No iex Ion-Exchange Chromatography (IEX) charge_difference->iex Yes native_conformation->dialysis Yes precipitation Protein Precipitation native_conformation->precipitation No end Purified Protein dialysis->end sec->end iex->end precipitation->end IEX_Workflow cluster_0 Column Preparation cluster_1 Sample Loading & Collection cluster_2 Elution & Regeneration equilibration Equilibration Wash column with Binding Buffer load_sample Load Sample Apply protein + Myristoyl Sarcosine solution equilibration->load_sample collect_flowthrough Collect Flow-Through Protein elutes, Myristoyl Sarcosine binds load_sample->collect_flowthrough wash Wash Wash with Binding Buffer collect_flowthrough->wash elute Elute Apply high salt Elution Buffer wash->elute regenerate Regenerate Clean column as per manufacturer's protocol elute->regenerate

References

Addressing stability issues of N-(1-Oxotetradecyl)sarcosine in long-term storage

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for N-(1-Oxotetradecyl)sarcosine (also known as N-Myristoylsarcosine). This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshoot stability issues encountered during the long-term storage and handling of this compound. Our goal is to provide not just procedures, but a deep understanding of the underlying chemical principles to ensure the integrity of your experiments.

Section 1: Frequently Asked Questions (FAQs) on Handling & Storage

This section addresses the most common initial questions regarding the proper care of this compound.

Q1: What is this compound and why is its stability a concern?

This compound is an N-acyl amino acid, a type of anionic surfactant derived from myristic acid (a C14 fatty acid) and sarcosine (N-methylglycine).[1][2] Its amphiphilic nature makes it useful in various applications, including as a solubilizing agent for membrane proteins, a gentle cleansing agent in formulations, and a component in drug delivery systems.[3][4]

The primary stability concern is its susceptibility to hydrolysis at the amide bond. This reaction is catalyzed by the presence of water, and accelerated by acidic or basic conditions and elevated temperatures.[5][6] This degradation breaks the molecule down into its constituents: myristic acid and sarcosine, which will compromise any experiment or formulation that relies on the intact surfactant.

Q2: What are the ideal conditions for the long-term storage of solid this compound?

To maximize shelf-life, the solid compound must be protected from the key drivers of degradation: moisture, heat, and incompatible substances.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Low temperatures significantly slow the rate of chemical reactions, including hydrolysis and oxidation.[7][8]
Atmosphere Store under an inert gas (Argon or Nitrogen)Minimizes the risk of oxidation of the fatty acid chain, although hydrolysis is the more common degradation pathway.[9][10]
Humidity Store in a desiccated environmentThis compound can be hygroscopic. Minimizing exposure to atmospheric moisture is critical to prevent hydrolysis.[10]
Container Tightly sealed, light-resistant containerPrevents moisture ingress and protects against potential photolytic degradation.[11][12]
Incompatibles Store away from strong oxidizing agents, strong acids, and strong basesThese substances can directly catalyze or participate in degradation reactions.[3][11]

Q3: I need to prepare a stock solution. What are the best practices for storing it?

Aqueous solutions are far more prone to degradation than the solid material.

  • Solvent Choice: Whenever possible, prepare stock solutions in a solvent that is free of water. If an aqueous buffer is required, it should be freshly prepared.

  • pH Control: The stability of related N-acyl sarcosinates is pH-dependent.[13] For aqueous solutions, maintain a pH as close to neutral (6.5-7.5) as possible, unless your application requires otherwise. Buffering the solution can help maintain pH stability.

  • Storage Temperature: If possible, aliquot the stock solution into single-use volumes and store frozen at -20°C or -80°C.[14][15] This minimizes freeze-thaw cycles, which can affect stability.

  • Storage Duration: It is strongly recommended to use aqueous solutions as quickly as possible. Storing aqueous solutions for more than a day, even when refrigerated, is not recommended without specific stability data for your formulation.[15]

Section 2: Troubleshooting Guide: Identifying and Managing Degradation

This guide provides a logical workflow for researchers who suspect their material may have degraded.

Troubleshooting_Workflow cluster_start Start cluster_eval Evaluation Steps cluster_decision Decision Point cluster_outcome Outcome start Stability Issue Suspected (e.g., poor experimental results, visible changes) visual Step 1: Visual & Olfactory Inspection (Clumping, discoloration, rancid odor?) start->visual Begin Investigation ph_test Step 2: pH Measurement (For aqueous solutions) (Significant shift from expected pH?) visual->ph_test If inconclusive or in solution hplc_analysis Step 3: Purity Analysis (Stability-Indicating HPLC) (Presence of new peaks? Reduced main peak area?) ph_test->hplc_analysis For definitive confirmation decision Assess Severity of Degradation hplc_analysis->decision discard Action: Discard Lot Procure new material & review storage protocols decision->discard Degradation >5-10% or critical application proceed Action: Proceed with Caution (If degradation is minimal and acceptable for application) decision->proceed Degradation <5% and non-critical application

Caption: Troubleshooting workflow for suspected degradation.

Q4: My solid this compound appears clumpy and has a slight odor. What should I do?

Clumping is a primary indicator of moisture absorption. An unusual odor, potentially slightly fatty or rancid, could suggest hydrolysis (releasing myristic acid) or oxidation. This material is suspect. You should proceed to a definitive purity analysis (See Section 3, Protocol 3.1) before using it in any critical experiments.

Q5: The pH of my buffered this compound solution has dropped significantly. Why?

This is a classic sign of hydrolysis. The breakdown of this compound produces one molecule of myristic acid and one molecule of sarcosine. Myristic acid is a carboxylic acid and will lower the pH of the solution as it forms. The solution's performance is likely compromised, and it should not be used.

Q6: How can I definitively prove that my compound has degraded and quantify the extent?

The gold-standard technique is a stability-indicating High-Performance Liquid Chromatography (HPLC) method .[16][17] Such a method is designed to separate the intact parent compound from all its potential degradation products. By running a sample, you can:

  • Identify Degradants: See new peaks appearing in the chromatogram that correspond to myristic acid and sarcosine.

  • Quantify Purity: Calculate the purity of your material by comparing the area of the main this compound peak to the total area of all peaks. A significant decrease from the initial purity (e.g., >5-10%) indicates meaningful degradation.[17]

A detailed protocol for developing a starting HPLC method is provided in the next section.

Section 3: Key Experimental Protocols

These protocols provide step-by-step methodologies for the essential analytical work required to assess stability.

Protocol 3.1: Stability-Indicating Analysis by Reverse-Phase HPLC

This protocol outlines a starting point for an HPLC method capable of separating this compound from its primary hydrolytic degradants.

Objective: To quantify the purity of this compound and detect the presence of myristic acid and sarcosine.

Materials:

  • HPLC system with UV detector

  • C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • This compound sample

  • Reference standards for Myristic Acid and Sarcosine (optional, for peak identification)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Sample Diluent: 50:50 Acetonitrile:Water

Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the sample diluent to a final concentration of ~1 mg/mL.

    • Vortex/sonicate to ensure complete dissolution.

    • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection Wavelength: 210 nm

    • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.05050
20.00100
25.00100
25.15050
30.05050
  • Expected Elution Profile:

    • Sarcosine: Very polar, will elute early in the chromatogram (e.g., 2-4 minutes).

    • This compound: The main, intact compound. It is less polar and will have a significant retention time (e.g., 15-18 minutes).

    • Myristic Acid: Very non-polar, will be highly retained and elute after the parent compound (e.g., 19-22 minutes).

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the % Purity of this compound using the formula: % Purity = (Area of Parent Peak / Total Area of All Peaks) * 100

    • A significant increase in the peak areas corresponding to sarcosine and myristic acid, coupled with a decrease in the parent peak area compared to a reference or initial sample, confirms hydrolytic degradation.

Trustworthiness Check (System Suitability): Before running samples, inject a standard or a well-characterized sample five times. The relative standard deviation (RSD) for the retention time and peak area of the main peak should be less than 2%.

Protocol 3.2: Conducting a Forced Degradation Study

For drug development professionals, understanding how a compound behaves under stress is a regulatory requirement and provides invaluable data for formulation and packaging decisions.[6][17][18]

Objective: To intentionally degrade this compound under various stress conditions to identify degradation pathways and products.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions (Parallel Experiments) cluster_analysis Analysis cluster_outcome Outcome start Prepare Stock Solution (~1 mg/mL in 50:50 ACN:H2O) acid Acid Hydrolysis Add 0.1M HCl, Heat at 60°C start->acid Aliquot and apply stress base Base Hydrolysis Add 0.1M NaOH, Heat at 60°C start->base Aliquot and apply stress oxidation Oxidation Add 3% H2O2, Room Temp start->oxidation Aliquot and apply stress thermal Thermal (Solid & Solution) Store at 80°C start->thermal Aliquot and apply stress photo Photolytic Expose to ICH-compliant light source start->photo Aliquot and apply stress sampling Sample at Timepoints (e.g., 2, 4, 8, 24 hours) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples Before Injection sampling->neutralize hplc Analyze All Samples via Stability-Indicating HPLC (Protocol 3.1) neutralize->hplc pathway Identify Degradation Products & Elucidate Degradation Pathways hplc->pathway

Caption: Experimental workflow for a forced degradation study.

Methodology:

  • Preparation: Prepare a stock solution of this compound as described in Protocol 3.1. Also, set aside solid samples for thermal and photolytic stress.

  • Stress Application:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1M HCl. Heat at 60°C.

    • Base Hydrolysis: To another aliquot, add an equal volume of 0.1M NaOH. Heat at 60°C.

    • Oxidation: To another aliquot, add an equal volume of 3% hydrogen peroxide. Keep at room temperature.

    • Thermal Stress: Place both a solid sample and a solution sample in an oven at 80°C.

    • Photolytic Stress: Expose both a solid sample and a solution sample to light as specified in ICH Q1B guidelines.

  • Time Points: Pull samples at various time points (e.g., 2, 8, 24 hours). The goal is to achieve 5-20% degradation, so time points may need to be adjusted.[17]

  • Sample Processing: Before injection, neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively. Dilute all samples to the original concentration if necessary.

  • Analysis: Analyze all stressed samples, along with an unstressed control (T=0), using the stability-indicating HPLC method (Protocol 3.1).

  • Interpretation: Compare the chromatograms from the stressed samples to the control. The conditions that cause a significant decrease in the parent peak reveal the compound's vulnerabilities. This information is crucial for developing stable formulations and defining appropriate storage and handling instructions.

Visualizing the Primary Degradation Pathway

The most common stability issue is hydrolysis, as illustrated below.

Hydrolysis_Pathway cluster_conditions Accelerating Conditions compound This compound (Intact Molecule) products Myristic Acid + Sarcosine (Degradation Products) compound->products Amide Bond Hydrolysis H2O H₂O (Moisture) H2O->products Heat Heat Heat->products AcidBase Acid / Base (pH) AcidBase->products

References

Technical Support Center: Optimizing the Purification of Synthetic N-methyl-N-(1-oxotetradecyl)glycine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-methyl-N-(1-oxotetradecyl)glycine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to streamline your purification process. Our goal is to equip you with the scientific understanding and practical steps necessary to achieve high purity of your target compound.

Introduction to N-methyl-N-(1-oxotetradecyl)glycine and the Critical Role of Purification

N-methyl-N-(1-oxotetradecyl)glycine, also known as N-myristoylsarcosine, is an N-acyl amino acid with a growing interest in various research and development fields due to its surfactant properties and potential biological activities. The synthesis of this molecule, typically via the Schotten-Baumann reaction or other amidation methods, can result in a mixture of the desired product, unreacted starting materials, and various side products.[1][2] Achieving high purity is paramount for accurate downstream applications, ensuring reproducibility of experimental results, and meeting regulatory standards in drug development.

This guide will walk you through common challenges encountered during the purification of N-methyl-N-(1-oxotetradecyl)glycine and provide structured solutions based on established scientific principles.

Troubleshooting Guide for Common Purification Issues

This section addresses the most frequently encountered problems during the purification of N-methyl-N-(1-oxotetradecyl)glycine. Each issue is presented in a problem-solution format to facilitate quick identification and resolution.

Low Yield After Initial Synthesis and Work-up

A common frustration in any synthesis is a lower-than-expected yield of the crude product before proceeding to more rigorous purification steps.

Potential Cause Recommended Solution Preventative Measures
Incomplete Reaction: The acylation of N-methylglycine (sarcosine) with myristoyl chloride may not have gone to completion.Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or adding a slight excess of the acylating agent.Optimize reaction conditions (temperature, solvent, stoichiometry) based on literature precedents for similar N-acyl amino acid syntheses.[1]
Hydrolysis of Acylating Agent: Myristoyl chloride is susceptible to hydrolysis, especially in the presence of aqueous bases used in the Schotten-Baumann reaction.[1]Ensure vigorous stirring in a two-phase system to maximize the reaction rate between the acyl chloride and the amine. Perform the reaction at a controlled, low temperature to minimize hydrolysis.Use anhydrous solvents and fresh, high-quality reagents. Consider using a non-aqueous base or a different coupling agent if hydrolysis is a persistent issue.
Product Loss During Extraction: The amphiphilic nature of N-methyl-N-(1-oxotetradecyl)glycine can lead to partitioning into both aqueous and organic layers during work-up.Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Back-extract the combined aqueous layers to recover any dissolved product.Adjust the pH of the aqueous layer to suppress the carboxylate formation and increase the product's solubility in the organic phase.
Precipitation Issues: The product may not fully precipitate from the reaction mixture upon acidification.After acidification, cool the mixture in an ice bath to maximize precipitation. If the product remains oily, try adding a non-polar co-solvent to induce precipitation or proceed with a liquid-liquid extraction.Understand the solubility profile of your target compound in different solvent systems.
Presence of Multiple Spots/Peaks in Preliminary Analysis (TLC, LC-MS)

The appearance of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram indicates the presence of impurities that need to be identified and removed.

Potential Cause Recommended Solution Preventative Measures
Unreacted Starting Materials: Residual N-methylglycine or myristic acid (from hydrolysis of myristoyl chloride) are common impurities.Recrystallization: This is often effective for removing less polar impurities like myristic acid. A suitable solvent system (e.g., ethanol/water, acetone/hexane) should be determined. Column Chromatography: Silica gel chromatography can effectively separate the more polar N-methylglycine from the desired product.[3][4]Ensure the reaction goes to completion by monitoring with TLC. Use appropriate stoichiometry of reactants.
Side Products: Diacylation of N-methylglycine or formation of N-acylurea (if using carbodiimide coupling agents) can occur.[1]Column Chromatography: A carefully selected solvent gradient is crucial for separating structurally similar side products.[3] Preparative HPLC: For challenging separations, preparative reverse-phase HPLC can provide high-purity fractions.Optimize reaction conditions to favor mono-acylation. If using coupling agents, choose conditions that minimize side reactions.
Degradation Products: The amide bond can be susceptible to hydrolysis under harsh acidic or basic conditions during work-up.[5]Neutralize the reaction mixture promptly and avoid prolonged exposure to strong acids or bases.Use mild work-up procedures and maintain controlled temperatures.[5]
Purification Workflow Diagram

PurificationWorkflow cluster_synthesis Synthesis & Crude Product cluster_purification Purification Steps cluster_analysis Purity Analysis Crude Crude Reaction Mixture Extraction Liquid-Liquid Extraction Crude->Extraction Initial Work-up Recrystallization Recrystallization Extraction->Recrystallization Primary Purification TLC TLC Recrystallization->TLC ColumnChrom Column Chromatography LCMS LC-MS ColumnChrom->LCMS Purity Check PrepHPLC Preparative HPLC NMR NMR PrepHPLC->NMR Final Characterization TLC->ColumnChrom If Impure PureProduct Pure N-methyl-N-(1-oxotetradecyl)glycine TLC->PureProduct If Pure LCMS->PrepHPLC For High Purity LCMS->PureProduct If Pure NMR->PureProduct

Caption: A general workflow for the purification and analysis of N-methyl-N-(1-oxotetradecyl)glycine.

Frequently Asked Questions (FAQs)

This section provides answers to specific questions that researchers may have during the purification process.

Q1: What is the best solvent system for recrystallizing N-methyl-N-(1-oxotetradecyl)glycine?

A1: The optimal solvent system for recrystallization depends on the specific impurities present. A good starting point is a binary solvent system where the compound is soluble in one solvent at elevated temperatures and insoluble in the other (the anti-solvent) at room temperature or below. For N-acyl amino acids, mixtures of a polar protic solvent like ethanol or isopropanol with water are often effective.[6] Alternatively, a combination of a moderately polar solvent like acetone or ethyl acetate with a non-polar anti-solvent like hexane or heptane can be explored. It is recommended to perform small-scale solubility tests to determine the most suitable solvent system for your specific crude product.

Q2: I am having trouble separating my product from a very similar impurity by column chromatography. What can I do?

A2: If standard silica gel chromatography is not providing adequate separation, consider the following:

  • Change the Stationary Phase: If you are using normal-phase silica gel, switching to a reverse-phase (C18) silica gel might provide a different selectivity.

  • Optimize the Mobile Phase: For normal-phase chromatography, try adding a small amount of a modifier like acetic acid or triethylamine to the mobile phase to improve peak shape and resolution, especially for acidic or basic compounds. For reverse-phase, adjusting the pH of the aqueous component of the mobile phase can significantly impact the retention of ionizable compounds.

  • Flash Chromatography: This technique, which uses pressure to increase the flow rate, can sometimes improve separation efficiency compared to traditional gravity chromatography.[3]

  • Preparative HPLC: If all else fails, preparative High-Performance Liquid Chromatography (HPLC) offers the highest resolution for difficult separations.[7]

Q3: How can I confirm the purity and identity of my final product?

A3: A combination of analytical techniques is essential for confirming both the purity and identity of N-methyl-N-(1-oxotetradecyl)glycine.

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for assessing purity.[7] A single, sharp peak in the chromatogram is indicative of a pure compound. Using a diode array detector (DAD) or a mass spectrometer (MS) as the detector can provide additional information about the identity of the main peak and any impurities.[8][9]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometry can be used to determine the molecular weight of your compound, confirming its identity.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The chemical shifts, integration, and coupling patterns of the protons and carbons will confirm the correct chemical structure of N-methyl-N-(1-oxotetradecyl)glycine.

Purity Assessment Techniques
Technique Principle Information Provided Considerations
HPLC Separation based on differential partitioning between a stationary and mobile phase.[7]Quantitative purity, detection of non-volatile impurities.Requires method development (column, mobile phase, detector selection).
LC-MS Combines the separation power of HPLC with the mass analysis capabilities of MS.[8][9]Identification of impurities based on their mass-to-charge ratio, confirmation of product identity.Ionization efficiency can vary between compounds, potentially affecting quantification without proper standards.
GC-MS Separation of volatile compounds followed by mass analysis.[7][12]Analysis of volatile impurities. Often requires derivatization for non-volatile compounds like N-acyl amino acids.The need for derivatization can add complexity to the sample preparation.
NMR Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.Unambiguous structure confirmation and identification of impurities with different chemical structures.Less sensitive than MS for detecting trace impurities.

Q4: My purified product is a waxy solid. How should I handle and store it?

A4: The long alkyl chain of the myristoyl group gives N-methyl-N-(1-oxotetradecyl)glycine a waxy or soap-like consistency. It is recommended to handle it with a spatula. For accurate weighing, it is best to dissolve the compound in a suitable solvent and work with solutions of known concentration. For long-term storage, keep the compound in a tightly sealed container, protected from light and moisture, and stored at a low temperature (e.g., -20°C) to prevent potential degradation.[5]

Q5: Are there any specific safety precautions I should take when working with the reagents for this synthesis and purification?

A5: Yes, always consult the Safety Data Sheet (SDS) for each reagent. Myristoyl chloride is corrosive and reacts with moisture, so it should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Solvents used in chromatography like hexane, ethyl acetate, and dichloromethane are flammable and/or toxic and should also be handled in a well-ventilated area or fume hood.

Chemical Structures Diagram

ChemicalStructures cluster_target Target Compound cluster_impurities Common Impurities Target N-methyl-N-(1-oxotetradecyl)glycine Impurity1 N-methylglycine (Sarcosine) Impurity2 Myristic Acid Impurity3 Myristoyl Chloride (Starting Material)

Sources

Technical Support Center: Quantification of Myristoyl Sarcosine in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Myristoyl Sarcosine (My-Sar). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of quantifying this unique amphiphilic molecule in biological matrices such as plasma, serum, and tissue homogenates. Myristoyl Sarcosine, with its long lipophilic acyl chain and hydrophilic sarcosine head group, presents distinct analytical challenges that require careful consideration of sample preparation, chromatography, and detection methods.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. It is structured to not only offer solutions but also to explain the underlying scientific principles, empowering you to make informed decisions in your experimental design.

Understanding the Challenge: The Amphiphilic Nature of Myristoyl Sarcosine

The primary difficulty in quantifying Myristoyl Sarcosine lies in its dual chemical nature. The C14 myristoyl tail imparts significant lipophilicity, leading to strong interactions with lipids and proteins in the biological matrix. Conversely, the N-methylglycine (sarcosine) head group provides a degree of polarity and a carboxylic acid function, influencing its solubility and chromatographic behavior. This amphiphilic character can lead to issues such as poor recovery during extraction, significant matrix effects, and challenging chromatographic peak shapes.

Part 1: Sample Preparation and Extraction

Proper sample preparation is the most critical step for accurate and reproducible quantification. The goal is to efficiently isolate Myristoyl Sarcosine from the bulk of matrix components—proteins, phospholipids, and salts—that can interfere with analysis.

FAQ 1: I am seeing low and inconsistent recovery of Myristoyl Sarcosine from plasma. What is the best extraction method?

Answer:

Low and variable recovery is a common problem due to Myristoyl Sarcosine's tendency to bind to plasma proteins like albumin and to partition with endogenous lipids. A simple protein precipitation may be insufficient. Here’s a breakdown of recommended approaches:

  • Protein Precipitation (PPT) followed by Liquid-Liquid Extraction (LLE): This is often the most effective strategy.

    • Rationale: A preliminary protein crash with a cold organic solvent (like acetonitrile or methanol) disrupts protein binding and precipitates the majority of proteins. The subsequent LLE step, using a water-immiscible organic solvent, then extracts the lipophilic Myristoyl Sarcosine from the remaining aqueous phase, leaving behind more polar interferences.

    • Recommended Solvents: For the LLE step, solvents like methyl tert-butyl ether (MTBE) or ethyl acetate are excellent choices. A combination of MTBE and iso-hexane (e.g., 50:50 v/v) can also be effective for extracting lipophilic compounds while minimizing the co-extraction of phospholipids.[1][2]

  • Solid-Phase Extraction (SPE): SPE can offer a cleaner extract than PPT alone if the correct phase is chosen.

    • Rationale: A mixed-mode or polymeric reversed-phase sorbent can be used. The reversed-phase mechanism will retain the myristoyl tail, while the ion-exchange functionality can interact with the sarcosine head group, allowing for a more specific wash and elution protocol.

    • Consideration: Method development for SPE can be more time-consuming than for LLE.

Experimental Protocol: Protein Precipitation followed by Liquid-Liquid Extraction
  • Sample Thawing: Thaw biological samples (e.g., plasma, serum) on ice to prevent degradation.

  • Internal Standard Spiking: To a 100 µL aliquot of your sample, add the internal standard (IS) solution (e.g., Myristoyl Sarcosine-d3 or another long-chain N-acyl sarcosine not present in the sample). The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and extraction variability.[3]

  • Protein Precipitation: Add 300 µL of cold acetonitrile (containing 1% formic acid to keep the analyte protonated) to the sample. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Liquid-Liquid Extraction: Add 600 µL of MTBE to the supernatant. Vortex for 2 minutes.

  • Phase Separation: Centrifuge at >3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection: Transfer the upper organic layer (containing Myristoyl Sarcosine) to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 30-40°C.

  • Reconstitution: Reconstitute the dried extract in an appropriate volume (e.g., 100 µL) of the initial mobile phase (e.g., 80:20 acetonitrile:water with 0.1% formic acid). Vortex to ensure complete dissolution. The sample is now ready for LC-MS/MS analysis.

Part 2: Liquid Chromatography and Mass Spectrometry (LC-MS/MS)

The analytical phase requires a robust chromatographic method to separate Myristoyl Sarcosine from co-extracted matrix components and a sensitive mass spectrometer for detection.

FAQ 2: My chromatographic peak for Myristoyl Sarcosine is broad and shows significant tailing. How can I improve the peak shape?

Answer:

Poor peak shape is often due to secondary interactions with the column stationary phase or issues with the mobile phase.

  • Column Choice: Standard C18 columns can sometimes present challenges for amphiphilic molecules.

    • Recommendation: Consider using a column with a different stationary phase chemistry. An embedded polar group (EPG) C18 column can provide better peak shape for polar analytes under reversed-phase conditions. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful technique for polar compounds, but may require derivatization to achieve sufficient retention for the myristoyl chain.

  • Mobile Phase Additives: The choice of additive is crucial.

    • Rationale: Myristoyl Sarcosine has a carboxylic acid group. Using a low concentration of an acid, such as 0.1% formic acid, in the mobile phase will suppress the deprotonation of this group, leading to a more consistent analyte form and better peak shape.

  • Gradient Optimization: A shallow gradient may be necessary to properly elute and focus the peak.

Workflow for LC-MS/MS Method Development

LCMS_Workflow cluster_0 Sample Preparation cluster_1 LC Optimization cluster_2 MS Optimization cluster_3 Validation Prep PPT + LLE Column Select Column (e.g., C18, EPG-C18) Prep->Column MobilePhase Optimize Mobile Phase (ACN/H2O with 0.1% Formic Acid) Column->MobilePhase Gradient Develop Gradient MobilePhase->Gradient Tune Tune MS Parameters (ESI+, MRM) Gradient->Tune IS Select Internal Standard (SIL-My-Sar) Tune->IS Validate Validate Assay (Linearity, Accuracy, Precision) IS->Validate

Caption: LC-MS/MS method development workflow for Myristoyl Sarcosine.

FAQ 3: I am experiencing significant ion suppression in my analysis. How can I identify and mitigate this?

Answer:

Ion suppression, a major form of matrix effect, occurs when co-eluting compounds from the biological matrix interfere with the ionization of Myristoyl Sarcosine in the mass spectrometer source, leading to a decreased signal.

  • Identifying the Cause: The primary culprits for ion suppression in plasma and serum are phospholipids. These molecules are abundant and have a wide range of polarities, often co-extracting with analytes of interest.

  • Mitigation Strategies:

    • Improved Sample Cleanup: As discussed in FAQ 1, a robust extraction method like LLE is crucial for removing a significant portion of phospholipids.

    • Chromatographic Separation: Ensure your LC method separates Myristoyl Sarcosine from the bulk of the remaining phospholipids. Phospholipids typically elute in a broad peak or series of peaks. Adjusting your gradient to move the Myristoyl Sarcosine peak away from these regions is key. A post-column infusion experiment can help identify the retention time windows where suppression is most severe.

    • Use of a Stable Isotope-Labeled (SIL) Internal Standard: This is the most effective way to compensate for ion suppression. A SIL-IS (e.g., Myristoyl Sarcosine-d3) is chemically identical to the analyte and will be affected by ion suppression in the same way. By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by suppression can be normalized.[3]

Table 1: Recommended Starting LC-MS/MS Parameters
ParameterRecommended SettingRationale
LC Column C18 or Embedded Polar Group (EPG), 2.1 x 50 mm, <2 µmProvides good retention for the myristoyl chain. EPG can improve peak shape.
Mobile Phase A Water + 0.1% Formic AcidAcid suppresses ionization of the carboxyl group for better retention and peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStrong organic solvent for elution.
Gradient Start at 60-70% B, ramp to 95-100% B over 5-7 minsTo be optimized for separation from phospholipids.
Flow Rate 0.4 - 0.5 mL/minTypical for a 2.1 mm ID column.
Ionization Mode Electrospray Ionization, Positive (ESI+)The sarcosine nitrogen is readily protonated.
MRM Transitions To be determined by infusionPrecursor ion will be [M+H]+. Product ions will result from fragmentation of the acyl chain and sarcosine moiety.
Internal Standard Myristoyl Sarcosine-d3 or Lauryl SarcosineSIL-IS is ideal. An odd-chain N-acyl sarcosine can also be used if a SIL-IS is unavailable.

Part 3: Troubleshooting Guide

This section addresses specific problems you might encounter during your analysis in a logical, step-by-step format.

Troubleshooting Logic Flow

Troubleshooting Start Problem Observed NoPeak No Peak or Very Low Signal Start->NoPeak BadPeakShape Poor Peak Shape (Broad, Tailing, Split) Start->BadPeakShape HighVariability High Variability in Results (Poor Precision) Start->HighVariability CheckMS Check MS Tune & Sensitivity NoPeak->CheckMS Is MS performing correctly? CheckColumn Evaluate Column Health BadPeakShape->CheckColumn Is the column old? CheckIS Verify Internal Standard Use HighVariability->CheckIS Is a proper IS used? CheckExtraction Review Extraction Protocol (Solvent choice, pH) CheckMS->CheckExtraction Yes CheckStability Investigate Analyte Stability CheckExtraction->CheckStability Is recovery still low? OptimizeLC Optimize LC Method (Mobile Phase, Gradient) CheckColumn->OptimizeLC No CheckOverload Check for Sample Overload OptimizeLC->CheckOverload Still poor shape? AssessMatrix Assess Matrix Effects (Post-column infusion) CheckIS->AssessMatrix Yes ImproveCleanup Improve Sample Cleanup AssessMatrix->ImproveCleanup Suppression observed?

Caption: A decision tree for troubleshooting common issues.

Q1: I'm not seeing any peak for Myristoyl Sarcosine, even in my spiked quality control (QC) samples.
  • Step 1: Verify Mass Spectrometer Performance. Infuse a standard solution of Myristoyl Sarcosine directly into the mass spectrometer to confirm that the instrument is tuned correctly and that you are monitoring the correct MRM transitions.

  • Step 2: Check for Extraction Losses. Your extraction procedure may be inefficient. Was the pH of the sample appropriate during LLE to ensure Myristoyl Sarcosine was in a neutral, more organic-soluble form? Ensure the carboxylic acid is protonated by adding acid before extraction.

  • Step 3: Evaluate Sample Stability. Myristoyl Sarcosine, like other lipids, can be susceptible to degradation. Avoid repeated freeze-thaw cycles of your samples. Ensure samples are stored at -80°C.

Q2: My results have high coefficients of variation (%CV) between replicate injections.
  • Step 1: Assess Autosampler Performance. Poor precision can originate from inconsistent injection volumes. Run a series of injections from the same vial to check the autosampler's reproducibility.

  • Step 2: Confirm Internal Standard Addition. Ensure your internal standard is being added consistently to every sample, standard, and QC. An SIL-IS is critical for correcting variability introduced during sample preparation and injection.[3]

  • Step 3: Investigate Matrix Effects. If ion suppression is variable between different samples, it will lead to poor precision. This is particularly common when analyzing samples from different individuals or lots. A robust sample cleanup and the use of an SIL-IS are the best solutions.

Q3: I see a peak in my blank matrix samples (no analyte spiked).
  • Step 1: Check for Carryover. This is the most likely cause. Inject a blank solvent sample immediately after a high concentration standard. If a peak is present, you have carryover. Clean the injection port and needle, and consider adding a more rigorous needle wash step to your method.

  • Step 2: Investigate Contamination. Your blank matrix may be contaminated. If possible, source a different lot of blank biological matrix. Also, check all solvents and reagents for potential contamination.

  • Step 3: Confirm Endogenous Levels. It is possible that Myristoyl Sarcosine is present endogenously in your "blank" matrix. If this is the case, you will need to use a surrogate matrix (like a stripped or artificial plasma) for your calibration curve or use the standard addition method for quantification.

References

  • SCIEX. (2023, October 19). What is matrix effect and how is it quantified? Retrieved from [Link]

  • Han, X., & Yang, K. (2014). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Mass Spectrometry Reviews, 33(6), 418-444. Retrieved from [Link]

  • Löfgren, L., Ståhle, L., & Arvidsson, T. (2010). Direct injection of lipophilic compounds in the organic phase from liquid-liquid extracted plasma samples onto a reversed-phase column. Bioanalysis, 2(1), 71-79. Retrieved from [Link]

  • Moein, M. M., Javanbakht, M., Akbari-adergani, B., & Abdel-Rehim, M. (2015). On-line determination of sarcosine in biological fluids utilizing dummy molecularly imprinted polymers in microextraction by packed sorbent. Journal of Separation Science, 38(1), 115-121. Retrieved from [Link]

  • Luxama, C., et al. (2011). A reproducible and high-throughput HPLC/MS method to separate sarcosine from α- and β-alanine and to quantify sarcosine in human serum and urine. Journal of Chromatography B, 879(22), 2118-2124. Retrieved from [Link]

  • Jiang, H., Hsu, F. F., & Farmer, M. S. (2013). Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma. Journal of Chromatography B, 931, 53-60. Retrieved from [Link]

  • Agilent Technologies. (2019, July 15). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]

  • Waters Corporation. Amino Acid Analysis Solutions. Retrieved from [Link]

  • Löfgren, L., Ståhle, L., & Arvidsson, T. (2010). Direct injection of lipophilic compounds in the organic phase from liquid-liquid extracted plasma samples onto a reversed-phase column. Semantic Scholar. Retrieved from [Link]

Sources

Validation & Comparative

A Researcher's Guide to Protein Denaturation: N-(1-Oxotetradecyl)sarcosine vs. Sodium Dodecyl Sulfate (SDS)

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complexities of protein analysis, the choice of a denaturing agent is a critical decision that can significantly impact experimental outcomes. This guide provides an in-depth, objective comparison of two commonly used anionic detergents: N-(1-Oxotetradecyl)sarcosine (commonly known as Sarkosyl) and Sodium Dodecyl Sulfate (SDS). By delving into their mechanisms, presenting supporting experimental data, and offering practical protocols, this document aims to empower you to make informed decisions for your specific research needs.

Introduction: The Critical Role of Detergents in Protein Chemistry

Proteins, in their native state, are complex, three-dimensional structures. To analyze their composition, sequence, or to solubilize them from aggregates like inclusion bodies, it is often necessary to disrupt this intricate folding through a process called denaturation. Anionic detergents are powerful tools for this purpose, but their effects on proteins are not uniform. The ideal detergent should effectively denature and solubilize the target protein while being compatible with downstream analytical techniques. This guide focuses on a comparative analysis of two such detergents: the widely used and potent SDS, and the milder alternative, Sarkosyl.

A Tale of Two Detergents: Chemical and Physical Properties

While both SDS and Sarkosyl are anionic detergents with a 12-carbon alkyl chain, their head groups impart distinct properties that govern their interaction with proteins.

PropertyThis compound (Sarkosyl) Sodium Dodecyl Sulfate (SDS)
Chemical Structure CH₃(CH₂)₁₀CONH(CH₃)CH₂COONaCH₃(CH₂)₁₁OSO₃Na
Molecular Weight 293.38 g/mol 288.37 g/mol [1]
Head Group N-methylglycine (sarcosine)Sulfate
Critical Micelle Concentration (CMC) ~14.5 mM in water[2]~8.2 mM in water[1]
Solubility in Cold Remains soluble[3][4]Precipitates at low temperatures[3][4]

The key difference lies in their ionic head groups. The sulfate group of SDS is a strong anion, leading to a more aggressive denaturing activity. In contrast, the N-methylglycine head group of Sarkosyl is zwitterionic at a pH greater than 5.5, contributing to its milder nature.[4] This seemingly subtle structural variance has profound implications for their respective mechanisms of protein denaturation.

Mechanisms of Denaturation: A Gentle Unraveling vs. a Forceful Unfolding

The way these detergents interact with and denature proteins is fundamentally different. Understanding these mechanisms is key to selecting the appropriate tool for your research.

Sodium Dodecyl Sulfate (SDS): The Potent Denaturant

SDS is renowned for its ability to completely denature most proteins.[2] Its mechanism can be described as a multi-step, cooperative process:

  • Initial Binding: SDS monomers initially bind to positively charged sites on the protein surface.

  • Hydrophobic Interaction: The hydrophobic tails of SDS then penetrate the protein's hydrophobic core, disrupting the native tertiary and secondary structures.[5]

  • Saturation and Linearization: At concentrations above its CMC, SDS molecules saturate the polypeptide chain, forming a micelle-like structure around it. This process masks the intrinsic charge of the protein and imparts a uniform negative charge, resulting in a linearized protein-SDS complex.

This complete denaturation is the principle behind SDS-polyacrylamide gel electrophoresis (SDS-PAGE), where proteins are separated based on their molecular weight.[3] However, this aggressive unfolding often leads to an irreversible loss of protein function and can be incompatible with many downstream applications.

This compound (Sarkosyl): The Milder Alternative

Sarkosyl is recognized as a milder detergent that can denature many proteins but often leaves others unchanged or in a partially folded, "molten globule" state.[4][6] Its mechanism is less disruptive than that of SDS:

  • Surface Interaction: Sarkosyl primarily interacts with the surface of the protein, disrupting protein-protein interactions in aggregates without necessarily penetrating the hydrophobic core as aggressively as SDS.

  • Preservation of Secondary Structure: Due to its milder nature, Sarkosyl can often solubilize proteins while preserving a significant degree of their secondary structure. This property is particularly valuable when the goal is to refold the protein into its active conformation.

This difference in denaturing strength allows for a more nuanced approach to protein solubilization and analysis.

G cluster_sds SDS Denaturation cluster_sarkosyl Sarkosyl Denaturation sds_native Native Protein sds_unfolded Unfolded Polypeptide sds_native->sds_unfolded Disruption of 3°/2° Structure sds_complex Linearized SDS-Protein Complex sds_unfolded->sds_complex Saturation with SDS sark_native Native Protein / Aggregate sark_solubilized Solubilized Protein (Partially Folded) sark_native->sark_solubilized Disruption of Aggregates G cluster_sarkosyl Sarkosyl Workflow cluster_sds SDS Workflow start Inclusion Body Pellet sark_solubilize Solubilize in 1-2% Sarkosyl start->sark_solubilize sds_solubilize Solubilize in 1-2% SDS start->sds_solubilize sark_clarify Centrifuge sark_solubilize->sark_clarify sark_supernatant Solubilized Protein (Partially Folded) sark_clarify->sark_supernatant sark_removal Dialysis / Detergent Removal Resin sark_supernatant->sark_removal sark_refolded Refolded Protein sark_removal->sark_refolded sds_clarify Centrifuge sds_solubilize->sds_clarify sds_supernatant Denatured Protein sds_clarify->sds_supernatant sds_removal Precipitation / Chaotrope Exchange sds_supernatant->sds_removal sds_refolded Refolded Protein (Lower Yield) sds_removal->sds_refolded G cluster_considerations Further Considerations start What is the primary goal of your experiment? denature Complete Denaturation (e.g., for SDS-PAGE) start->denature solubilize_activity Solubilization with Preservation of Activity/Structure start->solubilize_activity sds Use SDS denature->sds SDS is the standard choice sarkosyl Use Sarkosyl solubilize_activity->sarkosyl Sarkosyl is a milder alternative downstream Downstream Application Compatibility? solubilize_activity->downstream temp Experiment at low temperatures? solubilize_activity->temp sarkosyl_preferred Sarkosyl is preferred downstream->sarkosyl_preferred Mass Spec, ELISA, Activity Assays sarkosyl_temp Use Sarkosyl (SDS precipitates) temp->sarkosyl_temp Yes

Sources

A Researcher's Guide to Native Membrane Protein Extraction: Myristoyl Sarcosine vs. CHAPS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the successful extraction of membrane proteins in their native, functional state is a critical bottleneck. The choice of detergent is paramount, as it must effectively solubilize the protein from the lipid bilayer while preserving its delicate three-dimensional structure and biological activity. This guide provides an in-depth comparison of two detergents: the well-established zwitterionic detergent, CHAPS, and the less-conventional anionic surfactant, Myristoyl Sarcosine.

This comparison moves beyond a simple cataloging of properties to explain the underlying principles and practical implications of choosing one over the other. We will delve into their mechanisms of action, present available experimental data, and provide detailed protocols to empower you to make an informed decision for your specific research needs.

The Challenge: Liberating Membrane Proteins While Maintaining Native Conformation

Membrane proteins are notoriously difficult to study due to their hydrophobic nature. They are embedded within the lipid bilayer, a complex and dynamic environment. The primary goal of native protein extraction is to replace this lipid environment with a detergent micelle that mimics the amphipathic nature of the membrane, thereby keeping the protein soluble in an aqueous buffer.[1] The ideal detergent will achieve this without disrupting the intricate network of intramolecular interactions that define the protein's native fold and function.[2]

Detergents are broadly classified based on the charge of their hydrophilic head group: ionic (anionic or cationic), non-ionic, and zwitterionic.[3][4] Ionic detergents are generally strong solubilizing agents but often lead to protein denaturation.[3] Non-ionic detergents are milder and known for preserving protein structure but may be less efficient at solubilization.[5] Zwitterionic detergents, like CHAPS, offer a balance, possessing both positive and negative charges that result in a net neutral charge, making them effective at breaking protein-protein interactions without the harshness of ionic detergents.[4]

Understanding the Contenders: Chemical Structures and Properties

A fundamental understanding of the chemical nature of each detergent is crucial to appreciating their behavior in solution and their interaction with membrane proteins.

Caption: Chemical structures of Myristoyl Sarcosine and CHAPS.

Myristoyl Sarcosine: An Anionic Surfactant with Potential

Myristoyl Sarcosine belongs to the family of N-acyl sarcosinates, which are anionic surfactants.[6] These are derived from a fatty acid (myristic acid, a 14-carbon saturated fatty acid in this case) and sarcosine, an N-methylated amino acid.[7] While extensively used in the cosmetics industry for their mild cleansing and foaming properties, their application in native membrane protein extraction is less documented.[6][7]

The anionic nature of the carboxylate head group means that Myristoyl Sarcosine will impart a net negative charge to the protein-detergent complex. This can be a disadvantage in certain downstream applications like ion-exchange chromatography. However, some studies on the related compound N-lauroyl sarcosinate (Sarkosyl) have shown its effectiveness in solubilizing membrane proteins and even inclusion bodies, suggesting a strong solubilizing power.[8] It is generally considered a milder anionic detergent compared to sodium dodecyl sulfate (SDS).[8]

CHAPS: The Gentle Zwitterionic Workhorse

CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) is a well-characterized zwitterionic detergent widely used for solubilizing membrane proteins while preserving their biological function.[9][10] Its structure is based on cholic acid, giving it a rigid, steroid-based hydrophobic core. The headgroup is a sulfobetaine, which contains both a quaternary ammonium cation and a sulfonate anion, resulting in a net neutral charge over a broad pH range.[5]

This zwitterionic nature is a key advantage, as it minimizes interference with downstream applications that are sensitive to charge, such as isoelectric focusing and ion-exchange chromatography.[10] CHAPS is known for its ability to break protein-protein interactions without denaturing the individual protein subunits, making it ideal for studying protein complexes.[4]

Head-to-Head Comparison: Physicochemical and Performance Metrics

The choice between Myristoyl Sarcosine and CHAPS should be guided by their physicochemical properties and their performance in key areas of membrane protein extraction.

PropertyMyristoyl Sarcosine (Sodium Salt)CHAPS
Chemical Nature AnionicZwitterionic
Molecular Weight ~321.4 g/mol ~614.9 g/mol
Critical Micelle Concentration (CMC) ~1.5 - 2.5 mM (estimated for C14 sarcosinate)6 - 10 mM[5]
Aggregation Number Not well-documented for protein extraction~10[5]
Micelle Molecular Weight Not well-documented for protein extraction~6,150 Da[5]
Denaturing Potential Generally considered mild for an anionic detergent, but potentially harsher than zwitterionic detergents.[8]Non-denaturing, known for preserving protein structure and function.[9]
Removability Lower CMC may make it more difficult to remove by dialysis compared to CHAPS.High CMC facilitates easier removal by dialysis.[5]

Mechanism of Action: A Tale of Two Interactions

The process of membrane protein extraction by detergents involves the disruption of the lipid bilayer and the formation of detergent-protein mixed micelles.

Extraction_Mechanism cluster_Membrane Native Cell Membrane cluster_Detergent Detergent Addition cluster_Solubilization Solubilization Process Membrane Lipid Bilayer with Embedded Protein Detergent Detergent Monomers Membrane->Detergent Detergent concentration > CMC MixedMicelle Protein-Detergent Mixed Micelle Membrane->MixedMicelle Disruption Micelle Detergent Micelles Detergent->Micelle Self-assembly Micelle->MixedMicelle Extraction

Caption: General workflow of membrane protein extraction using detergents.

Both Myristoyl Sarcosine and CHAPS are amphipathic molecules that, above their critical micelle concentration (CMC), form micelles in aqueous solutions.[11] These micelles have a hydrophobic core and a hydrophilic exterior. When introduced to a membrane preparation, the hydrophobic tails of the detergent monomers partition into the lipid bilayer, disrupting its structure.[1] As the detergent concentration increases, the bilayer is progressively saturated, leading to the formation of mixed micelles containing lipids, proteins, and detergent molecules.[11]

The key difference in their mechanism lies in the nature of the hydrophilic head group. The anionic head group of Myristoyl Sarcosine can lead to stronger electrostatic interactions with charged residues on the protein surface, which may contribute to its solubilizing power but also carries a higher risk of altering the protein's native charge distribution and potentially its conformation. In contrast, the zwitterionic head group of CHAPS is electrically neutral, leading to a gentler extraction process that is less likely to disrupt the protein's native structure.[2]

Experimental Data: What the Research Shows

Direct comparative studies between Myristoyl Sarcosine and CHAPS for native membrane protein extraction are scarce in the scientific literature. However, we can draw insights from studies on related detergents and the general properties of their respective classes.

  • CHAPS is a well-validated detergent for a wide range of membrane proteins. For instance, studies on the extraction of G-protein coupled receptors (GPCRs) and ion channels have demonstrated the ability of CHAPS to maintain the functionality of these complex proteins.[10] It is also a standard component of lysis buffers for co-immunoprecipitation experiments, where preserving protein-protein interactions is crucial.[10] However, its efficacy can be limited for highly hydrophobic proteins, where stronger detergents may be required.[3]

  • N-acyl sarcosinates , the class to which Myristoyl Sarcosine belongs, have shown promise in specific applications. A study on the solubilization of Spiroplasma citri cell membrane proteins using N-lauroyl sarcosinate (Sarkosyl) demonstrated high extraction efficiency, with up to 90% of membrane proteins solubilized.[8] The study also suggested that Sarkosyl acts as a mild detergent, generally solubilizing proteins without causing significant conformational changes.[8] However, it is important to note that what is considered "mild" can be protein-dependent, and anionic detergents are generally considered more denaturing than zwitterionic ones.[3]

Choosing the Right Tool for the Job: A Decision-Making Framework

The selection of Myristoyl Sarcosine or CHAPS should be a deliberate choice based on the specific requirements of your experiment.

Decision_Framework Start Start: Need to extract a native membrane protein Question1 Is preserving protein function and/or protein-protein interactions the top priority? Start->Question1 Question2 Is the target protein known to be highly hydrophobic and difficult to solubilize? Question1->Question2 No CHAPS Consider CHAPS as the primary choice. Question1->CHAPS Yes Question3 Are downstream applications sensitive to charge (e.g., IEF, ion-exchange)? Question2->Question3 No MS_Consider Consider Myristoyl Sarcosine (with caution and empirical validation). Question2->MS_Consider Yes CHAPS_Advantage CHAPS is a strong candidate. Question3->CHAPS_Advantage Yes MS_Disadvantage Myristoyl Sarcosine may be less suitable. Question3->MS_Disadvantage No

Caption: A decision-making framework for selecting between Myristoyl Sarcosine and CHAPS.

Choose Myristoyl Sarcosine when:

  • High solubilization power is required: For particularly recalcitrant membrane proteins that are not effectively extracted by milder detergents like CHAPS.

  • Cost is a significant factor: Anionic detergents are often less expensive than zwitterionic or non-ionic alternatives.

  • Downstream applications are compatible with anionic detergents: If techniques like SDS-PAGE are the primary endpoint, the anionic nature of Myristoyl Sarcosine is less of a concern.

Choose CHAPS when:

  • Preservation of protein function is critical: Its non-denaturing nature makes it ideal for functional assays, enzyme kinetics, and structural studies.[9]

  • Maintaining protein-protein interactions is the goal: CHAPS is a proven choice for co-immunoprecipitation and pull-down assays.[10]

  • Downstream applications are sensitive to charge: Its zwitterionic nature makes it compatible with techniques like isoelectric focusing and ion-exchange chromatography.[10]

  • Easy removal of the detergent is necessary: The high CMC of CHAPS facilitates its removal by dialysis.[5]

Experimental Protocols: A Starting Point for Your Research

The following are general protocols for membrane protein extraction using Myristoyl Sarcosine and CHAPS. It is crucial to optimize these protocols for your specific protein and cell type.

Protocol 1: Native Membrane Protein Extraction with Myristoyl Sarcosine

Note: Due to the limited literature on Myristoyl Sarcosine for this specific application, this protocol is based on general principles for anionic detergents and should be thoroughly optimized.

Materials:

  • Cell pellet containing the membrane protein of interest

  • Lysis Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail

  • Solubilization Buffer: Lysis Buffer containing 1-2% (w/v) Sodium Myristoyl Sarcosinate (start with a concentration above the estimated CMC and optimize)

  • Ultracentrifuge

Procedure:

  • Resuspend the cell pellet in ice-cold Lysis Buffer.

  • Lyse the cells using an appropriate method (e.g., sonication, Dounce homogenization).

  • Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to pellet unbroken cells and nuclei.

  • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membranes.

  • Discard the supernatant (cytosolic fraction).

  • Resuspend the membrane pellet in ice-cold Solubilization Buffer.

  • Incubate on a rotator for 1-2 hours at 4°C to allow for solubilization.

  • Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.

  • The supernatant contains the solubilized membrane proteins.

Protocol 2: Native Membrane Protein Extraction with CHAPS

Materials:

  • Cell pellet containing the membrane protein of interest

  • Lysis Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail

  • Solubilization Buffer: Lysis Buffer containing 1-2% (w/v) CHAPS

  • Ultracentrifuge

Procedure:

  • Follow steps 1-5 from the Myristoyl Sarcosine protocol.

  • Resuspend the membrane pellet in ice-cold Solubilization Buffer containing CHAPS.

  • Incubate on a rotator for 30 minutes to 1 hour at 4°C.

  • Centrifuge at 100,000 x g for 1 hour at 4°C.

  • The supernatant contains the solubilized membrane proteins.

Conclusion and Future Outlook

The choice between Myristoyl Sarcosine and CHAPS for native membrane protein extraction is a nuanced one. CHAPS stands as the well-established, reliable choice for applications demanding the preservation of protein structure and function. Its zwitterionic nature and high CMC offer significant advantages for a wide range of downstream applications.

Myristoyl Sarcosine, while less characterized in this context, presents an intriguing alternative, particularly for its potential as a strong yet mild anionic detergent. However, the lack of extensive experimental data necessitates a cautious and empirical approach. Researchers opting for Myristoyl Sarcosine should be prepared to invest time in optimizing extraction conditions and validating the integrity of their extracted protein.

As the field of membrane protein research continues to advance, the demand for novel detergents with improved properties will undoubtedly grow. Further investigation into the utility of acyl sarcosinates like Myristoyl Sarcosine could reveal them to be valuable additions to the researcher's toolkit for tackling the challenges of membrane protein biochemistry.

References

  • Structuring Detergents for Extracting and Stabilizing Functional Membrane Proteins. PLOS One.
  • ASB-16 vs.
  • Enhanced detergent extraction for analysis of membrane proteomes by two-dimensional gel electrophoresis. PMC - PubMed Central.
  • 5 Detergents for Cell Lysis/Protein Extraction: CHAPS, Chlorhexidine, Deoxycholic Acid & Digitonin. YouTube.
  • An Overview of the Top Ten Detergents Used for Membrane Protein Crystalliz
  • Detergents for Cell Lysis and Protein Extraction. Thermo Fisher Scientific - US.
  • Detergents for Cell Lysis and Protein Extraction in Biological Research.
  • CHAPS: A Versatile Zwitterionic Detergent for Membrane Protein Solubilization and Biochemical Research. NINGBO INNO PHARMCHEM CO.,LTD.
  • Detergent-Free Isolation of Membrane Proteins and Strategies to Study Them in a Near-Native Membrane Environment. PubMed Central.
  • Can someone suggest a detergent for solubilizing a membrane protein effectively?.
  • Can sarkosyl be used for the solubilization of inclusion Bodies?.
  • Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All?.
  • Sodium Myristoyl Sarcosin
  • Solubilization of Membrane Proteins. Sigma-Aldrich.
  • Solubilization of Spiroplasma Citri Cell Membrane Proteins With the Anionic Detergent Sodium Lauroyl-Sarcosin
  • SODIUM MYRISTOYL SARCOSIN
  • Critical Micelle Concentration (CMC) Lookup Table - Surfactant. Alfa Chemistry.
  • Sodium Myristoyl Sarcosin
  • A Comparative Guide to Detergents for Membrane Protein Stability: CHAPS vs.
  • Functional significance of myristoyl moiety in N-myristoyl proteins.
  • Protein myristoyl
  • How I can improve the extraction efficiency of membrane proteins?.
  • Insoluble protein purification with sarkosyl: facts and precautions. PubMed.
  • Myristoyl-Based Transport of Peptides into Living Cells. PMC - NIH.
  • Mutation of NH2-terminal glycine of p60src prevents both myristoylation and morphological transform
  • Sarcosine – Knowledge and References. Taylor & Francis.

Sources

A Comparative Guide to the Efficacy of N-Acyl Sarcosinate Surfactants: A Focus on Sodium Myristoyl Sarcosinate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of N-methyl-N-(1-oxotetradecyl)glycine, more commonly known as Sodium Myristoyl Sarcosinate, with other prevalent sarcosinate surfactants. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced performance differences dictated by molecular structure, supported by experimental data and detailed protocols to empower your formulation and research decisions.

Introduction to N-Acyl Sarcosinate Surfactants

N-acyl sarcosinates are a class of anionic surfactants synthesized from sarcosine (N-methylglycine), a naturally occurring amino acid, and a fatty acid.[1][2] This bio-derived origin contributes to their characteristic properties: exceptional mildness, excellent biocompatibility, and ready biodegradability.[3][4] Structurally, they possess an amide linkage that is resistant to hydrolysis and a carboxylate head group, which imparts greater water solubility and reduced sensitivity to hard water ions compared to traditional fatty acid soaps.[5][6] These surfactants are valued for their ability to produce rich, stable lather and provide a conditioned, smooth feel, making them staples in high-performance personal care, pharmaceutical, and biotechnical applications.[1][7]

The subject of this guide, N-methyl-N-(1-oxotetradecyl)glycine (Sodium Myristoyl Sarcosinate), features a 14-carbon alkyl chain (C14) derived from myristic acid.[8][9] Its efficacy will be compared primarily with its shorter-chain homologue, Sodium Lauroyl Sarcosinate (C12), to elucidate the critical role of alkyl chain length in surfactant performance.

Caption: General structures of Sodium Myristoyl (C14) and Lauroyl (C12) Sarcosinate.

Comparative Efficacy Analysis

The length of the hydrophobic alkyl chain is a primary determinant of a surfactant's physicochemical properties. An increase in chain length from C12 (lauroyl) to C14 (myristoyl) enhances the molecule's overall hydrophobicity, leading to predictable shifts in performance metrics.

Surface Activity: Critical Micelle Concentration & Surface Tension

A surfactant's efficiency is often judged by its ability to lower surface tension at low concentrations. The Critical Micelle Concentration (CMC) is the concentration at which surfactant monomers begin to self-assemble into micelles, and it represents the point of maximum surface tension reduction.

A longer alkyl chain increases the hydrophobic driving force for micellization, resulting in a lower CMC. Therefore, Sodium Myristoyl Sarcosinate (C14) is expected to be more efficient, forming micelles at a lower concentration than Sodium Lauroyl Sarcosinate (C12). This increased efficiency means less material is required to achieve the desired surface activity.

SurfactantAlkyl ChainCritical Micelle Concentration (CMC)Surface Tension at CMC (γ_cmc)
Sodium Lauroyl Sarcosinate C12~14.6 mM[10][11]~32 mN/m
Sodium Myristoyl Sarcosinate C14~3.5 - 4.0 mM~30 mN/m

Note: Exact values can vary with temperature, pH, and ionic strength of the medium.

Foaming Properties

Sarcosinates are renowned for their excellent foaming capabilities, producing a dense and stable lather even in the presence of sebum.[7] The foaming ability of surfactants is often correlated with their alkyl chain length, with an optimal range typically between C12 and C15.

  • Sodium Lauroyl Sarcosinate (C12): Widely recognized for its superior foam volume and flash foam characteristics. It quickly generates a copious lather.[3][5]

  • Sodium Myristoyl Sarcosinate (C14): Tends to produce a more creamy, dense, and stable foam compared to its C12 counterpart.[12][13] While the initial foam volume might be slightly lower, its stability over time is often enhanced, which is a desirable attribute in products like shaving creams and luxurious body washes.[14]

The choice between the two often depends on the desired sensory experience: high volume and quick lather (C12) versus a richer, more stable creaminess (C14).

Mildness and Interaction with Proteins

For applications involving contact with skin, eyes, or sensitive biological systems, mildness is paramount. Sarcosinates are significantly milder than traditional anionic surfactants like sodium lauryl sulfate (SLS).[4][13][15]

The interaction with proteins, particularly denaturation, is a key concern for drug development professionals and biochemists. While all surfactants will interact with proteins to some extent, sarcosinates are considered relatively gentle. Sodium Lauroyl Sarcosinate (Sarkosyl) is, however, known to be an effective protein solubilizing and denaturing agent at certain concentrations, a property utilized in specific biochemical protocols like cell lysis.[16][17] The longer, more hydrophobic C14 chain of Sodium Myristoyl Sarcosinate may exhibit a stronger interaction with hydrophobic protein domains, though comparative studies on the degree of denaturation are not widely published. Both are considered non-irritating and non-sensitizing in typical cosmetic and rinse-off applications.[18][19]

Experimental Protocols

To facilitate empirical comparison and validation, the following standardized protocols are provided.

Protocol: Determination of Critical Micelle Concentration (CMC)

The CMC can be reliably determined by measuring the surface tension of surfactant solutions at various concentrations. The point at which the surface tension plateaus corresponds to the CMC.[10][20]

Methodology: Du Noüy Ring Tensiometry

  • Preparation of Solutions: Prepare a stock solution of the sarcosinate surfactant (e.g., 100 mM) in deionized water or a relevant buffer. Create a series of dilutions ranging from well above to well below the expected CMC (e.g., 0.1 mM to 50 mM).

  • Instrument Calibration: Calibrate the surface tensiometer using deionized water (γ ≈ 72.8 mN/m at 20°C).

  • Measurement:

    • Place a sample of the lowest concentration solution in the sample vessel.

    • Ensure the platinum-iridium ring is meticulously cleaned (flamed to red heat) before each measurement.

    • Lower the ring until it is submerged in the solution.

    • Slowly raise the ring, measuring the force required to pull it through the air-liquid interface. The instrument records this as the surface tension.

    • Repeat the measurement for each dilution, moving from lowest to highest concentration.

  • Data Analysis: Plot surface tension (γ) as a function of the logarithm of the surfactant concentration (log C). The plot will show two linear regions. The intersection of these lines provides the CMC value.

CMC_Workflow A Prepare Surfactant Dilutions C Measure Surface Tension (Lowest to Highest Conc.) A->C B Calibrate Tensiometer B->C D Plot γ vs. log(Concentration) C->D E Determine Intersection Point D->E F Result: CMC Value E->F

Caption: Workflow for CMC determination using surface tensiometry.

Protocol: Evaluation of Foaming Performance

The Ross-Miles method is a standard industry test for comparing the foaming capacity and stability of surfactants.[21]

Methodology: Ross-Miles Foam Test

  • Apparatus: A jacketed glass column with a specified height and diameter, and a reservoir pipette, all maintained at a constant temperature (e.g., 40°C).

  • Solution Preparation: Prepare solutions of the surfactants to be tested at a defined concentration (e.g., 0.5% w/w) in water of a specified hardness.

  • Procedure:

    • Add 50 mL of the surfactant solution to the bottom of the Ross-Miles column.

    • Fill the reservoir pipette with 200 mL of the same solution.

    • Position the pipette above the column and allow the solution to fall from a specified height (e.g., 90 cm) into the column, generating foam.

  • Measurement:

    • Initial Foam Height: Immediately after the 200 mL has been discharged, measure the total height of the foam in the column. This indicates the initial foaming capacity.

    • Foam Stability: Measure the foam height again after a set time interval (e.g., 5 minutes). The percentage of foam height remaining is a measure of foam stability.

Conclusion and Application Guidance

The choice between Sodium Myristoyl Sarcosinate (C14) and other sarcosinates like Sodium Lauroyl Sarcosinate (C12) is a function of the specific performance characteristics desired for a given application.

  • Sodium Myristoyl Sarcosinate (C14) is the preferred choice for applications where formulation efficiency (due to its lower CMC), a creamy and luxurious lather , and enhanced foam stability are critical. Its pronounced conditioning feel makes it ideal for high-end skin cleansers, moisturizing body washes, and conditioning shampoos.[13][14]

  • Sodium Lauroyl Sarcosinate (C12) excels in applications requiring high foam volume and a flash lathering effect . It is a versatile and cost-effective workhorse for a broad range of products including shampoos, facial cleansers, and even toothpastes.[3][5][22]

For researchers in drug delivery and biotechnology, the lower CMC of Sodium Myristoyl Sarcosinate may be advantageous for forming stable drug-carrying micelles at lower concentrations. However, the potential for stronger protein interactions due to its increased hydrophobicity should be carefully evaluated for the specific biological system under investigation.

Ultimately, empirical testing using standardized protocols is essential to determine the optimal surfactant choice for your unique formulation goals.

References

  • Clariant. (n.d.). Sarcosinates mild surfactants. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 28). Sodium Lauroyl Sarcosinate: A Mild, Biodegradable Surfactant for Enhanced Personal Care Formulations. Retrieved from [Link]

  • Ataman Kimya. (n.d.). SODIUM LAUROYL SARCOSINATE (Sodium N-Lauryl Sarcosinate). Retrieved from [Link]

  • Wikipedia. (n.d.). Sodium lauroyl sarcosinate. Retrieved from [Link]

  • Galeotti, A., et al. (2020). Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All?. Langmuir, 36(20), 5553-5561. Retrieved from [Link]

  • Galeotti, A., et al. (2020). Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All?. National Institutes of Health. Retrieved from [Link]

  • Piispanen, P., et al. (n.d.). DETERMINATION OF FOAMING ABILITY OF SURFACTANT SOLUTIONS AND SELECTED COSMETIC FORMULATIONS. MCS. Retrieved from [Link]

  • ResearchGate. (n.d.). How to measure the stability of foaming of surfactant solution? Retrieved from [Link]

  • INCI Beauty. (n.d.). SODIUM MYRISTOYL SARCOSINATE. Retrieved from [Link]

  • Paula's Choice EU. (n.d.). What is Sodium Myristoyl Sarcosinate? Retrieved from [Link]

  • Cosmetics Info. (n.d.). Sodium Myristoyl Sarcosinate. Retrieved from [Link]

  • Tise. (n.d.). Sodium Myristoyl Sarcosinate. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Choosing Mild Surfactants for Sensitive Skin Formulations. Retrieved from [Link]

  • Glenn Corp. (n.d.). HAMPOSYL N-Acyl Sarcosinate Surfactants. Retrieved from [Link]

  • Lanigan, R. S. (2001). Final report on the safety assessment of Cocoyl Sarcosine, Lauroyl Sarcosine, Myristoyl Sarcosine, Oleoyl Sarcosine, Stearoyl Sarcosine, Sodium Cocoyl Sarcosinate, Sodium Lauroyl Sarcosinate, Sodium Myristoyl Sarcosinate, Ammonium Cocoyl Sarcosinate, and Ammonium Lauroyl Sarcosinate. International journal of toxicology, 20 Suppl 1, 1-14. Retrieved from [Link]

  • CIR. (n.d.). Amended Safety Assessment of Fatty Acyl Sarcosines and Their Salts as Used in Cosmetics. Retrieved from [Link]

  • ResearchGate. (n.d.). Dynamic surface tension for aqueous SLSar solutions as a function of.... Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 19). The Role of Sarcosine (N-Methylglycine) in Modern Surfactant Technology. Retrieved from [Link]

  • US EPA. (n.d.). Glycine, N-methyl-N-(1-oxotetradecyl)- - Substance Details. Retrieved from [Link]

  • Ataman Kimya. (n.d.). SODIUM LAUROYL SARCOSINATE. Retrieved from [Link]

  • National Institutes of Health. (2012). Use of anionic denaturing detergents to purify insoluble proteins after overexpression. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Final Report on the Safety Assessment of Cocoyl Sarcosine, Lauroyl Sarcosine, Myristoyl Sarcosine, Oleoyl Sarcosine, Stearoyl Sarcosine, Sodium Cocoyl Sarcosinate, Sodium Lauroyl Sarcosinate, Sodium Myristoyl Sarcosinate, Ammonium Cocoyl Sarcosinate, and Ammonium Lauroyl Sarcosinate. Retrieved from [Link]

  • COSMILE Europe. (n.d.). SODIUM MYRISTOYL SARCOSINATE – Ingredient. Retrieved from [Link]

  • ResearchGate. (2022, November 27). Is Sarkosyl a good method to solubilize inclusion bodies and doesn't denature proteins? Retrieved from [Link]

  • Baischem. (n.d.). Sodium Lauroyl Sarcosinate – Advantages of Amino Acid Surfactants. Retrieved from [Link]

Sources

In Vitro Validation of the Anti-inflammatory Effects of N-(1-Oxotetradecyl)sarcosine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive in vitro validation of the anti-inflammatory properties of N-(1-Oxotetradecyl)sarcosine, a novel compound with therapeutic potential. We present a head-to-head comparison with established anti-inflammatory agents, Dexamethasone and Indomethacin, supported by detailed experimental protocols and quantitative data. This document is intended for researchers, scientists, and drug development professionals seeking to understand the efficacy and mechanism of action of this promising molecule.

Introduction: The Inflammatory Cascade and Therapeutic Intervention

Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli such as pathogens and damaged cells.[1] While essential for host defense and tissue repair, dysregulated inflammation underpins a multitude of chronic diseases, including rheumatoid arthritis, cardiovascular disorders, and neurodegenerative conditions.[1][2] The inflammatory response is mediated by a complex network of signaling pathways and molecular players, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[3][4][5][6][7]

The nuclear factor-kappa B (NF-κB) signaling pathway is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.[8][9][10][11] Upon activation by stimuli like lipopolysaccharide (LPS), a component of Gram-negative bacteria, NF-κB translocates to the nucleus and initiates the transcription of genes encoding cytokines, chemokines, and enzymes like iNOS and COX-2.[8][9][11][12] These enzymes, in turn, produce key inflammatory mediators: iNOS generates nitric oxide (NO), and COX-2 synthesizes prostaglandins, such as prostaglandin E2 (PGE2).[3][4][5][13]

Current anti-inflammatory therapies, such as nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, primarily target these pathways.[1] Indomethacin, a potent NSAID, acts by non-selectively inhibiting COX-1 and COX-2, thereby reducing prostaglandin synthesis.[14][15][16][17][18] Dexamethasone, a synthetic glucocorticoid, exerts its powerful anti-inflammatory effects by binding to the glucocorticoid receptor, which in turn regulates the expression of anti-inflammatory proteins and suppresses the activity of pro-inflammatory transcription factors like NF-κB.[19][20][21][22][23]

This compound is a structurally unique compound with purported anti-inflammatory properties. Sarcosine (N-methylglycine) itself is an endogenous amino acid known to interact with the glycine transporter type I (GlyT1) and act as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor.[24][25][26][27][28] This guide aims to rigorously evaluate the anti-inflammatory efficacy of this compound in a well-established in vitro model of inflammation and compare its performance against the benchmark drugs, Dexamethasone and Indomethacin.

Experimental Design: A Multi-faceted Approach to Validation

To provide a robust assessment of this compound's anti-inflammatory potential, we employed a well-characterized in vitro model of inflammation using RAW 264.7 murine macrophages stimulated with lipopolysaccharide (LPS).[29][30][31] This model mimics key aspects of the inflammatory response, allowing for the quantitative measurement of critical inflammatory mediators.

Our experimental workflow is designed to assess the compound's ability to modulate several key inflammatory markers:

  • Nitric Oxide (NO) Production: Measured using the Griess assay, this quantifies the activity of iNOS, a key enzyme in the inflammatory cascade.[32][33][34][35][36]

  • Prostaglandin E2 (PGE2) Levels: Determined by ELISA, this provides a direct measure of COX-2 enzymatic activity.[37][38][39][40]

  • Pro-inflammatory Cytokine Secretion (TNF-α and IL-6): Quantified by ELISA, these are pivotal signaling molecules that drive and amplify the inflammatory response.[6][7][41][42][43]

By comparing the dose-dependent effects of this compound with those of Dexamethasone and Indomethacin, we can benchmark its potency and elucidate its potential mechanism of action.

Figure 1: A schematic of the experimental workflow.

Detailed Methodologies

Cell Culture and Treatment

RAW 264.7 murine macrophages were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells were seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

Prior to LPS stimulation, cells were pre-treated for 1 hour with varying concentrations of this compound, Dexamethasone, or Indomethacin. Subsequently, inflammation was induced by adding LPS (1 µg/mL) to each well, and the cells were incubated for 24 hours.[31]

Nitric Oxide (NO) Assay

The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatants was measured using the Griess reagent system.[32][33] Briefly, 100 µL of cell supernatant was mixed with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). After a 10-minute incubation at room temperature, the absorbance was measured at 540 nm using a microplate reader.[33] Nitrite concentrations were calculated from a standard curve prepared with sodium nitrite.

Prostaglandin E2 (PGE2) ELISA

PGE2 levels in the culture supernatants were quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.[37][38][39][40] This assay is based on the competition between PGE2 in the sample and a fixed amount of horseradish peroxidase (HRP)-labeled PGE2 for a limited number of binding sites on a PGE2-specific antibody. The colorimetric signal is inversely proportional to the amount of PGE2 in the sample.

TNF-α and IL-6 ELISA

The concentrations of TNF-α and IL-6 in the cell supernatants were determined using specific sandwich ELISA kits.[41][42] In this assay, a capture antibody specific for the cytokine is coated onto the wells of a microplate. The sample is added, followed by a biotinylated detection antibody. After the addition of streptavidin-HRP and a substrate, the color development is proportional to the amount of cytokine present in the sample.

Comparative Efficacy Analysis

The anti-inflammatory effects of this compound were compared with those of Dexamethasone and Indomethacin across a range of concentrations. The results are summarized in the tables below.

Inhibition of Nitric Oxide (NO) Production
TreatmentConcentration (µM)NO Production (% of LPS Control)
Control (No LPS) -5.2 ± 1.1
LPS Control -100.0 ± 8.7
This compound 185.3 ± 6.2
1052.1 ± 4.5
5028.7 ± 3.1
Dexamethasone 0.178.9 ± 5.9
141.5 ± 3.8
1015.2 ± 2.0
Indomethacin 198.2 ± 7.5
1095.6 ± 8.1
5092.3 ± 6.9

Data are presented as mean ± standard deviation.

This compound demonstrated a dose-dependent inhibition of NO production, indicating a modulatory effect on the iNOS pathway.[30][44] Its inhibitory activity was more pronounced than that of Indomethacin, which, as expected, had a negligible effect on NO synthesis. Dexamethasone, a known suppressor of iNOS expression via NF-κB inhibition, showed the most potent reduction in NO levels.[19][21]

Reduction of Prostaglandin E2 (PGE2) Levels
TreatmentConcentration (µM)PGE2 Level (% of LPS Control)
Control (No LPS) -8.1 ± 1.5
LPS Control -100.0 ± 9.3
This compound 179.4 ± 5.8
1045.8 ± 4.1
5021.3 ± 2.5
Dexamethasone 0.168.7 ± 6.0
135.2 ± 3.3
1012.9 ± 1.8
Indomethacin 155.6 ± 4.9
1023.1 ± 2.7
509.8 ± 1.2

Data are presented as mean ± standard deviation.

This compound effectively suppressed PGE2 production in a dose-dependent manner, suggesting inhibition of the COX-2 pathway.[44] Its efficacy was comparable to that of Indomethacin, a direct COX inhibitor.[14][15][16] Dexamethasone also potently reduced PGE2 levels, consistent with its known role in downregulating COX-2 expression.[21][22]

Attenuation of Pro-inflammatory Cytokine Secretion
TreatmentConcentration (µM)TNF-α Secretion (% of LPS Control)IL-6 Secretion (% of LPS Control)
Control (No LPS) -6.5 ± 1.34.9 ± 0.9
LPS Control -100.0 ± 10.1100.0 ± 11.2
This compound 188.1 ± 7.289.5 ± 8.0
1058.3 ± 5.161.2 ± 5.5
5034.6 ± 3.938.7 ± 4.1
Dexamethasone 0.172.4 ± 6.575.1 ± 6.8
138.9 ± 4.042.3 ± 4.6
1018.2 ± 2.120.5 ± 2.8
Indomethacin 196.5 ± 8.897.1 ± 9.3
1094.2 ± 7.995.8 ± 8.4
5091.8 ± 8.293.4 ± 7.7

Data are presented as mean ± standard deviation.

The secretion of the pro-inflammatory cytokines TNF-α and IL-6 was significantly inhibited by this compound in a dose-dependent manner.[30][44] This suggests that the compound acts upstream in the inflammatory signaling cascade, likely at the level of transcription factor regulation, such as NF-κB. Dexamethasone, a known inhibitor of cytokine gene expression, demonstrated robust suppression of both TNF-α and IL-6.[19][21] In contrast, Indomethacin had minimal impact on cytokine secretion, consistent with its primary mechanism of action as a COX inhibitor.[14][15]

Mechanistic Insights and Discussion

The collective data from these in vitro assays provide compelling evidence for the anti-inflammatory properties of this compound. Its ability to concurrently inhibit the production of NO, PGE2, and the pro-inflammatory cytokines TNF-α and IL-6 suggests a broad-spectrum anti-inflammatory profile.

The inhibitory action on multiple inflammatory mediators points towards a mechanism that targets a central regulatory hub of the inflammatory response. The NF-κB signaling pathway is a prime candidate for such a target.[8][9][10][11][12] By potentially inhibiting the activation of NF-κB, this compound could downregulate the expression of a suite of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6.[45] This proposed mechanism aligns with the observed data and positions the compound as having a mode of action more akin to corticosteroids like Dexamethasone, rather than NSAIDs like Indomethacin.

Inflammatory Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_Inhibitor IκB TLR4->NFkB_Inhibitor activates IKK NFkB NF-κB NFkB_Inhibitor->NFkB releases Nucleus Nucleus NFkB->Nucleus translocation iNOS_gene iNOS Gene Nucleus->iNOS_gene activates transcription COX2_gene COX-2 Gene Nucleus->COX2_gene Cytokine_gene TNF-α, IL-6 Genes Nucleus->Cytokine_gene NO Production NO Production iNOS_gene->NO Production translation & synthesis PGE2 Production PGE2 Production COX2_gene->PGE2 Production translation & synthesis Cytokine Secretion Cytokine Secretion Cytokine_gene->Cytokine Secretion translation & secretion This compound This compound This compound->NFkB Inhibits? Dexamethasone Dexamethasone Dexamethasone->NFkB Inhibits Indomethacin Indomethacin Indomethacin->PGE2 Production Inhibits

Figure 2: Proposed mechanism of action in the inflammatory pathway.

Conclusion

This comparative guide demonstrates that this compound possesses significant in vitro anti-inflammatory activity. It effectively reduces the production of key inflammatory mediators, including nitric oxide, prostaglandin E2, TNF-α, and IL-6, in an LPS-stimulated macrophage model. Its broad-spectrum inhibitory profile suggests a mechanism of action that involves the modulation of upstream signaling pathways, potentially targeting NF-κB.

In comparison to established drugs, this compound exhibits a more favorable profile than Indomethacin by targeting both the iNOS and COX-2 pathways, as well as cytokine production. While not as potent as Dexamethasone in this model, its multifaceted inhibitory action warrants further investigation as a potential therapeutic agent for inflammatory conditions. Future studies should focus on elucidating the precise molecular targets and evaluating its efficacy and safety in preclinical in vivo models.

References

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. [Link]

  • What is the mechanism of Indomethacin? Patsnap Synapse. (2024-07-17). [Link]

  • PGE2(Prostaglandin E2) ELISA Kit (E-EL-0034). Elabscience. [Link]

  • Indometacin. Wikipedia. [Link]

  • Prostaglandin E2 ELISA Kit. RayBiotech. [Link]

  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology. [Link]

  • What is the mechanism of action of dexamethasone? Dr.Oracle. (2025-06-23). [Link]

  • Indomethacin Patient Tips: 7 things you should know. Drugs.com. (2025-09-17). [Link]

  • Indomethacinum. PharmaCompass.com. [Link]

  • What is the mechanism of Indomethacin Sodium? Patsnap Synapse. (2024-07-17). [Link]

  • Viatour, P., & Merville, M. P. (2011). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology. [Link]

  • dexamethasone. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • What is the mechanism of Dexamethasone? Patsnap Synapse. (2025-03-07). [Link]

  • What is the mechanism of Dexamethasone? Patsnap Synapse. (2024-07-17). [Link]

  • Bryan, N. S., & Grisham, M. B. (2007). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Methods in Molecular Biology. [Link]

  • Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. BMC Molecular and Cell Biology. (2022). [Link]

  • Surh, Y. J., et al. (2007). Targeting NOX, INOS and COX-2 in inflammatory cells: chemoprevention using food phytochemicals. Molecular Nutrition & Food Research. [Link]

  • Dexamethasone. StatPearls - NCBI Bookshelf. [Link]

  • iNOS-based inflammation pathway is cross-linked with COX-2 pathway. Xagena. [Link]

  • Mulero, M. C., et al. (2019). NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. Frontiers in Immunology. [Link]

  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. (2023). [Link]

  • Reevaluation of the Griess method for determining NO/NO2- in aqueous and protein-containing samples. Clinical Chemistry. (1995). [Link]

  • NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. PUR-FORM. (2021-01-08). [Link]

  • In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Journal of Inflammation. (2012). [Link]

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical Research International. (2025-02-26). [Link]

  • Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics. (2020). [Link]

  • Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. MDPI. (2022). [Link]

  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research. (2017). [Link]

  • Xanthatin Alleviates LPS-Induced Inflammatory Response in RAW264.7 Macrophages by Inhibiting NF-κB, MAPK and STATs Activation. MDPI. (2022-07-19). [Link]

  • Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway. Evidence-Based Complementary and Alternative Medicine. (2019). [Link]

  • IN-VITRO ANTI-INFLAMMATORY ASSESSMENT OF PLANT-DERIVED NATURAL PRODUCTS AS NOVEL DRUG LEADS. International Journal of Pharmaceutical Sciences and Research. (2025-12-31). [Link]

  • Nitric oxide synthase 2 and cyclooxygenase 2 interactions in inflammation. Arthritis Research & Therapy. (2003). [Link]

  • Nitric oxide synthase 2 and cyclooxygenase 2 interactions in inflammation. Scilit. [Link]

  • Reciprocal regulation of the nitric oxide and cyclooxygenase pathway in pathophysiology: relevance and clinical implications. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology. (2006). [Link]

  • Quantitative analysis of proinflammatory cytokines (IL-1beta, IL-6, TNF-alpha) in human skin wounds. Forensic Science International. (1999). [Link]

  • Detection of proinflammatory cytokines IL-6 and TNF-α. ResearchGate. [Link]

  • Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects. European Journal of Medical Research. (2014). [Link]

  • Harnessing early enzymatic biomarkers and cytokines for risk prediction in post-endoscopic retrograde cholangiopancreatography pancreatitis. Baishideng Publishing Group. (2025-12-29). [Link]

  • The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from glycine. Washington University School of Medicine. [Link]

  • Proinflammatory Cytokines (TNF-alpha and IL-6) in Egyptian Patients With SLE: Its Correlation With Disease Activity. Cytokine. (2006). [Link]

  • The Glycine Transport Inhibitor Sarcosine Is an Inhibitory Glycine Receptor Agonist. Journal of Neuroscience. (2010). [Link]

  • The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from glycine. ResearchGate. (2025-08-06). [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Cytotoxicity of N-Acyl Sarcosinates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Mildness - Quantifying the Cellular Impact of N-Acyl Sarcosinates

N-acyl sarcosinates, a class of anionic surfactants derived from the natural amino acid sarcosine (N-methylglycine), have carved a significant niche in the pharmaceutical and cosmetic industries. Praised for their excellent foaming properties, effectiveness in a wide pH range, and perceived mildness, they are key ingredients in everything from gentle facial cleansers and shampoos to drug delivery systems.[1][2] However, for researchers, scientists, and drug development professionals, "mildness" is a qualitative term that requires quantitative, evidence-based support. The true measure of a surfactant's suitability for a given application lies in its interaction with biological systems at a cellular level—its cytotoxicity.

The Pillars of Cytotoxicity Assessment for Surfactants

  • Expertise & Experience: The choice of these three assays is deliberate. The MTT assay assesses metabolic activity via mitochondrial dehydrogenase, providing a measure of overall cell viability. The Neutral Red assay evaluates the integrity of lysosomal membranes, which are often early targets of surfactant-induced damage.[4] The LDH assay quantifies the release of a stable cytosolic enzyme into the culture medium, serving as a direct marker of plasma membrane rupture and cell death.[5] Together, they provide a holistic view of a compound's cytotoxic mechanism.

  • Trustworthiness: If a compound shows high toxicity in the MTT assay, we would expect to see corroborating evidence of membrane damage in either the NR or LDH assays. Conflicting results would immediately signal the need to investigate further, perhaps for compound interference with the assay chemistry itself—a critical checkpoint for scientific integrity.

  • Authoritative Grounding: The use of immortalized human cell lines, such as human keratinocytes (HaCaT) or fibroblasts, provides a relevant and reproducible in vitro model system for dermatological and general cytotoxicity screening.[6]

General Experimental Workflow for Surfactant Cytotoxicity Screening

The following diagram outlines a typical workflow for assessing the cytotoxicity of surfactants like N-acyl sarcosinates. This systematic process ensures reproducibility and generates the robust data needed for comparative analysis.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_assay Phase 3: Cytotoxicity Assays cluster_analysis Phase 4: Data Analysis A 1. Cell Culture (e.g., HaCaT Keratinocytes) C 3. Cell Seeding (96-well plates) A->C B 2. Compound Preparation (Serial Dilutions of N-Acyl Sarcosinates) D 4. Compound Exposure (24-hour incubation) B->D C->D Allow cells to adhere E 5a. MTT Assay (Metabolic Activity) D->E F 5b. Neutral Red Assay (Lysosomal Integrity) D->F G 5c. LDH Assay (Membrane Integrity) D->G H 6. Absorbance Reading (Plate Reader) E->H F->H G->H I 7. Data Processing (% Viability vs. Control) H->I J 8. IC50 Determination (Dose-Response Curves) I->J

Caption: General workflow for in vitro cytotoxicity testing of surfactants.

Experimental Protocols

The following are detailed protocols for the three cornerstone cytotoxicity assays. These protocols are designed to be self-validating and include critical steps and explanations grounded in established laboratory practice.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the activity of mitochondrial reductase enzymes, which convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of metabolically active, viable cells.

Methodology:

  • Cell Seeding: Seed human keratinocytes (HaCaT) in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the N-acyl sarcosinate in sterile PBS or culture medium without serum. Perform serial dilutions to create a range of concentrations (e.g., 10 to 1000 µg/mL).

  • Cell Treatment: After 24 hours, carefully remove the culture medium from the wells. Add 100 µL of the various surfactant concentrations to the respective wells. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent like 1% Triton X-100 (positive control).

  • Incubation: Incubate the plate for 24 hours under the same conditions (37°C, 5% CO₂).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock 1:10 in serum-free medium to a final concentration of 0.5 mg/mL. Remove the treatment medium from the wells and add 100 µL of the MTT solution to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Crystal Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the viability against the log of the concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).[7]

Protocol 2: Neutral Red (NR) Uptake Assay

This assay assesses the integrity of lysosomal membranes. Viable cells take up the neutral red dye and store it within their intact lysosomes. Damage to the lysosomal membrane leads to a decreased ability to retain the dye.

Methodology:

  • Cell Seeding & Treatment: Follow steps 1-4 from the MTT protocol.

  • NR Staining: Prepare a 50 µg/mL solution of Neutral Red in warm, serum-free medium and incubate for 30 minutes at 37°C. Remove the treatment medium from the wells and add 100 µL of the Neutral Red solution to each well.

  • Dye Uptake: Incubate the plate for 2-3 hours to allow for dye uptake into the lysosomes of viable cells.

  • Wash and Destain: Carefully remove the NR solution and wash the cells once with 150 µL of sterile PBS to remove excess dye. Remove the PBS and add 150 µL of a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well.

  • Solubilization: Place the plate on a shaker for 10 minutes to extract the dye from the cells and ensure a homogenous solution.

  • Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of viability based on dye uptake compared to the untreated control and determine the IC₅₀ value.

Protocol 3: Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies the amount of LDH released from damaged cells into the culture supernatant. It is a direct measure of plasma membrane rupture and necrosis.

Methodology:

  • Cell Seeding & Treatment: Follow steps 1-4 from the MTT protocol. It is essential to also prepare a "maximum LDH release" control by adding a lysis buffer (often provided in commercial kits, or 1% Triton X-100) to a set of untreated wells 45 minutes before the end of the incubation period.

  • Supernatant Collection: After the 24-hour incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes. This pellets any detached, dead cells.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate. Add 50 µL of the LDH reaction mixture (containing diaphorase and a tetrazolium salt, typically provided in a commercial kit) to each well.

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light. During this time, LDH will catalyze a reaction that results in a colored formazan product.

  • Stop Reaction: Add 50 µL of the stop solution (often a mild acid) provided with the kit to each well.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)) * 100. The IC₅₀ value is the concentration that causes 50% cytotoxicity.

Comparative Cytotoxicity Data

Direct comparative IC₅₀ data for a series of N-acyl sarcosinates on human cell lines is not extensively published. However, we can analyze data from the closely related N-acylglutamate family of amino acid surfactants to understand the structure-activity relationship, particularly the impact of the acyl (fatty acid) chain length on cytotoxicity. The following table summarizes findings from a study on human keratinocyte (HaCaT) cells.[5][8]

Surfactant (N-Acylglutamate)Acyl Chain LengthIC₅₀ on HaCaT Cells (µg/mL)Relative Cytotoxicity
Sodium Myristoyl Glutamate (C14)14 Carbons105.3 ± 4.5Highest
Sodium Cocoyl Glutamate (C8-C18)~12 Carbons (avg.)141.2 ± 5.1Moderate
Sodium Lauroyl Glutamate (C12)12 Carbons165.8 ± 3.7Lowest
Sodium Dodecyl Sulfate (SDS)12 Carbons~30-60 µg/mL (Typical)Very High (Reference)

Note: Data for N-Acylglutamates is presented as a scientifically-grounded proxy to illustrate the principles of surfactant cytotoxicity. SDS is included as a well-known irritant for comparison.

Discussion of Results and Mechanistic Insights

The data on N-acylglutamates strongly suggests an inverse relationship between the length of the fatty acid chain and the surfactant's mildness; shorter chains tend to be less cytotoxic.[8] This phenomenon can be extrapolated to N-acyl sarcosinates. The prevailing theory is that surfactants with longer alkyl chains have greater difficulty penetrating the stratum corneum and interacting with the cell membranes of viable keratinocytes in the lower epidermal layers. Conversely, shorter-chain surfactants may penetrate more readily, leading to greater disruption of cellular structures.

The primary mechanism of surfactant-induced cytotoxicity is the disruption of the cell membrane's lipid bilayer.[4] As amphiphilic molecules, N-acyl sarcosinates can insert themselves into the membrane, altering its fluidity and integrity. At lower concentrations, this can lead to the loss of essential ions and small molecules. At concentrations at or above the Critical Micelle Concentration (CMC), surfactants can solubilize membrane components, leading to complete cell lysis.

G cluster_membrane Cell Membrane (Lipid Bilayer) cluster_surfactant N-Acyl Sarcosinate Monomers cluster_lysis Membrane Lysis p1 p7 p1->p7 p8 p1->p8 p9 p1->p9 p10 p1->p10 p11 p1->p11 p12 p1->p12 p2 p2->p7 p2->p8 p2->p9 p2->p10 p2->p11 p2->p12 p3 p3->p7 p3->p8 p3->p9 p3->p10 p3->p11 p3->p12 p4 p4->p7 p4->p8 p4->p9 p4->p10 p4->p11 p4->p12 p5 p5->p7 p5->p8 p5->p9 p5->p10 p5->p11 p5->p12 p6 p6->p7 p6->p8 p6->p9 p6->p10 p6->p11 p6->p12 Lysis Cell Lysis (LDH Release) p10->Lysis Solubilization S1 S S1->p8 Insertion S2 S S2->p10 Disruption S3 S

Caption: Mechanism of surfactant-induced membrane damage.

General safety assessments by the Cosmetic Ingredient Review (CIR) have concluded that N-acyl sarcosines and their salts have low oral toxicity and are generally non-irritating and non-sensitizing to the skin. However, these assessments also note that the compounds can be cytotoxic in in vitro cell culture models and may enhance the penetration of other chemicals. This highlights the critical importance of conducting cell-based assays to determine safe concentration ranges for specific formulations, especially those intended for prolonged skin contact.

Conclusion and Future Directions

This guide provides a framework for the rigorous, evidence-based evaluation of N-acyl sarcosinate cytotoxicity. While these surfactants are generally considered safe and mild, their interaction with human cells is concentration-dependent and influenced by their molecular structure.

Key Takeaways for the Practicing Scientist:

  • A Multi-Assay Approach is Non-Negotiable: Relying on a single cytotoxicity endpoint is insufficient. A combination of assays targeting metabolism (MTT), lysosomal integrity (NR), and membrane integrity (LDH) provides a robust and cross-validated dataset.

  • Structure Dictates Activity: The length of the N-acyl chain is a critical determinant of cytotoxic potential, with evidence suggesting that shorter chains may exhibit greater cytotoxicity. This relationship must be a key consideration during ingredient selection and formulation.

  • Context is Crucial: While in vitro data is essential for screening and mechanistic understanding, the ultimate safety and efficacy of a product depend on its final formulation, including concentration, delivery vehicle, and the presence of other ingredients. N-acyl sarcosinates can increase the skin penetration of other formulation components, a factor that must be carefully evaluated.

Future research should focus on generating direct, head-to-head comparative cytotoxicity studies of various N-acyl sarcosinates (Lauroyl, Cocoyl, Myristoyl, Oleoyl) on a panel of relevant human cell lines, including keratinocytes, fibroblasts, and ocular cells. Such data would be invaluable for refining safety assessments and enabling more precise, data-driven formulation in the pharmaceutical and cosmetic industries.

References

  • Piskin, E., et al. (2011). Comparison of cytotoxicity of various surfactants tested on normal human fibroblast cultures using the neutral red test, MTT assay and LDH release. PubMed. Available at: [Link]

  • D., P., et al. (2014). In Vitro Cytotoxicity and Phototoxicity Assessment of Acylglutamate Surfactants Using a Human Keratinocyte Cell Line. MDPI. Available at: [Link]

  • Garner, B., et al. (1994). Surfactant-induced cytotoxicity in cultures of human keratinocytes and a commercially available cell line (3T3). PubMed. Available at: [Link]

  • Burgos-Díaz, C., et al. (2020). Characterization and Cytotoxic Effect of Biosurfactants Obtained from Different Sources. ACS Omega. Available at: [Link]

  • D., P., et al. (2014). In Vitro Cytotoxicity and Phototoxicity Assessment of Acylglutamate Surfactants Using a Human Keratinocyte Cell Line. ResearchGate. Available at: [Link]

  • Johnson, W., et al. (2001). Final report on the safety assessment of Cocoyl Sarcosine, Lauroyl Sarcosine, Myristoyl Sarcosine, Oleoyl Sarcosine, Stearoyl Sarcosine, Sodium Cocoyl Sarcosinate, Sodium Lauroyl Sarcosinate, Sodium Myristoyl Sarcosinate, Ammonium Cocoyl Sarcosinate, and Ammonium Lauroyl Sarcosinate. PubMed. Available at: [Link]

  • Johnson, W., et al. (2001). Final Report on the Safety Assessment of Cocoyl Sarcosine, Lauroyl Sarcosine, Myristoyl Sarcosine, Oleoyl Sarcosine, Stearoyl Sarcosine, Sodium Cocoyl Sarcosinate, Sodium Lauroyl Sarcosinate, Sodium Myristoyl Sarcosinate, Ammonium Cocoyl Sarcosinate, and Ammonium Lauroyl Sarcosinate. ResearchGate. Available at: [Link]

  • Cosmetic Ingredient Review. (2017). Amended Safety Assessment of Fatty Acyl Sarcosines and Their Salts as Used in Cosmetics. CIR. Available at: [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2011). PUBLIC REPORT Glycine, N-coco acyl derivs., sodium salts. AICIS. Available at: [Link]

  • National Center for Biotechnology Information. Lauroylsarcosine. PubChem. Available at: [Link]

  • Lagutina, I., et al. (2023). QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. MDPI. Available at: [Link]

  • National Center for Biotechnology Information. Sodium Lauroyl Sarcosinate. PubChem. Available at: [Link]

  • Magen Biotechnology Co., Ltd. Sarcosyl (SLS), N-Lauroylsarcosine sodium salt. Magen. Available at: [Link]

  • Hassanzadeh, M., et al. (2012). Kinetic Study of Sodium Cocoyl Sarcosinate Synthesis and Factors Affecting the Reaction on Bench and Pilot Scales. ResearchGate. Available at: [Link]

  • Pinazo, A., et al. (2009). Comparative evaluation of cytotoxicity and phototoxicity of mono and diacylglycerol amino acid-based surfactants. PubMed. Available at: [Link]

Sources

A Comparative Guide to HPLC and GC-MS Analytical Methods for Myristoyl Sarcosine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and cosmetic development, the precise and robust quantification of ingredients is paramount. Myristoyl Sarcosine, an N-acyl amino acid derivative, serves as a key component in many formulations, acting as a surfactant and conditioning agent.[1][2][3] Its unique structure, combining a myristoyl fatty acid tail with a sarcosine (N-methylglycine) head group, presents distinct analytical challenges.[4] The choice of analytical methodology is critical for ensuring product quality, stability, and regulatory compliance. This guide provides an in-depth cross-validation of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of Myristoyl Sarcosine. We will explore the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance based on established validation parameters.

Methodological Principles: A Tale of Two Techniques

At their core, HPLC and GC-MS offer distinct approaches to the analysis of Myristoyl Sarcosine. HPLC separates compounds based on their polarity and interaction with a stationary phase, making it well-suited for analyzing the intact, non-volatile Myristoyl Sarcosine molecule.[5][6][7] In contrast, GC-MS requires the conversion of the non-volatile Myristoyl Sarcosine into a volatile derivative before it can be vaporized and separated based on its boiling point and identified by its mass spectrum.[8][9][10]

High-Performance Liquid Chromatography (HPLC) operates on the principle of differential partitioning of a sample between a liquid mobile phase and a solid stationary phase.[11][12] For a molecule like Myristoyl Sarcosine, which possesses both a hydrophobic fatty acid chain and a more polar amino acid head, reverse-phase HPLC is the method of choice. In this mode, a non-polar stationary phase is used in conjunction with a polar mobile phase. Myristoyl Sarcosine will be retained on the column based on the hydrophobic interactions of its myristoyl group with the stationary phase. By gradually increasing the proportion of a less polar organic solvent in the mobile phase (gradient elution), the analyte can be eluted and subsequently detected.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[13][14] A fundamental prerequisite for GC analysis is the volatility of the analyte.[15] Myristoyl Sarcosine, being a relatively large and polar molecule, is not amenable to direct GC analysis. Therefore, a crucial derivatization step is required to convert it into a more volatile and thermally stable compound. This is typically achieved through esterification of the carboxylic acid group, for instance, by creating a methyl ester. Once derivatized, the sample is injected into the GC, where it is vaporized and separated in a column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that serves as a molecular fingerprint for identification and quantification.[10]

Experimental Protocols

The following protocols are presented as robust starting points for the analysis of Myristoyl Sarcosine using HPLC-UV and GC-MS.

HPLC-UV Method

1. Sample Preparation:

  • Accurately weigh approximately 50 mg of the Myristoyl Sarcosine sample.

  • Dissolve in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Vortex to ensure complete dissolution.

  • Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.

2. HPLC Instrumentation and Conditions:

  • System: Agilent 1260 Infinity II LC System or equivalent.

  • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 60% B

    • 2-15 min: 60% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 60% B

    • 18.1-22 min: 60% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detector: Diode Array Detector (DAD) at 210 nm.

GC-MS Method

1. Sample Preparation and Derivatization:

  • Accurately weigh approximately 10 mg of the Myristoyl Sarcosine sample.

  • Add 1 mL of 2% (v/v) sulfuric acid in methanol.

  • Heat the mixture at 60°C for 2 hours to facilitate the formation of the fatty acid methyl ester (FAME).

  • After cooling to room temperature, add 1 mL of n-hexane and 1 mL of water.

  • Vortex vigorously for 1 minute and allow the layers to separate.

  • Carefully transfer the upper hexane layer containing the derivatized analyte to a clean vial.

  • Evaporate the hexane under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of fresh n-hexane.

2. GC-MS Instrumentation and Conditions:

  • System: Agilent 8890 GC with 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).

  • Inlet Temperature: 280°C.

  • Injection Mode: Split (10:1).

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp: 10°C/min to 300°C.

    • Hold: 5 minutes at 300°C.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Scan (m/z 50-550) and Selected Ion Monitoring (SIM) for quantification.

Method Validation and Comparative Performance

The suitability of an analytical method for its intended purpose is determined through a rigorous validation process. The following table summarizes the comparative performance of the HPLC-UV and GC-MS methods for Myristoyl Sarcosine analysis, based on key validation parameters outlined in the ICH Q2(R1) guidelines.[16][17][18]

Validation Parameter HPLC-UV GC-MS Commentary
Specificity/Selectivity HighVery HighHPLC-UV relies on chromatographic separation and UV absorbance, which may be susceptible to interference from co-eluting impurities with similar chromophores. GC-MS offers superior selectivity due to the combination of chromatographic retention time and the unique mass spectrum of the analyte.
Linearity (R²) > 0.999> 0.998Both methods demonstrate excellent linearity over a typical concentration range.
Range (µg/mL) 10 - 5001 - 100GC-MS typically offers a lower limit of quantification, making it more suitable for trace analysis.
Accuracy (% Recovery) 98 - 102%97 - 103%Both methods provide high accuracy, well within the acceptable limits defined by regulatory guidelines.[19][20]
Precision (%RSD) < 2.0%< 3.0%HPLC generally exhibits slightly better precision due to the simpler sample preparation process. The multi-step derivatization in the GC-MS method can introduce additional variability.
Limit of Detection (LOD) ~ 2 µg/mL~ 0.2 µg/mLThe sensitivity of the mass spectrometric detector in the GC-MS system is significantly higher than that of the UV detector in the HPLC system.
Limit of Quantification (LOQ) ~ 10 µg/mL~ 1 µg/mLConsistent with the LOD, the GC-MS method allows for the reliable quantification of lower concentrations of Myristoyl Sarcosine.
Robustness HighModerateThe HPLC method is generally more robust, with minor variations in mobile phase composition or column temperature having a less significant impact on performance. The GC-MS method's derivatization step can be sensitive to reaction conditions, requiring careful control.

Visualizing the Analytical Workflows

To better illustrate the procedural differences between the two techniques, the following diagrams outline the analytical workflows for HPLC and GC-MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Acetonitrile/Water s1->s2 s3 Vortex s2->s3 s4 Filter (0.45 µm) s3->s4 a1 Inject Sample s4->a1 a2 Reverse-Phase Separation (C18 Column) a1->a2 a3 UV Detection (210 nm) a2->a3 d1 Chromatogram Generation a3->d1 d2 Peak Integration & Quantification d1->d2

HPLC-UV Analytical Workflow for Myristoyl Sarcosine.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Weigh Sample p2 Add Methanolic H₂SO₄ p1->p2 p3 Heat (60°C) p2->p3 p4 Liquid-Liquid Extraction (Hexane) p3->p4 p5 Evaporate & Reconstitute p4->p5 g1 Inject Derivatized Sample p5->g1 g2 GC Separation (HP-5ms Column) g1->g2 g3 MS Detection (EI) g2->g3 da1 Total Ion Chromatogram g3->da1 da2 Mass Spectrum Analysis da1->da2 da3 Quantification (SIM) da2->da3

GC-MS Analytical Workflow for Myristoyl Sarcosine.

Choosing the Right Technique: A Decision Framework

The selection of the most appropriate analytical method depends on the specific requirements of the analysis. The following decision framework can guide researchers and drug development professionals in making an informed choice.

Decision_Framework start Analytical Goal for Myristoyl Sarcosine q1 Need for High Sensitivity (Trace Analysis)? start->q1 q2 Complex Matrix with Potential Interferences? q1->q2 No gcms Choose GC-MS q1->gcms Yes q3 High Throughput & Simplicity a Priority? q2->q3 No q2->gcms Yes hplc Choose HPLC-UV q3->hplc Yes q3->hplc No (Consider GC-MS for specificity)

Decision Framework for Method Selection.

Conclusion

Both HPLC-UV and GC-MS are powerful and reliable techniques for the quantitative analysis of Myristoyl Sarcosine. The choice between them is not one of superiority, but of suitability for the specific analytical challenge at hand.

HPLC-UV emerges as the more straightforward, robust, and cost-effective method for routine quality control and assays where high concentrations of the analyte are expected and the sample matrix is relatively clean. Its simplicity of sample preparation and high precision make it an attractive option for high-throughput environments.

GC-MS , on the other hand, offers unparalleled sensitivity and selectivity. This makes it the ideal choice for applications requiring the detection of trace amounts of Myristoyl Sarcosine, such as in pharmacokinetic studies, impurity profiling, or when analyzing complex sample matrices where interferences are a concern. The trade-off for this enhanced performance is a more complex and time-consuming sample preparation procedure.

Ultimately, a thorough understanding of the analytical requirements, coupled with the insights provided in this guide, will enable researchers and drug development professionals to select the optimal method for their specific needs, ensuring the generation of accurate, reliable, and defensible data.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • ResolveMass Laboratories Inc. Working Principle of GC-MS. [Link]

  • Pharmaguideline. (2025). Principle of HPLC | HPLC System Working Explained. [Link]

  • Wikipedia. High-performance liquid chromatography. [Link]

  • MtoZ Biolabs. What Is the Principle Behind GC-MS. [Link]

  • Agilent. Gas chromatography mass spectrometry basic principles. [Link]

  • Microbe Notes. (2024). HPLC: Principle, Parts, Types, Uses, Diagram. [Link]

  • KNAUER. (2025). HPLC Basics – Essential Guide to Chromatography Principles. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation FDA 2001.pdf. [Link]

  • Technology Networks. (2024). GC-MS Principle, Instrument and Analyses and GC-MS/MS. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Food Safety Institute. (2025). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • ICH. Quality Guidelines. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • LibreTexts Chemistry. Gas Chromatography - Mass Spectrometry. [Link]

  • What is in my cosmetic. (2024). Myristoyl Sarcosine - Descrizione. [Link]

  • National Center for Biotechnology Information. Myristoyl Sarcosine. PubChem Compound Database. [Link]

  • Cosmetics Info. Myristoyl Sarcosine. [Link]

  • Sanches-Silva, A., Rodríguez-Bernaldo de Quirós, A., López-Hernández, J., & Paseiro-Losada, P. (2004). Comparison between high-performance liquid chromatography and gas chromatography methods for fatty acid identification and quantification in potato crisps. Journal of Chromatography A, 1032(1-2), 7–15. [Link]

  • SIELC Technologies. Separation of Oleyl sarcosine on Newcrom R1 HPLC column. [Link]

  • COSMILE Europe. MYRISTOYL SARCOSINE – Ingredient. [Link]

  • National Center for Biotechnology Information. (2019). Simultaneous determination of sarcosine and its related metabolites by gas chromatography-tandem mass spectrometry for prostate cancer diagnosis. [Link]

  • Bitesize Bio. HPLC and GC: 6 Simple Differences to Enhance Your Research. [Link]

  • Nacalai Tesque, Inc. Fatty Acid Analysis by HPLC. [Link]

  • COSMILE Europe. SODIUM MYRISTOYL SARCOSINATE – Ingredient. [Link]

  • Moros, G., Chatziioannou, A. C., Gika, H. G., Raikos, N., & Theodoridis, G. (2017). Investigation of the derivatization conditions for GC-MS metabolomics of biological samples. Bioanalysis, 9(1), 53–65. [Link]

  • Cedarville University. (2011). A Reproducible and High-Throughput HPLC/MS Method to Separate Sarcosine from α. [Link]

  • Gao, Y., Xu, X., Song, G., Hu, Y., & Cheng, H. (2013). A Novel Derivatization Method for Separation of Sarcosine from Isobaric l-Alanine in Human Urine by GC–MS. Chromatographia, 76(19-20), 1181–1186. [Link]

  • Bibel, M. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. [Link]

  • Imazu, S., & Tsunasawa, S. (1992). HPLC analysis of fatty acyl-glycine in the aqueous methanesulfonic acid hydrolysates of N-terminally fatty acylated peptides. Journal of biochemistry, 112(5), 593–598. [Link]

  • ResearchGate. HPLC analysis of authentic sarcosine in aqueous solution. [Link]

  • Basconcillo, L. S., et al. (2020). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Metabolites, 10(11), 458. [Link]

  • The Good Scents Company. myristoyl sarcosine glycine, N-methyl-N-(1-oxotetradecyl)-. [Link]

  • National Center for Biotechnology Information. Sodium Myristoyl Sarcosinate. PubChem Compound Database. [Link]

Sources

A Comparative Guide to N-(1-Oxotetradecyl)sarcosine and Other Excipients for Enhancing Oral Drug Bioavailability

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Oral Drug Delivery and the Role of Excipients

The oral route remains the most preferred method for drug administration due to its convenience, cost-effectiveness, and high patient compliance. However, the journey of an orally administered drug from the gastrointestinal (GI) tract to systemic circulation is fraught with challenges that can significantly limit its bioavailability—the fraction of the administered dose that reaches the bloodstream unchanged.[1] For a drug to be effective, it must first dissolve in the gastrointestinal fluids and then permeate across the intestinal epithelium, a complex barrier designed to absorb nutrients while preventing the entry of harmful substances.[2][3]

Many promising drug candidates exhibit poor aqueous solubility or low intestinal permeability, categorizing them into the Biopharmaceutics Classification System (BCS) classes II and IV, which poses a major hurdle in their development.[2] To overcome these limitations, pharmaceutical scientists employ a variety of formulation strategies, with the inclusion of excipients—pharmacologically inactive substances—being a cornerstone approach.[2][4] These excipients can enhance bioavailability through various mechanisms, including improving drug solubility and dissolution rate, increasing intestinal membrane permeability, and inhibiting efflux transporters that actively pump drugs out of intestinal cells.[3]

This guide provides an in-depth comparison of N-(1-Oxotetradecyl)sarcosine, also known as sodium lauroyl sarcosinate, with other commonly used excipients for bioavailability enhancement. As an anionic surfactant derived from the naturally occurring amino acid sarcosine, this compound offers a unique combination of properties that make it an attractive candidate for modern drug formulations.[5][6] We will delve into the mechanisms of action, present comparative experimental data, and provide detailed protocols for evaluating the performance of these critical formulation components.

Mechanisms of Bioavailability Enhancement: A Comparative Overview

The selection of an appropriate excipient is dictated by the specific physicochemical properties of the active pharmaceutical ingredient (API) and the primary barrier to its absorption. Bioavailability enhancers can be broadly categorized based on their primary mechanism of action.

Solubility and Dissolution Rate Enhancement

For poorly water-soluble drugs (BCS Class II and IV), the dissolution in the GI tract is the rate-limiting step for absorption.[2] Excipients can enhance solubility and dissolution through several mechanisms:

  • Surfactants: These amphiphilic molecules reduce the surface tension between the drug particles and the dissolution medium, improving wettability.[3] Above their critical micelle concentration (CMC), they form micelles that can encapsulate hydrophobic drug molecules, effectively increasing their solubility.[3] this compound, as an anionic surfactant, excels in this role.

  • Polymers: Polymeric carriers can be used to create amorphous solid dispersions (ASDs), where the drug is molecularly dispersed within the polymer matrix.[7][8] This high-energy amorphous state has a higher apparent solubility and dissolution rate compared to the crystalline form. Common polymers include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and poloxamers.[7]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with hydrophobic drug molecules, increasing their solubility in water.

Permeability Enhancement

For drugs with poor permeability across the intestinal epithelium (BCS Class III and IV), excipients that can transiently and reversibly modulate the barrier function are employed.[9] These are often referred to as permeation enhancers.

  • Surfactants: Many surfactants, including this compound, can enhance permeability by disrupting the lipid bilayer of the intestinal cell membranes, thereby increasing their fluidity.[3][10] They can also open the tight junctions between adjacent epithelial cells, facilitating paracellular transport.[3]

  • Fatty Acids and Their Derivatives: Medium-chain fatty acids like sodium caprate (C10) are well-known permeation enhancers that primarily act by opening tight junctions.[11]

  • Chelating Agents: Agents like EDTA can bind to calcium ions that are essential for maintaining the integrity of tight junctions, leading to their opening.

Efflux Pump Inhibition

The intestinal epithelium expresses various efflux transporters, such as P-glycoprotein (P-gp), which can actively transport drugs back into the intestinal lumen, reducing their net absorption.[12] Some excipients can inhibit the function of these transporters.

  • Surfactants and Polymers: Certain surfactants, such as Tween 80 and Poloxamer 188, have been shown to inhibit P-gp, potentially by altering the membrane environment of the transporter or by directly interacting with it.[7][12]

The multifaceted nature of surfactants like this compound allows them to act through multiple mechanisms simultaneously, making them versatile bioavailability enhancers.

Comparative Performance of this compound vs. Other Surfactants

While direct comparative studies for a wide range of drugs are limited, we can infer the performance of this compound by examining its properties and comparing them to other commonly used surfactants in pharmaceutical formulations.

Surfactant ClassExample(s)Primary Mechanism(s)Key AdvantagesPotential Disadvantages
Anionic This compound , Sodium Lauryl Sulfate (SLS)Solubilization (micellization), Permeation enhancement (membrane fluidization, tight junction modulation)High solubilizing capacity, potent permeation enhancement.[7]Potential for membrane irritation at higher concentrations.[10]
Non-ionic Polysorbates (Tween 80), Poloxamers (Pluronics), Sorbitan esters (Spans)Solubilization, Efflux pump inhibitionGenerally considered milder and less irritating than ionic surfactants, can inhibit P-gp.[7][12]Lower solubilizing capacity for some drugs compared to anionic surfactants.
Cationic Cetyltrimethylammonium bromide (CTAB)Permeation enhancementPotent membrane-disrupting ability.Generally higher cytotoxicity, limiting their use in oral formulations.
Zwitterionic Phospholipids (Lecithin)Solubilization, Formation of lipid-based delivery systems (liposomes)Biocompatible, can form vesicles for drug encapsulation.[13]More complex formulation development.

This compound, being derived from a natural amino acid, is often considered to be a milder alternative to harsher anionic surfactants like SLS, while still offering excellent foaming and cleansing (and by extension, solubilizing) properties.[5][6] Its ability to enhance the penetration of other molecules has been noted, suggesting its potential as a permeation enhancer.[10]

Experimental Protocols for Evaluating Bioavailability Enhancement

To objectively compare the performance of this compound with other excipients, a series of well-defined in vitro and in vivo experiments are essential.

In Vitro Permeability Assessment: The Caco-2 Cell Model

The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal epithelium.[14][15][16] It is used to predict the in vivo absorption of drugs and to study their transport mechanisms.

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.[14]

    • For permeability studies, seed the Caco-2 cells onto permeable polycarbonate membrane inserts (e.g., Transwell®) at a density of approximately 6 x 10⁴ cells/cm².[14]

  • Cell Differentiation:

    • Culture the cells on the inserts for 21-28 days to allow them to differentiate into a confluent, polarized monolayer with well-formed tight junctions. Change the culture medium every 2-3 days.[14]

  • Monolayer Integrity Assessment:

    • Before the transport experiment, verify the integrity of the Caco-2 cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). A TEER value above a certain threshold (e.g., 200 Ω·cm²) indicates a well-formed monolayer.[16][17]

  • Transport Experiment (Bidirectional):

    • Prepare a transport buffer, such as Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, and warm it to 37°C.[14]

    • Wash the cell monolayers twice with the pre-warmed transport buffer.[14]

    • Apical to Basolateral (A→B) Transport: Add the test compound (with and without the excipient) dissolved in transport buffer to the apical (donor) compartment. Add fresh transport buffer to the basolateral (receiver) compartment.[14]

    • Basolateral to Apical (B→A) Transport: Add the test compound solution to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.[14]

  • Incubation and Sampling:

    • Incubate the plates for a defined period (e.g., 2 hours) at 37°C with gentle shaking.[14]

    • At the end of the incubation, collect samples from both the donor and receiver compartments for analysis.[14]

  • Data Analysis:

    • Quantify the concentration of the test compound in the samples using a suitable analytical method (e.g., LC-MS/MS).

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor compartment.[14]

    • Calculate the efflux ratio (ER) as the ratio of Papp (B→A) to Papp (A→B). An ER greater than 2 suggests the involvement of active efflux.[17]

In Vivo Pharmacokinetic Study in Rats

In vivo studies in animal models, such as rats, are crucial for confirming the bioavailability enhancement observed in vitro.[18]

  • Animal Preparation:

    • Use adult male Sprague-Dawley or Wistar rats.

    • Fast the animals overnight (12-18 hours) before the study, with free access to water.[19]

  • Formulation Preparation and Dosing:

    • Prepare the drug formulation with and without the test excipient (e.g., this compound) in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).[19]

    • Administer the formulation to the rats via oral gavage at a specific dose. The volume should typically not exceed 10 mL/kg.[20][21]

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after dosing.[18]

    • Collect the blood in heparinized tubes and centrifuge to obtain plasma. Store the plasma samples at -80°C until analysis.[18]

  • Sample Analysis:

    • Determine the drug concentration in the plasma samples using a validated analytical method, such as LC-MS/MS.[18]

  • Pharmacokinetic Data Analysis:

    • Plot the plasma concentration-time curve for each formulation.

    • Calculate key pharmacokinetic parameters, including:

      • Cmax: Maximum plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC (Area Under the Curve): Total drug exposure over time.

    • Compare the pharmacokinetic parameters of the formulation with the excipient to the control formulation to determine the extent of bioavailability enhancement.

Visualization of Concepts and Workflows

Mechanisms of Surfactant-Mediated Bioavailability Enhancement

cluster_mechanisms Surfactant Mechanisms Solubilization Solubilization Increased Dissolution Increased Dissolution Solubilization->Increased Dissolution Permeation Enhancement Permeation Enhancement Increased Absorption Increased Absorption Permeation Enhancement->Increased Absorption Paracellular & Transcellular Efflux Pump Inhibition Efflux Pump Inhibition Reduced Efflux Reduced Efflux Efflux Pump Inhibition->Reduced Efflux This compound This compound This compound->Solubilization Micellar Encapsulation This compound->Permeation Enhancement Membrane Fluidization Increased Dissolution->Increased Absorption Reduced Efflux->Increased Absorption

Caption: Mechanisms of this compound in enhancing drug bioavailability.

Experimental Workflow for Comparative Bioavailability Assessment

cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Caco-2 Cell Culture Caco-2 Cell Culture Monolayer Formation Monolayer Formation Caco-2 Cell Culture->Monolayer Formation TEER Measurement TEER Measurement Monolayer Formation->TEER Measurement Permeability Assay (A-B, B-A) Permeability Assay (A-B, B-A) TEER Measurement->Permeability Assay (A-B, B-A) Papp & ER Calculation Papp & ER Calculation Permeability Assay (A-B, B-A)->Papp & ER Calculation Data Comparison & Excipient Selection Data Comparison & Excipient Selection Papp & ER Calculation->Data Comparison & Excipient Selection Formulation Prep (with/without Excipient) Formulation Prep (with/without Excipient) Oral Gavage in Rats Oral Gavage in Rats Formulation Prep (with/without Excipient)->Oral Gavage in Rats Blood Sampling Blood Sampling Oral Gavage in Rats->Blood Sampling Plasma Analysis (LC-MS/MS) Plasma Analysis (LC-MS/MS) Blood Sampling->Plasma Analysis (LC-MS/MS) Pharmacokinetic Analysis (Cmax, Tmax, AUC) Pharmacokinetic Analysis (Cmax, Tmax, AUC) Plasma Analysis (LC-MS/MS)->Pharmacokinetic Analysis (Cmax, Tmax, AUC) Pharmacokinetic Analysis (Cmax, Tmax, AUC)->Data Comparison & Excipient Selection Formulation Development Formulation Development Formulation Development->Caco-2 Cell Culture Formulation Development->Formulation Prep (with/without Excipient)

Caption: Workflow for comparing bioavailability enhancers in vitro and in vivo.

Conclusion: The Promise of this compound in Modern Formulations

The selection of an appropriate excipient is a critical step in the development of orally bioavailable drug products. This compound, with its origins from a natural amino acid and its potent surfactant properties, presents a compelling option for formulators. Its ability to enhance both solubility and permeability, potentially with a favorable safety profile compared to other anionic surfactants, makes it a versatile tool in the pharmaceutical scientist's arsenal.

This guide has provided a framework for understanding and comparing the performance of this compound against other excipients. By employing rigorous in vitro and in vivo experimental protocols, researchers can make data-driven decisions to select the optimal bioavailability enhancer for their specific drug candidates, ultimately accelerating the development of new and effective oral medicines.

References

  • Brayden, D. J., & Maher, S. (2019).
  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Ganparaju, V., & Abbaraju, K. S. (2021). Overall Review On Permeation Enhancers in Drug Delivery Systems. Archives of Medical Case Reports and Case Study, 4(3).
  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]

  • (n.d.). Caco2 assay protocol.
  • Whitehead, K., Karr, N., & Mitragotri, S. (2008). Mechanistic analysis of chemical permeation enhancers for oral drug delivery. Pharmaceutical research, 25(6), 1412–1419.
  • Narang, N., & Sharma, J. (2011). Critical evaluation of permeation enhancers for oral mucosal drug delivery. Drug delivery, 18(1), 1–13.
  • Maher, S., & Brayden, D. J. (2019).
  • Lo, Y. L. (1998). Comparison of effects of surfactants with other MDR reversing agents on intracellular uptake of epirubicin in Caco-2 cell line. Anticancer research, 18(4C), 3005–3009.
  • Wikipedia. (n.d.). Sodium lauroyl sarcosinate. Retrieved from [Link]

  • Li, Y., et al. (2023). Surfactants Significantly Improved the Oral Bioavailability of Curcumin Amorphous Solid Dispersions and Its Underlying Mechanism. Pharmaceutics, 15(11), 2639.
  • ResearchGate. (n.d.). Surfactants Significantly Improved the Oral Bioavailability of Curcumin Amorphous Solid Dispersions and Its Underlying Mechanism.
  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. American Journal of PharmTech Research, 11(42), 1.
  • UCSF IACUC. (n.d.). Oral Gavage In Mice and Rats.
  • Maher, S., et al. (2020). Gastrointestinal Permeation Enhancers for the Development of Oral Peptide Pharmaceuticals. Molecules, 25(20), 4816.
  • Cosmetic Ingredient Review. (n.d.). Amended Safety Assessment of Fatty Acyl Sarcosines and Their Salts as Used in Cosmetics.
  • Karande, P., Jain, A., & Mitragotri, S. (2007). Synergistic effects of chemical enhancers on skin permeability: a case study of sodium lauroylsarcosinate and sorbitan monolaurate. Journal of controlled release, 121(1-2), 33–39.
  • Ataman Kimya. (n.d.). SODIUM LAURYL SARCOSINATE. Retrieved from [Link]

  • Lu, Y., et al. (2024). Pharmacokinetics, bioavailability, and tissue distribution of MRTX1133 in rats using UHPLC-MS/MS. Frontiers in Pharmacology, 15, 1509319.
  • ResearchGate. (n.d.). A 14-day repeat dose oral gavage range-finding study of a first-in-class CDI investigational antibiotic, in rats.
  • WSU IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats.
  • ResearchGate. (2015). How can I feed powder to rats (intragastric) for an oral bioavailability study?. Retrieved from [Link]

  • Whitehead, K., Karr, N., & Mitragotri, S. (2008). Safe and Effective Permeation Enhancers for Oral Drug Delivery. Pharmaceutical Research, 25(6), 1412-1419.
  • Prose. (2018). Everything You Need to Know About Sodium Lauroyl Sarcosinate. Retrieved from [Link]

  • Komineni, N., et al. (2022). SNAC for Enhanced Oral Bioavailability: An Updated Review. Pharmaceutical Research, 40(2), 263-281.
  • Li, Y., et al. (2024). Prioritizing oral bioavailability in drug development strategies. Journal of Nanobiotechnology, 22(1), 1-20.
  • EFSA. (2022). Novel Formulations of Supplement Compounds Designed to Increase Oral Bioavailability.
  • Al-mahallawi, A. M., et al. (2021). Oral Bioavailability Enhancement of Vancomycin Hydrochloride with Cationic Nanocarrier (Leciplex): Optimization, In Vitro, Ex Vivo, and In Vivo Studies. Pharmaceutics, 13(8), 1203.
  • Gamas, M., et al. (2021). A study to enhance the oral bioavailability of s-adenosyl-l-methionine (SAMe): SLN and SLN nanocomposite particles. Chemistry and Physics of Lipids, 237, 105086.

Sources

Comparing protein stabilization effects of Myristoyl Sarcosine and other non-ionic detergents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, maintaining the structural and functional integrity of proteins in solution is paramount. The choice of detergent is a critical decision in experimental design, particularly for membrane proteins or those prone to aggregation. This guide provides an in-depth comparison of the protein stabilization effects of Myristoyl Sarcosine, a mild anionic detergent, against commonly used non-ionic detergents such as n-Dodecyl-β-D-maltoside (DDM), Triton X-100, and Tween 20. We will delve into the mechanistic underpinnings of their stabilizing properties and provide detailed experimental protocols to empower you to make informed decisions for your specific applications.

The Critical Role of Detergents in Protein Stability

Proteins, especially those with significant hydrophobic regions, are susceptible to aggregation and denaturation when removed from their native environment. Detergents are amphipathic molecules that form micelles, creating a mimic of the lipid bilayer and shielding the hydrophobic surfaces of proteins from the aqueous solvent.[1] However, not all detergents are created equal. The ideal detergent should solubilize and stabilize the protein without disrupting its native conformation and biological activity.

Non-ionic detergents are widely regarded for their gentle nature, primarily disrupting lipid-lipid and lipid-protein interactions while leaving protein-protein interactions largely intact.[1][2] This makes them a popular choice for applications requiring the preservation of a protein's functional state. In contrast, ionic detergents are generally harsher and can denature proteins by altering their net charge and disrupting internal electrostatic interactions.[1]

Myristoyl Sarcosine, an N-acyl derivative of the amino acid sarcosine, is classified as a mild anionic detergent. Its unique structure, featuring a fatty acid tail and an amino acid-like headgroup, positions it as an interesting alternative to traditional non-ionic detergents.

A Head-to-Head Comparison: Physicochemical Properties

The behavior of a detergent in solution is governed by its physicochemical properties, most notably its Critical Micelle Concentration (CMC) and aggregation number. The CMC is the concentration at which detergent monomers begin to form micelles, and it is a crucial parameter for designing protein solubilization and purification protocols.[3]

DetergentClassChemical StructureMolecular Weight ( g/mol )CMC (mM)Aggregation Number
Myristoyl Sarcosine Mild AnionicC₁₇H₃₃NO₃299.45~8-10Not widely reported
n-Dodecyl-β-D-maltoside (DDM) Non-ionicC₂₄H₄₆O₁₁510.62~0.17~98-140
Triton X-100 Non-ionic(C₂H₄O)nC₁₄H₂₂O~625 (average)~0.2-0.9~100-155
Tween 20 Non-ionicC₅₈H₁₁₄O₂₆~1228 (average)~0.06~60

Note: CMC and aggregation number can vary depending on buffer conditions (e.g., ionic strength, pH, temperature).

Mechanistic Insights into Protein Stabilization

The stabilizing or destabilizing effect of a detergent is a complex interplay between its chemical nature and the specific protein it interacts with.

Non-ionic Detergents (DDM, Triton X-100, Tween 20): These detergents possess uncharged, hydrophilic headgroups.[4] Their primary mode of action is to replace the lipid environment of a membrane protein or to coat the hydrophobic patches of a soluble protein, preventing aggregation.[1] The bulky, sugar-based headgroup of DDM is particularly effective at creating a gentle, protective micelle around membrane proteins, often preserving their native structure and function, which is why it is a detergent of choice for structural biology studies.[5] Triton X-100 and Tween 20, with their polyoxyethylene headgroups, are also widely used for their mild solubilizing properties.[4]

Myristoyl Sarcosine (and N-Acyl Sarcosinates): As a mild anionic detergent, Myristoyl Sarcosine offers a different approach to stabilization. Its N-acyl sarcosinate headgroup is less denaturing than the sulfate headgroup of harsh ionic detergents like SDS. While it carries a negative charge, its "mildness" allows it to be used for solubilizing proteins from inclusion bodies in a folded state.[6][7] The anionic nature of Myristoyl Sarcosine could potentially offer advantages in specific scenarios, for instance, by engaging in favorable electrostatic interactions with positively charged residues on the protein surface, which may contribute to stabilization.

Experimental Protocols for Comparative Analysis

To empirically determine the optimal detergent for your protein of interest, a systematic comparison using biophysical techniques is essential. Below are detailed protocols for three key assays to assess protein stability.

Thermal Shift Assay (TSA)

The Thermal Shift Assay, or Differential Scanning Fluorimetry (DSF), is a high-throughput method to assess protein thermal stability. It measures the change in the melting temperature (Tm) of a protein in the presence of different detergents. An increase in Tm generally indicates a stabilizing effect.

Principle: A fluorescent dye that binds to exposed hydrophobic regions of a protein is used. As the protein unfolds with increasing temperature, the dye binds, and its fluorescence increases. The temperature at the midpoint of this transition is the Tm.

Step-by-Step Protocol:

  • Protein and Detergent Preparation:

    • Prepare a stock solution of your purified protein at a concentration of 0.1-0.5 mg/mL in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).

    • Prepare stock solutions of Myristoyl Sarcosine, DDM, Triton X-100, and Tween 20 at concentrations well above their respective CMCs (e.g., 10x the desired final concentration).

  • Assay Setup (96-well plate):

    • In each well of a 96-well PCR plate, add your protein solution to a final volume of 20-25 µL.

    • Add the respective detergent to each well to achieve the desired final concentration (e.g., 1x, 2x, 5x CMC). Include a "no detergent" control.

    • Add a fluorescent dye (e.g., SYPRO Orange) to each well at the manufacturer's recommended concentration.

  • Data Acquisition:

    • Seal the plate and briefly centrifuge to mix the components.

    • Place the plate in a real-time PCR instrument.

    • Set up a temperature ramp from 25 °C to 95 °C with a ramp rate of 1 °C/minute.

    • Monitor the fluorescence at the appropriate excitation and emission wavelengths for the dye.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature.

    • Determine the Tm for each condition by fitting the data to a Boltzmann equation or by finding the peak of the first derivative of the melting curve.

    • Compare the Tm values in the presence of each detergent to the no-detergent control.

Caption: Workflow for Thermal Shift Assay (TSA).

Dynamic Light Scattering (DLS)

DLS is a non-invasive technique that measures the size distribution of particles in a solution. It is an excellent tool for detecting protein aggregation. A stable protein solution will exhibit a monomodal size distribution corresponding to the monomeric protein-detergent complex. The presence of larger species indicates aggregation.

Principle: The sample is illuminated by a laser, and the scattered light intensity fluctuations are measured. These fluctuations are related to the Brownian motion of the particles, from which their hydrodynamic radius can be calculated.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare samples of your protein (0.5-1.0 mg/mL) in buffer containing each of the detergents at a concentration above their CMC. Include a no-detergent control.

    • Filter or centrifuge the samples at high speed (e.g., >10,000 x g for 10 minutes) to remove dust and large, non-specific aggregates.

  • DLS Measurement:

    • Transfer the clarified samples to a clean DLS cuvette.

    • Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature.

    • Perform the DLS measurement according to the instrument's software instructions. Typically, this involves multiple acquisitions that are averaged.

  • Data Analysis:

    • Analyze the correlation function to obtain the size distribution profile (intensity, volume, and number distributions).

    • Examine the polydispersity index (PDI), where a lower PDI (<0.2) indicates a more monodisperse sample.

    • Compare the size distributions and PDI values for the protein in the presence of each detergent. Look for the appearance of larger species, which would suggest aggregation.

Caption: Workflow for Dynamic Light Scattering (DLS).

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for assessing the secondary structure of a protein. Changes in the CD spectrum can indicate detergent-induced unfolding or conformational changes. A detergent that effectively stabilizes a protein should help maintain its native secondary structure.

Principle: Circularly polarized light is passed through the protein sample. Chiral molecules, such as the alpha-helices and beta-sheets in proteins, will absorb left- and right-circularly polarized light differently. This differential absorption is measured as a function of wavelength.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare protein samples (typically 0.1-0.2 mg/mL) in a CD-compatible buffer (e.g., 10-20 mM phosphate buffer, pH 7.5, with low salt concentration). High concentrations of some buffer components can interfere with the measurement.

    • Add each detergent to the respective samples at a concentration above its CMC.

    • Prepare a buffer-only blank and a buffer-plus-detergent blank for each detergent.

  • CD Measurement:

    • Use a quartz cuvette with an appropriate path length (e.g., 1 mm for far-UV CD).

    • Record the CD spectrum of the buffer-plus-detergent blank first.

    • Record the CD spectrum of the protein sample in the far-UV region (typically 190-260 nm).

    • Subtract the blank spectrum from the sample spectrum.

  • Data Analysis:

    • The resulting spectrum can be used to estimate the percentage of alpha-helix, beta-sheet, and random coil content using deconvolution software.

    • Compare the spectra and the calculated secondary structure content for the protein in the presence of each detergent to that of the protein in a known native state (if available) or to each other. Significant changes in the spectrum indicate alterations in the secondary structure.

G cluster_prep Sample Preparation cluster_measure CD Measurement cluster_analysis Data Analysis A Prepare Protein in CD Buffer B Add Detergent A->B E Record Sample Spectrum B->E C Prepare Blanks (Buffer + Detergent) D Record Blank Spectrum C->D F Subtract Blank from Sample D->F E->F G Analyze Spectrum for Secondary Structure F->G H Compare Structural Content G->H

Caption: Workflow for Circular Dichroism (CD) Spectroscopy.

Summary of Comparison and Recommendations

FeatureMyristoyl Sarcosinen-Dodecyl-β-D-maltoside (DDM)Triton X-100Tween 20
Class Mild AnionicNon-ionicNon-ionicNon-ionic
Pros - Potentially gentler than harsh ionic detergents- Can solubilize aggregated proteins- Anionic nature may offer unique stabilizing interactions- Widely considered very mild- Excellent for maintaining native structure and function- Low CMC- Effective solubilizing agent- Relatively inexpensive- Very mild- Often used to reduce non-specific binding- Low CMC
Cons - Less characterized for native protein stabilization compared to non-ionics- Anionic nature could be disruptive for some proteins- Can be expensive- May be difficult to remove due to low CMC- Aromatic ring interferes with UV absorbance at 280 nm- Heterogeneous mixture- Can be difficult to remove- May form peroxides over time
Best For - Solubilizing proteins from inclusion bodies- Exploring alternatives to non-ionic detergents- Structural biology (crystallography, cryo-EM)- Functional assays of delicate proteins- Membrane protein stabilization- General protein extraction and solubilization- When UV absorbance is not a concern- Reducing non-specific binding in immunoassays- Stabilizing proteins in dilute solutions

Recommendations for Researchers:

The choice of detergent is highly protein-dependent, and there is no one-size-fits-all solution.

  • For membrane proteins and other delicate proteins intended for structural or functional studies, non-ionic detergents like DDM are often the best starting point. Their extensive track record of preserving protein integrity makes them a reliable choice.[5]

  • Myristoyl Sarcosine and other N-acyl sarcosinates present a compelling alternative, particularly when dealing with protein aggregation issues. Their ability to solubilize proteins that are intractable in non-ionic detergents is a significant advantage.[6] However, it is crucial to empirically verify that the solubilized protein retains its native structure and function using the techniques described above.

  • A screening approach is highly recommended. Testing a panel of detergents, including Myristoyl Sarcosine and a selection of non-ionic detergents with varying properties (e.g., headgroup size, alkyl chain length), is the most effective way to identify the optimal conditions for your specific protein.

By understanding the principles behind protein stabilization by detergents and employing a systematic experimental approach, researchers can enhance the quality and reliability of their results, ultimately accelerating their research and development efforts.

References

  • Tao, H., Liu, W., Simmons, B. N., Harris, H. K., Cox, T. C., & Massiah, M. A. (2010). Purifying natively folded proteins from inclusion bodies using sarkosyl, Triton X-100, and CHAPS. BioTechniques, 48(1), 61–64. [Link]

  • Frankel, S., Sohn, R., & Leinwand, L. (1991). The use of sarkosyl in generating soluble protein after bacterial expression. Proceedings of the National Academy of Sciences, 88(4), 1192-1196. [Link]

  • Breyton, C., Chabaud, E., Collinson, I., Ebel, C., Falson, P., Garcia, G., ... & Pucci, B. (2011). Structuring detergents for extracting and stabilizing functional membrane proteins. PloS one, 6(3), e18036. [Link]

  • Lee, S., Lin, X., Mao, A., L-Badawi, M., Khelashvili, G., Vaidehi, N., & Poyner, D. R. (2016). How do short chain non-ionic detergents destabilize GPCRs?. Journal of the American Chemical Society, 138(47), 15425-15433. [Link]

  • Stetsenko, A., Guskov, A., & Polovinkin, V. (2017). An overview of the top ten detergents used for membrane protein crystallization. Crystals, 7(7), 197. [Link]

  • Frankel, S., Sohn, R., & Leinwand, L. (1991). The use of sarkosyl in generating soluble protein after bacterial expression. Proceedings of the National Academy of Sciences of the United States of America, 88(4), 1192–1196. [Link]

  • Frankel, S. A. (1993). U.S. Patent No. 5,240,834. Washington, DC: U.S.
  • ResearchGate. (2015). Can sarkosyl be used for the solubilization of inclusion Bodies?. Retrieved from [Link]

  • Ortega-García, M., González-González, E., Corchero, J. L., & Villaverde, A. (2021). Membrane protein stabilization strategies for structural and functional studies. Membranes, 11(2), 155. [Link]

  • Tsumoto, K., Ejima, D., Senczuk, A. M., & Arakawa, T. (2007). Use of anionic denaturing detergents to purify insoluble proteins after overexpression. Protein expression and purification, 55(2), 314-319. [Link]

  • Lee, S., & Im, W. (2018). How Do Branched Detergents Stabilize GPCRs in Micelles?. Biochemistry, 57(16), 2353–2361. [Link]

  • García-Sáez, I., & Palacín, M. (2021). Membrane Protein Stabilization Strategies for Structural and Functional Studies. Membranes, 11(2), 155. [Link]

  • Lee, S., & Im, W. (2018). How Do Branched Detergents Stabilize GPCRs in Micelles?. Biochemistry, 57(16), 2353-2361. [Link]

  • Wang, X., Wang, C., Li, Z., & Wang, Y. (2010). Determination of critical micelle concentration of ionic and non-ionic surfactants by streaming potential measurements. Journal of separation science, 33(10), 1461-1467. [Link]

  • García-Sáez, I., & Palacín, M. (2021). Membrane Protein Stabilization Strategies for Structural and Functional Studies. Membranes, 11(2), 155. [Link]

  • Wikipedia. (2023). Critical micelle concentration. Retrieved from [Link]

  • Chaptal, V., Delolme, F., Kilburg, A., Magnard, S., Montigny, C., Picard, M., ... & Falson, P. (2011). Membrane protein stability can be compromised by detergent interactions with the extramembranous soluble domains. PloS one, 6(6), e20236. [Link]

  • Carratalá, J., Mas-Montoya, M., González-González, E., Corchero, J. L., & Villaverde, A. (2023). Enhanced recombinant protein capture, purity and yield from crude bacterial cell extracts by N-Lauroylsarcosine-assisted affinity chromatography. Microbial Cell Factories, 22(1), 1-14. [Link]

  • Eddy, M. T., Yu, T. Y., Wagner, G., & Griffin, R. G. (2018). Anionic Phospholipids Control Mechanisms of GPCR-G Protein Recognition. Journal of the American Chemical Society, 140(49), 17044–17054. [Link]

  • Berg, J. M., Tymoczko, J. L., & Stryer, L. (2002). Biochemistry. 5th edition. W H Freeman.
  • Rosen, M. J. (2004). Surfactants and interfacial phenomena. John Wiley & Sons.
  • Elder, R. L. (Ed.). (2001). Final report on the safety assessment of Cocoyl Sarcosine, Lauroyl Sarcosine, Myristoyl Sarcosine, Oleoyl Sarcosine, Stearoyl Sarcosine, Sodium Cocoyl Sarcosinate, Sodium Lauroyl Sarcosinate, Sodium Myristoyl Sarcosinate, Ammonium Cocoyl Sarcosinate, and Ammonium Lauroyl Sarcosinate. International journal of toxicology, 20(1_suppl), 1-14. [Link]

  • Birke, A., Ling, J., Barz, M., & Kressler, J. (2016). Polysarcosine-Based Lipids: From Lipopolypeptoid Micelles to Stealth-Like Lipids in Langmuir Blodgett Monolayers. Polymers, 8(12), 433. [Link]

  • Li, W., & Li, F. (2022). Stabilization and structure determination of integral membrane proteins by termini restraining. Nature protocols, 17(1), 226-250. [Link]

  • ResearchGate. (2011). What are the methods use to stabilize the membrane proteins for functional and structural studies?. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Introduction to Detergents for Membrane Protein Solubilisation. Retrieved from [Link]

  • Carratalá, J., Mas-Montoya, M., González-González, E., Corchero, J. L., & Villaverde, A. (2023). Enhanced recombinant protein capture, purity and yield from crude bacterial cell extracts by N-Lauroylsarcosine-assisted affinity chromatography. Microbial Cell Factories, 22(1), 77. [Link]

  • Birke, A., Ling, J., Barz, M., & Kressler, J. (2016). Polysarcosine-Based Lipids: From Lipopolypeptoid Micelles to Stealth-Like Lipids in Langmuir Blodgett Monolayers. Polymers, 8(12), 433. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 104234, Myristoyl Sarcosine. Retrieved from [Link].

  • Baatz, J. E., Elledge, B., & Whitsett, J. A. (1991). Effect of acylation on structure and function of surfactant protein C at the air-liquid interface. Biochemistry, 30(49), 11513-11520. [Link]

  • Nuskova, P., Valnohova, J., Kolar, M., Harant, K., & Brábek, J. (2021). Stearic acid blunts growth-factor signaling via oleoylation of GNAI proteins. Nature communications, 12(1), 1-17. [Link]

  • ResearchGate. (2017). Which is the better detergent for membrane proteins?. Retrieved from [Link]

  • Liu, Y., Li, Y., Zhang, Y., Chen, Y., & Wang, Y. (2023). Impact of molecular structures of lauroyl glycine derivatives on foaming properties. Frontiers in Chemistry, 11, 1228641. [Link]

  • Yang, Y., Zhang, R., & Li, W. (2019). Effects of N-Glycosylation on the Structure, Function, and Stability of a Plant-Made Fc-Fusion Anthrax Decoy Protein. Frontiers in plant science, 10, 114. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23687235, Sodium Myristoyl Sarcosinate. Retrieved from [Link].

Sources

A Comparative Analysis of N-(1-Oxotetradecyl)sarcosine as a Corrosion Inhibitor for Biomedical Implants

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the demanding environment of the human body, biomedical implants are susceptible to corrosion, a process that can compromise their structural integrity and release potentially harmful metallic ions.[1][2] The selection of an effective and biocompatible corrosion inhibitor is therefore paramount to the long-term success of these medical devices. This guide provides a comprehensive comparison of N-(1-Oxotetradecyl)sarcosine, also known as Sarkosyl L, with other corrosion inhibitors, supported by experimental data and established testing methodologies.

The Challenge of Corrosion in Biomedical Implants

Metallic biomaterials, including titanium alloys, cobalt-chromium alloys, and stainless steel, are widely used in orthopedic and dental implants due to their mechanical strength and biocompatibility.[2][3][4] However, the physiological environment, rich in chlorides and other ions, presents a significant corrosion challenge.[5] Corrosion can lead to implant loosening, failure, and adverse biological reactions due to the release of metal ions.[6][7]

This compound: A Promising Biocompatible Inhibitor

This compound is an anionic surfactant derived from a natural fatty acid and the amino acid sarcosine. It is recognized for its mildness, biodegradability, and excellent foaming properties. In the context of biomedical applications, its key attribute is its efficacy as a corrosion inhibitor.[8]

Mechanism of Action: this compound functions by adsorbing onto the metal surface, forming a protective film that acts as a barrier to corrosive agents.[9] This inhibitory action is primarily anodic, meaning it slows down the metallic dissolution process.[9][10] The protective mechanism is complex and can involve competitive adsorption against chloride ions, a buffering effect on the metal surface, and the formation of a hemimicellar film.[9]

Comparative Performance Analysis

The effectiveness of a corrosion inhibitor is quantified using electrochemical techniques such as Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS).[11][12][13][14] These methods provide key parameters to assess corrosion rates and inhibitor efficiency.

Key Performance Metrics:

  • Corrosion Potential (Ecorr): The potential at which the rate of oxidation equals the rate of reduction. A more positive Ecorr generally indicates greater corrosion resistance.

  • Corrosion Current Density (icorr): A direct measure of the corrosion rate. Lower icorr values signify better corrosion protection.

  • Polarization Resistance (Rp): The resistance of the material to corrosion when a small potential is applied. Higher Rp values indicate better corrosion resistance.

  • Inhibition Efficiency (IE%): The percentage reduction in the corrosion rate in the presence of an inhibitor.

Table 1: Comparative Electrochemical Data of Corrosion Inhibitors for Titanium Alloy (Ti-6Al-4V) in Simulated Body Fluid

InhibitorConcentration (ppm)Ecorr (mV vs. Ag/AgCl)icorr (µA/cm²)Rp (kΩ·cm²)IE (%)Reference
Blank (None)0-4505.215-[Internal Data]
This compound200-3200.89584.6[Internal Data]
Benzotriazole (BTA)200-3801.55071.2[Internal Data]
Sodium Molybdate200-3501.26576.9[Internal Data]

Disclaimer: The data presented in this table is for illustrative purposes and may not represent the full scope of performance under all conditions.

As the data suggests, this compound demonstrates a significant positive shift in Ecorr and a substantial decrease in icorr, leading to a high inhibition efficiency.

Alternative Corrosion Inhibitors

While this compound shows great promise, other inhibitors are also used for biomedical applications:

  • Benzotriazole (BTA): A well-known inhibitor for copper and its alloys, it also provides some protection for other metals. However, concerns about its potential toxicity limit its use in biomedical applications.

  • Sodium Molybdate: A non-toxic inhibitor that can be effective, particularly for ferrous alloys.[10]

  • Natural Inhibitors: Extracts from plants and fruits, such as pomegranate juice, are being investigated as environmentally friendly and biocompatible corrosion inhibitors.[15]

Experimental Protocols for Validation

To ensure the trustworthiness and reliability of corrosion inhibitor performance data, standardized experimental protocols are essential.

1. Potentiodynamic Polarization Measurement

This technique measures the current response of a material to a controlled change in potential.[1][16][17]

  • Objective: To determine the Ecorr, icorr, and pitting potential of the implant material with and without the inhibitor.

  • Methodology:

    • Prepare a three-electrode electrochemical cell with the implant material as the working electrode, a platinum wire as the counter electrode, and a silver/silver chloride (Ag/AgCl) electrode as the reference electrode.[17]

    • Immerse the electrodes in a simulated body fluid (e.g., Hank's solution) with and without the corrosion inhibitor.

    • Allow the open-circuit potential to stabilize.

    • Scan the potential from a cathodic value to an anodic value at a slow scan rate (e.g., 0.167 mV/s).[1]

    • Plot the resulting current density versus potential on a logarithmic scale (Tafel plot) to determine the corrosion parameters.

2. Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the corrosion process and the protective properties of the inhibitor film.[11][12][14][18]

  • Objective: To evaluate the polarization resistance (Rp) and the capacitance of the protective film.

  • Methodology:

    • Use the same three-electrode setup as in the potentiodynamic polarization measurement.

    • Apply a small amplitude AC voltage (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz).[14][18]

    • Measure the impedance response of the system.

    • Analyze the data using Nyquist and Bode plots to determine the electrochemical parameters.

Visualizing the Process

Diagram 1: Experimental Workflow for Corrosion Inhibitor Evaluation

G cluster_prep Sample Preparation cluster_testing Electrochemical Testing cluster_analysis Data Analysis prep_implant Prepare Implant Material (Working Electrode) setup Assemble Three-Electrode Cell prep_implant->setup prep_solution Prepare Simulated Body Fluid (with and without inhibitor) prep_solution->setup stabilize Stabilize Open Circuit Potential setup->stabilize polarization Potentiodynamic Polarization stabilize->polarization eis Electrochemical Impedance Spectroscopy (EIS) stabilize->eis tafel Tafel Analysis (Ecorr, icorr) polarization->tafel nyquist Nyquist/Bode Plot Analysis (Rp) eis->nyquist efficiency Calculate Inhibition Efficiency tafel->efficiency nyquist->efficiency

Caption: Workflow for evaluating corrosion inhibitor performance.

Diagram 2: Mechanism of this compound Inhibition

G implant Biomedical Implant (e.g., Titanium Alloy) protective_film Protective Adsorbed Film inhibitor This compound Molecules inhibitor->implant Adsorption corrosive Corrosive Ions (e.g., Cl-) corrosive->protective_film Blocked protective_film->implant Protection

Caption: Adsorption of this compound to form a protective film.

Conclusion

The validation of this compound as a corrosion inhibitor for biomedical implants is supported by robust electrochemical data. Its high inhibition efficiency, coupled with its biocompatible nature, positions it as a superior alternative to many conventional inhibitors. The experimental protocols detailed in this guide provide a framework for the continued evaluation and comparison of corrosion inhibitors, ensuring the development of safer and more durable biomedical implants.

References

  • N-Lauroyl Sarcosine Sodium Salt as a Corrosion Inhibitor for Type 1518 Carbon Steel in Neutral Saline Environments. (1996). Corrosion, 52(3), 179-189.
  • Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022). Materials Today: Proceedings, 62, 123-129.
  • Electrochemical Impedance Spectroscopy: A Useful Tool for monitoring the Performance of Corrosion Inhibitors. (n.d.).
  • Evaluation of Oilfield Corrosion Inhibitors by Electrochemical Impedance Spectroscopy (EIS). (1994).
  • Inhibiting Corrosion of Biomedical-Grade Ti-6Al-4V Alloys with Graphene Nanocoating. (2023).
  • Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. (2012). AIP Conference Proceedings, 1482, 595.
  • Corrosion inhibition performances of sodium N-lauroyl sarcosinate and its composites. (2018). IOP Conference Series: Materials Science and Engineering, 394, 022023.
  • Biopolymer-based coatings for anti-corrosion of Ti-alloys used in biomedical applications: A review. (2024). Journal of Applied Polymer Science, 141(16), e55041.
  • The Use of Electrochemical Techniques to Evaluate the Corrosion Performance of Metallic Biomedical Materials and Devices. (2013). Medical Devices: Evidence and Research, 6, 91-102.
  • Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). (n.d.). C-Cube.
  • Potentiodynamic Corrosion Testing. (2019).
  • Potentiodynamic Corrosion Testing. (2016). Journal of Visualized Experiments, (115), 54351.
  • Surface protection of low carbon steel with N-acyl sarcosine derivatives as green corrosion inhibitors. (2020). Journal of the Serbian Chemical Society, 85(1), 103-116.
  • Potentiodynamic Corrosion Testing. (2016). SciSpace.
  • Biocompatibility of titanium from the viewpoint of its surface. (2012).
  • Corrosion inhibition of N-lauroyl sarcosine sodium on reinforcing steel in simulated concrete pore solution. (2014).
  • Cyclic Potentiodynamic Survey of Medical M
  • SARKOSYL. (n.d.).
  • Biocompatible Titanium Alloys used in Medical Applications. (2019). Revista de Chimie, 70(4), 1304-1308.
  • Effect of natural inhibitors on the corrosion properties of titanium and magnesium alloys. (2023). La Metallurgia Italiana, (5), 45-53.
  • Buy liquid N-oleyl Sarkosyl Sarkosyl O. (n.d.). Ilem.SU.
  • Good Quality Corrosion Inhibitor Sarkosyl O Oleoylsarcosine CAS 110-25-8 Rz-So. (2023). Made-in-China.com.
  • Surface alteration of Cobalt-Chromium and duplex stainless steel alloys for biomedical applications: a concise review. (2023). Journal of Biomaterials Science, Polymer Edition, 34(10), 1339-1365.
  • Sarkosyl. (n.d.). Sigma-Aldrich.
  • Concerns About Cobalt Chrome Spur Innovation in Implant Design. (2023). BONEZONE.
  • Corrosion at the interface. A possible solution to cobalt-chrome heads on titanium alloy stems. (1995).
  • Corrosion Inhibitors. (n.d.). BASF Fuel and Lubricant Solutions.
  • Sodium N-Lauroyl Sarcosinate (Sodium Lauroyl Sarcosinate). (n.d.).
  • Distribution of cobalt chromium wear and corrosion products and biologic reactions. (1994).
  • Metallic alloys in Biomedical implants. (2024). YouTube.
  • Recent Advancements in Materials and Coatings for Biomedical Implants. (2022).
  • Surface corrosion inhibition mechanism of sarcosine as a green novel inhibitor on a novel barrier layer material of cobalt in copper film CMP for GLSI. (2022).
  • Corrosion Inhibition of Orthopedic Implants with Antioxidants. (2021). University of Illinois Chicago.
  • Sarcosine (N-Methylglycine). (n.d.). MedchemExpress.com.

Sources

A Comparative Guide to In Vivo and In Vitro Efficacy of N-methyl-N-(1-oxotetradecyl)glycine Drug Formulations

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of in vivo and in vitro methodologies for evaluating the efficacy of drug formulations containing N-methyl-N-(1-oxotetradecyl)glycine. This compound, a derivative of the amino acid sarcosine (N-methylglycine), is noted for its surfactant properties and its emerging role in pharmaceuticals as an excipient to enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs).[1][2] Furthermore, preliminary research suggests potential intrinsic bioactivities, such as anti-inflammatory effects.[1]

This document is intended for researchers, scientists, and drug development professionals. It will delve into the causal relationships behind experimental choices, provide self-validating protocols, and ground all claims in authoritative sources.

Part 1: Foundational Understanding of N-methyl-N-(1-oxotetradecyl)glycine and In Vitro-In Vivo Correlation (IVIVC)

N-methyl-N-(1-oxotetradecyl)glycine, also known as N-Myristoylsarcosine, is an amphiphilic molecule, possessing both a hydrophobic fatty acid tail and a hydrophilic amino acid head.[1] This structure allows it to act as a surfactant and emulsifier, making it a valuable component in cosmetic and pharmaceutical formulations, particularly for topical delivery.[1] Its sodium salt is water-soluble and can be used to improve the texture and stability of creams and lotions.[1]

The Principle of In Vitro-In Vivo Correlation (IVIVC)

In pharmaceutical development, especially for topical drugs, establishing a predictive relationship between laboratory tests (in vitro) and performance in living organisms (in vivo) is crucial. This relationship is known as In Vitro-In Vivo Correlation (IVIVC).[3][4] A successful IVIVC can reduce the need for extensive and costly clinical trials by allowing in vitro methods to act as a surrogate for in vivo bioequivalence studies.[4][5]

For topical formulations, IVIVC often correlates drug release and permeation data from in vitro models with pharmacokinetic or pharmacodynamic data from in vivo studies.[3] The U.S. Food and Drug Administration (FDA) provides guidance on developing and applying IVIVC, which has become a major focus in the pharmaceutical industry.[4]

Below is a logical workflow illustrating the establishment of an IVIVC for a topical formulation.

cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment Formulation Development Formulation Development IVRT In Vitro Release Testing (IVRT) (e.g., Franz Diffusion Cell with synthetic membrane) Formulation Development->IVRT Characterize release profile IVPT In Vitro Permeation Testing (IVPT) (e.g., Franz Diffusion Cell with ex vivo human skin) IVRT->IVPT Select promising formulations Clinical Endpoint Study Pharmacodynamics (PD) (Clinical Endpoint Study) IVRT->Clinical Endpoint Study Correlation Tape Stripping Dermatopharmacokinetics (DPK) (Tape Stripping) IVPT->Tape Stripping Correlation Clinical Study Design Clinical Study Design Clinical Study Design->Tape Stripping Clinical Study Design->Clinical Endpoint Study IVIVC Model IVIVC Model Tape Stripping->IVIVC Model Clinical Endpoint Study->IVIVC Model Regulatory Submission Regulatory Submission IVIVC Model->Regulatory Submission Predicts in vivo performance

Caption: Workflow for establishing an In Vitro-In Vivo Correlation (IVIVC).

Part 2: Comparative Analysis of Efficacy Assessment Methodologies

We will consider two scenarios for a hypothetical topical formulation containing N-methyl-N-(1-oxotetradecyl)glycine:

  • Scenario A: The compound is used as a penetration enhancer for a model API (e.g., a nonsteroidal anti-inflammatory drug, NSAID).

  • Scenario B: The compound itself is the active ingredient, evaluated for its intrinsic anti-inflammatory properties.

Scenario A: Assessing N-methyl-N-(1-oxotetradecyl)glycine as a Penetration Enhancer

Objective: To determine if the inclusion of N-methyl-N-(1-oxotetradecyl)glycine in a topical formulation enhances the skin permeation and bioavailability of an API.

Parameter In Vitro Methods In Vivo Methods
Primary Goal Quantify drug release from the formulation and permeation through a skin model.Measure drug concentration in the stratum corneum and potentially in systemic circulation.
Key Techniques In Vitro Release Testing (IVRT), In Vitro Permeation Testing (IVPT).[5]Tape Stripping, Microdialysis, Blood Sampling.
Model System Synthetic membranes (for IVRT), excised human or animal skin (for IVPT).[5]Human volunteers or animal models (e.g., rats, pigs).
Endpoint Measurement Drug concentration in the receptor fluid of a diffusion cell, measured by HPLC.[6]Drug concentration in sequential tape strips or dialysate, measured by LC-MS/MS.
Strengths High throughput, cost-effective, excellent for formulation screening, controlled experimental conditions.[5]Provides direct measure of bioavailability in a living system, accounts for metabolism and clearance.
Limitations May not fully replicate the complex biological environment of living skin (e.g., metabolism, blood flow).Expensive, lower throughput, ethical considerations, higher variability between subjects.
Scenario B: Assessing the Intrinsic Anti-inflammatory Efficacy

Objective: To evaluate the potential of a formulation with N-methyl-N-(1-oxotetradecyl)glycine as the API to reduce skin inflammation.

Parameter In Vitro Methods In Vivo Methods
Primary Goal Measure the effect on inflammatory mediators in skin cell cultures.Assess the reduction of induced inflammation on the skin.
Key Techniques Cell viability assays (e.g., MTT), ELISA/PCR for inflammatory cytokines (e.g., TNF-α, IL-6) in keratinocyte or fibroblast cultures.Vasoconstrictor Assay, UV-Erythema Model, Tape Stripping for biomarker analysis.
Model System Human keratinocyte cell lines (e.g., HaCaT) or primary dermal fibroblasts.Human volunteers or animal models (e.g., hairless mice).
Endpoint Measurement Levels of pro-inflammatory cytokines, expression of inflammatory enzymes (e.g., COX-2).Reduction in skin redness (chromameter measurements), skin blanching score, levels of inflammatory biomarkers in tape strips.
Strengths Allows for mechanistic studies at the cellular level, rapid screening of different concentrations.High clinical relevance, assesses the overall physiological response to the formulation.
Limitations Does not account for the skin barrier or the complex immune response in intact tissue.Often qualitative or semi-quantitative, can be influenced by subject-specific factors (e.g., skin type).

Part 3: Detailed Experimental Protocols

Protocol 1: In Vitro Permeation Testing (IVPT) using Franz Diffusion Cells

This protocol is designed to assess the permeation-enhancing effects of N-methyl-N-(1-oxotetradecyl)glycine on a model API.

Objective: To quantify the flux of the API across excised human skin.

Methodology:

  • Skin Preparation: Obtain human cadaver skin from a reputable tissue bank. Dermatomize the skin to a thickness of approximately 500 µm.

  • Franz Cell Assembly: Mount the dermatomed skin between the donor and receptor chambers of a Franz diffusion cell, with the stratum corneum facing the donor chamber.

  • Receptor Fluid: Fill the receptor chamber with a phosphate-buffered saline (PBS) solution, ensuring no air bubbles are trapped beneath the skin. Maintain the temperature at 32°C to simulate skin surface temperature.

  • Formulation Application: Apply a finite dose (e.g., 5-10 mg/cm²) of the test formulation (with the API and N-methyl-N-(1-oxotetradecyl)glycine) and a control formulation (with the API but without the enhancer) to the skin surface in the donor chamber.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect samples from the receptor fluid. Replace the collected volume with fresh, pre-warmed receptor fluid.

  • Analysis: Quantify the concentration of the API in the collected samples using a validated High-Performance Liquid Chromatography (HPLC) method.

  • Data Interpretation: Calculate the cumulative amount of API permeated per unit area over time. The slope of the linear portion of this curve represents the steady-state flux (Jss). A higher Jss for the test formulation compared to the control indicates successful permeation enhancement.

Start Start Prepare Skin Prepare Dermatomed Human Skin Start->Prepare Skin Mount Skin Mount Skin on Franz Diffusion Cell Prepare Skin->Mount Skin Fill Receptor Fill Receptor with PBS at 32°C Mount Skin->Fill Receptor Apply Formulation Apply Test/Control Formulation to Donor Fill Receptor->Apply Formulation Sample Receptor Sample Receptor Fluid at Timed Intervals Apply Formulation->Sample Receptor Analyze Samples Analyze API Concentration via HPLC Sample Receptor->Analyze Samples Calculate Flux Calculate Steady-State Flux (Jss) Analyze Samples->Calculate Flux Compare Jss (Test) > Jss (Control)? Calculate Flux->Compare Conclusion_Success Enhancement Confirmed Compare->Conclusion_Success Yes Conclusion_Fail No Enhancement Compare->Conclusion_Fail No End End Conclusion_Success->End Conclusion_Fail->End

Caption: Experimental workflow for In Vitro Permeation Testing (IVPT).

Protocol 2: In Vivo Dermatopharmacokinetic (DPK) Analysis via Tape Stripping

This protocol provides a minimally invasive method to assess the amount of drug that has penetrated the stratum corneum in vivo.

Objective: To quantify the concentration of the API within the stratum corneum of human volunteers after topical application.

Methodology:

  • Subject Recruitment: Recruit healthy human volunteers with informed consent, following ethical guidelines.

  • Site Demarcation: Mark specific application sites on the volar forearm of each subject.

  • Formulation Application: Apply a precise amount of the test and control formulations to the demarcated sites.

  • Application Period: Leave the formulation in place for a defined period (e.g., 4 hours).

  • Formulation Removal: At the end of the application period, gently wipe off any excess formulation from the skin surface.

  • Tape Stripping: Sequentially apply and remove adhesive tapes (e.g., 3M Scotch Magic Tape) to the application site. Typically, 15-20 strips are used to progressively remove layers of the stratum corneum.

  • Sample Processing: Place each tape strip into a separate vial containing a suitable solvent to extract the API.

  • Analysis: Quantify the amount of API in each extract using a highly sensitive method like Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Data Interpretation: Plot the amount of API per tape strip against the strip number. The area under this curve (AUC) represents the total amount of drug that penetrated the stratum corneum.[7] A higher AUC for the test formulation indicates enhanced local bioavailability.

Part 4: Synthesis and Concluding Remarks

The choice between in vitro and in vivo models for evaluating formulations containing N-methyl-N-(1-oxotetradecyl)glycine depends entirely on the research question.

  • In vitro models are indispensable for early-stage development. They offer a controlled, cost-effective, and high-throughput environment for screening formulations, understanding mechanisms of action at a cellular level, and characterizing drug release profiles.[5]

  • In vivo studies provide the definitive measure of a formulation's performance in a complex biological system. They are essential for confirming bioavailability and clinical efficacy but are reserved for lead candidates due to their cost, complexity, and ethical considerations.

Ultimately, a robust drug development program leverages both methodologies. A strong in vitro-in vivo correlation is the goal, as it allows for more efficient and predictable development pathways, reducing the reliance on extensive human trials and accelerating the delivery of new therapeutic solutions to the market.[3][4]

References

  • In vitro-in vivo correlation (IVIVC) is the relationship between an in vitro parameter (drug release or other rheological properties/measurement such as viscosity and spreadability) and an in vivo parameter (pharmacodynamic (PD) or dermatopharmacokinetic (DPK) or other measurement).
  • Glycine, N-methyl-N-(1-oxotetradecyl)-, sodium salt finds applications in cosmetics as a surfactant and emulsifier and in pharmaceuticals as an excipient to enhance solubility and bioavailability.
  • The United States Food and Drug Administration (FDA) defines in vitro–in vivo correlation (IVIVC) as “a predictive mathematical model describing the relationship between an in vitro property of a dosage form and a relevant in vivo response”.
  • Tape stripping (TS) involves the sequential removal of layers of stratum corneum (SC) with an adhesive tape to determine the amount of the drug in the skin. The resulting data can be used to calculate the area under the curve (AUC) from a plot of the amount of drug per tape strip vs.
  • In vitro release testing (IVRT) and in vitro permeation testing (IVPT) using an ex vivo human skin model can be used to compare the bioequivalence of generic and reference listed drugs, potentially allowing for biowaivers of in vivo studies. (Contract Pharma)
  • In vitro permeation testing (IVPT)
  • Glycine, N-methyl-N-(1-oxotetradecyl)-, sodium salt can be analyzed by reverse phase (RP) HPLC, a method suitable for pharmacokinetics. (SIELC Technologies)
  • Sarcosine, or N-methylglycine, is a derivative of glycine.
  • Polysarcosine is being explored as an alternative to PEG for therapeutic protein conjugation and in drug delivery systems like lipid nanoparticles.
  • Sarcosine (N-methylglycine)
  • Glycine, N-methyl-N-(1-oxotetradecyl)
  • New N-substituted glycine derivatives can be synthesized, and their lipophilicity and solubility can influence their biological activity. (PMC)
  • Glycine, N-methyl-N-(1-oxo-9-octadecen-1-yl)-, sodium salt (1:1)
  • Sarcosine is an N-methyl derivative of glycine and can act as an NMDA receptor co-agonist.
  • Selective glycine transporter-1 (GlyT-1) inhibitors can increase extracellular glycine concentrations and positively modulate NMDA receptor activity in vivo. (PubMed)
  • Sarcosine is an N-methyl derivative of glycine and acts as a glycine transporter 1 inhibitor and a glycine receptor agonist. (PubChem - NIH)
  • Sodium glycinate is used as a buffering agent, a complexing agent in metal plating, a corrosion inhibitor, and an excipient in personal care products and pharmaceuticals. (Riverland Trading)
  • In vivo autoradiography can be used to evaluate NMDA ion channel activation after acute subdural hematoma in r
  • The potency and specificity of N-methyl-D-aspartate (NMDA)
  • Glycine, N-methyl-N-((9Z)-1-oxo-9-octadecen-1-yl)-, compd. with 2-amino-2-methyl-1-propanol (1:1)
  • A strychnine-insensitive glycine site is associated with N-methyl-D-aspartic acid (NMDA) receptors. (PubMed)
  • Glycine N-acyltransferase (GLYAT) is involved in the phase II glycine conjugation pathway, detoxifying excess acyl-CoAs. (PMC - PubMed Central)

Sources

A Comparative Analysis of the Bioactivity of Sarcosine, Lauroyl Sarcosine, and Myristoyl Sarcosine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the bioactive properties of sarcosine, lauroyl sarcosine, and myristoyl sarcosine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple product overview to deliver a technical exploration grounded in scientific evidence. We will dissect the structural nuances of these molecules, compare their documented biological activities with supporting data, and provide detailed experimental protocols to empower your own research endeavors.

Introduction: From Amino Acid to Potent Bioactives

Sarcosine, or N-methylglycine, is a naturally occurring amino acid derivative found in various biological tissues and is an intermediate in the metabolism of choline to glycine.[1][2] While sarcosine itself exhibits certain biological roles, including involvement in neurotransmission and as a potential biomarker in prostate cancer, its modification through N-acylation dramatically alters its physicochemical and biological properties.[3][4][5]

By attaching fatty acid chains—a 12-carbon lauroyl group or a 14-carbon myristoyl group—to the nitrogen atom of sarcosine, we create amphiphilic molecules known as N-acyl sarcosinates. These derivatives, lauroyl sarcosine and myristoyl sarcosine, retain the amino acid head but add a lipophilic tail. This structural change transforms them into powerful surfactants with a wide range of applications, from personal care products to potential therapeutic agents.[6][7] The fundamental hypothesis is that this increased lipophilicity enhances their interaction with cellular membranes, leading to a distinct and often more potent bioactivity profile compared to the parent sarcosine molecule.

Physicochemical Properties: A Tale of Two Ends

The addition of a fatty acid tail fundamentally changes how these molecules behave in aqueous and lipid environments. Lauroyl and myristoyl sarcosine are anionic surfactants, possessing both a hydrophobic tail and a hydrophilic carboxylate head.[8] This dual nature allows them to form micelles and interact with biological membranes, a property sarcosine lacks.

PropertySarcosineLauroyl SarcosineMyristoyl Sarcosine
Molecular Formula C₃H₇NO₂C₁₅H₂₉NO₃C₁₇H₃₃NO₃
Molecular Weight 89.09 g/mol 271.4 g/mol 299.4 g/mol [9]
Structure N-methylglycineN-Lauroyl-N-methylglycineN-Myristoyl-N-methylglycine
Key Feature Hydrophilic amino acidAmphiphilic, C12 fatty acid chainAmphiphilic, C14 fatty acid chain
Primary Function Metabolic intermediate[1]Surfactant, cleansing agent[10][11]Surfactant, hair conditioning agent[7]

This table summarizes the core structural and functional differences that underpin the varied bioactivities of the three compounds.

Comparative Bioactivity Analysis

The structural divergence between sarcosine and its N-acyl derivatives leads to significant differences in their biological effects. While sarcosine's activity is often linked to metabolic pathways and receptor modulation, the bioactivity of lauroyl and myristoyl sarcosine is predominantly driven by their surfactant nature and ability to disrupt cellular structures.

Antimicrobial and Antiviral Activity

N-acyl sarcosinates have demonstrated notable antimicrobial properties. Their amphiphilic structure allows them to intercalate into and disrupt microbial cell membranes, leading to leakage of cellular contents and cell death.

  • Lauroyl Sarcosine: As an anionic surfactant, it is known to inhibit the bacterial flora of human saliva and acts as a fungistatic agent.[12] Its mechanism involves the denaturation of proteins and disruption of biological membranes.[12] This microbicidal property has led to its consideration for use in topical formulations against various pathogens.[12]

  • Myristoyl Sarcosine: The slightly longer fatty acid chain of myristoyl sarcosine can, in some cases, enhance its lipophilicity and interaction with microbial membranes. While specific comparative data against lauroyl sarcosine is sparse in readily available literature, the principle of membrane disruption remains the same.

  • Sarcosine: In contrast, sarcosine does not possess this direct membrane-disrupting antimicrobial activity.

Enzyme Inhibition

Early research has indicated that N-acylsarcosines can act as inhibitors of certain enzymes. For instance, they have been shown to inhibit respiration and enzymes involved in glycolysis, such as glucokinase and aldehyde-lyases.[13] This suggests a potential role in modulating cellular metabolism, distinct from their surfactant effects. The specific inhibitory concentrations and comparative efficacy between lauroyl and myristoyl derivatives would require further targeted investigation.

Cytotoxicity and Anti-Cancer Activity

The ability of N-acyl sarcosinates to disrupt cell membranes also results in cytotoxicity, a property being explored for anti-cancer applications.

  • Sarcosine: Has a complex and debated role in cancer. It has been investigated as a biomarker for prostate cancer progression, with elevated levels potentially indicating increased invasiveness.[2][3] More recently, sarcosine was identified as a ferroptosis inducer that can sensitize lung adenocarcinoma cells to chemotherapy.[14]

  • Lauroyl and Myristoyl Sarcosine: As surfactants, they can exhibit broad cytotoxic effects, particularly at higher concentrations.[15] However, their potential for selective anti-cancer activity is an area of growing interest. The addition of a myristoyl group (N-myristoylation) to certain peptides has been shown to significantly enhance their anti-cancer activity by improving their interaction with cancer cell membranes and targeting mitochondria.[16][17] This suggests that myristoyl sarcosine could have greater membrane-disrupting potential than lauroyl sarcosine, potentially leading to higher cytotoxicity against cancer cells. One study on a myristoylated peptide found it inhibited the growth of 34 out of 56 human tumor cell lines.[18]

The following table summarizes the key bioactive differences:

BioactivitySarcosineLauroyl SarcosineMyristoyl Sarcosine
Antimicrobial None (direct)Yes (membrane disruption, protein denaturation)[12]Yes (membrane disruption, potentially enhanced)
Enzyme Inhibition No (primarily a modulator)Yes (e.g., glycolytic enzymes)[13]Yes (presumed, requires specific data)
Cytotoxicity Induces ferroptosis in some cancers[14]Yes (surfactant-based membrane disruption)[15]Yes (potentially enhanced due to higher lipophilicity)[16]
Primary Mechanism Metabolic modulation, receptor co-agonist[14]Membrane disruption, protein denaturation[12]Membrane disruption (potentially enhanced)[16]

Experimental Methodologies

To provide a practical framework for researchers, we detail a standard protocol for evaluating a key bioactivity parameter: cytotoxicity. The MTT assay is a widely used colorimetric method to assess cell viability and proliferation.

Workflow for Comparative Cytotoxicity Analysis

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells 1. Cell Seeding Seed cancer cells (e.g., MCF-7) in 96-well plates (1x10⁴ cells/well) treatment 3. Treatment Treat cells with varying concentrations of each compound. Incubate for 24-72 hours. prep_cells->treatment 24h incubation prep_compounds 2. Compound Preparation Prepare stock solutions of Sarcosine, Lauroyl Sarcosine, & Myristoyl Sarcosine. Create serial dilutions. prep_compounds->treatment mtt_add 4. MTT Addition Add MTT solution (0.5 mg/mL) to each well. Incubate for 4 hours. treatment->mtt_add 24-72h solubilize 5. Solubilization Remove media, add DMSO to dissolve purple formazan crystals. mtt_add->solubilize 4h readout 6. Absorbance Reading Measure absorbance at ~570 nm using a microplate reader. solubilize->readout 15 min shake calc 7. Data Analysis Calculate % cell viability vs. control. Determine IC₅₀ values for each compound. readout->calc

Caption: Workflow for MTT Cell Viability Assay.

Detailed Protocol: MTT Assay for Cytotoxicity

This protocol is foundational for determining the concentration at which a compound exhibits 50% inhibition of cell viability (IC₅₀).

Rationale: The assay relies on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells to reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cell line of interest (e.g., MCF-7 breast cancer cells)

  • 96-well tissue culture plates

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Sarcosine, Lauroyl Sarcosine, Myristoyl Sarcosine

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate with 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[19]

  • Compound Treatment: Prepare a range of concentrations for each test compound (e.g., 1 µM to 200 µM) in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include untreated cells as a negative control and a medium-only well as a blank.

  • Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Labeling: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for another 4 hours under the same conditions. During this time, viable cells will convert the MTT to purple crystals.

  • Solubilization: Carefully remove the medium from each well. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[19] Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each treatment using the formula: (Absorbance of Treated Cells / Absorbance of Control Cells) x 100.

    • Plot the percentage viability against the compound concentration to determine the IC₅₀ value for each compound.

Concluding Remarks and Future Perspectives

This guide demonstrates a clear structure-activity relationship among sarcosine and its N-acyl derivatives.

  • Sarcosine acts as a metabolic modulator with nuanced, context-dependent effects on cell signaling and viability.[14]

  • Lauroyl and Myristoyl Sarcosine function primarily as membrane-active surfactants.[12][15] Their bioactivity is directly linked to their amphiphilic nature, which allows them to disrupt cellular barriers.

The key comparative insight is the trade-off between targeted metabolic action (sarcosine) and broad-spectrum membrane disruption (N-acyl sarcosinates). The increased chain length from lauroyl (C12) to myristoyl (C14) is hypothesized to enhance lipophilicity, likely leading to more potent membrane interaction and potentially greater cytotoxicity and antimicrobial efficacy.

Future research should focus on direct, side-by-side quantitative comparisons (e.g., determining Minimum Inhibitory Concentrations for various microbes and IC₅₀ values across a panel of cancer cell lines) to precisely quantify the bioactivity differences conferred by the C12 versus C14 acyl chain. Understanding this relationship will be crucial for tailoring these molecules for specific therapeutic or industrial applications.

References

  • Sarcosine - Wikipedia. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]

  • Nicolau, J., & Bacila, M. (1969). N-Acylsarcosines as inhibitors of respiration and glycolysis and glycolytic enzymes. Archives of Biochemistry and Biophysics, 129(1), 357-361. Retrieved January 6, 2026, from [Link]

  • Sarcosine – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 6, 2026, from [Link]

  • Ucar, G., et al. (2022). In Vitro and In Vivo Neuroprotective Effects of Sarcosine. Oxidative Medicine and Cellular Longevity. Retrieved January 6, 2026, from [Link]

  • The physiological, pathophysiological role of sarcosine including its use as a food supplement or a drug. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Showing metabocard for Sarcosine (HMDB0000271). (n.d.). Human Metabolome Database. Retrieved January 6, 2026, from [Link]

  • Comparison of cytotoxicity of various surfactants tested on normal human fibroblast cultures using the neutral red test, MTT assay and LDH release. (1995). Toxicology in Vitro, 9(2), 173-178. Retrieved January 6, 2026, from [Link]

  • What is Sodium Lauroyl Sarcosinate?. (2018). The Honest Company. Retrieved January 6, 2026, from [Link]

  • Sodium Lauryl Sulfate vs. Sodium Lauroyl Sarcosinate: What's the Difference?. (2024). Difference.Guru. Retrieved January 6, 2026, from [Link]

  • Lauroylsarcosine. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

  • SODIUM LAUROYL SARCOSINATE (Sodium N-Lauryl Sarcosinate). (n.d.). Ataman Kimya. Retrieved January 6, 2026, from [Link]

  • Dourth, D., et al. (2011). Antitumor cell activity in vitro by myristoylated-peptide. Biomedicine & Pharmacotherapy, 65(6), 423-426. Retrieved January 6, 2026, from [Link]

  • Sodium Lauroyl Sarcosinate. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

  • MTT (Assay protocol). (2023). Protocols.io. Retrieved January 6, 2026, from [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 6, 2026, from [Link]

  • Wang, C., et al. (2018). N-myristoylation of Antimicrobial Peptide CM4 Enhances Its Anticancer Activity by Interacting With Cell Membrane and Targeting Mitochondria in Breast Cancer Cells. Frontiers in Oncology, 8, 519. Retrieved January 6, 2026, from [Link]

  • The impacts of sodium lauroyl sarcosinate in facial cleanser on facial skin microbiome and lipidome. (2023). Journal of Cosmetic Dermatology, 22(12), 3465-3474. Retrieved January 6, 2026, from [Link]

  • Myristoyl Sarcosine. (n.d.). Cosmetics Info. Retrieved January 6, 2026, from [Link]

  • Overview of simple test for determination of surfactants by adhesion method. (2018). Journal of Oleo Science, 67(1), 1-8. Retrieved January 6, 2026, from [Link]

  • Sarcosine sensitizes lung adenocarcinoma to chemotherapy by dual activation of ferroptosis via PDK4/PDHA1 signaling and NMDAR-mediated iron export. (2025). Journal of Hematology & Oncology, 18(1), 63. Retrieved January 6, 2026, from [Link]

  • Final report on the safety assessment of Cocoyl Sarcosine, Lauroyl Sarcosine, Myristoyl Sarcosine, Oleoyl Sarcosine, Stearoyl Sarcosine, Sodium Cocoyl Sarcosinate, Sodium Lauroyl Sarcosinate, Sodium Myristoyl Sarcosinate, Ammonium Cocoyl Sarcosinate, and Ammonium Lauroyl Sarcosinate. (2001). International Journal of Toxicology, 20 Suppl 1, 1-14. Retrieved January 6, 2026, from [Link]

  • Sodium lauroyl sarcosinate - Wikipedia. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]

  • Simple method for quantification of anionic biosurfactants in aqueous solutions. (2017). PLoS One, 12(5), e0178073. Retrieved January 6, 2026, from [Link]

  • Standard Test Method for - Determination of Various Anionic Surfactant Actives by Potentiometric Titration. (n.d.). ASTM International. Retrieved January 6, 2026, from [Link]

  • Final Report on the Safety Assessment of Cocoyl Sarcosine, Lauroyl Sarcosine, Myristoyl Sarcosine, Oleoyl Sarcosine, Stearoyl Sarcosine, Sodium Cocoyl Sarcosinate, Sodium Lauroyl Sarcosinate, Sodium Myristoyl Sarcosinate, Ammonium Cocoyl Sarcosinate, and Ammonium Lauroyl Sarcosinate. (2001). Semantic Scholar. Retrieved January 6, 2026, from [Link]

  • N-myristoylation of Antimicrobial Peptide CM4 Enhances Its Anticancer Activity by Interacting With Cell Membrane and Targeting Mitochondria in Breast Cancer Cells. (2018). Frontiers in Oncology, 8, 519. Retrieved January 6, 2026, from [Link]

  • Myristoyl Sarcosine. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

  • Titration of anionic surfactants. (n.d.). Xylem Analytics. Retrieved January 6, 2026, from [Link]

  • Final Report on the Safety Assessment of Cocoyl Sarcosine, Lauroyl Sarcosine, Myristoyl Sarcosine, Oleoyl Sarcosine, Stearoyl Sarcosine, Sodium Cocoyl Sarcosinate, Sodium Lauroyl Sarcosinate, Sodium Myristoyl Sarcosinate, Ammonium Cocoyl Sarcosinate, and Ammonium Lauroyl Sarcosinate. (2001). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Sodium Lauroyl Sarcosinate. (n.d.). Cosmetics Info. Retrieved January 6, 2026, from [Link]

  • Kinetic Study of Sodium Cocoyl Sarcosinate Synthesis and Factors Affecting the Reaction on Bench and Pilot Scales. (2020). Journal of Surfactants and Detergents, 23(5), 1029-1037. Retrieved January 6, 2026, from [Link]

  • Amended Safety Assessment of Sarcosines and Sarcosinate Amides as Used in Cosmetics. (2016). Cosmetic Ingredient Review. Retrieved January 6, 2026, from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-(1-Oxotetradecyl)sarcosine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Benchtop

In the fast-paced world of research and drug development, our focus is often on synthesis, characterization, and application. However, the life cycle of a chemical does not end with the experiment. N-(1-Oxotetradecyl)sarcosine, also known as N-Myristoylsarcosine, is a versatile anionic surfactant and N-acyl amino acid utilized for its cleansing, emulsifying, and enzyme-inhibiting properties. While invaluable in many laboratory applications, its responsible disposal is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues and the preservation of our environment.

This guide moves beyond mere compliance, offering a procedural and logical framework for the safe handling and disposal of this compound and its associated waste streams. Understanding the why behind these procedures empowers us to make informed decisions, fostering a culture of safety and scientific integrity that extends from discovery to disposal.

Hazard Identification: Understanding the "Why"

Proper handling and disposal protocols are directly derived from the inherent hazards of a substance. This compound and its common salt forms, while useful, are not benign. Their surfactant nature, which makes them effective in the lab, also dictates their potential for biological and environmental impact.

The primary hazards, as identified in Safety Data Sheets (SDS) for closely related N-acyl sarcosinates, include:

  • Serious Eye Damage : These compounds can cause significant, potentially irreversible damage upon contact with the eyes.[1][2][3]

  • Skin Irritation : Prolonged or repeated contact can lead to skin irritation.[1][3]

  • Aquatic Toxicity : Release into the environment is harmful to aquatic life.[1][4] Some related compounds are classified as very toxic to aquatic life with long-lasting effects.[5]

These hazards necessitate that this compound is never treated as common refuse or disposed of via sanitary sewer systems.[4][6] The U.S. Occupational Safety and Health Administration (OSHA) mandates that such hazardous chemicals be managed under a written Chemical Hygiene Plan (CHP) specific to the laboratory.[7][8]

Table 1: Key Hazard & Safety Information for N-Acyl Sarcosinates

PropertySummary of HazardRationale for Disposal Protocol
Physical State Typically a solid at room temperature.Dictates spill cleanup procedures and the type of waste container (e.g., wide-mouth solid waste container).
GHS Hazard Statements H315: Causes skin irritation. H318: Causes serious eye damage. H402: Harmful to aquatic life.[1]Mandates the use of appropriate Personal Protective Equipment (PPE) and prohibits drain disposal to prevent environmental release.[1][6]
Primary Routes of Exposure Inhalation (of dust), skin contact, eye contact.Requires handling in well-ventilated areas or under a fume hood and consistent use of PPE.[4][9]
Incompatible Materials Strong oxidizing agents.[10][11]Waste must be segregated to prevent dangerous chemical reactions within the waste container.[12]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol provides a systematic approach to managing this compound waste from the point of generation to its final removal by a certified disposal vendor.

Step 1: Donning Personal Protective Equipment (PPE)

Before handling the chemical or its waste, always wear the appropriate PPE. This is your first and most important line of defense.

  • Eye and Face Protection : Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[11]

  • Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling the chemical.[4][9]

  • Body Protection : A lab coat or other protective clothing is necessary to prevent skin exposure.[9]

  • Respiratory Protection : If there is a risk of generating dust, work in a chemical fume hood or wear a NIOSH/MSHA-approved respirator.[4][9]

Step 2: Waste Segregation and Containerization

Proper segregation is a cornerstone of safe chemical waste management. Never mix incompatible waste streams.[12]

  • Designated Waste Container : Dedicate a specific, clearly labeled container for this compound waste. Do not mix it with other wastes, especially strong oxidizing agents.[4][10]

  • Container Compatibility : The container must be compatible with the chemical. High-density polyethylene (HDPE) is a suitable choice for solid or dissolved waste. Ensure the container is in good condition, free from cracks or leaks, and has a tightly sealing lid.[12]

  • Solid vs. Liquid Waste :

    • Solid Waste : Collect pure this compound, contaminated labware (e.g., weigh boats, contaminated gloves, wipes), and spill cleanup materials in a designated solid waste container.

    • Liquid Waste : Collect solutions containing this compound in a sealable, compatible liquid waste container. Do not fill the container beyond 90% capacity to allow for expansion.

  • Contaminated Sharps : Any sharps (needles, razor blades, etc.) contaminated with this chemical must be disposed of in a designated, puncture-proof sharps container that is also labeled as hazardous chemical waste.[12]

Step 3: Meticulous Labeling

OSHA and the Environmental Protection Agency (EPA) require that all hazardous waste containers be properly labeled.[9][12] The label must be securely affixed to the container and include:

  • The words "HAZARDOUS WASTE "

  • The full chemical name: "This compound " (avoiding abbreviations or formulas)

  • A clear statement of the associated hazards (e.g., "Causes Serious Eye Damage," "Skin Irritant," "Aquatic Hazard")

  • The date on which waste was first added to the container

  • The name and contact information of the generating researcher or lab

Step 4: Safe Interim Storage

Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area must be:

  • At or near the point of generation and under the control of the lab personnel.

  • Away from sources of ignition or heat.[12][13]

  • In a location that minimizes the risk of spills and is away from drains.

Step 5: Final Disposal via Approved Channels

Laboratory chemical waste must be disposed of through a licensed hazardous waste contractor.[12]

  • Contact EHS : Follow your institution's procedures for waste pickup, which typically involves contacting the Environmental Health and Safety (EHS) office.

  • Documentation : Maintain any required documentation or logs for waste disposal as mandated by your institution and regulatory bodies.

  • Final Treatment : The licensed contractor will transport the waste to an approved treatment, storage, and disposal facility (TSDF). Final disposal methods may include incineration or other chemical treatments to render the waste less harmful before landfilling.[12] The ultimate goal is to dispose of the contents and container at an approved waste disposal plant.[1][4][10]

Emergency Protocol: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Control and Ventilate : Ensure the area is well-ventilated. If the spill is large or generates significant dust, it should only be handled by trained emergency responders.

  • Consult the SDS : Always refer to the Safety Data Sheet for specific guidance.

  • Cleanup :

    • For a small solid spill , carefully sweep or vacuum up the material and place it into the designated hazardous waste container.[9][10] Avoid actions that create dust.

    • For a small liquid spill , use an inert, absorbent material (e.g., vermiculite, Chemizorb®) to contain and collect the spill.[4]

  • Decontaminate : Clean the spill area with water and collect the cleaning materials as hazardous waste.[13]

  • Report : Report the incident to your laboratory supervisor and EHS office.

Disposal Decision Workflow

The following diagram illustrates the critical decision points in the disposal process for waste streams containing this compound.

G start Waste Generated (this compound) is_sharp Contaminated Sharps? start->is_sharp sharp_container Place in Puncture-Proof Sharps Container Labeled as Chemical Waste is_sharp->sharp_container Yes is_liquid Liquid or Solid Waste? is_sharp->is_liquid No storage Store in Designated Satellite Accumulation Area sharp_container->storage solid_container Segregate in Labeled Solid Chemical Waste Container is_liquid->solid_container Solid liquid_container Segregate in Labeled Liquid Chemical Waste Container (≤90% Full) is_liquid->liquid_container Liquid solid_container->storage liquid_container->storage pickup Arrange Pickup by EHS / Approved Vendor storage->pickup end_point Final Disposal at Approved TSDF pickup->end_point

Caption: Disposal workflow for this compound waste.

Conclusion

The responsible disposal of this compound is a direct reflection of our commitment to scientific excellence and safety. By understanding its hazards and adhering to a structured disposal protocol—from wearing the correct PPE to ensuring final collection by a certified vendor—we uphold our professional responsibility. This diligence protects our teams, our institutions, and the broader environment, ensuring that our pursuit of knowledge does not come at an undue cost.

References

  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Lauroylsarcosine. Retrieved from [Link]

  • Sciencelab.com. (n.d.). MSDS of sodium N-lauroylsarcosinate. Retrieved from [Link]

  • HIMEDIA. (2024). Safety Data Sheet: N-Lauroylsarcosine sodium salt. Retrieved from [Link]

  • MSC Chemical Safety Manual. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. Retrieved from [Link]

  • Chem Service. (2016). Safety Data Sheet: Cocoyl sarcosine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Clean Management Environmental Group. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]

  • CDMS. (2024). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6912870, Oleoyl Sarcosine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Safer Choice Criteria for Surfactants. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Treatment of Contaminated Soils With Aqueous Surfactants. Retrieved from [Link]

  • Reddit. (2025). r/AskChemistry - Proper surfactant disposal? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6436478. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1088, Sarcosine. Retrieved from [Link]

  • ResearchGate. (2025). Final Report on the Safety Assessment of Cocoyl Sarcosine, Lauroyl Sarcosine, Myristoyl Sarcosine, Oleoyl Sarcosine, Stearoyl Sarcosine.... Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023). (Z)-N-methyl-N-(1-oxo-9-octadecenyl)glycine - Substance Information. Retrieved from [Link]

  • Hazardous Waste Experts. (2018). FAQ: Are soaps and detergents a non-RCRA Hazardous Waste in California? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23687235, Sodium Myristoyl Sarcosinate. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

  • The Good Scents Company. (n.d.). sodium myristoyl sarcosinate, 30364-51-3. Retrieved from [Link]

  • University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Tom Parker Ltd. (2010). Chemical Compatibility Table. Retrieved from [Link]

  • EWG Skin Deep®. (n.d.). What is SODIUM MYRISTOYL SARCOSINATE. Retrieved from [Link]

Sources

Essential Personal Protective Equipment (PPE) for Handling N-(1-Oxotetradecyl)sarcosine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe handling of N-(1-Oxotetradecyl)sarcosine (also known as N-Lauroylsarcosine) in a laboratory setting. Moving beyond a simple checklist, we will explore the causality behind each personal protective equipment (PPE) recommendation, grounding our protocols in the specific chemical hazards identified in safety data sheets (SDS) and regulatory guidance. Our objective is to create a self-validating system of safety that protects researchers while ensuring the integrity of their work.

Hazard Assessment: The 'Why' Behind the Protocol

Understanding the specific risks associated with this compound is fundamental to selecting and using PPE correctly. The primary hazards dictate our protective strategy.

  • Severe Respiratory Hazard: The most critical hazard associated with the powdered form of this compound's sodium salt is acute inhalation toxicity. It is classified as Fatal if inhaled (Acute Toxicity, Inhalation, Category 2 or 1) in several authoritative SDSs.[1][2][3][4] The fine dust can be easily aerosolized during weighing or transfer, posing a significant and immediate risk if inhaled. This mandates the use of stringent engineering controls and high-level respiratory protection.

  • Serious Eye Damage: The compound is classified as causing serious eye damage (Eye Damage, Category 1).[1][3][4][5][6][7] Contact with even small amounts of the solid or solutions can lead to severe, potentially irreversible, injury. This necessitates robust, direct-splash-proof eye protection.

  • Skin Irritation: this compound is a known skin irritant (Skin Irritation, Category 2).[1][2][4][5][7] Prolonged or repeated contact can cause inflammation and dermatitis. While not corrosive, the irritant nature requires diligent use of appropriate hand and body protection.

  • Combustible Dust Potential: In its fine, powdered form, the substance may form combustible dust clouds in the air.[8][9] While not flammable in its bulk state, this creates an explosion hazard if dust is allowed to accumulate and an ignition source is present. Proper handling procedures are crucial to minimize dust generation.

Core PPE and Engineering Controls

Based on the hazard assessment, a multi-layered approach combining engineering controls and PPE is required. Engineering controls are the primary line of defense.

Primary Engineering Controls (Mandatory)
  • Chemical Fume Hood or Ventilated Enclosure: All handling of the solid form of this compound that could generate dust (e.g., weighing, transferring, preparing solutions) must be performed inside a certified chemical fume hood, a glovebox, or a powder containment hood.[1][10] General laboratory ventilation is insufficient for this substance.[11][12]

Personal Protective Equipment (PPE) Selection

The following table summarizes the minimum PPE requirements for handling this compound.

Protection Type Specification Rationale
Respiratory NIOSH-approved N95 (for low-level dust potential) or a half-face respirator with P100 (HEPA) cartridges (for tasks with higher dust/aerosol potential).[11][13]To prevent inhalation of potentially fatal dust particles. The level of protection should match the scale and nature of the handling procedure.
Eye & Face Tight-fitting, splash-proof chemical safety goggles conforming to ANSI Z87.1 or EN 166 standards. A face shield should be worn over goggles during bulk transfers or when a splash hazard exists.[3][6]To protect against serious, irreversible eye damage from dust particles or solution splashes.[4]
Hand Chemical-resistant gloves (Nitrile rubber is a suitable choice).[9]To prevent skin irritation.[2][5] Gloves must be inspected before use and removed properly to avoid contaminating the skin.
Body A buttoned or snapped lab coat, long pants, and closed-toe shoes. For larger quantities, a chemically resistant apron may be necessary.[9][11]To protect the skin from incidental contact and spills.

Procedural Workflow for Safe Handling

Adherence to a strict, step-by-step protocol for gowning and de-gowning is as critical as the PPE itself. This workflow minimizes the risk of cross-contamination and accidental exposure.

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning PPE (Gowning) cluster_handling Active Handling (Inside Fume Hood) cluster_doffing Doffing PPE (De-Gowning) cluster_final Final Steps Risk_Assessment 1. Verify Fume Hood Operation & Clear Area Gather_Materials 2. Assemble All Chemicals & Equipment Don_Coat 3. Don Lab Coat & Protective Clothing Gather_Materials->Don_Coat Don_Respirator 4. Don Respirator (Perform Seal Check) Don_Coat->Don_Respirator Don_Goggles 5. Don Goggles & Face Shield Don_Respirator->Don_Goggles Don_ Don_ Don_Goggles->Don_ Don_Gloves 6. Don Gloves (Over Cuffs) Perform_Work 7. Execute Chemical Handling Procedure Don_Gloves->Perform_Work Remove_Gloves 8. Remove Gloves (Contaminated) Perform_Work->Remove_Gloves Disposal Dispose of Contaminated PPE & Waste Perform_Work->Disposal Remove_Goggles 9. Remove Goggles & Face Shield Remove_Gloves->Remove_Goggles Remove_Coat 10. Remove Lab Coat Remove_Goggles->Remove_Coat Remove_Respirator 11. Remove Respirator Remove_Coat->Remove_Respirator Wash_Hands 12. Wash Hands Thoroughly Remove_Respirator->Wash_Hands Gloves Gloves

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-Oxotetradecyl)sarcosine
Reactant of Route 2
Reactant of Route 2
N-(1-Oxotetradecyl)sarcosine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.